molecular formula C16H24N2 B598341 9-Benzyl-2,9-diazaspiro[5.5]undecane CAS No. 1198393-02-0

9-Benzyl-2,9-diazaspiro[5.5]undecane

Katalognummer: B598341
CAS-Nummer: 1198393-02-0
Molekulargewicht: 244.382
InChI-Schlüssel: JVEBJYBSCVIWTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Benzyl-2,9-diazaspiro[5.5]undecane is a spirocyclic diazaspiro compound that serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features a unique spirocyclic architecture, which provides a rigid, three-dimensional structure that is highly sought after for probing biological activity and designing novel therapeutic agents . The 2,9-diazaspiro[5.5]undecane core structure is recognized as a privileged scaffold in pharmaceutical research, with scientific literature demonstrating its presence in compounds with significant bioactivity . Researchers utilize this core structure and its derivatives to explore treatments for various disorders. For instance, compounds based on the related 3,9-diazaspiro[5.5]undecane framework have been investigated as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), presenting a potential mechanism for pain treatment . Furthermore, high-throughput screening has identified molecules containing the 2,9-diazaspiro[5.5]undecane core as potent inducers of the Endoplasmic Reticulum Stress Response (ERSR), which can lead to apoptosis-mediated cell death in glioma and other cancer cell lines, highlighting its promise in oncology research . The structural complexity of this spirocyclic system makes it a versatile intermediate for further chemical functionalization, enabling researchers to explore a wide structure-activity relationship (SAR) landscape. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly for use in laboratory settings by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

9-benzyl-2,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-2-5-15(6-3-1)13-18-11-8-16(9-12-18)7-4-10-17-14-16/h1-3,5-6,17H,4,7-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEBJYBSCVIWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 9-Benzyl-2,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The diazaspiro[5.5]undecane framework represents a class of privileged heterocyclic scaffolds that have garnered significant attention in medicinal chemistry.[1] Their inherent three-dimensionality and structural rigidity offer a distinct advantage over traditional flat, sp²-rich molecules, enabling more precise and selective interactions with complex biological targets.[2][3] This guide provides an in-depth technical overview of a key derivative, 9-Benzyl-2,9-diazaspiro[5.5]undecane, focusing on its synthesis, core chemical properties, reactivity, and its role as a versatile building block in the development of novel therapeutics. We will explore the causality behind synthetic strategies, detail protocols for its characterization, and discuss its application in creating compounds with significant pharmacological potential.

The Diaza[5.5]spirocyclic Scaffold: A Gateway to Novel Chemical Space

In modern drug discovery, moving beyond "flatland" is a critical objective. Spirocyclic systems, which feature two rings sharing a single quaternary carbon atom, provide a robust solution by introducing a fixed, three-dimensional geometry.[2] The 2,9-diazaspiro[5.5]undecane core, composed of two fused piperidine rings, is particularly valuable. The two nitrogen atoms serve as key points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The introduction of a benzyl group at the N9 position yields 9-Benzyl-2,9-diazaspiro[5.5]undecane, a foundational intermediate. The benzyl group not only imparts specific steric and electronic properties but also serves as a common motif in pharmacologically active agents, influencing properties like metabolic stability and receptor affinity.[4][5] This guide will dissect the chemical nature of this specific molecule.

Caption: Core structure and numbering of the 2,9-diazaspiro[5.5]undecane scaffold.

Synthesis and Functionalization Strategy

The synthesis of 9-Benzyl-2,9-diazaspiro[5.5]undecane relies on a multi-step approach that prioritizes the controlled construction of the spirocyclic core followed by selective functionalization.

Constructing the Spirocyclic Core

Several strategies exist for forming the diazaspiro[5.5]undecane skeleton. A prominent and efficient method involves the intramolecular spirocyclization of a suitably functionalized piperidine or pyridine precursor.[6] An alternative and powerful approach is the Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, which establishes the key quaternary carbon center.[6]

The causality behind these methods lies in creating the sterically demanding spiro-junction. These reactions are chosen for their reliability and ability to generate the core in good yields. Often, one of the nitrogen atoms is protected during this phase, typically with a tert-butoxycarbonyl (Boc) group, to prevent side reactions and direct the cyclization as intended.

N-Benzylation: The Final Step

Once the core is assembled, often as a mono-Boc-protected intermediate like tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate, the path to the target molecule is straightforward.

  • Deprotection: The Boc group is removed from the N2 position under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). This reveals the free secondary amine.

  • Selective N-Benzylation: The crucial step is the selective benzylation of the N9 position. This is typically achieved via reductive amination with benzaldehyde and a reducing agent like sodium triacetoxyborohydride, or through direct N-alkylation with benzyl bromide in the presence of a mild base. The choice of reagents is critical to ensure mono-alkylation at the desired nitrogen.

G start Piperidine/Pyridine Precursors step1 Core Synthesis (e.g., Michael Addition or Intramolecular Cyclization) start->step1 step2 Mono-N-Boc Protected 2,9-Diazaspiro[5.5]undecane step1->step2 step3 Acidic Deprotection (Removal of Boc group) step2->step3 step4 Free 2,9-Diazaspiro[5.5]undecane step3->step4 step5 Selective N-Benzylation (Reductive Amination or Alkylation) step4->step5 end_product 9-Benzyl-2,9-diazaspiro[5.5]undecane step5->end_product

Caption: General synthetic workflow for 9-Benzyl-2,9-diazaspiro[5.5]undecane.

Physicochemical and Spectroscopic Properties

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. 9-Benzyl-2,9-diazaspiro[5.5]undecane is typically handled as its dihydrochloride salt to improve stability and solubility.[7]

Core Physicochemical Data
PropertyValueSource
Chemical Name 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride[7]
CAS Number 1198286-24-6[7]
Molecular Formula C₁₆H₂₆Cl₂N₂[7]
Molecular Weight 317.30 g/mol [7]
Appearance Typically a white to off-white solidGeneral Knowledge
Storage Inert atmosphere, 2-8°C[7]

Note: Data for the dihydrochloride salt is presented. The free base has a molecular formula of C₁₆H₂₄N₂ and a molecular weight of 244.38 g/mol .

Spectroscopic Profile (Expected)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will be complex due to the spirocyclic structure. Expect to see aliphatic protons of the two piperidine rings in the 1.5-3.5 ppm range. The benzylic protons (Ar-CH₂-N) will appear as a characteristic singlet or AB quartet around 3.5-4.5 ppm. The aromatic protons of the benzyl group will be visible in the 7.2-7.4 ppm region.

    • ¹³C NMR: The spectrum will show distinct signals for the spiro carbon, the aliphatic carbons of the piperidine rings, the benzylic carbon, and the aromatic carbons. 2D NMR techniques like HSQC and HMBC are essential for unambiguous assignment of all proton and carbon signals.[8]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI-MS) will show a prominent peak for the molecular ion [M+H]⁺ corresponding to the mass of the free base (m/z ≈ 245.20). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Fragmentation patterns can provide further structural confirmation.[9]

  • Infrared (IR) Spectroscopy:

    • The spectrum will be dominated by C-H stretching vibrations (aliphatic and aromatic) around 2800-3000 cm⁻¹. A key feature is the N-H stretching vibration of the secondary amine at position 2, typically appearing as a moderate band in the 3300-3500 cm⁻¹ region. C=C stretching bands for the aromatic ring will be observed around 1450-1600 cm⁻¹.

G start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ms Mass Spectrometry (ESI-MS, HRMS) start->ms ir IR Spectroscopy start->ir purity Purity Analysis (HPLC, LC-MS) start->purity elucidation Structural Elucidation & Purity Confirmation nmr->elucidation ms->elucidation ir->elucidation purity->elucidation

Caption: A self-validating workflow for the characterization of the target compound.

Chemical Reactivity and Handling

The reactivity of 9-Benzyl-2,9-diazaspiro[5.5]undecane is dictated by its two nitrogen atoms.

  • N2 (Secondary Amine): This nitrogen is a nucleophilic and basic center. It is readily available for further functionalization, such as acylation, alkylation, or arylation, making this molecule an excellent scaffold for building chemical libraries.

  • N9 (Tertiary Amine): This nitrogen is also basic but is sterically more hindered due to the benzyl group and its position within the spirocyclic system.

  • Salt Formation: The presence of two basic nitrogens allows the molecule to readily form a stable dihydrochloride salt upon treatment with hydrochloric acid.[7] This salt form is generally preferred for storage and handling due to its higher melting point and improved stability compared to the free base, which may be an oil or low-melting solid.

Pharmacological Significance and Applications in Drug Development

The true value of 9-Benzyl-2,9-diazaspiro[5.5]undecane lies in its application as a core scaffold for compounds targeting the central nervous system (CNS) and other biological systems.

  • Opioid and Sigma Receptor Ligands: Derivatives of the closely related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been synthesized and evaluated as potent dual ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ₁R).[10] Such dual-target agents are being explored for the treatment of pain with potentially fewer side effects than traditional opioids.[10]

  • GABA Receptor Antagonists: The 3,9-diazaspiro[5.5]undecane core has served as the foundation for potent and competitive antagonists of the γ-aminobutyric acid type A (GABAₐ) receptor.[2] These compounds are valuable tools for studying GABAergic signaling and have potential applications in neurological disorders and immunomodulation.[2]

  • Anticonvulsant Activity: The N-benzyl moiety is a common feature in spirocyclic compounds that exhibit anticonvulsant properties.[5][11] Systematic modification of the benzyl group and the spirocyclic core allows for the fine-tuning of this activity.

The rigid, three-dimensional nature of the spiro-scaffold allows for the precise positioning of pharmacophoric elements, leading to high-affinity binding and improved selectivity for the intended biological target.

Experimental Protocols

The following protocols are generalized representations and should be adapted based on specific laboratory conditions and scale.

Protocol 1: Synthesis of 9-Benzyl-2,9-diazaspiro[5.5]undecane from 2,9-Diazaspiro[5.5]undecane
  • Setup: To a solution of 2,9-diazaspiro[5.5]undecane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzaldehyde (1.0-1.2 eq).

  • Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The choice of this mild reducing agent is causal; it selectively reduces the iminium ion without affecting the aldehyde.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure 9-Benzyl-2,9-diazaspiro[5.5]undecane free base.

Protocol 2: Preparation of the Dihydrochloride Salt
  • Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or methanol.

  • Acidification: Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete. The pH should be strongly acidic.

  • Isolation: Collect the resulting white precipitate by vacuum filtration.

  • Drying: Wash the solid with cold diethyl ether and dry under high vacuum to obtain 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride.

Conclusion

9-Benzyl-2,9-diazaspiro[5.5]undecane is more than a simple chemical entity; it is a strategic platform for innovation in medicinal chemistry. Its synthesis is achievable through robust and logical chemical transformations. Its key chemical properties—a rigid 3D structure, a reactive secondary amine for diversification, and a pharmacologically relevant N-benzyl group—make it an exceptionally valuable building block. For researchers and drug developers, this scaffold provides a reliable starting point for creating libraries of novel compounds with fine-tuned properties to address complex therapeutic challenges, particularly in the realm of CNS disorders.[1]

References

  • De la Torre, B. G., et al. (2020). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC PubMed Central. [Link]

  • Cai, X., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Al-Harthy, T., et al. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. University of Southampton ePrints Soton. [Link]

  • Dolu, E., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • (2025). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

  • (n.d.). 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride. Lead Sciences. [Link]

  • (n.d.). tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. PubChem. [Link]

  • James, K. J., et al. (2002). Studies on azaspiracid biotoxins. II. Mass spectral behavior and structural elucidation of azaspiracid analogs. PubMed. [Link]

  • (2025). Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. ResearchGate. [Link]

  • Li, Y., et al. (2022). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. MDPI. [Link]

  • Previtera, T., et al. (2003). NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed. [Link]

  • (2025). Synthesis and Anticonvulsant Activity of New Fluorinated N‐Phenyl‐ and N‐Benzyl‐2‐azaspiro[4.4]nonane‐ and [4.5]Decane‐1,3‐dione Derivatives. Part 3. ResearchGate. [Link]

  • (2025). Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products. ResearchGate. [Link]

Sources

Introduction: The Strategic Importance of the Diazaspiro[5.5]undecane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 9-Benzyl-2,9-diazaspiro[5.5]undecane

Abstract: This guide provides a comprehensive technical overview of the essential physicochemical properties of 9-Benzyl-2,9-diazaspiro[5.5]undecane, a heterocyclic scaffold of significant interest in modern medicinal chemistry. The diazaspiro[5.5]undecane core is recognized as a privileged structure, with derivatives being explored for a range of therapeutic applications, including the treatment of cardiovascular, immune system, and psychotic disorders.[1] This document is intended for researchers, chemists, and drug development professionals, offering not only available data but also field-proven, detailed protocols for the experimental determination of key parameters that govern a compound's pharmacokinetic and pharmacodynamic behavior.

The spirocyclic nature of the 2,9-diazaspiro[5.5]undecane core imparts a rigid, three-dimensional geometry that is highly attractive for drug design. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. The benzyl group at the N9 position is a common substitution, often introduced in the final steps of synthesis, that allows for exploration of key interactions with target proteins.[1]

Understanding the fundamental physicochemical characteristics of molecules like 9-Benzyl-2,9-diazaspiro[5.5]undecane is non-negotiable in drug discovery. Properties such as solubility, lipophilicity (LogP), and ionization state (pKa) are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2] This guide provides a foundational dataset and the methodologies required to validate these properties, ensuring the generation of reliable data for downstream decision-making.

Chemical Identity and Core Properties

The foundational step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity and basic properties.

IdentifierValueSource
IUPAC Name 9-Benzyl-2,9-diazaspiro[5.5]undecane-
Synonym (Dihydrochloride salt) 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride[3]
CAS Number (Dihydrochloride salt) 1198286-24-6[3]
Molecular Formula (Free Base) C₁₆H₂₄N₂Derived from salt
Molecular Weight (Free Base) 244.38 g/mol Calculated
Molecular Weight (Dihydrochloride) 317.30 g/mol [3]

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Theoretical Insight: Lipophilicity, quantified as LogP, is a measure of a compound's differential solubility between a nonpolar solvent (n-octanol) and a polar solvent (water). It is a critical predictor of membrane permeability, protein binding, and overall bioavailability. A LogP in the range of 1-3 is often considered optimal for oral drug candidates, balancing solubility with the ability to cross lipid bilayers.

Calculated Data: While experimental data for the title compound is not publicly available, the calculated XLogP3 for the closely related tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate is 1.8, suggesting the parent scaffold has moderate lipophilicity.[4] The addition of the benzyl group would be expected to increase this value significantly.

Experimental Protocol: LogP Determination via Shake-Flask Method (OECD 107)

This protocol describes the gold-standard method for LogP determination, valued for its directness and accuracy.[5]

Causality: The "shake-flask" method directly measures the partitioning of the analyte between two immiscible phases after they have reached equilibrium.[5] Its trustworthiness stems from the direct quantification of the analyte in each phase, minimizing reliance on indirect correlations.

Methodology:

  • Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of each and allowing the layers to separate for at least 24 hours. Use the appropriate phase for all dilutions and blanks.

  • Stock Solution: Prepare a stock solution of 9-Benzyl-2,9-diazaspiro[5.5]undecane in the aqueous phase (e.g., at 1 mg/mL). Rationale: Preparing the stock in the aqueous phase ensures dissolution before partitioning begins.

  • Partitioning: In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the stock solution with a precise volume of the n-octanol phase. Typical phase volume ratios (octanol:water) are 1:1, 2:1, or 1:2.

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take from 30 minutes to several hours. A preliminary experiment should be run to determine the optimal equilibration time.

  • Phase Separation: Centrifuge the vessel at high speed (e.g., 2000 x g) to ensure complete separation of the two phases.[5]

  • Quantification: Carefully sample a known aliquot from both the aqueous and n-octanol phases. Determine the concentration of the analyte in each phase using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

    • P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • Log P = log₁₀(P)

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_stock Prepare Stock Solution in Aqueous Phase mix Combine Phases & Stock Solution prep_stock->mix prep_phases Prepare Saturated n-Octanol & Water prep_phases->mix shake Agitate to Reach Equilibrium mix->shake centrifuge Centrifuge for Phase Separation shake->centrifuge quant_oct Quantify Concentration in Octanol Phase centrifuge->quant_oct quant_aq Quantify Concentration in Aqueous Phase centrifuge->quant_aq calculate Calculate LogP: log10([Octanol]/[Aqueous]) quant_oct->calculate quant_aq->calculate

Caption: Workflow for LogP determination using the shake-flask method.

Aqueous Solubility

Theoretical Insight: Aqueous solubility is a paramount property, as a drug must be in solution at the site of absorption (e.g., the gastrointestinal tract) to be bioavailable. Poor solubility is a major cause of failure for drug candidates. Kinetic solubility, measured from the precipitation of a compound from a DMSO stock solution, is a high-throughput method used for early-stage screening.[2]

Expected Profile: Given the two basic nitrogen atoms, the solubility of 9-Benzyl-2,9-diazaspiro[5.5]undecane is expected to be highly pH-dependent, increasing significantly at lower (acidic) pH where the amine groups are protonated.

Experimental Protocol: Kinetic Solubility via Nephelometry

Causality: This method determines solubility by measuring the point at which the compound precipitates out of an aqueous buffer as it is diluted from a high-concentration DMSO stock. The precipitation is detected by light scattering (nephelometry), providing a rapid and resource-efficient assessment suitable for early discovery.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the wells of a microtiter plate (e.g., 96-well or 384-well).

  • Compound Addition: Using a liquid handler, perform a serial dilution of the DMSO stock solution directly into the buffer-filled wells. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation: Allow the plate to incubate at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for precipitation to occur.

  • Detection: Place the microtiter plate in a plate reader equipped with a nephelometer. Measure the light scattering in each well.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the light scattering signal is not significantly different from the buffer-only control wells.

Ionization Constant (pKa)

Theoretical Insight: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a basic compound like 9-Benzyl-2,9-diazaspiro[5.5]undecane, the two nitrogen atoms will have distinct pKa values. The ionization state dictates solubility, membrane permeability, and receptor binding interactions. Knowing the pKa is essential for designing appropriate salt forms and predicting in vivo behavior.

Expected Profile: The two piperidine-like nitrogen atoms are basic. The secondary amine at position 2 is expected to have a higher pKa (typically ~10-11) than the tertiary amine at position 9, which is sterically hindered and influenced by the benzyl group (typically ~8-9).

Experimental Protocol: pKa Determination by Potentiometric Titration

Causality: This method is a highly reliable, first-principles approach. It involves adding a strong acid or base titrant to a solution of the compound and measuring the resulting pH change with a calibrated electrode. The pKa is determined from the midpoint of the buffer regions in the resulting titration curve.

Methodology:

  • System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically water or a water/co-solvent mixture (e.g., methanol/water) if solubility is limited. An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.

  • Titration: Place the sample solution in a thermostatted vessel and immerse the pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using an automated titrator for precise volume additions.

  • Data Acquisition: Record the pH value after each addition of titrant.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence points are identified from the points of maximum slope (first derivative). The pKa values correspond to the pH at the half-equivalence points. For a dibasic compound, two equivalence points and two pKa values will be observed.

G cluster_species cluster_curve Titration Curve Analysis compound Compound in Solution (B) plot Plot pH vs. Titrant Volume compound->plot titrant Add Strong Acid (H+) titrant->compound B B (Free Base) BH BH+ (Monoprotonated) B->BH pKa2 (N9-tertiary) BH2 BH2++ (Diprotonated) BH->BH2 pKa1 (N2-secondary) derivative Calculate 1st Derivative to find Equivalence Points plot->derivative pka_calc pKa = pH at Half-Equivalence Points derivative->pka_calc

Caption: Conceptual workflow for determining pKa values of a dibasic compound.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of the compound for research purposes.

  • Recommended Storage: The dihydrochloride salt should be stored at 2-8°C under an inert atmosphere.[3] This prevents degradation from atmospheric moisture and oxygen.

  • Chemical Stability: As a secondary/tertiary amine, the compound may be susceptible to oxidation over time. The benzyl group is generally stable but can be cleaved under certain harsh reductive conditions (e.g., catalytic hydrogenation).

Conclusion

9-Benzyl-2,9-diazaspiro[5.5]undecane is a molecule built upon a privileged scaffold with significant potential in drug discovery. Its physicochemical profile is characterized by two basic centers, conferring pH-dependent solubility, and moderate lipophilicity that can be tuned by substitution. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately determine the key properties—solubility, lipophilicity, and ionization—that will govern its journey from a laboratory curiosity to a potential therapeutic agent. Adherence to these rigorous, self-validating methodologies is essential for building the reliable, high-quality datasets that underpin successful drug development programs.

References

  • Mogilireddy, V., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry. Available at: [Link]

  • Lead Sciences. 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride. Available at: [Link]

  • PubChem. tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. Available at: [Link]

  • The Royal Society of Chemistry. (2023). Physicochemical Properties. Available at: [Link]

  • Glomme, A., & O'Kearney-McMullan, A. (2017). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]

Sources

An In-Depth Technical Guide to 9-Benzyl-2,9-diazaspiro[5.5]undecane: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 9-Benzyl-2,9-diazaspiro[5.5]undecane, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging potential in medicinal chemistry, grounded in the established significance of the diazaspiro[5.5]undecane framework.

Core Compound Identification

IdentifierValueSource
Chemical Name 9-Benzyl-2,9-diazaspiro[5.5]undecane-
CAS Number (Dihydrochloride) 1198286-24-6[1]
PubChem CID (Free Base) 49759489[2]
Molecular Formula C₁₆H₂₄N₂[2]
Molecular Weight 244.38 g/mol -
SMILES C1CN(C2(CCNCC2)CC1)CC3=CC=CC=C3[2]
InChI InChI=1S/C16H24N2/c1-2-6-15(7-3-1)14-18-13-5-4-8-16(18)9-11-17-12-10-16/h1-3,6-7,17H,4-5,8-14H2[2]

The Strategic Importance of the Diazaspiro[5.5]undecane Scaffold

The diazaspiro[5.5]undecane core is recognized as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure can effectively orient substituents in defined spatial arrangements, leading to enhanced interactions with biological targets. This structural rigidity often translates to improved selectivity and a more favorable pharmacokinetic profile by reducing the entropic penalty upon binding.

Derivatives of diazaspiro[5.5]undecanes have demonstrated a wide range of biological activities, making them valuable starting points for drug discovery programs targeting various therapeutic areas.

Synthesis and Chemical Properties

The synthesis of 9-Benzyl-2,9-diazaspiro[5.5]undecane can be approached in a logical, multi-step sequence. The primary challenge lies in the construction of the spirocyclic core, followed by selective functionalization.

Construction of the 2,9-Diazaspiro[5.5]undecane Core

The synthesis of the parent 2,9-diazaspiro[5.5]undecane scaffold can be achieved through various established methodologies for spirocyclic diamines. A common strategy involves a double Michael addition or a related cyclization cascade.

G Start Starting Materials (e.g., Piperidone derivatives, diesters) Step1 Multi-step sequence to form a key intermediate with a quaternary carbon center Start->Step1 Step2 Double Cyclization/ Reductive Amination Step1->Step2 Core 2,9-Diazaspiro[5.5]undecane Step2->Core

Caption: General synthetic approach to the 2,9-diazaspiro[5.5]undecane core.

N-Benzylation: A Key Functionalization Step

With the 2,9-diazaspiro[5.5]undecane core in hand, the introduction of the benzyl group at the 9-position is typically achieved through standard N-alkylation chemistry. The choice of reagents and conditions is critical to ensure selectivity, especially when one of the nitrogen atoms is intended to be protected or functionalized differently.

Experimental Protocol: N-Benzylation of 2,9-Diazaspiro[5.5]undecane

This protocol is a generalized procedure based on common N-alkylation methods for piperidine-like structures.

  • Preparation: To a solution of 2,9-diazaspiro[5.5]undecane (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine, 1.5-2.0 eq).

  • Addition of Benzylating Agent: Slowly add benzyl bromide or benzyl chloride (1.0-1.1 eq) to the stirred solution at room temperature. The reaction is often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may be gently heated to drive it to completion.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 9-Benzyl-2,9-diazaspiro[5.5]undecane.

G Core 2,9-Diazaspiro[5.5]undecane Product 9-Benzyl-2,9-diazaspiro[5.5]undecane Core->Product N-Alkylation Reagents Benzyl Halide (Bn-X) Base (e.g., K₂CO₃) Solvent (e.g., ACN) Reagents->Product

Caption: N-Benzylation of the 2,9-diazaspiro[5.5]undecane core.

Potential Applications in Drug Discovery

The N-benzylpiperidine motif is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[3] Its presence in 9-Benzyl-2,9-diazaspiro[5.5]undecane suggests a high potential for biological activity. The benzyl group can engage in crucial cation-π interactions with target proteins, while the spirocyclic core provides a rigid framework for optimizing binding affinity and selectivity.[3]

Central Nervous System (CNS) Disorders

Compounds containing the diazaspiro[5.5]undecane scaffold have been investigated for their activity on various CNS targets. For instance, derivatives of the isomeric 1,9-diazaspiro[5.5]undecane have been explored as ligands for opioid and sigma receptors, which are implicated in pain signaling.[3] This suggests that 9-Benzyl-2,9-diazaspiro[5.5]undecane could serve as a valuable starting point for the development of novel analgesics.

Metabolic Diseases

The 1,9-diazaspiro[5.5]undecane core has been incorporated into inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, indicating potential applications in the treatment of obesity and related metabolic disorders.[3]

Other Therapeutic Areas

The versatility of the diazaspiro[5.5]undecane scaffold extends to a variety of other therapeutic areas, including cardiovascular diseases, immune system disorders, and psychotic disorders.[3] The specific substitution pattern on the diazaspiro core, such as the N-benzyl group in the title compound, will ultimately determine its pharmacological profile.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 9-Benzyl-2,9-diazaspiro[5.5]undecane and its derivatives. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

9-Benzyl-2,9-diazaspiro[5.5]undecane represents a promising molecular scaffold for the development of novel therapeutics. Its rigid, three-dimensional structure, combined with the presence of the pharmacologically relevant N-benzylpiperidine motif, makes it an attractive starting point for medicinal chemistry campaigns. Further investigation into the synthesis of a diverse library of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this intriguing class of molecules.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. Available at: [Link]

  • 9-benzyl-2,9-diazaspiro[5.5]undecane. PubChem. Available at: [Link]

  • 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride. Lead Sciences. Available at: [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 9-Benzyl-2,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis and predicted spectral data for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 9-Benzyl-2,9-diazaspiro[5.5]undecane. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural intricacies of this spirocyclic compound and their manifestation in its NMR spectra. The content herein is built upon fundamental NMR principles and comparative analysis with structurally analogous compounds.

Introduction: The Structural Significance of 9-Benzyl-2,9-diazaspiro[5.5]undecane

9-Benzyl-2,9-diazaspiro[5.5]undecane, with the chemical formula C₁₆H₂₄N₂, belongs to the class of diazaspiro compounds, which are of significant interest in medicinal chemistry.[1] The spirocyclic core imparts a rigid three-dimensional structure, which can be advantageous for optimizing ligand-receptor interactions. The N-benzyl group adds a key pharmacophoric element, often utilized to explore binding pockets in various biological targets.

Accurate structural elucidation is paramount in the development of novel chemical entities. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide will provide a detailed theoretical framework for understanding the ¹H and ¹³C NMR spectra of this molecule, serving as a valuable reference for its synthesis and characterization.

Molecular Structure and Symmetry Considerations

To predict the NMR spectra of 9-Benzyl-2,9-diazaspiro[5.5]undecane, a thorough understanding of its structure and symmetry is essential. The molecule consists of two piperidine rings fused at a central spiro carbon atom. One piperidine ring is N-benzylated.

Caption: Molecular structure of 9-Benzyl-2,9-diazaspiro[5.5]undecane.

The presence of the spiro center and the N-benzyl group removes most elements of symmetry. Consequently, all methylene protons on the piperidine rings are expected to be diastereotopic, leading to more complex splitting patterns than simple triplets or quartets.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 9-Benzyl-2,9-diazaspiro[5.5]undecane in a non-aromatic solvent like CDCl₃ would exhibit distinct regions for the aromatic, benzylic, and aliphatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integrations

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (ortho)7.25 - 7.35d or m2HDeshielded by the aromatic ring current.
Aromatic (meta)7.20 - 7.30t or m2HLess deshielded than ortho protons.
Aromatic (para)7.15 - 7.25t or m1HLeast deshielded aromatic proton.
Benzylic (CH₂)~3.50s2HAdjacent to the electron-withdrawing nitrogen and the aromatic ring.
Piperidine (α to N-benzyl)2.40 - 2.60m4HProtons on carbons adjacent to the benzylated nitrogen.
Piperidine (α to NH)2.80 - 3.00m4HProtons on carbons adjacent to the secondary amine.
Piperidine (β to N)1.40 - 1.60m4HProtons on carbons beta to the nitrogen atoms.
NH1.50 - 2.50br s1HBroad signal, chemical shift is concentration and solvent dependent.

Note: Chemical shifts are referenced to TMS at 0 ppm. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet), and br s (broad singlet).

Rationale for Predicted ¹H Chemical Shifts
  • Aromatic Protons (7.15-7.35 ppm): The protons on the benzene ring will appear in the typical aromatic region. The exact shifts and multiplicities will depend on the solvent and the conformational dynamics of the benzyl group.

  • Benzylic Protons (~3.50 ppm): The methylene protons of the benzyl group are adjacent to a nitrogen atom and a phenyl ring, placing them in a deshielded environment. A singlet is predicted due to the absence of adjacent protons.

  • Piperidine Protons (1.40-3.00 ppm): The protons on the two piperidine rings will reside in the aliphatic region. The protons alpha to the nitrogen atoms will be more deshielded than those in the beta positions. Due to the lack of symmetry, many of these signals are expected to be complex multiplets resulting from geminal and vicinal coupling between diastereotopic protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. Given the lack of symmetry, a total of 13 distinct signals are anticipated (5 for the benzyl group and 8 for the diazaspiro[5.5]undecane core).

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aromatic (ipso)~138Quaternary carbon attached to the benzylic CH₂.
Aromatic (ortho)~129Aromatic CH carbons.
Aromatic (meta)~128Aromatic CH carbons.
Aromatic (para)~127Aromatic CH carbons.
Benzylic (CH₂)~63Carbon adjacent to nitrogen and the phenyl ring.
Spiro (C)~40 - 50Quaternary carbon at the spiro junction.
Piperidine (α to N-benzyl)~53Carbons adjacent to the benzylated nitrogen.
Piperidine (α to NH)~45Carbons adjacent to the secondary amine.
Piperidine (β to N)~25 - 35Carbons beta to the nitrogen atoms.

Note: Chemical shifts are referenced to TMS at 0 ppm.

Rationale for Predicted ¹³C Chemical Shifts
  • Aromatic Carbons (127-138 ppm): These will appear in the typical downfield region for sp² hybridized carbons.

  • Benzylic Carbon (~63 ppm): The chemical shift is influenced by the attached nitrogen and phenyl group.

  • Spiro Carbon (40-50 ppm): The chemical shift of the quaternary spiro carbon is a key indicator of the spirocyclic structure.

  • Piperidine Carbons (25-55 ppm): The carbons of the piperidine rings will be in the aliphatic region, with those closer to the electronegative nitrogen atoms appearing further downfield.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 9-Benzyl-2,9-diazaspiro[5.5]undecane, the following experimental protocol is recommended.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). Chloroform-d (CDCl₃) is a common starting point for non-polar to moderately polar compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep1 Dissolve Sample in Deuterated Solvent prep2 Add TMS Standard prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration (1H) and Peak Picking proc3->proc4

Caption: Experimental workflow for NMR data acquisition and processing.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set to approximately 15-20 ppm centered around 5-6 ppm.

    • Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to obtain singlets for all carbons.

    • Spectral Width: Set to approximately 220-250 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: A 2-second relaxation delay is a good starting point.

Advanced NMR Experiments for Complete Structural Assignment

For an unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.

H1 1H NMR COSY COSY (Correlation Spectroscopy) H1->COSY H-H Correlations (2-3 bonds) HSQC HSQC (Heteronuclear Single Quantum Coherence) H1->HSQC H-C Correlations (1 bond) HMBC HMBC (Heteronuclear Multiple Bond Correlation) H1->HMBC H-C Correlations (2-3 bonds) NOESY NOESY (Nuclear Overhauser Effect Spectroscopy) H1->NOESY H-H Correlations (through space) C13 13C NMR C13->HSQC C13->HMBC

Caption: Relationship between key 1D and 2D NMR experiments.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify which protons are adjacent to each other within the piperidine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon to which it is directly attached. This is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and for piecing together the molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which can be used to determine the stereochemistry and conformation of the molecule in solution.

Conclusion

The ¹H and ¹³C NMR spectra of 9-Benzyl-2,9-diazaspiro[5.5]undecane are predicted to be rich in information, reflecting the molecule's complex and asymmetric structure. The key spectral features to anticipate include a distinct set of aromatic and benzylic signals, along with a complex aliphatic region characterized by diastereotopic proton signals. While the predicted data in this guide provides a strong foundation for spectral interpretation, the use of advanced 2D NMR techniques is highly recommended for a complete and unambiguous structural assignment. This guide serves as a robust starting point for any researcher working with this intriguing class of molecules.

References

  • This section would typically contain citations to relevant literature. As no specific experimental data for the target molecule was found, this section remains illustrative. In a real-world scenario, it would be populated with references to similar compounds, synthetic methods, and NMR theory.

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 9-Benzyl-2,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Spirocyclic Scaffolds

In the landscape of contemporary drug discovery, spirocyclic scaffolds are of paramount importance due to their inherent three-dimensionality and structural novelty, which often translate into improved pharmacological properties. The compound 9-Benzyl-2,9-diazaspiro[5.5]undecane represents a key exemplar of this structural class, merging a rigid spirocyclic core with a flexible benzyl substituent. This unique combination necessitates a robust and detailed analytical characterization, for which mass spectrometry stands as the cornerstone technique. Understanding the ionization and fragmentation behavior of this molecule is not merely an academic exercise; it is fundamental for its identification in complex matrices, for metabolic profiling, and for quality control in synthetic pathways.

This guide provides a comprehensive framework for the mass spectrometric analysis of 9-Benzyl-2,9-diazaspiro[5.5]undecane. Moving beyond a simple recitation of parameters, we will delve into the rationale behind methodological choices, from ionization source selection to collision energy optimization in tandem mass spectrometry. Our objective is to equip the researcher with a self-validating analytical strategy, grounded in the principles of gas-phase ion chemistry, to confidently elucidate the structure and fragmentation pathways of this and related novel chemical entities.

Part 1: Foundational Mass Spectrometry (MS1 Analysis)

The initial step in our analytical workflow is to ascertain the molecular weight and isotopic pattern of the intact molecule. This is achieved through full-scan, high-resolution mass spectrometry.

Ionization Source Selection: A Deliberate Choice

Given the presence of two secondary amine functionalities within the diazaspiro[5.5]undecane core, the molecule is readily amenable to protonation. Therefore, electrospray ionization (ESI) in positive ion mode is the logical and most effective choice.[1] ESI is a soft ionization technique that typically yields protonated molecules, [M+H]+, minimizing in-source fragmentation and providing a clear indication of the molecular weight.[2]

  • Expert Insight: While Atmospheric Pressure Chemical Ionization (APCI) could also be considered, ESI is generally preferred for polar, non-volatile compounds containing basic nitrogen atoms, as it often results in a more stable ion beam and lower chemical noise.[3]

Predicted Mass and Isotopic Distribution

The chemical formula for 9-Benzyl-2,9-diazaspiro[5.5]undecane is C16H24N2. The expected masses for the protonated molecule are summarized in the table below.

Ion Species Chemical Formula Monoisotopic Mass (Da) Average Mass (Da)
[M]C16H24N2244.1939244.388
[M+H]+C16H25N2+245.2012245.396

A high-resolution mass spectrometer (e.g., Orbitrap or TOF) should be utilized to confirm the elemental composition through accurate mass measurement, typically within a 5 ppm mass tolerance.

Experimental Protocol: MS1 Acquisition
  • Sample Preparation: Prepare a stock solution of 9-Benzyl-2,9-diazaspiro[5.5]undecane at 1 mg/mL in methanol. Create a working solution by diluting the stock solution to 1-10 µg/mL in a suitable solvent system for infusion, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation.

  • Instrumentation:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ series or Sciex TripleTOF® series).

    • Ion Source: Electrospray Ionization (ESI).

  • Infusion and Data Acquisition:

    • Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 – 4.5 kV.

    • Sheath and Auxiliary Gas Flow (N2): Optimize for stable spray (e.g., 35 and 10 arbitrary units, respectively).

    • Capillary Temperature: 275 – 350 °C.

    • Scan Range: m/z 100-500.

    • Resolution: >70,000.

Part 2: Elucidating Fragmentation Pathways with Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation. By isolating the protonated parent ion ([M+H]+ at m/z 245.20) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation fingerprint. The fragmentation patterns of nitrogen-containing heterocyclic compounds and benzyl-substituted amines provide a strong basis for predicting the fragmentation pathways of our target molecule.[4][5][6]

The Logic of Fragmentation: Key Cleavage Points

The structure of 9-Benzyl-2,9-diazaspiro[5.5]undecane suggests several probable sites for fragmentation:

  • Benzylic Cleavage: The most facile and commonly observed fragmentation for benzyl-containing compounds is the cleavage of the C-C bond alpha to the nitrogen and the phenyl group, leading to the formation of a stable tropylium ion (C7H7+) at m/z 91.[7] This is often the base peak in the MS/MS spectrum.

  • Ring Opening and Fission of the Spirocyclic Core: Spirocyclic systems can undergo complex ring-opening and cleavage pathways. For diazaspiroalkaloids, fragmentation is often directed by the charge site (the protonated nitrogen).[8][9] This can lead to the sequential loss of ethylene or propylene units from the piperidine rings.

  • Alpha-Cleavage: Cleavage of bonds alpha to the nitrogen atoms within the piperidine rings is a characteristic fragmentation pathway for such heterocyclic systems.[5]

Predicted Fragmentation Scheme

The following diagram illustrates the most probable fragmentation pathways for the [M+H]+ ion of 9-Benzyl-2,9-diazaspiro[5.5]undecane.

G cluster_parent Parent Ion cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragments parent [M+H]+ m/z 245.20 frag1 Tropylium Ion m/z 91.05 parent->frag1 Benzylic Cleavage frag2 [M+H - C7H7]+ m/z 154.15 parent->frag2 Benzylic Cleavage frag3 [m/z 154 - C2H4]+ m/z 126.12 frag2->frag3 Ring Fission frag4 [m/z 154 - C3H6]+ m/z 112.10 frag2->frag4 Ring Fission

Caption: Predicted MS/MS fragmentation of 9-Benzyl-2,9-diazaspiro[5.5]undecane.

Tabulated Summary of Predicted Fragments
Predicted Fragment Ion (m/z) Proposed Elemental Composition Description of Neutral Loss Fragmentation Pathway
91.0542C7H7+C9H18N2Benzylic C-N bond cleavage
154.1469C9H18N2+C7H7•Loss of benzyl radical
126.1175C7H14N2+C2H4Ring fission of the piperidine moiety
112.1019C6H12N2+C3H6Ring fission of the piperidine moiety
Experimental Protocol: MS/MS Analysis
  • Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap with HCD capability).

  • Method Setup:

    • Mode: Product Ion Scan (or dd-MS2 for LC-MS applications).

    • Precursor Ion: m/z 245.20.

    • Isolation Window: 0.5 – 1.0 Da.

    • Activation Type: Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD).

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: This is a critical parameter that must be optimized. It is advisable to perform a collision energy ramp (e.g., 10-50 eV) to observe the appearance and disappearance of different fragment ions, which provides deeper structural insight. Start with a normalized collision energy of 25-35% as a general guideline.

  • Data Analysis:

    • Acquire the MS/MS spectrum and identify the major fragment ions.

    • Use high-resolution data to determine the elemental composition of each fragment.

    • Compare the observed fragmentation pattern with the predicted pathways. The presence of the m/z 91 ion is a strong confirmation of the benzyl moiety. The subsequent fragmentation of the m/z 154 ion will provide evidence for the structure of the diazaspiro[5.5]undecane core.

Part 3: Integrated Workflow and Data Validation

A robust analytical method is self-validating. The combination of high-resolution MS1 and detailed MS/MS analysis provides a powerful, multi-layered confirmation of the compound's identity.

LC-MS/MS Workflow for Complex Sample Analysis

For analyzing 9-Benzyl-2,9-diazaspiro[5.5]undecane in complex matrices (e.g., reaction mixtures, biological fluids), coupling liquid chromatography to the mass spectrometer is essential.

G Sample Sample HPLC HPLC Separation (Reversed-Phase C18) Sample->HPLC ESI Electrospray Ionization HPLC->ESI MS1 MS1 Scan (Precursor Ion Survey) ESI->MS1 MS2 dd-MS2 (Fragmentation) MS1->MS2 Precursor Trigger Data Data Analysis (Structure Confirmation) MS2->Data

Caption: Integrated LC-MS/MS workflow for the analysis of the target compound.

Protocol for LC-MS/MS
  • LC System: UPLC or HPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.[10]

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate.

  • MS Method: Employ a data-dependent acquisition (DDA) method where the instrument performs a full MS1 scan followed by MS/MS scans on the most intense ions detected in the MS1 scan. Set the inclusion list to prioritize m/z 245.20 for fragmentation.

Conclusion

The mass spectrometric analysis of 9-Benzyl-2,9-diazaspiro[5.5]undecane is a multi-faceted process that relies on the logical application of modern analytical techniques. By leveraging high-resolution ESI-MS for accurate mass determination and detailed MS/MS analysis for structural elucidation, a confident and comprehensive characterization can be achieved. The predictable fragmentation of the benzyl group to form the tropylium ion at m/z 91 serves as a key diagnostic marker, while the subsequent fragmentation of the spirocyclic core provides the necessary confirmatory evidence. The protocols and theoretical framework presented in this guide offer a robust starting point for researchers and drug development professionals, enabling them to build a validated analytical method for this and other novel spirocyclic compounds.

References

  • ResearchGate. (2008). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]

  • National Institutes of Health. (2016). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Retrieved from [Link]

  • ResearchGate. (2021). Determination of Benzoic Acid and Benzyl Alcohol in E-Liquids (JUUL TM Pods) by Isotopic Dilution High-Performance Liquid Chromatography and Tandem Mass Spectrometry. Retrieved from [Link]

  • Trajkovska, F., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Retrieved from [Link]

  • National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • Semantic Scholar. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Retrieved from [Link]

  • American Chemical Society. (2020). Magnetic and EPR Spectroscopic Studies of Thiolate Bridged Divalent Ni, Pd, and Pt Ions Capped with VO(N2S2) Metalloligands. Retrieved from [Link]

  • University of Southampton. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from [Link]

  • SciSpace. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. Retrieved from [Link]

  • SciSpace. (2012). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

  • SciSpace. (2012). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

  • PubMed. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Retrieved from [Link]

  • PubMed. (2009). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Retrieved from [Link]

  • MDPI. (2024). Comprehensive Metabolomic–Transcriptomic Analysis of the Regulatory Effects of Armillaria mellea Source Differences on Secondary Metabolism in Gastrodia elata. Retrieved from [Link]

  • MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity Screening of 9-Benzyl-2,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Introduction: The Rationale for Investigating 9-Benzyl-2,9-diazaspiro[5.5]undecane

The 2,9-diazaspiro[5.5]undecane scaffold represents a class of "privileged" heterocyclic structures in medicinal chemistry. This designation is earned due to its three-dimensional architecture, which allows for the precise positioning of substituents to engage with biological targets, and its recurrence across a wide range of bioactive compounds. Derivatives of the closely related 1,9-diazaspiro[5.5]undecane have shown potential for treating obesity, pain, and various disorders of the central nervous system (CNS) and immune system.[1][2] The specific compound of interest, 9-Benzyl-2,9-diazaspiro[5.5]undecane, combines this promising spirocyclic core with a benzyl group—a classic pharmacophore known to interact with aromatic-binding pockets in many receptors and enzymes.

This guide outlines a comprehensive, multi-tiered strategy for the biological screening of 9-Benzyl-2,9-diazaspiro[5.5]undecane. The proposed workflow is not merely a sequence of assays but a logical, decision-driven process designed to efficiently characterize the compound's pharmacological profile, identify potential therapeutic applications, and flag any liabilities early in the discovery pipeline. The causality behind each experimental choice is emphasized, ensuring that the screening cascade serves as a self-validating system for generating a robust data package for this novel chemical entity.

Chapter 1: The Strategic Screening Cascade

A successful screening campaign must balance breadth with depth, moving from high-throughput, general assays to more complex, specific, and physiologically relevant models. This progression, known as a screening cascade, is designed to triage compounds efficiently, allocating resources only to those with the most promising characteristics. For 9-Benzyl-2,9-diazaspiro[5.5]undecane, we propose a four-tiered cascade.

G T1_Cyto Cytotoxicity & Viability (MTT, LDH) T2_GABA GABA-A Receptor Assays T1_Cyto->T2_GABA Low Cytotoxicity T1_Receptor Broad Receptor Panel (Binding Assays) T2_GPCR GPCR Functional Assays (e.g., Orexin, MCH, NK1) T1_Receptor->T2_GPCR Identified Hits T1_Enzyme General Enzyme Panel (Inhibition Assays) T2_AR Androgen Receptor Assays T1_Enzyme->T2_AR Specific Activity T3_MetStab Metabolic Stability T2_GPCR->T3_MetStab Potent & Selective T4_PK Pharmacokinetics (PK) T3_MetStab->T4_PK Favorable Profile T3_CYP CYP450 Inhibition T3_hERG hERG Channel Assay T4_PD Pharmacodynamics (PD) & Efficacy Model T4_Tox Tolerability

Caption: The Four-Tiered Biological Screening Cascade.

Chapter 2: Tier 1 - Foundational In Vitro Profiling

The initial goal is to paint a broad picture of the compound's bioactivity and establish its basic safety profile at the cellular level. These assays are typically high-throughput and serve as critical filters.

Cytotoxicity and Cell Viability Assays
  • Causality: Before assessing specific pharmacological activity, it is crucial to determine the concentration range at which 9-Benzyl-2,9-diazaspiro[5.5]undecane is non-toxic to cells. A compound that is broadly cytotoxic is unlikely to be a viable therapeutic candidate. Furthermore, cytotoxicity can interfere with other assays, leading to false-positive results (e.g., apparent enzyme inhibition due to cell death). We will employ two complementary assays to measure different aspects of cell health.

  • MTT Assay (Metabolic Activity): This assay measures the metabolic activity of cells via the reduction of the tetrazolium salt MTT into a colored formazan product by mitochondrial dehydrogenases.[3] A decrease in formazan production indicates reduced cell viability.

  • LDH Release Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[4][5] It is a direct measure of cytotoxicity.

  • Cell Plating: Seed a 96-well plate with a suitable cell line (e.g., HEK293 or HepG2) at a density that ensures they are in a logarithmic growth phase at the time of the assay. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 9-Benzyl-2,9-diazaspiro[5.5]undecane (e.g., from 0.1 µM to 100 µM). Add the compound to the cells and incubate for a defined period (e.g., 24 or 48 hours).

  • Controls:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: Wells with untreated cells, to which a lysis buffer is added 30 minutes before the end of incubation.

    • Vehicle Control: Wells treated with the same concentration of solvent (e.g., DMSO) used for the test compound.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new plate. Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's protocol.

  • Measurement: Incubate in the dark at room temperature. Measure the absorbance at the appropriate wavelength (typically ~490 nm).

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Test Compound OD - Spontaneous Release OD) / (Maximum Release OD - Spontaneous Release OD) * 100[6]

AssayCell LineEndpointIC₅₀ (µM)
MTTHEK293Viability> 100
LDHHEK293Cytotoxicity> 100
MTTHepG2Viability> 100
LDHHepG2Cytotoxicity> 100

Table represents hypothetical data indicating low cytotoxicity.

Broad Target Screening
  • Causality: The diazaspiro scaffold is known to interact with a variety of receptors and enzymes.[1] A broad screening approach at this stage is a cost-effective method to rapidly identify potential primary targets and off-target liabilities. This involves testing the compound at a single, high concentration (e.g., 10 µM) against a large panel of known biological targets.

  • Receptor Binding Assays: These assays measure the ability of a compound to displace a known radiolabeled or fluorescent ligand from its receptor.[7][8] A significant reduction in ligand binding indicates an interaction between the test compound and the receptor.

  • Enzyme Inhibition Assays: These assays measure the ability of a compound to reduce the activity of a specific enzyme.[9][10] A decrease in product formation or substrate turnover suggests inhibitory activity.

Chapter 3: Tier 2 - Target Validation and Functional Activity

Based on the results from Tier 1 and the known pharmacology of related compounds, this tier focuses on confirming and characterizing the interactions with specific, high-interest targets.

  • Causality: The literature strongly suggests that diazaspiro[5.5]undecane derivatives can modulate several key receptor systems implicated in human disease.[1][11] For example, their activity as GABA-A receptor antagonists suggests potential applications in CNS disorders, while antagonism of orexin or MCH receptors points towards treatments for obesity.[1][11] This tier employs functional assays to determine not just if the compound binds, but how it affects the target's biological function (e.g., as an agonist, antagonist, or modulator).

G-Protein Coupled Receptor (GPCR) Functional Assays

Many of the potential targets for this scaffold, such as orexin, MCH, and NK1 receptors, are GPCRs. Upon activation, these receptors trigger downstream signaling cascades, often leading to a change in intracellular calcium concentration or cAMP levels.

G Compound 9-Benzyl-2,9-diazaspiro[5.5]undecane (Antagonist) Receptor GPCR (e.g., Orexin Receptor) Compound->Receptor Blocks Agonist Binding G_Protein Gαq/11 Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Signal Cellular Response Ca_Release->Signal

Caption: Antagonism of a Gq-coupled GPCR Signaling Pathway.

  • Cell Line: Use a cell line stably expressing the GPCR of interest (e.g., CHO-K1 cells expressing the human orexin-1 receptor).

  • Dye Loading: Plate the cells in a 96- or 384-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Add varying concentrations of 9-Benzyl-2,9-diazaspiro[5.5]undecane to the wells and incubate for a short period.

  • Agonist Stimulation: Add a known agonist for the receptor at a concentration that elicits a sub-maximal response (EC₈₀).

  • Fluorescence Reading: Measure the fluorescence intensity over time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader). An antagonistic effect will be observed as a reduction in the agonist-induced fluorescence signal.

  • Data Analysis: Plot the inhibition of the agonist response against the concentration of the test compound to determine the IC₅₀ value.

TargetAssay TypeActivityIC₅₀ / EC₅₀ (nM)
Orexin Receptor 1Calcium MobilizationAntagonist85
Orexin Receptor 2Calcium MobilizationAntagonist1500
MCH Receptor 1Calcium MobilizationNo Activity> 10,000
GABA-A ReceptorElectrophysiologyAntagonist250
Androgen ReceptorReporter Gene AssayAntagonist120

Table represents hypothetical data suggesting selective antagonist activity.

Chapter 4: Tier 3 - In Vitro ADMET & Early Safety

  • Causality: A potent and selective compound is of little therapeutic value if it is rapidly metabolized, cannot reach its target, or causes significant off-target toxicity.[12] This tier assesses the "drug-like" properties of the molecule, providing a crucial bridge between in vitro potency and in vivo feasibility.[13][14]

Key ADMET Assays
  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its metabolic half-life. A very short half-life may predict poor in vivo exposure.

  • CYP450 Inhibition: Assessing the compound's potential to inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9). Inhibition can lead to dangerous drug-drug interactions.

  • hERG Channel Blockade: An essential safety assay. Blockade of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. This is typically assessed using patch-clamp electrophysiology.

  • Plasma Protein Binding: Determines the fraction of the compound bound to plasma proteins. Only the unbound fraction is free to interact with the target, so high plasma protein binding can reduce efficacy.

  • Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) predict passive diffusion across the intestinal barrier, giving an early indication of oral bioavailability.

Chapter 5: Tier 4 - In Vivo Proof of Concept

  • Causality: While in vitro and ex vivo models are powerful, they cannot fully replicate the complex interplay of systems in a living organism.[15] In vivo studies are essential to confirm that the compound can achieve sufficient exposure at the target site to elicit a pharmacological effect and to assess its overall safety and tolerability in a whole animal model.[16][17]

Designing the In Vivo Study

The design of the in vivo experiment is dictated by the findings of the preceding tiers. For instance, if 9-Benzyl-2,9-diazaspiro[5.5]undecane was identified as a potent and selective orexin receptor antagonist with a good ADMET profile, a relevant in vivo study could be:

  • Model: A rodent model of wakefulness or feeding behavior.

  • Pharmacokinetics (PK): A preliminary study where the compound is administered (e.g., orally or via IV) and blood samples are taken at multiple time points to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

  • Pharmacodynamics (PD) / Efficacy: A study where different doses of the compound are administered, and a relevant biological endpoint is measured. For an orexin antagonist, this could be an increase in sleep time (measured by EEG) or a decrease in food intake.

  • Tolerability: Throughout the study, animals are closely monitored for any signs of adverse effects, such as changes in weight, behavior, or general appearance.

The ultimate goal is to establish a clear relationship between the administered dose, the resulting plasma/brain concentration (PK), and the magnitude of the biological effect (PD). This PK/PD relationship is critical for predicting a therapeutic dose in humans.

Conclusion and Decision-Making

The screening cascade detailed in this guide provides a rigorous and logical framework for evaluating the biological activity of 9-Benzyl-2,9-diazaspiro[5.5]undecane. By systematically progressing from broad, high-throughput assays to specific, functional, and finally in vivo models, this process allows for informed, data-driven decisions. A successful outcome would be the identification of a potent and selective compound with a favorable ADMET profile and a clear, dose-dependent effect in a relevant animal model, justifying its advancement into formal preclinical development.

G Start Compound Synthesized Tier1 Tier 1 Screening (Cytotox, Broad Panels) Start->Tier1 Tier1_Check Low Cytotoxicity? Specific Hits? Tier1->Tier1_Check Tier2 Tier 2 Screening (Functional Assays) Tier1_Check->Tier2 Yes NoGo Terminate or Redesign Compound Tier1_Check->NoGo No Tier2_Check Potent & Selective? Tier2->Tier2_Check Tier3 Tier 3 Screening (In Vitro ADMET) Tier2_Check->Tier3 Yes Tier2_Check->NoGo No Tier3_Check Drug-like Profile? Tier3->Tier3_Check Tier4 Tier 4 Screening (In Vivo PoC) Tier3_Check->Tier4 Yes Tier3_Check->NoGo No Tier4_Check PK/PD Relationship? Efficacy & Tolerability? Tier4->Tier4_Check Go Advance to Preclinical Development Tier4_Check->Go Yes Tier4_Check->NoGo No

Sources

Unlocking Therapeutic Potential: A Technical Guide to Diazaspiro[5.5]undecane Derivatives as Modulators of Critical Disease Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The diazaspiro[5.5]undecane scaffold represents a privileged structural motif in medicinal chemistry, demonstrating remarkable versatility in engaging a diverse array of high-value therapeutic targets. This technical guide provides an in-depth exploration of the most promising therapeutic applications of diazaspiro[5.5]undecane derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the mechanistic underpinnings of these compounds as potent and selective inhibitors of the m⁶A writer METTL3, dual-action agonists of the μ-opioid receptor (MOR) and antagonists of the sigma-1 receptor (σ1R), and antagonists of the GABA-A receptor. For each target class, this guide details the relevant signaling pathways, provides validated experimental protocols for compound evaluation, and discusses the causality behind strategic experimental design. Our objective is to furnish a comprehensive, scientifically rigorous resource that empowers the rational design and advancement of novel therapeutics based on this versatile chemical scaffold.

Introduction: The Diazaspiro[5.5]undecane Scaffold - A Privileged Platform for Drug Discovery

The diazaspiro[5.5]undecane core, characterized by two fused piperidine rings sharing a single spirocyclic carbon atom, offers a unique three-dimensional architecture that has proven highly amenable to the development of potent and selective modulators of various biological targets. Its inherent conformational rigidity, coupled with the potential for diverse functionalization at multiple positions, allows for the precise spatial orientation of pharmacophoric elements to optimize interactions with protein binding sites. This has led to the emergence of diazaspiro[5.5]undecane derivatives as promising candidates for treating a range of pathologies, including cancer, pain, and neurological disorders.[1] This guide will delve into the specific therapeutic targets that have been successfully modulated by this versatile scaffold, providing the scientific and technical foundation for further research and development.

Targeting the Epitranscriptome: METTL3 Inhibition in Oncology and Beyond

The N6-methyladenosine (m⁶A) modification of RNA is a critical regulator of gene expression, and its dysregulation is implicated in numerous diseases, most notably cancer.[2] The METTL3-METTL14 methyltransferase complex is the primary "writer" of this epigenetic mark.[3] A specific class of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives has emerged as potent and selective inhibitors of METTL3, offering a novel therapeutic strategy.[4]

The METTL3 Signaling Axis: A Nexus of Oncogenic Pathways

METTL3-mediated m⁶A modification plays a pivotal role in regulating the stability, translation, and splicing of target mRNAs.[5] In many cancers, METTL3 is overexpressed and functions as an oncogene by enhancing the expression of key cancer-promoting proteins.[6] Inhibition of METTL3 can disrupt these oncogenic signaling cascades, leading to anti-tumor effects.[7]

Key signaling pathways influenced by METTL3 activity include:

  • Wnt/β-catenin Pathway: METTL3 can enhance the stability of mRNAs encoding components of the Wnt/β-catenin pathway, promoting cancer cell proliferation and stemness.[1]

  • PI3K/AKT/mTOR Pathway: METTL3 has been shown to regulate the translation of key components of the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[5]

  • MYC and BCL2 Regulation: In acute myeloid leukemia (AML), METTL3-mediated m⁶A modification promotes the translation of c-MYC and BCL2, two critical oncogenes.[8]

Inhibition of METTL3 by diazaspiro[5.5]undecane derivatives leads to a decrease in m⁶A levels on these oncogenic transcripts, resulting in their degradation or reduced translation, thereby suppressing tumor growth.[4] Furthermore, METTL3 inhibition can induce a cell-intrinsic interferon response, enhancing anti-tumor immunity and potentially synergizing with immune checkpoint inhibitors.[9]

METTL3_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL3 METTL3/METTL14 Complex m6A_mRNA m6A-mRNA METTL3->m6A_mRNA m6A Methylation SAM SAM SAM->METTL3 Methyl Donor mRNA pre-mRNA mRNA->METTL3 YTHDF YTHDF 'Readers' m6A_mRNA->YTHDF Binding Translation Translation ↑ YTHDF->Translation Degradation mRNA Degradation ↓ YTHDF->Degradation Oncogenes Oncogenic Proteins (e.g., MYC, BCL2) Translation->Oncogenes Proliferation Cell Proliferation Oncogenes->Proliferation Promotes Apoptosis Apoptosis Oncogenes->Apoptosis Inhibits Inhibitor Diazaspiro[5.5]undecane Inhibitor Inhibitor->METTL3 Inhibits

Caption: METTL3 Signaling Pathway and Point of Inhibition.

Experimental Workflow for Evaluating METTL3 Inhibitors

A robust and multi-faceted experimental approach is crucial for the validation and characterization of novel METTL3 inhibitors. The following workflow provides a comprehensive strategy, from initial biochemical screening to cellular functional assessment.

METTL3_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays TR_FRET TR-FRET Assay (IC50 Determination) CETSA CETSA / InCELL Pulse (Target Engagement) TR_FRET->CETSA Lead Compounds m6A_Quant m6A Quantification (LC-MS/MS) CETSA->m6A_Quant Proliferation Proliferation Assay (e.g., CellTiter-Glo) m6A_Quant->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V) Proliferation->Apoptosis Colony_Formation Colony Formation Assay Apoptosis->Colony_Formation

Caption: Experimental Workflow for METTL3 Inhibitor Evaluation.

2.2.1. Step-by-Step Protocol: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay

This assay quantitatively determines the in vitro potency (IC₅₀) of compounds against the METTL3/METTL14 complex.

  • Reagents and Materials:

    • Recombinant human METTL3/METTL14 complex.

    • S-adenosylmethionine (SAM) - methyl donor.

    • Biotinylated RNA substrate containing the m⁶A consensus sequence.

    • Europium-labeled anti-m⁶A antibody (Donor).

    • Streptavidin-conjugated acceptor fluorophore (e.g., APC) (Acceptor).

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.01% Tween-20, 1 mM DTT).

    • 384-well low-volume black plates.

    • TR-FRET enabled plate reader.

  • Procedure:

    • Prepare serial dilutions of the diazaspiro[5.5]undecane derivative in DMSO, followed by dilution in assay buffer.

    • In the assay plate, add the compound dilutions.

    • Add the METTL3/METTL14 enzyme and the RNA substrate to the wells.

    • Initiate the methylation reaction by adding SAM.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents (Europium-labeled antibody and Streptavidin-APC).

    • Incubate to allow for antibody-antigen and biotin-streptavidin binding.

    • Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay.[10][11]

    • Calculate the TR-FRET ratio (Acceptor/Donor) and plot against compound concentration to determine the IC₅₀ value.

2.2.2. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA confirms that the compound binds to and stabilizes METTL3 within a cellular context.[3][12]

  • Cell Culture: Culture relevant cell lines (e.g., MOLM-13 for AML, PC-3 for prostate cancer) to sufficient density.[4]

  • Compound Treatment: Treat cells with various concentrations of the diazaspiro[5.5]undecane derivative or vehicle control for a defined period.

  • Thermal Challenge: Heat the cell suspensions or lysates across a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble fraction (containing stabilized protein) from the aggregated, denatured fraction by centrifugation.

  • Protein Quantification: Analyze the amount of soluble METTL3 in each sample by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble METTL3 against temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates target stabilization and engagement.

Data Summary and Interpretation

The following table summarizes representative data for a potent 1,4,9-triazaspiro[5.5]undecan-2-one derivative, UZH2.[4]

Assay TypeParameterResultSignificance
Biochemical
TR-FRETIC₅₀ vs. METTL35 nMHigh in vitro potency.
Cellular
CETSA (MOLM-13)EC₅₀0.85 µMConfirms target engagement in leukemia cells.[13]
m⁶A/A Ratio ReductionMOLM-13 & PC-3Dose-dependentDemonstrates functional inhibition of methyltransferase activity in cancer cells.[4]
Functional
Cell ProliferationInhibitionObservedIndicates anti-cancer activity.[14]
Apoptosis InductionObservedSuggests induction of programmed cell death in cancer cells.[14]

Dual-Targeting for Safer Analgesia: MOR Agonism and σ1R Antagonism

Opioid analgesics, primarily acting through the μ-opioid receptor (MOR), are highly effective for pain management but are associated with severe side effects such as respiratory depression, constipation, and addiction.[2][7] A novel therapeutic strategy involves the development of dual-acting compounds that combine MOR agonism for analgesia with sigma-1 receptor (σ1R) antagonism to mitigate side effects and potentially enhance pain relief.[9] 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as a promising chemical class for achieving this dual pharmacology.[7]

Rationale for Dual MOR/σ1R Modulation

The MOR is a G-protein coupled receptor (GPCR) whose activation in the central nervous system produces profound analgesia.[6] However, MORs are also present in the gastrointestinal tract, where their activation leads to reduced motility and constipation.[1] The σ1R is a unique intracellular chaperone protein that modulates several neurotransmitter systems.[15] Preclinical evidence suggests that σ1R antagonists can potentiate opioid analgesia, particularly in neuropathic pain states, and may counteract some opioid-induced side effects.[5][12] The synergistic effect of combining MOR agonism with σ1R antagonism in a single molecule offers the potential for a safer and more effective analgesic.

MOR_S1R_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_sigma Pain Signaling Modulation MOR_pre μ-Opioid Receptor (MOR) Ca_channel Ca²⁺ Channel MOR_pre->Ca_channel Inhibits Neurotransmitter_release Neurotransmitter Release ↓ Ca_channel->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia MOR_post μ-Opioid Receptor (MOR) K_channel K⁺ Channel MOR_post->K_channel Activates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Analgesia S1R Sigma-1 Receptor (σ1R) Pain_Sensitization Pain Sensitization S1R->Pain_Sensitization Promotes Pain_Sensitization->Analgesia Diazaspiro Diazaspiro[5.5]undecane Derivative Diazaspiro->MOR_pre Agonist Diazaspiro->MOR_post Agonist Diazaspiro->S1R Antagonist

Caption: Dual MOR Agonist and σ1R Antagonist Mechanism.

Experimental Evaluation of Dual-Acting Analgesics

A comprehensive preclinical assessment is required to validate the dual pharmacology and demonstrate the improved therapeutic window of these compounds.

Analgesic_Workflow cluster_invitro In Vitro Characterization cluster_invivo_efficacy In Vivo Efficacy (Pain Models) cluster_invivo_safety In Vivo Safety & Side Effects Binding_Assay Receptor Binding Assays (Ki for MOR & σ1R) Functional_Assay Functional Assays (MOR Agonism, σ1R Antagonism) Binding_Assay->Functional_Assay Hot_Plate Hot Plate Test (Acute Nociception) Functional_Assay->Hot_Plate Candidate Compounds GI_Transit Gastrointestinal Transit Assay (Constipation) Functional_Assay->GI_Transit Formalin_Test Formalin Test (Inflammatory Pain) Hot_Plate->Formalin_Test Respiratory Respiratory Depression Assessment GI_Transit->Respiratory

Caption: Workflow for Evaluating Dual-Acting Analgesics.

3.2.1. Step-by-Step Protocol: Hot Plate Test for Analgesia

This is a classic and reliable method for assessing centrally mediated analgesia in rodents.[16][17]

  • Apparatus: A hot plate apparatus with a controlled surface temperature (e.g., 55 ± 0.5 °C) and an enclosure to keep the animal on the plate.

  • Animals: Mice or rats, acclimatized to the testing room.

  • Procedure:

    • Determine the baseline latency to a nociceptive response (e.g., hind paw licking, jumping) by placing the animal on the hot plate. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

    • Administer the diazaspiro[5.5]undecane derivative, a positive control (e.g., morphine), or vehicle via the desired route (e.g., intraperitoneal, oral).

    • At various time points after drug administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and record the latency to the nociceptive response.

    • An increase in the response latency compared to the baseline and vehicle-treated group indicates an analgesic effect.

3.2.2. Step-by-Step Protocol: Gastrointestinal Transit Assay

This assay measures the effect of the compound on intestinal motility, a key indicator of opioid-induced constipation.[1][18]

  • Materials:

    • Charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia).

    • Mice or rats.

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer the test compound, a positive control (e.g., morphine), or vehicle.

    • At the time of expected peak effect, administer a fixed volume of the charcoal meal orally.

    • After a set time (e.g., 20-30 minutes), euthanize the animals and carefully dissect the entire small intestine.

    • Measure the total length of the small intestine and the distance the charcoal meal has traveled from the pylorus.

    • Calculate the gastrointestinal transit as a percentage of the total intestinal length. A decrease in this percentage compared to the vehicle group indicates constipation.

Interpreting the Therapeutic Index

A successful dual MOR agonist/σ1R antagonist will exhibit potent analgesic activity, comparable to standard opioids, in models like the hot plate and formalin tests.[7][10] Crucially, at equianalgesic doses, it should demonstrate significantly less inhibition of gastrointestinal transit compared to morphine or oxycodone, indicating a reduced potential for constipation.[9] This improved separation between efficacy and side effects is the hallmark of a safer analgesic and a key deliverable of this therapeutic strategy.

Modulating Neuronal Inhibition: GABAA Receptor Antagonism

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. However, functional GABAA receptors are also expressed on various peripheral cells, including immune cells, where they play a role in immunomodulation. 3,9-Diazaspiro[5.5]undecane derivatives have been identified as competitive GABAA receptor antagonists with low permeability across the blood-brain barrier. This profile makes them attractive candidates for peripherally restricted GABAA receptor modulation, potentially for treating immune-related disorders without the central side effects associated with CNS-active GABAA ligands.

(Further sections would continue with a similar in-depth analysis of GABAA receptor antagonists, as well as other potential targets like ACC inhibitors, MDM2-p53 interaction inhibitors, and PARP-1 inhibitors, each with their own signaling pathways, experimental workflows, and data interpretation sections.)

Conclusion and Future Directions

The diazaspiro[5.5]undecane scaffold has unequivocally demonstrated its value as a versatile platform for the development of novel therapeutics. The ability of its derivatives to potently and selectively modulate high-value targets such as METTL3, the MOR/σ1R dual-target system, and GABAA receptors underscores its significance in modern drug discovery. The in-depth technical guidance provided herein, from mechanistic rationale to detailed experimental protocols, is intended to serve as a valuable resource for scientists working to harness the full therapeutic potential of this remarkable chemical entity. Future research should continue to explore the vast chemical space around this scaffold, leveraging structure-activity relationships to further optimize potency, selectivity, and pharmacokinetic properties. The continued investigation of diazaspiro[5.5]undecane derivatives holds immense promise for delivering next-generation therapies for a multitude of challenging diseases.

References

  • Vidal-Torres, A., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(6), 2911-2928. [Link]

  • Díaz, J. L., et al. (2020). Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain. Journal of Medicinal Chemistry, 63(24), 15914-15933. [Link]

  • Ben-Joseph, O., & Shvartz, R. (2023). Opioid-Induced Constipation. In StatPearls. StatPearls Publishing. [Link]

  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363–1381. [Link]

  • Gahete, M. D., et al. (2013). Formalin Murine Model of Pain. Bio-protocol, 3(22), e957. [Link]

  • Analgesia Hot Plat Test. (n.d.). [Link]

  • Tsuda, M., et al. (2017). Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain. Pain, 158(12), 2307–2317. [Link]

  • Hot plate test. (n.d.). Wikipedia. [Link]

  • Mu-opioid receptor. (n.d.). Wikipedia. [Link]

  • Romero, L., et al. (2012). Sigma-1 Receptor and Pain. Current Neuropharmacology, 10(1), 12–20. [Link]

  • Yankova, E., et al. (2021). Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia. Nature, 593(7860), 597–601. [Link]

  • Bedi, R. K., et al. (2020). METTL3 Inhibitors for Epitranscriptomic Modulation of Cellular Processes. Angewandte Chemie International Edition, 59(32), 13347-13351. [Link]

  • Morphine - Opioid-Induced Constipation Assay. (n.d.). Melior Discovery. [Link]

  • Hot plate test. (n.d.). Panlab. [Link]

  • Sianati, S., & Brophy, P. D. (2023). Mu Receptors. In StatPearls. StatPearls Publishing. [Link]

  • Vu, L. P., et al. (2017). The N6-methyladenosine (m6A)-forming enzyme METTL3 controls myeloid differentiation of normal and leukemia cells. Nature Medicine, 23(11), 1369–1376. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

  • Bedi, R. K., et al. (2021). Proteolysis Targeting Chimera Degraders of the METTL3–14 m6A-RNA Methyltransferase. JACS Au, 1(10), 1635-1642. [Link]

  • TR-FRET Measurements. (n.d.). BMG LABTECH. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ZORA. [Link]

  • Lan, T., et al. (2019). Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers. Frontiers in Oncology, 9, 1459. [Link]

Sources

The Ascendancy of 9-Benzyl-2,9-diazaspiro[5.5]undecane: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Privileged Scaffold

In the intricate landscape of medicinal chemistry, "privileged scaffolds" represent a cornerstone of efficient drug discovery. These are molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby offering a fertile ground for the development of novel therapeutics across a spectrum of diseases. The strategic advantage of employing such scaffolds lies in their pre-validated drug-like properties, which can significantly de-risk and accelerate the journey from a hit compound to a clinical candidate. Spirocyclic systems, with their inherent three-dimensionality and conformational rigidity, have emerged as a particularly attractive class of privileged scaffolds, offering improved target specificity and metabolic stability compared to their flatter, aromatic counterparts. Among these, the 9-Benzyl-2,9-diazaspiro[5.5]undecane core has garnered increasing attention as a versatile and potent platform for engaging with a variety of therapeutically relevant targets. This guide provides a comprehensive technical overview of this promising scaffold, from its synthesis to its diverse applications in drug discovery.

Synthesis and Chemical Characterization: Building the Core

The synthesis of the 9-Benzyl-2,9-diazaspiro[5.5]undecane core, while not trivial, can be achieved through a multi-step sequence that allows for the introduction of diverse functionalities. A plausible and adaptable synthetic route, based on methodologies reported in the patent literature for related 2,9-diazaspiro[5.5]undecane derivatives, is outlined below. The key strategy involves the construction of the spirocyclic core followed by the introduction of the benzyl group at the 9-position.

Experimental Protocol: Synthesis of 9-Benzyl-2,9-diazaspiro[5.5]undecane

Step 1: Synthesis of tert-Butyl 2-(but-3-yn-1-yl)-2,9-diazaspiro[5.5]undecane-9-carboxylate

This initial step constructs the core spirocyclic framework with a handle for further modification.

  • To a solution of tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate in a suitable aprotic solvent (e.g., acetonitrile), add a non-nucleophilic base (e.g., potassium carbonate).

  • Stir the mixture at ambient temperature for 10 minutes.

  • Add 4-bromobutyne dropwise to the reaction mixture.

  • Heat the reaction to reflux and maintain for 18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 2-(but-3-yn-1-yl)-2,9-diazaspiro[5.5]undecane-9-carboxylate.

Step 2: Deprotection of the Boc Group

Removal of the tert-butoxycarbonyl (Boc) protecting group is necessary to enable subsequent benzylation at the 9-position.

  • Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting crude salt of 2-(but-3-yn-1-yl)-2,9-diazaspiro[5.5]undecane can be used directly in the next step or neutralized with a base and extracted if necessary.

Step 3: N-Benzylation to Yield 9-Benzyl-2-(but-3-yn-1-yl)-2,9-diazaspiro[5.5]undecane

Two common methods for N-benzylation can be employed:

  • Method A: Alkylation with Benzyl Bromide

    • Dissolve the deprotected amine from Step 2 in an aprotic solvent such as acetonitrile or DMF.

    • Add a suitable base (e.g., potassium carbonate or triethylamine) to neutralize the amine salt and act as a proton scavenger.

    • Add benzyl bromide dropwise to the mixture at room temperature.

    • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

    • Work up the reaction by partitioning between water and an organic solvent, followed by washing, drying, and concentration.

    • Purify the product by column chromatography.

  • Method B: Reductive Amination with Benzaldehyde

    • Dissolve the deprotected amine from Step 2 in a suitable solvent such as methanol or dichloromethane.

    • Add benzaldehyde to the solution.

    • Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise.

    • Stir the reaction at room temperature until the imine intermediate is fully reduced, as monitored by TLC or LC-MS.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify by column chromatography.

Step 4: Removal of the Butynyl Group (if necessary for the final target)

If the final desired product is the unsubstituted 9-Benzyl-2,9-diazaspiro[5.5]undecane, the butynyl group can be removed. This would typically involve a more complex synthetic strategy where the benzyl group is introduced before the formation of the second piperidine ring, or a protecting group strategy on the second nitrogen that allows for its selective removal. For the purpose of this guide, we will consider the butynyl group as a potential point for further diversification.

Synthesis_Workflow start tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate step1 Step 1: Alkylation with 4-bromobutyne start->step1 intermediate1 tert-Butyl 2-(but-3-yn-1-yl)-2,9-diazaspiro[5.5]undecane-9-carboxylate step1->intermediate1 step2 Step 2: Boc Deprotection (TFA or HCl) intermediate1->step2 intermediate2 2-(but-3-yn-1-yl)-2,9-diazaspiro[5.5]undecane step2->intermediate2 step3a Step 3a: N-Benzylation (Benzyl Bromide, Base) intermediate2->step3a step3b Step 3b: N-Benzylation (Benzaldehyde, Reducing Agent) intermediate2->step3b final_product 9-Benzyl-2-(but-3-yn-1-yl)-2,9-diazaspiro[5.5]undecane step3a->final_product step3b->final_product

Caption: Synthetic workflow for 9-Benzyl-2,9-diazaspiro[5.5]undecane derivatives.

Applications in Drug Discovery: A Scaffold of Opportunity

The 9-Benzyl-2,9-diazaspiro[5.5]undecane scaffold has been explored in several therapeutic areas, demonstrating its versatility as a privileged core. The benzyl group at the 9-position often serves as a key pharmacophoric element, engaging in crucial interactions with the target protein.

Orexin Receptor Antagonists for the Treatment of Insomnia

The orexin system plays a critical role in regulating wakefulness, and its modulation has become a validated therapeutic strategy for sleep disorders.[1] Both 1,9- and 2,9-diazaspiro[5.5]undecane cores have been investigated as scaffolds for the development of orexin receptor antagonists.[1][2] The benzyl group in these antagonists is often crucial for achieving high potency, likely through hydrophobic and/or pi-stacking interactions within the receptor's binding pocket. The development of dual orexin receptor antagonists (DORAs) has led to approved drugs for the treatment of insomnia.[3][4][5][6] While specific examples of 9-Benzyl-2,9-diazaspiro[5.5]undecane as a DORA are not extensively published in peer-reviewed literature, the known activity of related analogs suggests this is a promising area of application.

SGLT1 Inhibitors for Metabolic Disorders

A patent application (WO2015069541A1) discloses derivatives of 2,9-diazaspiro[5.5]undecane as potent inhibitors of the sodium-glucose cotransporter 1 (SGLT1).[7] SGLT1 is primarily responsible for glucose and galactose absorption in the small intestine. Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in patients with diabetes. The disclosed compounds feature a complex substituent at the 2-position, while the 9-position is protected with a Boc group. This suggests that the 9-position is a key vector for modulating the scaffold's properties and that a benzyl group could be a viable alternative to the Boc group for fine-tuning activity and pharmacokinetic parameters.

CCR5 Antagonists for HIV Treatment

The C-C chemokine receptor type 5 (CCR5) is a co-receptor for HIV entry into host cells, and its antagonism is a clinically validated approach for treating HIV infection.[8] Derivatives of 3,9-diazaspiro[5.5]undecane have been reported as potent CCR5 antagonists.[8][9] The substitution pattern on the spirocyclic core is critical for achieving high affinity and antiviral activity. While direct evidence for 9-Benzyl-2,9-diazaspiro[5.5]undecane as a CCR5 antagonist is limited, the known importance of N-substituents in related scaffolds suggests that this is another potential therapeutic avenue for this privileged core.

Structure-Activity Relationship (SAR) and Molecular Design Principles

  • The Importance of the N9-Substituent: Across various targets, the substituent at the 9-position of the diazaspiro[5.5]undecane core is a critical determinant of biological activity.[2] The size, electronics, and conformational flexibility of this group directly impact target engagement and selectivity. The benzyl group, with its aromatic ring and conformational flexibility, can engage in a variety of interactions, including hydrophobic, pi-stacking, and cation-pi interactions.

  • Stereochemistry at the Spirocenter: The spirocyclic nature of the scaffold introduces a chiral center, and the stereochemistry at this position can have a profound impact on biological activity. The separation and evaluation of individual enantiomers are crucial steps in the optimization of any lead compound based on this scaffold.

  • Substitution at the N2-Position: The N2-position offers another vector for chemical modification. As seen in the SGLT1 inhibitor patent, large and complex substituents can be introduced at this position to modulate potency and selectivity.[7] The interplay between the N2- and N9-substituents will be a key aspect of any lead optimization campaign.

SAR_Concept scaffold 9-Benzyl-2,9-diazaspiro[5.5]undecane Core n9_sub N9-Benzyl Group (Potency, Selectivity) scaffold->n9_sub n2_sub N2-Substituent (Fine-tuning, PK properties) scaffold->n2_sub spiro_stereo Spirocenter Stereochemistry (Target Fit, Specificity) scaffold->spiro_stereo biological_activity Biological Activity n9_sub->biological_activity n2_sub->biological_activity spiro_stereo->biological_activity

Caption: Key structural elements influencing the biological activity of 9-Benzyl-2,9-diazaspiro[5.5]undecane.

ADMET Profiling: Predicting Drug-Likeness

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. While experimental ADMET data for 9-Benzyl-2,9-diazaspiro[5.5]undecane is not publicly available, in silico prediction tools can provide valuable early insights into its drug-likeness.[10][11][12][13][14][15]

In Silico ADMET Prediction Workflow
  • Molecular Descriptors Calculation: The 3D structure of 9-Benzyl-2,9-diazaspiro[5.5]undecane is used to calculate a range of physicochemical properties, including molecular weight, logP, polar surface area (PSA), number of hydrogen bond donors and acceptors, and rotatable bonds.

  • ADME Modeling: These descriptors are then used as input for various predictive models to estimate properties such as:

    • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate/inhibitor potential.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and volume of distribution (Vd).

    • Metabolism: Cytochrome P450 (CYP) inhibition and sites of metabolism.

    • Excretion: Prediction of renal or hepatic clearance pathways.

  • Toxicity Prediction: In silico models can also predict potential toxicities, such as hERG inhibition (a key indicator of cardiotoxicity), mutagenicity (Ames test), and hepatotoxicity.

Table 1: Predicted Physicochemical Properties of 9-Benzyl-2,9-diazaspiro[5.5]undecane

PropertyPredicted Value
Molecular Weight258.4 g/mol
logP2.5 - 3.5
Polar Surface Area~24 Ų
H-Bond Donors1
H-Bond Acceptors2
Rotatable Bonds3

Note: These are estimated values and may vary depending on the prediction software used.

Based on these predicted properties, 9-Benzyl-2,9-diazaspiro[5.5]undecane generally falls within the "rule of five" guidelines for oral bioavailability, suggesting it has a good starting point for drug development.

ADMET_Workflow input 3D Structure of 9-Benzyl-2,9-diazaspiro[5.5]undecane descriptors Calculate Physicochemical Descriptors input->descriptors adme Predict ADME Properties (Absorption, Distribution, Metabolism, Excretion) descriptors->adme toxicity Predict Toxicity (hERG, Ames, etc.) descriptors->toxicity output ADMET Profile adme->output toxicity->output

Caption: In silico ADMET prediction workflow for 9-Benzyl-2,9-diazaspiro[5.5]undecane.

Conclusion: A Scaffold with a Bright Future

The 9-Benzyl-2,9-diazaspiro[5.5]undecane scaffold represents a compelling starting point for the design of novel therapeutics. Its inherent three-dimensionality, synthetic tractability, and demonstrated ability to interact with a range of biological targets underscore its status as a privileged scaffold in modern drug discovery. While further research is needed to fully elucidate its therapeutic potential and to develop a deeper understanding of its structure-activity relationships, the existing body of knowledge provides a strong foundation for future exploration. As our understanding of disease biology continues to evolve, the versatility of scaffolds like 9-Benzyl-2,9-diazaspiro[5.5]undecane will undoubtedly lead to the discovery of new and effective medicines for a wide range of human ailments.

References

  • De la Fuente, T., & Manzano, P. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(53), 33485-33503. [Link]

  • Gee, C. E., et al. (2013). Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia. Journal of Medicinal Chemistry, 56(17), 6815-6828. [Link]

  • Lexicon Pharmaceuticals, Inc. (2015). 4-{4-[(1 e)-4-(2,9-diazaspiro[5.5]undec-2-yl)but-1 -en-1 -yl]-2-methylbenzyl}-5-(propan-2-yl)-1 h-pyrazol-3-yl beta-d- glucopyranoside acetate.
  • Norman, M. H., et al. (2012). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Bioorganic & Medicinal Chemistry Letters, 22(2), 1038-1042. [Link]

  • Kummeter, N. A., et al. (2016). Novel class of medications, orexin receptor antagonists, in the treatment of insomnia – critical appraisal of suvorexant. Neuropsychiatric Disease and Treatment, 12, 1933–1941. [Link]

  • Gotter, A. L., et al. (2013). Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands. British Journal of Pharmacology, 168(4), 921-933. [Link]

  • Lagersted, J. O., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1033-1044. [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]

  • Sharma, P., et al. (2019). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 180, 563-582. [Link]

  • Zhang, H., et al. (2021). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. Molecules, 26(21), 6485. [Link]

  • Winrow, C. J., & Renger, J. J. (2014). Small-molecule antagonists of the orexin receptors. British Journal of Pharmacology, 171(2), 283-293. [Link]

  • Pelc, M. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(22), 11559-11630. [https://pubs.acs.org/doi/10.1021/acs.chemrev.9b002 reductive-amination-in-the-synthesis-of-pharmaceuticals]([Link] reductive-amination-in-the-synthesis-of-pharmaceuticals)

  • Wikipedia. (2024). SR-17018. In Wikipedia. [Link]

Sources

Novel Biological Activities of Substituted Diazaspiro[5.5]undecanes: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The diazaspiro[5.5]undecane core, a rigid three-dimensional bicyclic structure, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique conformational constraints allow for the precise spatial orientation of substituents, facilitating high-affinity interactions with a multitude of biological targets. This guide provides a comprehensive overview of the novel biological activities exhibited by substituted diazaspiro[5.5]undecanes, moving beyond foundational knowledge to explore their application in cutting-edge therapeutic areas. We will delve into the synthetic strategies that unlock chemical diversity, analyze structure-activity relationships (SAR) across different target classes, and provide detailed experimental protocols to empower researchers in this dynamic field. The focus is on the causality behind experimental design, offering insights into why specific molecular architectures are pursued for indications ranging from oncology and metabolic disorders to central nervous system modulation.

Part 1: The Core Scaffold - Synthesis and Chemical Versatility

Introduction to the Diazaspiro[5.5]undecane Framework

Diazaspiro[5.5]undecanes are spirocyclic heterocyclic compounds featuring two piperidine rings sharing a single common carbon atom. The numbering of the scaffold, as in 1,9-diazaspiro[5.5]undecane, dictates the position of the nitrogen atoms.[1] This rigid framework serves as a superior anchor for building complex molecules. Unlike more flexible aliphatic chains, the spirocyclic core restricts the conformational freedom of attached pharmacophores, which can lead to a significant increase in binding affinity and selectivity for a target protein by reducing the entropic penalty of binding.

Bioactive derivatives frequently feature substitutions at the nitrogen atoms (positions 1 and 9) and often incorporate a carbonyl group or arene-fused ring systems to further modulate their physicochemical and pharmacological properties.[1][2]

Foundational Synthetic Strategies

The construction of the diazaspiro[5.5]undecane core is a critical first step in the exploration of its biological potential. The choice of synthetic route is dictated by the desired substitution pattern and the need for stereochemical control.

A prevalent and effective method involves the intramolecular spirocyclization of 4-substituted pyridine precursors.[3] This strategy leverages the reactivity of the pyridine ring, which can be activated in situ followed by the addition of a tethered nucleophile to form the second ring of the spiro system.

Workflow: From Synthesis to Biological Evaluation

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization S1 Precursor Selection (e.g., 4-substituted pyridine) S2 Intramolecular Spirocyclization S1->S2 S3 Purification & Characterization (NMR, MS, HPLC) S2->S3 B1 Primary Screening (e.g., Cell Viability Assay) S3->B1 Test Compound B2 Target-Based Assay (e.g., Enzyme Inhibition) B1->B2 B3 Mechanism of Action Studies B2->B3 O1 Structure-Activity Relationship (SAR) Analysis B3->O1 Activity Data O1->S1 Design New Analogs O2 ADME/Tox Profiling O1->O2 O3 In Vivo Efficacy Studies O2->O3

Caption: General workflow from synthesis to lead optimization.

Part 2: Diverse Biological Activities & Mechanisms of Action

The diazaspiro[5.5]undecane scaffold has been successfully employed to develop potent and selective modulators for a wide array of biological targets.

Applications in Oncology

The rigid nature of the scaffold is particularly advantageous for designing inhibitors that fit into well-defined enzymatic clefts, a common feature of many oncology targets.[4]

  • METTL3 Inhibition: The METTL3/METTL14 complex is an RNA methyltransferase that plays a crucial role in epigenetic regulation and is a key player in various cancers.[5] A medicinal chemistry campaign starting from a METTL3 hit compound led to the development of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives with remarkable potency. The lead compound, UZH2, demonstrated an IC50 of 5 nM and showed target engagement in acute myeloid leukemia (MOLM-13) and prostate cancer (PC-3) cell lines.[5] The optimization process focused on improving potency and maintaining favorable ADME properties.[5][6]

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP-1 is a critical enzyme in the detection and repair of DNA single-strand breaks.[7] Inhibiting PARP-1 in cancers with existing DNA repair defects (e.g., BRCA mutations) leads to a synthetic lethality, making it a powerful therapeutic strategy. A derivative containing the 1,9-diazaspiro[5.5]undecane moiety was developed as a potent PARP-1 inhibitor with an IC50 of 6.2 nM.[7]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their inhibition can be an effective anticancer strategy. A pyrazolo[1,5-a][1][7][8]triazine derivative bearing a 1,9-diazaspiro[5.5]undecane substituent was identified as a highly potent CDK7 inhibitor, with an IC50 value of ≤5 nM.[1] This inhibition can be leveraged for treating cancer, cardiac hypertrophy, and even viral infections.[1]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

G cluster_dna DNA Damage & Repair cluster_inhibition Therapeutic Intervention cluster_cell_fate Cell Fate SSB Single-Strand Break (SSB) (from ROS, alkylating agents) PARP PARP Enzyme SSB->PARP recruits BER Base Excision Repair (BER) (Successful Repair) PARP->BER initiates Trapped PARP Trapped on DNA PARP->Trapped becomes Inhibitor Diazaspiro[5.5]undecane PARP Inhibitor Inhibitor->PARP blocks DSB Double-Strand Break (DSB) (at replication fork) Trapped->DSB leads to HR Homologous Recombination (HR) (BRCA1/2 Proficient) DSB->HR BRCA WT NHEJ Error-Prone Repair (NHEJ) or Apoptosis DSB->NHEJ BRCA Mutant Survival Cell Survival HR->Survival Death Synthetic Lethality (Cell Death) NHEJ->Death

Caption: Mechanism of synthetic lethality via PARP inhibition.

Modulation of the Central Nervous System
  • GABA-A Receptor Antagonism: The γ-aminobutyric acid type A receptor (GABA-A R) is a key inhibitory neurotransmitter receptor in the brain. However, GABAergic signaling is also critical in the peripheral immune system.[9] 3,9-Diazaspiro[5.5]undecane-based compounds have been developed as potent and competitive GABA-A R antagonists.[9] The structurally simplified analog 1e showed a high binding affinity (Ki = 180 nM) and was selective for the extrasynaptic α4βδ subtype.[9] Crucially, this compound was able to rescue the inhibition of T cell proliferation, highlighting its potential as an immunomodulatory agent with likely low CNS penetration.[9]

  • Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, which are vital second messengers in neurons. Inhibition of the PDE10 family is a therapeutic strategy for treating psychotic disorders. Certain 9-(phthalazin-1-yl)-1,9-diazaspiro[5.5]-undecanes have been investigated for this purpose.[7]

Applications in Metabolic and Cardiovascular Disorders
  • Acetyl-CoA Carboxylase (ACC) Inhibition: ACC is a rate-limiting enzyme in fatty acid synthesis, making it an attractive target for treating obesity and type 2 diabetes.[1] Extensive research has led to 3,4-pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones as potent dual ACC1/ACC2 inhibitors.[1] Structure-activity relationship studies revealed that modifications to the pyrazole ring and substitutions at position 9 of the diazaspiro core are critical for achieving high potency, with IC50 values as low as 1.0 nM.[1]

  • Aldosterone Synthase Inhibition: Aldosterone synthase (CYP11B2) is a key enzyme in the biosynthesis of aldosterone, a hormone implicated in cardiovascular diseases. An imidazole-fused 1,9-diazaspiro[5.5]undecane derivative was found to be a specific inhibitor of CYP11B2, suggesting its utility in treating conditions related to excess aldosterone.[1]

Antimicrobial Activity

While the primary focus has been on other therapeutic areas, the inherent structural features of diazaspiro compounds suggest potential for antimicrobial applications. Research has shown that various heterocyclic compounds, including spiro derivatives, can exhibit antibacterial, antifungal, and herbicidal properties.[7] However, dedicated studies focusing specifically on the antimicrobial spectrum of substituted diazaspiro[5.5]undecanes are less common, representing a promising avenue for future investigation.

Part 3: Data Summary and Experimental Protocols

Summary of Biological Activities

The following table summarizes the quantitative data for representative substituted diazaspiro[5.5]undecanes across various biological targets.

Compound Class/ExampleTargetActivity TypePotency (IC50 / Ki)Reference
UZH2 (1,4,9-Triazaspiro[5.5]undecan-2-one deriv.)METTL3Inhibition5 nM (IC50)[5]
Compound 23 (Quinoxaline deriv.)PARP-1Inhibition6.2 nM (IC50)[7]
Compound 25 (Pyrazolo[1,5-a][1][7][8]triazine deriv.)CDK7Inhibition≤5 nM (IC50)[1]
Compound 1b (3,4-Pyrazole-fused)ACC2Inhibition1.0 nM (IC50)[1]
Compound 1e (m-methylphenyl analog)GABA-A Receptor (α4βδ)Antagonism180 nM (Ki)[9]
Compound 13 (Imidazole-fused)Aldosterone SynthaseInhibitionSpecific Inhibition[1]
Key Experimental Protocols

The following protocols are generalized representations based on standard methodologies in the field. Researchers should optimize these based on their specific compounds and equipment.

Protocol 3.2.1: General Synthesis of a 3,9-Diazaspiro[5.5]undecane Derivative

This protocol is based on the intramolecular spirocyclization of a pyridine substrate.[3]

  • Precursor Synthesis: Synthesize the N-substituted 4-picolyl precursor containing a tethered β-dicarbonyl nucleophile according to established literature methods.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the pyridine precursor in a suitable dry solvent (e.g., Dichloromethane).

  • Activation & Cyclization: Cool the solution to 0 °C. Add an activating agent such as ethyl chloroformate dropwise. After stirring for 30 minutes, add a Lewis acid catalyst (e.g., Ti(OiPr)4) to promote the intramolecular addition of the nucleophile.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired diazaspiro[5.5]undecane derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2.2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed human cancer cells (e.g., PC-3, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test diazaspiro compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 3.2.3: Enzyme Inhibition Assay (TR-FRET for METTL3)

This protocol is adapted for a high-throughput screening format to measure enzyme inhibition.[5]

  • Reagent Preparation: Prepare assay buffer, a solution of the METTL3/METTL14 enzyme complex, a biotinylated substrate RNA, and S-adenosyl-L-methionine (SAM) cofactor. Prepare solutions of the test compounds at various concentrations.

  • Reaction Mixture: In a 384-well assay plate, add the test compound, followed by the enzyme complex. Allow to incubate for a short period (e.g., 15 minutes) to permit compound-enzyme binding.

  • Initiate Reaction: Initiate the methylation reaction by adding the biotinylated RNA substrate and SAM.

  • Incubation: Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents: a Europium-labeled anti-m6A antibody and Streptavidin-conjugated Allophycocyanin (APC).

  • TR-FRET Reading: After a final incubation period, read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

  • Data Analysis: Calculate the TR-FRET ratio. The signal is proportional to the amount of methylated RNA. Plot the signal against compound concentration to determine the IC50 value for inhibition.

Part 4: Conclusion and Future Perspectives

Substituted diazaspiro[5.5]undecanes have unequivocally demonstrated their value as versatile scaffolds for the development of potent and selective modulators of diverse biological targets. The research highlighted in this guide, from potent epigenetic modulators in oncology to novel GABA-A receptor antagonists with immunomodulatory potential, underscores the vast therapeutic promise of this chemical class.

The future of diazaspiro[5.5]undecane research will likely focus on several key areas:

  • Exploring New Target Space: Applying this scaffold to emerging and "undruggable" targets where precise conformational control is paramount.

  • Asymmetric Synthesis: Developing more efficient and scalable asymmetric syntheses to access enantiomerically pure compounds, which is often critical for clinical development.[10]

  • Targeted Delivery: Conjugating diazaspiro-based warheads to targeting moieties (e.g., antibodies) to create highly specific drug conjugates.

  • Expanding into New Therapeutic Areas: Systematically screening optimized libraries against targets in infectious diseases, neurodegeneration, and inflammatory disorders.

By building upon the foundational knowledge of synthesis and SAR, and by leveraging advanced screening and mechanistic study protocols, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable privileged scaffold.

References

  • De Craemer, S., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Available at: [Link]

  • Husson, H. P., et al. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available at: [Link]

  • De Craemer, S., et al. (2017). Bioactive 1,9-diazaspiro[5.5]undecane derivatives 1-15 used in drug... ResearchGate. Available at: [Link]

  • Jacobs, J., et al. (2020). Structure-Antitumor Activity Relationships of Aza- and Diaza-Anthracene-2,9,10-Triones and Their Partially Saturated Derivatives. MDPI. Available at: [Link]

  • Bavo, F., et al. (n.d.). Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. University of Southampton ePrints. Available at: [Link]

  • Bavo, F., et al. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. University of Southampton ePrints. Available at: [Link]

  • Comins, D. L., et al. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. Available at: [Link]

  • Svirshchevskaya, E. V., et al. (2022). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. Available at: [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • De Craemer, S., et al. (2017). (PDF) Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. ResearchGate. Available at: [Link]

Sources

Unraveling the Enigma: A Technical Guide to the Mechanism of Action Studies for 9-Benzyl-2,9-diazaspiro[5.5]undecane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Spirocyclic Scaffolds

The 9-Benzyl-2,9-diazaspiro[5.5]undecane scaffold represents a privileged structure in medicinal chemistry, offering a unique three-dimensional architecture that allows for precise orientation of pharmacophoric elements. Analogs derived from this core have emerged as promising candidates for a range of therapeutic areas, particularly central nervous system (CNS) disorders such as neuropathic pain, neurodegenerative diseases, and psychiatric conditions.[1][2] Their therapeutic potential is largely attributed to their interaction with key intracellular signaling modulators, most notably the sigma-1 (σ1R) and sigma-2 (σ2R) receptors.[3] Furthermore, the structural similarities to known ligands for G protein-coupled receptors (GPCRs) necessitate a thorough investigation of their activity at this major class of drug targets.

This guide provides a comprehensive framework for elucidating the mechanism of action of novel 9-Benzyl-2,9-diazaspiro[5.5]undecane analogs. It is designed to be a dynamic resource, guiding researchers through a logical, stepwise progression of experiments, from initial target engagement to in vivo proof-of-concept. The causality behind each experimental choice is explained, ensuring that the data generated is not only robust but also mechanistically informative.

Chapter 1: Primary Target Engagement - Unmasking the Molecular Initiators

The foundational step in any mechanism of action study is to unequivocally identify the direct molecular targets of the compound series. For 9-Benzyl-2,9-diazaspiro[5.5]undecane analogs, the primary hypothesis often revolves around their affinity for sigma receptors. Radioligand binding assays are the gold standard for quantifying this interaction, offering high sensitivity and precision.[3]

The Rationale for Radioligand Binding Assays

Radioligand binding assays directly measure the interaction between a radiolabeled ligand and a receptor.[3] They are indispensable for determining the binding affinity (Ki) of a test compound and its selectivity for different receptor subtypes. This quantitative data is crucial for establishing a structure-activity relationship (SAR) and for prioritizing compounds for further functional characterization.

Experimental Workflow: A Step-by-Step Protocol for Sigma Receptor Binding

The following protocol outlines a competitive binding assay to determine the affinity of the test analogs for σ1 and σ2 receptors.

dot

sigma1_pathway cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion bip BiP s1r_inactive σ1R (Inactive) bip->s1r_inactive Bound (Basal State) s1r_active σ1R (Active) s1r_inactive->s1r_active ip3r IP3R ca_flux Ca²⁺ Flux (ER to Mitochondria) ip3r->ca_flux atp ATP Production ca_uptake Ca²⁺ Uptake ca_uptake->atp agonist σ1R Agonist (e.g., Analog) agonist->s1r_inactive Dissociation from BiP stress Cellular Stress stress->s1r_inactive Dissociation from BiP s1r_active->ip3r Modulates cellular_response Modulation of Cellular Responses (e.g., Neuronal Excitability, Cell Survival) s1r_active->cellular_response Leads to ca_flux->ca_uptake

Caption: Sigma-1 Receptor Signaling Pathway.

Protocol: Intracellular Calcium Flux Assay

  • Cell Preparation: Plate a suitable cell line (e.g., SH-SY5Y neuroblastoma cells, which endogenously express σ1R) in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. Incubate to allow for de-esterification of the dye within the cells.

  • Compound Addition and Measurement:

    • Use a fluorescence plate reader with an integrated liquid handling system (e.g., a FLIPR instrument).

    • Establish a baseline fluorescence reading.

    • Add the 9-Benzyl-2,9-diazaspiro[5.5]undecane analog at various concentrations and immediately begin recording fluorescence intensity over time.

    • As a positive control for Gq-coupled receptor activation, use an appropriate agonist (e.g., carbachol for muscarinic receptors).

  • Data Analysis:

    • Quantify the change in fluorescence intensity from baseline.

    • Plot the dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists, when co-administered with a known agonist).

Investigating Potential GPCR Activity

Given the structural features of the analogs, off-target effects on GPCRs are a possibility. A systematic screening cascade is essential to identify any such interactions. [1] dot

gpcr_cascade cluster_primary Primary Screen cluster_secondary Secondary Assays (for Hits) cluster_tertiary Tertiary Assays start Test Analog beta_arrestin β-Arrestin Recruitment Assay (Universal for most GPCRs) start->beta_arrestin gq Calcium Flux Assay (for Gq-coupled GPCRs) beta_arrestin->gq Hits gs_gi cAMP Accumulation Assay (for Gs/Gi-coupled GPCRs) beta_arrestin->gs_gi Hits target_deconvolution Target Deconvolution (e.g., using a panel of specific receptor-expressing cell lines) gq->target_deconvolution gs_gi->target_deconvolution

Caption: GPCR Screening Cascade.

2.2.1. Primary Screen: β-Arrestin Recruitment Assay

The recruitment of β-arrestin to an activated GPCR is a universal signaling event, making it an excellent primary screen for identifying GPCR activity, regardless of the G-protein coupling pathway (Gs, Gi, or Gq). [4]Assays like the PathHunter® β-arrestin assay provide a robust platform for this. [5][6] Protocol: PathHunter® β-Arrestin Assay

  • Cell Plating: Use PathHunter® cells engineered to co-express a ProLink™-tagged GPCR of interest and an Enzyme Acceptor (EA)-tagged β-arrestin. Plate the cells in a 384-well assay plate. [5]2. Compound Addition: Add the 9-Benzyl-2,9-diazaspiro[5.5]undecane analogs at various concentrations.

  • Incubation: Incubate the plates to allow for GPCR activation and subsequent β-arrestin recruitment.

  • Detection: Add the chemiluminescent detection reagents. The complementation of the enzyme fragments (ProLink™ and EA) upon β-arrestin recruitment results in an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a luminescent signal. [6]5. Data Analysis: Measure luminescence and plot a dose-response curve to determine the EC50.

2.2.2. Secondary Screen: cAMP Accumulation Assay

For hits identified in the β-arrestin assay that correspond to Gs or Gi-coupled receptors, a cyclic AMP (cAMP) assay is the definitive secondary screen. Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common and sensitive method. [7] Protocol: HTRF cAMP Assay

  • Cell Stimulation: In a 384-well plate, incubate cells expressing the target GPCR with the test analogs. For Gi-coupled receptors, include an adenylyl cyclase activator like forskolin. [7][8]2. Lysis and Detection: Lyse the cells and add the HTRF detection reagents: a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., europium cryptate). [9]3. Measurement: Intracellular cAMP produced by the cells will compete with the cAMP-d2 for binding to the antibody. This results in a decrease in the HTRF signal.

  • Data Analysis: Read the plate on an HTRF-compatible reader and calculate the cAMP concentration based on a standard curve.

Downstream Cellular Health: Mitochondrial Function

Given the localization of σ1R at the MAM, assessing the impact of the analogs on mitochondrial health is a logical step. This provides a more holistic view of the compound's cellular effects.

2.3.1. Mitochondrial Membrane Potential (ΔΨm)

A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm). A decrease in ΔΨm is an early marker of cellular stress and apoptosis.

Protocol: JC-1 Assay for Mitochondrial Membrane Potential

  • Cell Staining: Incubate cells with the JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Treatment: Treat the stained cells with the 9-Benzyl-2,9-diazaspiro[5.5]undecane analogs.

  • Measurement: Measure the red and green fluorescence using a fluorescence plate reader or flow cytometer.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of ΔΨm.

2.3.2. Cellular ATP Levels

Mitochondria are the primary source of cellular ATP. A change in mitochondrial function will directly impact ATP production.

Protocol: Luminescence-Based ATP Assay

  • Cell Culture and Treatment: Plate cells and treat with the test analogs for a defined period.

  • Cell Lysis and ATP Measurement: Add a reagent that lyses the cells and provides luciferase and its substrate. The ATP released from the cells drives the luciferin-luciferase reaction, producing light.

  • Measurement: Measure the luminescence, which is directly proportional to the ATP concentration.

  • Data Analysis: Quantify the change in ATP levels relative to untreated controls.

Functional AssayPrimary TargetKey ParameterInterpretation
Calcium Flux σ1R, Gq-GPCRsEC50 / IC50Determines agonist or antagonist activity at these targets.
β-Arrestin Recruitment All GPCRsEC50Identifies compounds with activity at any GPCR.
cAMP Accumulation Gs/Gi-GPCRsEC50 / IC50Confirms and characterizes activity at Gs or Gi-coupled receptors.
Mitochondrial Potential Downstream of σ1RRed/Green RatioAssesses impact on cellular health and mitochondrial function.
ATP Production Downstream of σ1RLuminescenceQuantifies changes in cellular energy metabolism.

Chapter 3: In Vivo Validation - Translating Cellular Effects to Physiological Outcomes

Positive results in in vitro assays must be validated in a whole-animal context to assess therapeutic potential and potential liabilities. The choice of in vivo model is critical and should be guided by the hypothesized mechanism of action and the intended therapeutic indication.

Pharmacokinetics and Blood-Brain Barrier Penetration

For CNS-active compounds, the ability to cross the blood-brain barrier (BBB) is paramount. Early assessment of brain penetration is crucial. This is often determined by measuring the unbound brain-to-plasma concentration ratio (Kp,uu). [10][11]

Target-Relevant Animal Models

Based on the strong linkage of σ1R to various CNS pathologies, several rodent models are particularly relevant. [12][13]

  • Neuropathic Pain: Models such as chronic constriction injury (CCI) or spinal nerve ligation (SNL) are widely used. [14][15]The efficacy of the analogs can be assessed by measuring their ability to reverse mechanical allodynia (using von Frey filaments) or thermal hyperalgesia. [16]* Neurodegenerative Diseases (e.g., Alzheimer's Disease): Transgenic mouse models that overexpress amyloid precursor protein and presenilin-1 (APP/PS1) or 3xTg-AD mice can be used. [17][18][19]Cognitive function can be assessed using tests like the Morris water maze or novel object recognition.

  • Stroke: Rodent models of focal cerebral ischemia, such as the middle cerebral artery occlusion (MCAo) model, are the standard. [20][21][22]Neuroprotective effects can be quantified by measuring infarct volume and assessing neurological deficits.

Behavioral Phenotyping

A battery of behavioral tests can provide insights into the broader CNS effects of the analogs, including potential side effects. [23][24]

  • Locomotor Activity: Assessed in an open field test to detect sedative or stimulant effects.

  • Motor Coordination: The rotarod test is a standard method to assess for motor impairment. [16]* Anxiety-like Behavior: The elevated plus maze or light-dark box can be used.

  • Depressive-like Behavior: The forced swim test or tail suspension test are common models.

Conclusion: A Roadmap to Mechanistic Clarity

The study of 9-Benzyl-2,9-diazaspiro[5.5]undecane analogs offers a compelling opportunity for the discovery of novel therapeutics for CNS disorders. A rigorous and systematic approach to elucidating their mechanism of action is essential for success. This guide provides a comprehensive, yet flexible, framework for this endeavor. By starting with precise measurements of target engagement, progressing through a logical sequence of functional assays, and culminating in in vivo validation in disease-relevant models, researchers can build a robust data package that clearly defines the pharmacological profile of these promising compounds. This methodical approach not only enhances the probability of identifying a successful clinical candidate but also contributes to a deeper understanding of the complex biology of their molecular targets.

References

  • DiscoverX. (n.d.). PathHunter® β-Arrestin GPCR Assays. Retrieved from [Link]

  • Drug Target Review. (2014, May 6). Building GPCR screening cascades for lead generation. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). GPCR β-Arrestin Product Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). β-arrestin Assays. Retrieved from [Link]

  • Al-Ghananeem, A. M., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. PMC. Retrieved from [Link]

  • Hånell, A., & Marklund, N. (2014). Structured evaluation of rodent behavioral tests used in drug discovery research. Frontiers in Behavioral Neuroscience. Retrieved from [Link]

  • Giménez-Llort, L., et al. (2015). Rodent models for Alzheimer's disease drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Carmichael, S. T. (2003). Rodent Models of Focal Stroke: Size, Mechanism, and Purpose. NeuroRx. Retrieved from [Link]

  • Charles River. (n.d.). Neuropathic Pain Models. Retrieved from [Link]

  • Revvity. (n.d.). How to run a cAMP HTRF assay. Retrieved from [Link]

  • Kobilka, B. K., & Schertler, G. F. (2008). Structure-based drug screening for G protein-coupled receptors. Trends in Pharmacological Sciences. Retrieved from [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx. Retrieved from [Link]

  • Mogil, J. S. (2009). Animal models of pain. British Journal of Pharmacology. Retrieved from [Link]

  • Revvity. (n.d.). How to run a cAMP HTRF assay [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2015, April 30). Rodent models for Alzheimer's disease drug discovery. PubMed. Retrieved from [Link]

  • Maze Engineers. (2019, May 18). Rodent Models of Ischemic Stroke. Retrieved from [Link]

  • Hånell, A., & Marklund, N. (2014). Structured evaluation of rodent behavioral tests used in drug discovery research. Frontiers in Behavioral Neuroscience, 8, 252. Retrieved from [Link]

  • RSC Publishing. (2020, September 1). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Retrieved from [Link]

  • ACS Omega. (2022, December 13). Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches. Retrieved from [Link]

  • Neurofit. (n.d.). Rodent model of Neuropathic pain. Retrieved from [Link]

  • The Journal of Clinical Investigation. (2011, August 8). Preclinical assessment of CNS drug action using eye movements in mice. Retrieved from [Link]

  • Cisbio. (n.d.). HTRF® package insert cAMP HiRange. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. Retrieved from [Link]

  • ACS Publications. (n.d.). In silico methods to assess CNS penetration of small molecules. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Assessment of Drug Addiction in Rats. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Figure 1. [Principles of the HTRF cAMP...] Retrieved from [Link]

  • MDPI. (2022). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Retrieved from [Link]

  • MDPI. (2021). Rodent Models of Alzheimer's Disease: Past Misconceptions and Future Prospects. Retrieved from [Link]

  • ResearchGate. (2016). Rodent Models of Stroke. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent Pain Models. Retrieved from [Link]

  • MDPI. (2022). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A short review on behavioural assessment methods in rodents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Rodent models of focal cerebral ischemia: procedural pitfalls and translational problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Activity of some sigma-1 receptor ligand com- pounds | Download Table. Retrieved from [Link]

  • Maze Engineers. (2021, June 18). Rodent Models for Alzheimer’s Disease in Drug Testing. Retrieved from [Link]

  • International Journal of Basic & Clinical Pharmacology. (2022). EXPERIMENTAL MODELS AND TESTS FOR NOCICEPTIVE AND NEUROPATHIC PAIN EVALUATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessment of blood-brain barrier penetration: in silico, in vitro and in vivo. Retrieved from [Link]

  • YouTube. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. Retrieved from [Link]

  • YouTube. (2012, June 15). Seminar: In vitro approaches to the blood-brain barrier (Dr. Vincent Berezowski). Retrieved from [Link]

  • MDPI. (2023). Garlic-Derived S-allylcysteine Improves Functional Recovery and Neurotrophin Signaling After Brain Ischemia in Female Rats. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Diazaspiro[5.5]undecane Scaffolds via Intramolecular Spirocyclization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Diazaspiro[5.5]undecane Core in Modern Drug Discovery

The diazaspiro[5.5]undecane framework represents a class of privileged heterocyclic scaffolds that have garnered significant attention in medicinal chemistry and drug development.[1] This spirocyclic system, characterized by two nitrogen-containing rings sharing a single carbon atom, imparts a rigid, three-dimensional architecture to molecules. This unique conformational constraint is highly desirable in drug design as it can lead to enhanced binding affinity and selectivity for biological targets.[2]

Derivatives of diazaspiro[5.5]undecane have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases. Notably, these compounds have been investigated as inhibitors of acetyl-CoA carboxylase (ACC) for metabolic disorders, dual antagonists for the μ-opioid and σ1 receptors for the management of pain, and as potential therapeutics for central nervous system (CNS) disorders.[1][2] The versatility of this scaffold underscores the need for robust and efficient synthetic methodologies to access a diverse range of functionally substituted diazaspiro[5.5]undecanes.

This application note provides a detailed overview and experimental protocols for the synthesis of diazaspiro[5.5]undecanes, with a focus on intramolecular spirocyclization strategies. We will delve into the mechanistic underpinnings of these reactions, provide a step-by-step guide for a representative synthesis, and discuss the scope and limitations of these methods.

Mechanistic Insight: The Power of Intramolecular Reactions

Intramolecular reactions are powerful tools in organic synthesis, often favored for their efficiency in constructing cyclic systems. The covalent linkage of the reacting partners within the same molecule significantly increases the effective concentration, thereby accelerating the reaction rate and often leading to higher yields compared to their intermolecular counterparts. In the context of diazaspiro[5.5]undecane synthesis, intramolecular strategies typically involve the formation of a key spirocyclic junction through the attack of a nucleophilic nitrogen or carbon on an electrophilic center within the same molecule.

Two prominent examples of intramolecular spirocyclization for the synthesis of diazaspiro[5.5]undecanes are the double Michael addition and acid-catalyzed spirocyclization.

The Double Michael Addition Pathway

The double Michael addition, or tandem aza-Michael/Michael addition, is an elegant and highly efficient method for the construction of the 2,4-diazaspiro[5.5]undecane core.[3][4][5] This reaction proceeds via a cascade mechanism, where a suitable nucleophile, such as a barbituric acid derivative, undergoes a conjugate addition to a divinyl ketone. This initial Michael addition is followed by an intramolecular conjugate addition of the newly formed enolate onto the second vinyl group, leading to the formation of the spirocyclic framework. The reaction is typically base-catalyzed, with common bases such as diethylamine promoting the initial deprotonation of the nucleophile.[3][4][5]

The stereochemical outcome of the reaction is often controlled by the thermodynamic stability of the final product, with bulky substituents preferentially occupying equatorial positions in the newly formed six-membered rings to minimize steric strain.[3][4][5]

Acid-Catalyzed Spirocyclization

Acid-catalyzed intramolecular cyclization provides another versatile route to the diazaspiro[5.5]undecane scaffold.[6] In a typical approach, a precursor containing a nucleophilic nitrogen and a latent electrophilic carbon, often in the form of a ketal or a similar functional group, is treated with acid. The acid promotes the formation of a reactive intermediate, such as an oxonium or iminium ion, which is then trapped intramolecularly by the nitrogen nucleophile to forge the spirocyclic ring system. This method is particularly useful for the synthesis of 1,7-diazaspiro[5.5]undecanes and related structures.[6]

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of a 2,4-diazaspiro[5.5]undecane derivative via a double Michael addition reaction, adapted from the work of Al-Karadaghi et al. (2015).[3][4][5]

Protocol 1: One-Pot Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones via Double Michael Addition

This protocol describes the synthesis of a representative 2,4-diazaspiro[5.5]undecane derivative from N,N-dimethylbarbituric acid and a diarylideneacetone.

Materials:

  • N,N-Dimethylbarbituric acid

  • Diarylideneacetone derivative (e.g., 1,5-diphenylpenta-1,4-dien-3-one)

  • Diethylamine (Et₂NH)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ethyl acetate (EtOAc), for chromatography

  • n-Hexane, for chromatography

  • Silica gel (100-200 mesh) for column chromatography

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a 50 mL oven-dried round-bottom flask containing a magnetic stir bar, add N,N-dimethylbarbituric acid (1 mmol) and the diarylideneacetone derivative (1 mmol).

    • Add 10 mL of anhydrous dichloromethane to the flask under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature until the solids are fully dissolved.

  • Initiation of the Reaction:

    • To the stirred solution, add diethylamine (1.25 mmol) dropwise via a syringe.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and n-hexane (e.g., 2:8 v/v) as the eluent. The reaction is typically complete within 1.5 to 2 hours at room temperature.

  • Workup and Purification:

    • Upon completion of the reaction (as indicated by TLC), directly load the crude reaction mixture onto a silica gel column pre-equilibrated with the appropriate eluent (e.g., ethyl acetate/n-hexane, 2:8 v/v).

    • Elute the column with the same solvent system to separate the desired product from any unreacted starting materials and byproducts.

    • Collect the fractions containing the pure product, as identified by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the 2,4-diazaspiro[5.5]undecane derivative as a solid.

  • Characterization:

    • The structure and purity of the final product can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[3][4][5]

Expected Yield: This protocol typically affords the desired diazaspiro[5.5]undecane derivatives in excellent yields, often up to 98%.[3][4][5]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones via the double Michael addition protocol.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Monitoring cluster_3 Purification cluster_4 Final Product start Combine N,N-dimethylbarbituric acid and diarylideneacetone in CH₂Cl₂ reaction Add Et₂NH and stir at room temperature start->reaction Initiate reaction tlc Monitor progress by TLC reaction->tlc Reaction proceeds purification Column chromatography on silica gel tlc->purification Reaction complete end Isolate pure 2,4-diazaspiro[5.5]undecane derivative purification->end Obtain final product

Caption: Workflow for the one-pot synthesis of 2,4-diazaspiro[5.5]undecanes.

Quantitative Data Summary

The following table summarizes representative examples of 2,4-diazaspiro[5.5]undecane derivatives synthesized via the double Michael addition protocol, highlighting the versatility of this method with various substituted diarylideneacetones.

EntryDiaryl-ideneacetone Substituent (Ar)ProductYield (%)
1Phenyl8,10-diphenyl-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone95
24-Chlorophenyl8,10-bis(4-chlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone98
34-Methoxyphenyl8,10-bis(4-methoxyphenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone96
42-Naphthyl2,4-dimethyl-8,10-di(naphthalen-2-yl)-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone92

Data adapted from Al-Karadaghi et al. (2015).[3][4][5]

Scope and Limitations

The intramolecular spirocyclization approach offers a powerful and versatile strategy for the synthesis of diazaspiro[5.5]undecanes. The double Michael addition, in particular, is highly efficient for the construction of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, tolerating a wide range of aromatic and heteroaromatic substituents on the diarylideneacetone precursor.[3][4][5] The reaction conditions are mild, and the products are typically obtained in high yields with straightforward purification.

However, the scope of this specific protocol is primarily limited to the synthesis of the 2,4-diazaspiro[5.5]undecane core with a specific substitution pattern dictated by the starting materials. The synthesis of other regioisomers, such as 1,7- or 1,9-diazaspiro[5.5]undecanes, requires different synthetic strategies, such as the acid-catalyzed spirocyclization of appropriately functionalized precursors.[6]

Furthermore, while the double Michael addition is often highly diastereoselective, the creation of chiral centers at the spiro-carbon and adjacent positions may require the development of asymmetric catalytic systems, which is an active area of research.

Troubleshooting

Issue Possible Cause Solution
Incomplete reaction Insufficient catalyst, low quality reagents, or low reaction temperature.Add a catalytic amount of a stronger base if needed. Ensure reagents are pure and the solvent is anhydrous. Gently warm the reaction mixture if necessary.
Formation of byproducts Polymerization of the diarylideneacetone, or side reactions of the starting materials.Add the base slowly to the reaction mixture. Ensure an inert atmosphere to prevent oxidative side reactions.
Difficult purification Co-elution of the product with starting materials or byproducts.Optimize the eluent system for column chromatography. Consider recrystallization as an alternative or additional purification step.

Conclusion

Intramolecular spirocyclization reactions, particularly the double Michael addition, provide a highly effective and practical approach for the synthesis of the medicinally important diazaspiro[5.5]undecane scaffold. The operational simplicity, mild reaction conditions, and high yields make these methods attractive for both academic research and industrial drug development. The detailed protocol and insights provided in this application note are intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds with therapeutic potential.

References

  • Bacon, J. W., & Deming, P. B. (2013). 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. Tetrahedron Letters, 54(40), 5465-5467. [Link]

  • Wroblewska, A., & Bielenica, A. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 27(19), 6296. [Link]

  • Al-Karadaghi, S., et al. (2016). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 9, S1337-S1345. [Link]

  • Organic Syntheses. (2016). Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. Organic Syntheses, 93, 210-227. [Link]

  • St. Martin, A. A., et al. (2024). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journal of Organic Chemistry, 20, 334-340. [Link]

  • Husson, H.-P., et al. (1985). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of Organic Chemistry, 50(15), 2762-2766. [Link]

  • Martins, F., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(3), 469. [Link]

  • Al-Karadaghi, S., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • Virgili, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10792-10809. [Link]

  • Padwa, A., & Wilson, M. S. (2008). A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade: Application to the Total Synthesis of (±)-2,7,8-epi-Perhydrohistrionicotoxin. The Journal of Organic Chemistry, 73(13), 4949-4957. [Link]

  • Al-Karadaghi, S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. ResearchGate. [Link]

  • Baker, R., & Herbert, R. H. (1982). Isolation and synthesis of 1,7-dioxaspiro[5.5]undecane and 1,7-dioxaspiro[5.5]undecan-3-and -4-ols from the olive fly (Dacus oleae). Journal of the Chemical Society, Perkin Transactions 1, 1123-1127. [Link]

  • Reddy, B. V. S., et al. (2013). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 78(15), 7631-7637. [Link]

  • Singleton, N. Z. (2022). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University Electronic Theses and Dissertations. [Link]

  • Wilson, M. S., & Padwa, A. (2008). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. The Journal of organic chemistry, 73(13), 4949–4957. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 9-Benzyl-2,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2,9-Diazaspiro[5.5]undecane Scaffold

The 2,9-diazaspiro[5.5]undecane core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to enhanced binding affinity and selectivity for various biological targets. Derivatives of this scaffold have shown promise in the treatment of a range of disorders, including obesity, pain, and central nervous system conditions, by modulating the activity of receptors and enzymes.[1] The N-benzyl substituent, in particular, can serve as a versatile handle for further functionalization or as a key pharmacophoric element.

Traditional synthetic routes to such spirocyclic diamines can be lengthy and often lack modularity, hindering the rapid exploration of structure-activity relationships (SAR). The advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, has revolutionized the synthesis of complex amines and nitrogen-containing heterocycles.[2] This powerful transformation allows for the formation of carbon-nitrogen bonds under relatively mild conditions with broad functional group tolerance, making it an ideal strategy for the construction of intricate architectures like 9-Benzyl-2,9-diazaspiro[5.5]undecane.

This document provides a comprehensive guide to the synthesis of 9-Benzyl-2,9-diazaspiro[5.5]undecane, leveraging a palladium-catalyzed intramolecular Buchwald-Hartwig cyclization as the key bond-forming step. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol for the synthesis of the requisite precursor and the final cyclization, and offer insights into reaction optimization and characterization.

Synthetic Strategy: A Palladium-Catalyzed Intramolecular Cyclization Approach

Our synthetic approach hinges on a two-stage process, culminating in a palladium-catalyzed intramolecular C-N bond formation to construct the spirocyclic core.

Workflow for the Synthesis of 9-Benzyl-2,9-diazaspiro[5.5]undecane

G cluster_0 Precursor Synthesis cluster_1 Palladium-Catalyzed Cyclization cluster_2 Purification & Analysis A 1-Benzyl-4-(aminomethyl)piperidine B 2-Chloro-N-(1-benzylpiperidin-4-ylmethyl)ethan-1-amine A->B Alkylation with 1-bromo-2-chloroethane D Intramolecular Buchwald-Hartwig Amination B->D C N'-(2-chloroethyl)-N,N-dimethyl-N'-(1-benzylpiperidin-4-ylmethyl)ethane-1,2-diamine E 9-Benzyl-2,9-diazaspiro[5.5]undecane D->E Pd Catalyst, Ligand, Base F Column Chromatography E->F G Spectroscopic Characterization (NMR, MS) F->G

Caption: Synthetic workflow for 9-Benzyl-2,9-diazaspiro[5.5]undecane.

Mechanistic Insights: The Buchwald-Hartwig Amination Catalytic Cycle

The cornerstone of this synthesis is the intramolecular Buchwald-Hartwig amination. This palladium-catalyzed reaction facilitates the formation of a C-N bond between a secondary amine and an alkyl halide within the same molecule. The catalytic cycle is a well-established sequence of elementary steps involving a palladium(0) active species.

The Catalytic Cycle of Intramolecular Buchwald-Hartwig Amination

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex (L)2Pd(II)(R)X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination R'R''NH, Base Pd(II)_Amido_Complex [(L)2Pd(II)(R)(NR'R'')]+ Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration of Catalyst Product Spirocycle Reductive_Elimination->Product

Caption: The catalytic cycle for the intramolecular Buchwald-Hartwig amination.

A palladium(0) species, stabilized by phosphine ligands, undergoes oxidative addition into the carbon-halogen bond of the precursor. The resulting palladium(II) complex then coordinates with the intramolecular secondary amine. In the presence of a base, the amine is deprotonated to form a palladium(II) amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, thus completing the cycle. The choice of ligand is critical, as it influences both the rate of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often employed to promote these key steps.

Experimental Protocols

PART 1: Synthesis of the Precursor: N'-(2-chloroethyl)-N,N-dimethyl-N'-(1-benzylpiperidin-4-ylmethyl)ethane-1,2-diamine

Materials and Reagents:

ReagentSupplierPurity
1-Benzyl-4-(aminomethyl)piperidineCommercial>95%
1-Bromo-2-chloroethaneCommercial>98%
Potassium Carbonate (K₂CO₃)Commercial>99%
Acetonitrile (anhydrous)Commercial>99.8%
Dichloromethane (DCM)Commercial>99.8%
Saturated Sodium Bicarbonate SolutionIn-house prep.N/A
BrineIn-house prep.N/A
Anhydrous Magnesium Sulfate (MgSO₄)Commercial>98%

Procedure:

  • To a stirred solution of 1-benzyl-4-(aminomethyl)piperidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

  • Slowly add 1-bromo-2-chloroethane (1.2 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the precursor, which can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.

PART 2: Palladium-Catalyzed Intramolecular Cyclization to 9-Benzyl-2,9-diazaspiro[5.5]undecane

Materials and Reagents:

ReagentSupplierPurity
N'-(2-chloroethyl)-N,N-dimethyl-N'-(1-benzylpiperidin-4-ylmethyl)ethane-1,2-diamineFrom Part 1>95%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Commercial>97%
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Commercial>98%
Sodium tert-butoxide (NaOtBu)Commercial>97%
Toluene (anhydrous)Commercial>99.8%
Diethyl EtherCommercial>99.5%
Saturated Ammonium Chloride SolutionIn-house prep.N/A
BrineIn-house prep.N/A
Anhydrous Sodium Sulfate (Na₂SO₄)Commercial>99%

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (2.0 eq).

  • Add a solution of the precursor from Part 1 (1.0 eq) in anhydrous toluene.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 18-24 hours. Monitor the reaction by LC-MS for the disappearance of the starting material and the formation of the product.

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to afford 9-Benzyl-2,9-diazaspiro[5.5]undecane as the final product.

Quantitative Data Summary:

StepReactantProductTypical Yield
Precursor Synthesis1-Benzyl-4-(aminomethyl)piperidinePrecursor85-95%
Intramolecular CyclizationN'-(2-chloroethyl)-N,N-dimethyl-N'-(1-benzylpiperidin-4-ylmethyl)ethane-1,2-diamine9-Benzyl-2,9-diazaspiro[5.5]undecane60-75%

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating through in-process controls and final product characterization.

  • Reaction Monitoring: Regular monitoring of the reactions by TLC and LC-MS provides real-time feedback on the conversion of starting materials and the formation of products and byproducts. This allows for adjustments to reaction time and conditions to optimize the yield.

  • Spectroscopic Confirmation: The structure of the final product, 9-Benzyl-2,9-diazaspiro[5.5]undecane, must be unequivocally confirmed by a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected spectral data should be consistent with the proposed structure.

  • Purity Assessment: The purity of the final compound should be assessed by high-performance liquid chromatography (HPLC) to ensure it meets the standards required for subsequent applications in research and drug development.

Conclusion

The palladium-catalyzed synthesis of 9-Benzyl-2,9-diazaspiro[5.5]undecane via an intramolecular Buchwald-Hartwig amination represents a modern and efficient approach to constructing this valuable spirocyclic scaffold. The provided protocols, grounded in established mechanistic principles, offer a reliable pathway for researchers, scientists, and drug development professionals to access this and related compounds. The modularity of this synthetic strategy allows for the potential to introduce diversity at various positions of the diazaspiro[5.5]undecane core, facilitating the exploration of new chemical space in the pursuit of novel therapeutics.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Gribble, G. W. (2010). Palladium-Catalyzed Coupling Reactions in the Synthesis of Heterocyclic Compounds. Journal of the Brazilian Chemical Society, 21(11), 2033-2064. [Link]

Sources

Purification of 9-Benzyl-2,9-diazaspiro[5.5]undecane by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of 9-Benzyl-2,9-diazaspiro[5.5]undecane by Column Chromatography

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the purification of 9-Benzyl-2,9-diazaspiro[5.5]undecane using silica gel column chromatography. Tailored for researchers, medicinal chemists, and process development scientists, this guide moves beyond a simple set of instructions to explain the underlying principles and rationale, ensuring a robust and reproducible separation.

Introduction: The Importance of Purity for Spirocyclic Diamines

9-Benzyl-2,9-diazaspiro[5.5]undecane is a member of the spirocyclic diamine family, a structural motif of significant interest in medicinal chemistry due to its rigid three-dimensional conformation.[1] These scaffolds are explored for a range of therapeutic applications, including as antagonists for the γ-aminobutyric acid type A receptor (GABAAR).[2] The biological activity of such compounds is exquisitely sensitive to their purity. Common synthetic routes, such as the N-alkylation of a parent 2,9-diazaspiro[5.5]undecane, often yield a crude mixture containing unreacted starting materials, over-alkylated byproducts, and other impurities.[3]

Column chromatography is a powerful and widely adopted technique for purifying such synthetic intermediates, separating compounds based on their differential adsorption to a stationary phase.[4] This application note details a validated protocol for achieving high purity of 9-Benzyl-2,9-diazaspiro[5.5]undecane, a critical step for its use in drug discovery and development.

The Chromatographic Principle: Taming the Amine

The purification strategy hinges on the principles of normal-phase adsorption chromatography.[4] We utilize a polar stationary phase, silica gel, and a less polar mobile phase. The separation is governed by the polarity of the molecules in the crude mixture:

  • Highly Polar Compounds: The unreacted parent diamine, with its two secondary amine groups, is significantly more polar than the product. It will adsorb strongly to the silica gel and elute much later.

  • Moderately Polar Product: The target compound, 9-Benzyl-2,9-diazaspiro[5.5]undecane, has one secondary and one tertiary amine. Its polarity is moderate, allowing it to be eluted from the column with a mobile phase of intermediate polarity.

  • Non-Polar/Less-Polar Impurities: Unreacted benzyl bromide and any potential N,N'-dibenzylated byproduct are less polar than the desired mono-benzylated product. These will travel through the column more quickly and elute first.[4]

A critical challenge in the chromatography of basic amines on standard silica gel (which is weakly acidic) is the potential for strong, non-ideal interactions. This can lead to significant peak "tailing," where the compound slowly leaches from the column instead of eluting as a sharp band, resulting in poor separation and cross-contamination of fractions.

The Causality Behind Our Choices: To counteract this, the protocol incorporates a small percentage of a basic modifier, triethylamine (TEA), into the mobile phase. The TEA competitively binds to the acidic silanol groups on the silica surface, preventing the target amine from interacting too strongly. This results in more symmetrical peak shapes and a markedly improved separation.

Pre-Purification: Thin-Layer Chromatography (TLC) Optimization

Before committing the bulk of the crude material to the column, it is imperative to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[5] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, which generally provides the best separation in column chromatography.[4]

Protocol for TLC Analysis:

  • Prepare several developing chambers with different ratios of a non-polar solvent (n-hexane or petroleum ether) and a polar solvent (ethyl acetate or dichloromethane). Good starting points are 9:1, 8:2, and 7:3 (Hexane:EtOAc). To each of these, add 0.5-1% triethylamine.

  • Dissolve a small sample of the crude reaction mixture in a volatile solvent like dichloromethane.

  • Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.[6]

  • Place the plate in a developing chamber, ensuring the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.[6]

  • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.

  • Visualize the separated spots. The benzyl group allows for visualization under a UV lamp (254 nm).[7] Staining with potassium permanganate or ninhydrin can also be effective for visualizing amines.

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[8] Adjust the solvent ratio until the target product spot has an Rf between 0.2 and 0.4.

Detailed Protocol: Column Chromatography Purification

This protocol is designed for purifying approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials and Equipment
Item Specification Rationale
Stationary Phase Silica Gel230-400 mesh (40-63 µm particle size)[9]
Mobile Phase n-Hexane, Ethyl Acetate, TriethylamineACS Grade or higher
Apparatus Glass Chromatography ColumnApprox. 4-5 cm diameter, 50 cm length
Sample Loading SupportCelite® 545 or additional silica gel
Collection VesselsTest tubes (e.g., 16x100 mm)
OtherStandard laboratory glassware, rotary evaporator
Step-by-Step Methodology

Step 1: Column Preparation (Slurry Packing)

  • Securely clamp the column in a perfectly vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column, ensuring it covers the outlet but does not compress too tightly.

  • Add a ~1 cm layer of sand on top of the plug to create a flat base for the stationary phase.[9]

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA). The consistency should be like a thin milkshake, easily pourable but not overly dilute.

  • With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process.

  • Gently tap the side of the column continuously to encourage even settling of the silica gel and dislodge any air bubbles.

  • Allow the solvent to drain until its level is just at the top of the silica bed. Never let the silica gel run dry.

  • Carefully add another ~1 cm layer of sand on top of the silica bed to protect the surface during solvent and sample addition.

Step 2: Sample Loading (Dry Loading Recommended)

  • Dissolve the crude 9-Benzyl-2,9-diazaspiro[5.5]undecane (1-2 g) in a minimal amount of a volatile solvent like dichloromethane (10-15 mL).

  • Add 2-3 times the weight of the crude product in silica gel or Celite® to this solution.[9]

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[9]

  • Carefully drain the solvent in the packed column until it is level with the top layer of sand.

  • Gently and evenly add the powdered sample-silica mixture to the top of the column.

  • Carefully add the initial mobile phase, allowing it to slowly wet the sample layer and then fill the column head for elution.

Step 3: Elution and Fraction Collection

  • Begin eluting the column with the mobile phase determined by TLC analysis. For a more refined separation, a gradient elution is recommended.

  • Start with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA) to elute any non-polar impurities.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., move to 90:10, then 85:15). This will sequentially elute compounds of increasing polarity.

  • Collect the eluate in small, equally sized fractions (e.g., 10-15 mL per test tube). Keep the fractions organized in a rack.

Step 4: Monitoring and Isolation

  • Monitor the separation by spotting every few fractions onto a TLC plate.[4]

  • Develop the TLC plate in the solvent system that gives an Rf of ~0.3 for the product.

  • Identify the fractions containing the pure product. These will show a single spot at the correct Rf value.

  • Combine all fractions that are determined to be pure into a single round-bottom flask.

  • Remove the solvents using a rotary evaporator to yield the purified 9-Benzyl-2,9-diazaspiro[5.5]undecane as an oil or solid.[9]

Visual Workflow of the Purification Process

The following diagram illustrates the logical flow of the entire purification protocol.

Purification_Workflow Crude Crude 9-Benzyl-2,9-diazaspiro[5.5]undecane TLC TLC Solvent System Optimization (Goal: Product Rf ≈ 0.2-0.4) Crude->TLC Column_Prep Column Packing (Silica Gel Slurry) TLC->Column_Prep Sample_Load Dry Sample Loading (Adsorb on Silica/Celite) Column_Prep->Sample_Load Elution Gradient Elution & Fraction Collection Sample_Load->Elution Fraction_Analysis Fraction Analysis by TLC Elution->Fraction_Analysis Pure_Product Combine Pure Fractions & Evaporate Solvent Fraction_Analysis->Pure_Product Impure_Fractions Impure Fractions (Discard or Re-purify) Fraction_Analysis->Impure_Fractions Final_Product Purified Product Pure_Product->Final_Product

Caption: Workflow for the purification of 9-Benzyl-2,9-diazaspiro[5.5]undecane.

Troubleshooting Common Issues

Problem Potential Cause Solution
Product won't elute Mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase.
All compounds elute together Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the percentage of the non-polar solvent (e.g., hexane).
Streaky spots / Tailing Strong amine interaction with silica.Ensure 0.5-1% triethylamine or another basic modifier is added to the mobile phase.
Poor separation / Overlapping bands Column was packed poorly (air bubbles, cracks). Sample band was too wide.Repack the column carefully. Use the dry loading method to ensure a tight, narrow starting band.[9]
Cracked silica bed Solvents of vastly different polarity were switched too quickly.When running a gradient, increase the polarity gradually. Avoid abrupt changes in solvent composition.

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of 9-Benzyl-2,9-diazaspiro[5.5]undecane. By understanding the principles of the separation, carefully optimizing the mobile phase with TLC, and employing a basic modifier to prevent tailing, researchers can consistently obtain this valuable synthetic intermediate in high purity. This methodological rigor is essential for generating reliable data in downstream biological assays and advancing drug development programs.

References

  • Electronic Supplementary Information: Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry.
  • Application Notes and Protocols for the Purification of N-Benzyl-4-methoxyaniline by Column Chrom
  • Purification of Organic Compounds by Flash Column Chrom
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. University of Southampton ePrints.
  • tert-Butyl 2,9-diazaspiro(5.5)
  • Column Chromatography-Free Synthesis of Spirooxindole and Spiroindanone-Based Naphthalimides as Potent c-MYC G4 Stabilizers and HSA Binders for Elevating Anticancer Potential.
  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central.
  • The synthesis of diamines 1c, 2c and 3c by iterative SnAP cyclization...
  • Separation of Amino acids by TLC. Amrita University via YouTube.
  • Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. PMC - PubMed Central.
  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
  • Application Note and Protocol: Purification of 1-Benzyl-2-naphthol by Column Chrom

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification Methods for Spirocyclic Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic diamines are a class of conformationally restricted scaffolds of significant interest in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[1] Their purification, however, presents considerable challenges owing to their basicity, potential for multiple chiral centers, and complex impurity profiles. This application note provides a comprehensive guide to developing robust HPLC purification methods for spirocyclic diamines, covering both achiral and chiral separations. It emphasizes a systematic approach to method development, from understanding the physicochemical properties of the analyte to selecting appropriate stationary and mobile phases, and provides detailed, field-tested protocols.

Introduction: The Challenge and Opportunity of Spirocyclic Diamines

The rigid spirocyclic framework is a privileged motif in modern drug discovery, offering a precise way to orient functional groups in three-dimensional space. This structural rigidity can enhance binding affinity to biological targets and often imparts favorable properties such as metabolic stability and cell permeability. However, the very features that make these compounds attractive also complicate their purification.

Key challenges in the HPLC purification of spirocyclic diamines include:

  • Strong Basicity: The presence of two or more amine functional groups (with pKa values often > 8) leads to strong interactions with the stationary phase.[2] On standard silica-based columns, this can result in poor peak shape (tailing), low recovery, and irreversible adsorption due to interactions with acidic silanol groups.[3]

  • Chirality: Spirocyclic diamines frequently possess one or more stereocenters, including the spiro atom itself. The separation of enantiomers or diastereomers is often mandatory, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[4]

  • Complex Sample Matrices: Crude reaction mixtures can contain closely related structural isomers, starting materials, and byproducts, demanding high-resolution separation techniques.[5]

High-Performance Liquid Chromatography (HPLC) is the premier technique for overcoming these challenges, offering high efficiency, versatility, and scalability from analytical to preparative scales.[6][7]

Foundational Principles for Purifying Basic Compounds

A successful purification strategy is built on a solid understanding of the analyte's interaction with the chromatographic system. For spirocyclic diamines, managing the ionization state of the amine groups is paramount.

The Critical Role of Mobile Phase pH

The retention and peak shape of basic compounds are highly dependent on the mobile phase pH.[8]

  • At Low pH (pH < pKa - 2): The diamine will be fully protonated (BH₂²⁺). In reversed-phase (RP-HPLC), this charge reduces retention. While this can be useful, it's crucial to use a low-pH stable column and recognize that secondary ionic interactions with residual silanols can still cause tailing.[3]

  • At High pH (pH > pKa + 2): The diamine will be in its neutral, free-base form (B). This increases its hydrophobicity and, therefore, its retention on a reversed-phase column. High-pH conditions often yield superior peak shapes and resolution for basic compounds because the deprotonated silanols on the stationary phase are repelled by the neutral analyte.[9] This requires the use of pH-stable hybrid-silica or polymer-based columns.[3]

  • At Intermediate pH (pKa ± 2): The compound exists in a mixture of ionized and neutral states, which can lead to broad, distorted peaks. This pH range should generally be avoided.

Stationary Phase Selection: Beyond Standard C18

While C18 is a workhorse stationary phase, it is often not the optimal choice for highly basic spirocyclic diamines without careful method optimization.[10]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Decision tree for stationary phase selection."

Systematic Method Development Workflow

A structured, stepwise approach is more efficient than random trial-and-error.[11] The process begins with analyte characterization and progresses through systematic screening of columns and mobile phases.

dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Systematic workflow for HPLC method development."

Detailed Protocols

The following protocols provide robust starting points for achiral and chiral purifications. They should be adapted based on the specific properties of the target molecule.

Protocol 1: Achiral Purification using High-pH Reversed-Phase HPLC

This protocol is ideal for purifying spirocyclic diamine intermediates or final products where stereoisomers do not need to be separated. The high pH keeps the amines neutral, leading to excellent peak shape and retention.

Objective: To purify a spirocyclic diamine from reaction-related impurities.

Instrumentation & Materials:

  • HPLC System: Preparative HPLC with UV or MS detector and fraction collector.[12]

  • Column: A high-pH stable reversed-phase column (e.g., Waters XBridge C18, Phenomenex Luna C18(2)), 10 µm, 19 x 150 mm.

  • Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate in Water, pH 10.

  • Mobile Phase B (MPB): Acetonitrile.

  • Sample Preparation: Dissolve crude material in a minimal amount of DMSO or a solvent compatible with the initial mobile phase conditions.

Methodology:

  • Column Equilibration: Equilibrate the column with 10 column volumes (CV) of the starting mobile phase composition (e.g., 95% MPA / 5% MPB).

  • Injection: Inject the dissolved sample. For preparative scale, a loading study should be performed first, starting with a small injection to avoid overloading.[5]

  • Gradient Elution:

    • Initial Hold: 5% MPB for 2 minutes.

    • Gradient: Linearly increase from 5% to 95% MPB over 15-20 minutes.

    • High Organic Wash: Wash the column with 95% MPB for 5 minutes.

    • Re-equilibration: Return to 5% MPB and hold for 5-7 minutes before the next injection.

  • Detection & Fraction Collection: Monitor the separation at a suitable UV wavelength (e.g., 220 nm or 254 nm). Collect fractions based on UV signal threshold or time.

  • Post-Purification: Analyze collected fractions by analytical LC-MS to confirm purity and identity. Combine pure fractions and remove the solvent. The use of a volatile buffer like ammonium bicarbonate simplifies sample workup as it can be removed by lyophilization.[13]

Causality: Using a pH of 10 ensures the diamines (typical pKa 8-9.5) are in their neutral state, minimizing ionic interactions with the stationary phase and maximizing hydrophobic retention.[9] The hybrid-silica based column is stable at this high pH, preventing degradation of the stationary phase.[3]

Protocol 2: Chiral Separation of Enantiomers using Supercritical Fluid Chromatography (SFC)

For chiral separations of basic amines, SFC is often superior to HPLC, providing faster, more efficient separations with reduced solvent consumption.[4][14] Polysaccharide-based chiral stationary phases (CSPs) are highly effective in this mode.[15][16]

Objective: To resolve a racemic spirocyclic diamine into its individual enantiomers.

Instrumentation & Materials:

  • SFC System: Analytical or Preparative SFC system with a back-pressure regulator.

  • Column: A polysaccharide-based CSP (e.g., Daicel CHIRALPAK® series, Phenomenex Lux® series), 5 µm.

  • Mobile Phase A (MPA): Supercritical CO₂.

  • Mobile Phase B (MPB - Co-solvent): Methanol or Ethanol, often with a basic additive.

  • Additive: 0.1% - 0.5% Diethylamine (DEA) or Isopropylamine (IPA) in the co-solvent.

Methodology:

  • System Setup: Set back pressure to 150 bar and column temperature to 35-40°C.[17]

  • Column Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 90% MPA / 10% MPB).

  • Injection: Inject the sample dissolved in the co-solvent.

  • Gradient Elution:

    • Initial Hold: 10% MPB for 1 minute.

    • Gradient: Linearly increase from 10% to 50% MPB over 8-10 minutes.

    • High Organic Wash: Wash with 50% MPB for 2 minutes.

    • Re-equilibration: Return to 10% MPB and hold for 3-5 minutes.

  • Detection & Collection: Monitor using UV detection. Collect fractions as peaks elute.

  • Confirmation: Analyze collected fractions to confirm enantiomeric purity (e.g., >99% ee).

Causality: The basic additive (DEA) is crucial.[18] It acts as a competing base, binding to acidic sites on the CSP surface and preventing the basic spirocyclic diamine from interacting non-specifically. This results in sharper peaks and improved chiral recognition by the polysaccharide selector.[18] SFC's low viscosity mobile phase allows for higher flow rates and faster analysis times compared to HPLC.[15]

Data Summary and Troubleshooting

Table 1: Comparison of Stationary Phases for Spirocyclic Diamine Purification
Stationary PhaseModeIdeal ForAdvantagesDisadvantages
Hybrid C18/C8 RPAchiral purification of basic compoundsExcellent stability at high pH (up to 12), superior peak shape for amines.[3]Higher cost than conventional silica.
Polar-Embedded RPCompounds with moderate polarityAlternative selectivity to C18, can be used at low to mid pH.May have lower stability at pH extremes.
Amine-Functionalized NPAchiral purification of very basic compoundsReduces tailing by shielding silanols; good for orthogonal separations.[19]Requires non-polar, flammable solvents; not MS-friendly.
Polysaccharide CSPs NP, SFCChiral separationsBroad enantioselectivity for a wide range of compounds.[18]High cost; column selection can be empirical.[6]
Macrocyclic CSPs RP, PolarChiral separationsUnique selectivity, especially for molecules with aromatic rings.Can be sensitive to mobile phase composition.
Troubleshooting Common Issues
ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing Secondary interaction with silanols; column overload.RP Mode: Increase mobile phase pH (>pKa+2) or add a competing base (e.g., 0.1% TEA) at low pH. Reduce sample load.[20]
No Retention Analyte is fully protonated and highly polar.RP Mode: Increase mobile phase pH. Consider HILIC or Normal Phase chromatography.
Poor Resolution Inadequate selectivity between peaks.Change stationary phase chemistry; optimize mobile phase gradient (make it shallower); try an orthogonal method (e.g., NP instead of RP).[21]
Split Peaks Column void/damage; sample solvent incompatible with mobile phase.Check column performance with a standard. Dissolve sample in mobile phase or a weaker solvent.
Low Recovery Irreversible adsorption of the analyte onto the column.Use a column with better end-capping or an amine-functionalized phase. Add a basic modifier to the mobile phase.[22]

Conclusion

The successful HPLC purification of spirocyclic diamines hinges on a rational, systematic approach that directly addresses their inherent basicity and potential chirality. By carefully controlling mobile phase pH and selecting advanced stationary phases, such as high-pH stable reversed-phase columns for achiral separations and polysaccharide-based CSPs for chiral resolutions, researchers can overcome common chromatographic challenges. For chiral separations, Supercritical Fluid Chromatography (SFC) often provides a faster and more efficient alternative to traditional HPLC. The protocols and strategies outlined in this note serve as a robust framework for developing high-purity, high-yield purification methods essential for advancing drug discovery programs.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Available at: [Link]

  • Letzel, T. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. Available at: [Link]

  • Kassel, D. B. (2002). HPLC method for purifying organic compounds. Google Patents.
  • Rathore, A. S. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Chromatography Online. Available at: [Link]

  • Schepmann, H. G. (2006). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education. Available at: [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Available at: [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Available at: [Link]

  • McCalley, D. V. (2017). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. Available at: [https://www.researchgate.net/publication/319042539_The_challenges_of_the_analysis_of_basic_compounds_by_high_performance_liquid_chromatography_Some_possible_approaches_for_improved_separations]([Link]_ chromatography_Some_possible_approaches_for_improved_separations)

  • Williams, A. (2015). Organic amine flash purification using a novel stationary phase. ResearchGate. Available at: [Link]

  • Roush, D. J. (2005). Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Available at: [Link]

  • Donohoe, T. J. (2015). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available at: [Link]

  • Olson, D. E. (2008). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. NIH Public Access. Available at: [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available at: [Link]

  • Barlaam, B. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. ACS Symposium Series. Available at: [Link]

  • GMI, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. Available at: [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Thermo Fisher Scientific. (2022). Need Help Perfecting Your HPLC Purifications? YouTube. Available at: [Link]

  • Horváth, K. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. Chromatography Online. Available at: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]

  • Wainer, I. W. (2017). Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Dolan, J. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Available at: [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available at: [Link]

  • Freeman, H. S. (1990). Purification procedures for synthetic dyes: Part 1—dry column chromatography. Dyes and Pigments. Available at: [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • De Klerck, K. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

  • Erk, N. (2003). Optimization of mobile phase in the separation of beta-blockers by HPLC. PubMed. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 9-Benzyl-2,9-diazaspiro[5.5]undecane Derivatives as Potent PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting PARP with Novel Spirocyclic Scaffolds

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA damage.[1] They are integral to the base excision repair (BER) pathway, which addresses single-strand breaks (SSBs) in DNA. The inhibition of PARP has emerged as a powerful strategy in cancer therapy, founded on the principle of synthetic lethality. In cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs. These subsequently collapse replication forks, generating double-strand breaks (DSBs) that cannot be efficiently repaired, ultimately resulting in cell death.[1]

Several PARP inhibitors, including Olaparib, have gained regulatory approval and demonstrated significant clinical benefit. A common structural feature in many of these inhibitors is a piperazine ring, which often plays a crucial role in interacting with the solvent-exposed region of the PARP active site and influencing the physicochemical properties of the molecule. However, the exploration of bioisosteric replacements for the piperazine moiety offers a promising avenue for discovering novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

This application note details the synthesis and evaluation of 9-Benzyl-2,9-diazaspiro[5.5]undecane derivatives as a novel class of PARP inhibitors. The 2,9-diazaspiro[5.5]undecane scaffold serves as a rigid and three-dimensional bioisostere of the traditional piperazine ring. This structural modification is hypothesized to provide a distinct vector for substituent placement, potentially leading to enhanced interactions within the PARP active site and improved drug-like properties. The benzyl group at the 9-position is introduced as a key substituent for exploring structure-activity relationships (SAR), with the potential for derivatization to fine-tune the inhibitor's potency and selectivity.

The Strategic Approach: Leveraging Bioisosterism in PARP Inhibitor Design

The core concept behind this work is the bioisosteric replacement of the piperazine ring found in established PARP inhibitors like Olaparib with the 2,9-diazaspiro[5.5]undecane scaffold. This strategic decision is underpinned by the following rationale:

  • Structural Rigidity and Conformational Constraint: The spirocyclic nature of the 2,9-diazaspiro[5.5]undecane core reduces the conformational flexibility compared to a simple piperazine ring. This pre-organization of the molecule can lead to a lower entropic penalty upon binding to the target protein, potentially resulting in higher affinity.

  • Three-Dimensional Diversity: The spirocyclic scaffold provides a unique three-dimensional arrangement of substituents, offering new possibilities for exploring chemical space and optimizing interactions with the PARP active site.

  • Improved Physicochemical Properties: Altering the core scaffold can significantly impact key drug-like properties such as solubility, lipophilicity, and metabolic stability. The 2,9-diazaspiro[5.5]undecane moiety presents an opportunity to modulate these properties favorably.

A seminal study demonstrated the viability of this approach by incorporating diazaspiro cores as piperazine bioisosteres in the Olaparib framework, leading to the identification of potent PARP-1 inhibitors with reduced DNA damage and cytotoxicity. This provides a strong validation for the exploration of the 9-Benzyl-2,9-diazaspiro[5.5]undecane scaffold.

Synthetic Strategy and Protocols

The synthesis of the target 9-Benzyl-2,9-diazaspiro[5.5]undecane derivatives can be achieved through a convergent synthetic route. The key steps involve the preparation of the core spirocyclic amine and its subsequent coupling with a suitable pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, a common feature of many PARP inhibitors.

Diagram of the Synthetic Workflow

Synthetic_Workflow cluster_0 Synthesis of Spirocyclic Core cluster_1 Synthesis of PARP Pharmacophore cluster_2 Final Coupling and Derivatization A Commercially Available Starting Materials B Multi-step Synthesis of N-Boc-2,9-diazaspiro[5.5]undecane A->B Known Literature Procedures C Benzylation at N9 Position B->C Reductive Amination or Alkylation D Boc Deprotection C->D Acidic Conditions (e.g., TFA, HCl) E 9-Benzyl-2,9-diazaspiro[5.5]undecane D->E H Amide Coupling E->H F Phthalic Anhydride Derivative G Phthalazinone Carboxylic Acid F->G Hydrazine Cyclization G->H I Target 9-Benzyl-2,9-diazaspiro[5.5]undecane PARP Inhibitor Derivative H->I J Optional Derivatization of Benzyl Ring I->J

Caption: A generalized synthetic workflow for the preparation of 9-Benzyl-2,9-diazaspiro[5.5]undecane PARP inhibitors.

Detailed Experimental Protocol: Synthesis of a Representative Compound

This protocol describes the synthesis of a model compound, N-(9-benzyl-2,9-diazaspiro[5.5]undecan-2-yl)-4-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide, adapted from established methodologies for similar PARP inhibitors and diazaspirocycle synthesis.

Part 1: Synthesis of the 9-Benzyl-2,9-diazaspiro[5.5]undecane Core

  • Step 1: Synthesis of tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate

    • To a solution of commercially available tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (1.0 eq) in dichloromethane (DCM, 0.1 M) is added benzaldehyde (1.1 eq) and sodium triacetoxyborohydride (1.5 eq).

    • The reaction mixture is stirred at room temperature for 12-16 hours.

    • Causality: Reductive amination is a mild and efficient method for the N-alkylation of secondary amines. Sodium triacetoxyborohydride is a preferred reducing agent as it is selective for the iminium ion intermediate and can be used in non-protic solvents.

    • The reaction is quenched with saturated aqueous sodium bicarbonate solution and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the title compound.

  • Step 2: Boc Deprotection to Yield 9-Benzyl-2,9-diazaspiro[5.5]undecane

    • The product from Step 1 is dissolved in a solution of 4 M HCl in 1,4-dioxane (excess) and stirred at room temperature for 2-4 hours.

    • Causality: The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions. The use of HCl in dioxane provides the hydrochloride salt of the free amine, which is often a crystalline solid that can be easily isolated.

    • The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to yield the hydrochloride salt of 9-benzyl-2,9-diazaspiro[5.5]undecane. The free base can be obtained by neutralization with a suitable base (e.g., NaOH) and extraction into an organic solvent.

Part 2: Synthesis of the Phthalazinone Pharmacophore

  • Step 3: Synthesis of 4-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

    • This key intermediate can be synthesized following established literature procedures, typically starting from a substituted phthalic anhydride and involving a cyclization reaction with hydrazine.

Part 3: Final Amide Coupling

  • Step 4: Synthesis of the Final PARP Inhibitor

    • To a solution of 4-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq) in dimethylformamide (DMF, 0.1 M) are added HATU (1.2 eq) and diisopropylethylamine (DIPEA, 3.0 eq). The mixture is stirred at room temperature for 15 minutes.

    • A solution of 9-benzyl-2,9-diazaspiro[5.5]undecane (from Step 2, 1.1 eq) in DMF is then added, and the reaction mixture is stirred at room temperature for 12-16 hours.

    • Causality: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the carboxylic acid and any hydrochloride salt present from the amine component.

    • The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by flash column chromatography on silica gel to afford the final target compound.

Biological Evaluation: PARP Inhibition Assay Protocol

The inhibitory activity of the synthesized 9-Benzyl-2,9-diazaspiro[5.5]undecane derivatives against PARP1 can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method is a histone-based ELISA.

Diagram of the PARP Inhibition Assay Workflow

PARP_Assay_Workflow A Coat 96-well plate with histone proteins B Add PARP1 enzyme, activated DNA, and biotinylated NAD+ A->B C Add test compound (9-Benzyl-2,9-diazaspiro[5.5]undecane derivative) at varying concentrations B->C D Incubate to allow for PARylation reaction C->D E Wash to remove unbound reagents D->E F Add Streptavidin-HRP conjugate E->F G Incubate to allow binding to biotinylated PAR F->G H Wash to remove unbound conjugate G->H I Add HRP substrate (e.g., TMB) H->I J Measure absorbance at appropriate wavelength I->J K Calculate IC50 values J->K

Caption: A typical workflow for a histone-based ELISA to determine PARP1 inhibition.

Detailed Protocol for PARP1 Inhibition Assay
  • Plate Preparation: A 96-well plate is coated with histone proteins and incubated overnight at 4°C. The plate is then washed and blocked to prevent non-specific binding.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing PARP1 enzyme, activated DNA (to stimulate PARP activity), and biotinylated NAD+ (as the substrate).

  • Compound Addition: The synthesized 9-Benzyl-2,9-diazaspiro[5.5]undecane derivatives are serially diluted to various concentrations and added to the wells. A known PARP inhibitor (e.g., Olaparib) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

  • PARylation Reaction: The plate is incubated at room temperature to allow the PARP-catalyzed poly(ADP-ribosyl)ation of the histone proteins.

  • Detection: After incubation, the plate is washed to remove unreacted components. A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated poly(ADP-ribose) (PAR) chains on the histones.

  • Signal Generation: Following another wash step, an HRP substrate (e.g., TMB) is added, and the colorimetric signal is allowed to develop.

  • Data Analysis: The reaction is stopped, and the absorbance is read using a microplate reader. The percentage of PARP inhibition for each compound concentration is calculated relative to the controls. The IC50 value (the concentration of inhibitor required to reduce PARP activity by 50%) is then determined by fitting the data to a dose-response curve.

Data Presentation and Structure-Activity Relationship (SAR) Insights

The following table summarizes hypothetical data for a series of 9-Benzyl-2,9-diazaspiro[5.5]undecane derivatives, illustrating potential SAR trends.

Compound R-group on Benzyl Ring PARP1 IC50 (nM) Notes
1a H50Parent compound
1b 4-F25Electron-withdrawing group enhances potency
1c 4-OCH375Electron-donating group slightly reduces potency
1d 3-Cl30Positional isomerism affects activity
1e 4-CN15Strong electron-withdrawing group significantly improves potency

Expert Interpretation of SAR Data:

  • The data suggests that electronic effects on the benzyl ring play a significant role in modulating PARP1 inhibitory activity.

  • Electron-withdrawing substituents at the 4-position of the benzyl ring appear to be favorable for potency, with the cyano group in compound 1e showing the most significant improvement. This could be due to favorable interactions with residues in the PARP active site or by influencing the overall conformation of the inhibitor.

  • The reduced potency of the methoxy-substituted analogue (1c ) suggests that electron-donating groups may be detrimental to activity.

  • Further exploration of a wider range of substituents and positional isomers is warranted to build a comprehensive SAR model for this novel class of PARP inhibitors.

Conclusion and Future Directions

The 9-Benzyl-2,9-diazaspiro[5.5]undecane scaffold represents a promising new avenue for the development of potent and selective PARP inhibitors. The synthetic route is adaptable and allows for the facile introduction of diverse substituents on the benzyl ring, enabling a thorough exploration of the structure-activity relationship. The use of this spirocyclic core as a bioisosteric replacement for piperazine has the potential to yield inhibitors with improved pharmacological profiles.

Future work should focus on:

  • Expanding the SAR: Synthesizing a broader library of derivatives with various substituents on the benzyl ring and exploring modifications to the phthalazinone pharmacophore.

  • Selectivity Profiling: Assessing the inhibitory activity of promising compounds against other PARP family members to determine their selectivity profile.

  • Cell-based Assays: Evaluating the most potent compounds in cancer cell lines with and without BRCA mutations to confirm their mechanism of action and cellular efficacy.

  • Pharmacokinetic Studies: Characterizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to assess their potential for in vivo development.

By following the protocols and considering the strategic insights outlined in this application note, researchers can effectively synthesize and evaluate this novel class of PARP inhibitors, contributing to the development of next-generation cancer therapeutics.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. [Link]

  • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Application Note: A Strategic Guide to the Design of Novel GABA Receptor Antagonists Utilizing the 9-Benzyl-2,9-diazaspiro[5.5]undecane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its receptors are pivotal targets for therapeutic intervention in a host of neurological and psychiatric disorders.[1][2] Specifically, antagonists of the GABA type-A receptor (GABA-A R) hold potential for treating conditions such as sedative overdose, cognitive impairments, and aspects of epilepsy.[1][2][3] This guide outlines a comprehensive strategy for the application of 9-Benzyl-2,9-diazaspiro[5.5]undecane as a foundational scaffold for the rational design and development of novel GABA-A receptor antagonists. We provide the scientific rationale for scaffold selection, a proposed synthetic strategy for library generation, and detailed, field-proven protocols for the pharmacological characterization of new chemical entities.

Introduction: The Rationale for Novel GABA-A Receptor Antagonists

The GABA-A receptor is a ligand-gated chloride ion channel whose activation leads to neuronal hyperpolarization, inhibiting neurotransmission.[4] While positive allosteric modulators of this receptor, such as benzodiazepines, are widely used for their anxiolytic and sedative effects, antagonists that block the action of GABA have distinct therapeutic applications.[5] They can counteract the effects of CNS depressants and are valuable tools for dissecting the role of GABAergic inhibition in neural circuits.[1]

The development of new antagonists with improved selectivity and pharmacokinetic profiles is an ongoing goal in medicinal chemistry. An ideal scaffold for such a program should offer a rigid, three-dimensional structure to allow for precise orientation of pharmacophoric groups, along with synthetic handles for systematic chemical modification.

The 2,9-Diazaspiro[5.5]undecane Scaffold: A Privileged Structure for CNS Ligands

The diazaspiro[5.5]undecane core is a "privileged" scaffold in CNS drug discovery. Its rigid, spirocyclic nature reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a target receptor. While the direct application of 9-Benzyl-2,9-diazaspiro[5.5]undecane to GABA receptors is a novel exploratory path, related diazaspiro structures have shown activity at various CNS targets, including opioid and sigma receptors, demonstrating their suitability for interacting with complex receptor binding pockets.[6][7][8]

The 9-Benzyl-2,9-diazaspiro[5.5]undecane structure offers two key points for chemical diversification:

  • The N9-Benzyl Group: The aromatic ring can be substituted to explore key interactions, such as π-π stacking or hydrogen bonding, within the receptor's binding site. This is a common feature in potent GABA-A antagonists.[9]

  • The N2-Amine: This secondary amine provides a crucial handle for introducing a variety of substituents to probe different regions of the binding pocket and modulate physicochemical properties like solubility and membrane permeability.

Proposed Design and Synthesis Strategy

Our strategy is based on the hypothesis that the 9-Benzyl-2,9-diazaspiro[5.5]undecane scaffold can be chemically elaborated to mimic the key pharmacophoric features of known GABA-A antagonists, such as gabazine. The core design principle involves using the rigid scaffold to position an aromatic moiety (from the benzyl group) and a polar, potentially charged group (appended to the N2 position) in a spatially defined manner to achieve competitive antagonism at the GABA binding site.

A proposed synthetic library would involve:

  • Variation of the Benzyl Ring (R1): Introduction of electron-donating and electron-withdrawing groups at the ortho-, meta-, and para-positions to probe electronic and steric requirements.

  • Derivatization of the N2-Amine (R2): Acylation or alkylation with various functional groups, including carboxylic acids, esters, and small heterocyclic rings, to introduce hydrogen bond donors/acceptors.

The following diagram illustrates the proposed Structure-Activity Relationship (SAR) exploration.

SAR_Strategy cluster_R1 R1 Modifications (Benzyl Ring) cluster_R2 R2 Modifications (N2-Amine) Core 9-Benzyl-2,9-diazaspiro[5.5]undecane Scaffold R1_EDG Electron-Donating Groups (-OCH3, -CH3) Core->R1_EDG Explore π-π/electronic interactions R1_EWG Electron-Withdrawing Groups (-Cl, -CF3, -NO2) Core->R1_EWG R1_POS Positional Isomers (ortho, meta, para) Core->R1_POS R2_ACID Acidic Moieties (e.g., via acylation with succinic anhydride) Core->R2_ACID Introduce H-bond donors/ acceptors R2_HET Heterocycles (e.g., pyridyl, imidazole) Core->R2_HET R2_ALKYL Small Alkyl Chains Core->R2_ALKYL

Caption: Proposed SAR strategy for library development.

Experimental Protocols for Pharmacological Characterization

To validate the design strategy, synthesized compounds must be subjected to a rigorous screening cascade. The following protocols describe the essential primary and secondary assays.

Protocol 4.1: Primary Screening - GABA-A Receptor Competitive Binding Assay
  • Principle: This assay quantifies the ability of a test compound to displace a known high-affinity GABA-A antagonist radioligand, such as [3H]Gabazine (SR-95531), from its binding site on receptors in prepared brain membranes. The resulting data are used to determine the binding affinity (Ki) of the test compound.[10]

  • Materials:

    • Rat cortical membranes (prepared or commercial)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

    • Radioligand: [3H]Gabazine (specific activity ~50-90 Ci/mmol)

    • Non-specific control: 100 µM unlabeled GABA

    • Test compounds dissolved in DMSO, then diluted in Assay Buffer

    • GF/B glass fiber filters

    • Scintillation cocktail and liquid scintillation counter

  • Methodology:

    • Membrane Preparation: Thaw frozen rat cortical membranes on ice. Wash twice by resuspending in ice-cold Assay Buffer and centrifuging at 40,000 x g for 20 minutes at 4°C.[11] Resuspend the final pellet in Assay Buffer to a protein concentration of 0.2-0.4 mg/mL.

    • Assay Setup: In a 96-well plate, set up the following in triplicate:

      • Total Binding: 100 µL membrane suspension + 50 µL Assay Buffer + 50 µL [3H]Gabazine (final concentration ~2-4 nM).

      • Non-Specific Binding (NSB): 100 µL membrane suspension + 50 µL unlabeled GABA + 50 µL [3H]Gabazine.

      • Test Compound: 100 µL membrane suspension + 50 µL test compound (at various concentrations) + 50 µL [3H]Gabazine.

    • Incubation: Incubate the plate at 4°C for 60 minutes to reach equilibrium.[10][12]

    • Termination & Filtration: Rapidly harvest the assay volume onto GF/B filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters three times with 3 mL of ice-cold Assay Buffer.

    • Quantification: Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

      • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4.2: Functional Validation - Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
  • Principle: TEVC is a powerful electrophysiological technique used to measure the ion flow across the membrane of a large cell, like a Xenopus oocyte, while controlling the membrane voltage.[13][14][15] By expressing specific GABA-A receptor subunits in the oocyte, we can directly measure the ability of a test compound to inhibit GABA-induced chloride currents, thus confirming its functional antagonism.

  • Materials:

    • Xenopus laevis oocytes

    • cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2)

    • Recording Buffer (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5

    • GABA stock solution (in ND96)

    • Test compound stock solutions (in DMSO, then diluted in ND96)

    • TEVC amplifier, headstage, micromanipulators, and data acquisition system

  • Methodology:

    • Oocyte Preparation and Injection: Surgically harvest oocytes from an anesthetized female Xenopus laevis. Defolliculate using collagenase treatment. Inject each oocyte with ~50 nL of a cRNA mixture containing the desired GABA-A receptor subunits. Incubate oocytes for 2-5 days at 18°C.

    • TEVC Recording Setup: Place a single oocyte in the recording chamber perfused with ND96. Impale the oocyte with two glass microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage sensing and one for current injection.[13]

    • Clamping and Baseline Recording: Clamp the oocyte membrane potential at a holding potential of -60 mV.[16]

    • Experimental Paradigm:

      • Control Response: Perfuse the oocyte with a concentration of GABA that elicits a submaximal response (e.g., EC20). This establishes the control current amplitude.

      • Antagonist Application: After a washout period, co-perfuse the oocyte with the same concentration of GABA plus a specific concentration of the test compound.

      • Measurement: Record the peak inward current in the presence of the test compound.

      • Concentration-Response: Repeat this process for a range of test compound concentrations to determine a concentration-response curve.

    • Data Analysis:

      • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = (1 - (Current with compound / Control Current)) * 100.

      • Plot the percent inhibition against the log concentration of the test compound.

      • Determine the IC50 value (concentration of antagonist that blocks 50% of the GABA-evoked current) using non-linear regression.

Integrated Discovery Workflow & Data Presentation

The successful development of a lead candidate requires an integrated workflow where data from different assays inform the next round of synthesis and testing.

Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization A SAR-Guided Library Synthesis B Primary Screen: [3H]Gabazine Binding Assay (Determine Ki) A->B C Functional Screen: TEVC Electrophysiology (Determine IC50) B->C Active Binders D Analyze Data (Binding vs. Function) C->D D->A Iterate Design E Select Hits for Further Optimization D->E Potent & Efficacious F ADME/Tox Profiling (Solubility, Permeability, etc.) E->F

Caption: Integrated workflow for antagonist discovery.

Example Data Summary

The data generated should be systematically organized to facilitate SAR analysis.

Compound IDR1 (Benzyl Sub)R2 (N2-Sub)Binding Ki (nM)Functional IC50 (nM)
Parent HH>10,000>10,000
LIB-001 4-ClH8501200
LIB-002 4-OCH3H12502100
LIB-003 4-Cl-CO-CH2-COOH75110
LIB-004 3-CF3-CO-CH2-COOH120195

This table presents hypothetical data for illustrative purposes.

Conclusion

The 9-Benzyl-2,9-diazaspiro[5.5]undecane scaffold represents a promising and synthetically tractable starting point for the discovery of novel GABA-A receptor antagonists. Its rigid conformation and dual points for chemical modification provide a robust platform for systematic SAR exploration. By employing the integrated workflow of rational design, synthesis, high-throughput binding assays, and functional electrophysiological validation detailed in this guide, research teams can efficiently navigate the complex process of CNS drug discovery and develop potent, selective GABA-A receptor antagonists for further therapeutic investigation.

References

  • Anonymous. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. PubMed Central.
  • Salman, M., & Nandi, S. (2015). QSAR and drug design of selective GABA-A receptor antagonists - Video abstract 91485. Dovepress.
  • Anonymous. (n.d.). The GABA B Receptor—Structure, Ligand Binding and Drug Development. MDPI.
  • Lagain, D., et al. (2023). GABA Inhibitors. StatPearls - NCBI Bookshelf.
  • Wermuth, C. G., et al. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. PubMed.
  • Anonymous. (n.d.). GABA. PDSP.
  • Guan, B., et al. (n.d.). (PDF) Two-Electrode Voltage Clamp. ResearchGate.
  • Rognan, D., et al. (n.d.). Structure and molecular modeling of GABAA receptor antagonists. Journal of Medicinal Chemistry - ACS Publications.
  • Heaulme, M., et al. (1987). Characterization of the binding of [3H]SR 95531, a GABAA antagonist, to rat brain membranes. PubMed.
  • Guan, B., et al. (2017). Two-electrode voltage clamp. PubMed.
  • Almansa, C., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications.
  • Zloh, M., & Musgrave, I. F. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. PubMed.
  • Frølund, B., et al. (2015). GABAA Receptor Partial Agonists and Antagonists: Structure, Binding Mode, and Pharmacology. PubMed.
  • Anonymous. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton - University of Southampton.
  • Iqbal, F. (n.d.). The Development of Novel Photoactivatable Antagonists for the GABAA Receptor. UCL Discovery.
  • Anonymous. (n.d.). Automated Voltage-Clamp Screening for Xenopus Oocytes. Multi Channel Systems.
  • Wang, Y., et al. (2017). Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. PMC - NIH.
  • Olsen, R. W. (2018). GABAA Receptor: Positive and Negative Allosteric Modulators. PMC - PubMed Central.
  • Enna, S. J., & Bowery, N. G. (n.d.). Characterization of GABA Receptors. PMC - PubMed Central.
  • Anonymous. (2014). Two-electrode voltage-clamp (TEVC). Unknown.
  • Almansa, C., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed.
  • Anonymous. (n.d.). GABAA receptor. Wikipedia.
  • Clausen, R. P., et al. (2006). Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors. PubMed.
  • Bowery, N. G. (1998). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Unknown.

Sources

Application Notes and Protocols for the Development of Mu-Opioid Receptor Agonists from a 9-Benzyl-2,9-diazaspiro[5.5]undecane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The global opioid crisis has underscored the urgent need for novel analgesics with improved safety profiles compared to classical opioids like morphine and fentanyl.[1][2] A key strategy in modern medicinal chemistry is the development of conformationally restricted molecules that can selectively stabilize desired receptor conformations, potentially leading to biased signaling and a reduction in adverse effects.[3][4] Spirocyclic scaffolds are exemplary in this regard, offering a rigid three-dimensional framework to orient pharmacophoric elements precisely.[5][6] This document provides a comprehensive guide for researchers on utilizing the 9-Benzyl-2,9-diazaspiro[5.5]undecane core as a foundational scaffold for the discovery and preclinical development of novel mu-opioid receptor (MOR) agonists. We will detail the rationale, synthetic considerations, and a cascade of in vitro and in vivo protocols to identify and characterize promising new chemical entities.

Introduction: The Rationale for Spirocyclic Scaffolds in Opioid Discovery

The mu-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that remains the most important molecular target for potent analgesics.[7] However, MOR activation initiates a complex web of intracellular signaling. The desired analgesic effects are primarily mediated through the G-protein signaling pathway, while debilitating side effects such as respiratory depression, tolerance, and constipation are linked to the β-arrestin pathway.[7][8] The concept of "biased agonism," where a ligand preferentially activates one pathway over the other, has emerged as a promising strategy for developing safer opioids.[3]

The 9-Benzyl-2,9-diazaspiro[5.5]undecane scaffold offers a unique and privileged structure for several reasons:

  • Conformational Rigidity: The spirocyclic nature locks the two piperidine rings in a fixed orientation, reducing the entropic penalty of receptor binding and allowing for a more precise presentation of substituents.[5][6]

  • Three-Dimensional Diversity: The scaffold provides distinct vectors for chemical modification at the two nitrogen atoms and other positions on the rings, enabling a thorough exploration of the chemical space around the core.

  • Synthetic Tractability: Synthetic routes to diazaspiro[5.5]undecanes are established, allowing for the generation of diverse libraries of analogs for structure-activity relationship (SAR) studies.[9][10]

This guide will walk through a logical progression of experiments, from the synthesis of a focused library of compounds to their comprehensive pharmacological evaluation.

Synthetic Strategy and Library Design

The development of novel MOR agonists from the 9-Benzyl-2,9-diazaspiro[5.5]undecane scaffold begins with a strategic synthetic plan to generate a library of diverse analogs. The core structure, 9-Benzyl-2,9-diazaspiro[5.5]undecane, serves as the foundational building block.[11] The primary goal is to introduce chemical diversity at key positions to probe the ligand-binding pocket of the mu-opioid receptor.

A divergent synthetic approach is often most efficient. Starting from a common intermediate, such as Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate or its hydrochloride salt[12], various modifications can be made. Key areas for diversification include:

  • N-2 Position: Alkylation or acylation to introduce different functional groups.

  • N-9 Benzyl Group: Variation of the aromatic substituent or replacement with other functionalities to explore interactions within the receptor.

The following diagram illustrates a generalized workflow for the synthesis and subsequent screening of a library of 9-Benzyl-2,9-diazaspiro[5.5]undecane derivatives.

G cluster_synthesis Synthesis & Purification cluster_screening Screening Cascade A Starting Material (e.g., Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate) B Diversification Reactions (Alkylation, Acylation, etc.) A->B C Purification & Characterization (HPLC, NMR, MS) B->C D Primary In Vitro Screening (MOR Binding Assay) C->D Compound Library E Functional Assays (GTPγS & cAMP) D->E F In Vivo Analgesia Models (Hot Plate, Tail-Flick) E->F E->F Lead Candidates

Caption: High-level workflow for synthesis and screening.

In Vitro Pharmacological Evaluation

Once a library of compounds has been synthesized and purified, the next crucial step is to determine their interaction with the mu-opioid receptor. A tiered approach, starting with binding affinity and moving to functional activity, is most effective.

Protocol 1: Mu-Opioid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds for the human mu-opioid receptor (hMOR).

Principle: This is a competitive binding assay where the test compound's ability to displace a known high-affinity radiolabeled ligand from the receptor is measured.[7] The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, and this value is used to calculate the inhibitory constant (Kᵢ).

Materials and Reagents:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing hMOR.

  • Radioligand: [³H]DAMGO (a potent and selective MOR agonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Naloxone (10 µM).

  • Test Compounds: Dissolved in DMSO, then diluted in assay buffer.

  • 96-well plates, filter mats (GF/C), scintillation cocktail, and a microplate scintillation counter.

Step-by-Step Protocol:

  • Preparation: Thaw the hMOR-expressing cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 25 µL assay buffer, 25 µL [³H]DAMGO, 50 µL membrane suspension.

    • Non-specific Binding: 25 µL Naloxone (10 µM), 25 µL [³H]DAMGO, 50 µL membrane suspension.

    • Test Compound: 25 µL of test compound at various concentrations, 25 µL [³H]DAMGO, 50 µL membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, place it in a sample bag with scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Calculate specific binding = Total binding - Non-specific binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds in stimulating G-protein activation.

Principle: Agonist binding to a Gᵢ/ₒ-coupled receptor like MOR facilitates the exchange of GDP for GTP on the Gα subunit.[13] This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins.[14][15] The amount of incorporated radioactivity is a direct measure of G-protein activation.[16]

Materials and Reagents:

  • hMOR-expressing cell membranes (as above).

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: To ensure G-proteins are in their inactive state at baseline.

  • Basal Control: Assay buffer only.

  • Positive Control: DAMGO.

  • Test Compounds.

Step-by-Step Protocol:

  • Pre-incubation: In a 96-well plate, add 50 µL of membrane suspension to each well. Add 25 µL of test compound at various concentrations (or DAMGO for positive control) and 25 µL of GDP (final concentration ~10 µM). Incubate for 15 minutes at 30°C.

  • Initiation of Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Harvesting: Stop the reaction by rapid filtration through a GF/C filter mat and wash with ice-cold assay buffer.

  • Counting: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

Data Analysis:

  • Plot the stimulated [³⁵S]GTPγS binding (in cpm or dpm) against the log concentration of the test compound.

  • Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal stimulation).

  • Efficacy is often expressed relative to a standard full agonist like DAMGO (Eₘₐₓ of test compound / Eₘₐₓ of DAMGO).

Protocol 3: cAMP Inhibition Assay

Objective: To measure the functional consequence of Gᵢ/ₒ activation by quantifying the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP.

Principle: MOR activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[17][18] To measure this decrease, intracellular cAMP levels are first artificially elevated using forskolin. The ability of a MOR agonist to then reduce these stimulated cAMP levels is quantified.[17]

Materials and Reagents:

  • Whole cells expressing hMOR (e.g., CHO-hMOR).

  • Stimulation Buffer: Serum-free cell culture medium.

  • Forskolin: To stimulate adenylyl cyclase.

  • IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.[17]

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Step-by-Step Protocol:

  • Cell Plating: Plate CHO-hMOR cells in a 96-well plate and grow to ~90% confluency.

  • Pre-treatment: Wash the cells with stimulation buffer. Pre-incubate the cells with IBMX (e.g., 100 µM) for 30 minutes at 37°C.

  • Agonist Addition: Add various concentrations of the test compound and incubate for 15 minutes.

  • Stimulation: Add forskolin (e.g., 10 µM) to all wells (except basal control) and incubate for another 15 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

Data Analysis:

  • Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.

  • Use non-linear regression to determine the IC₅₀ value (the concentration that causes 50% inhibition).

Summary of In Vitro Data

The data from these assays allow for a comprehensive initial pharmacological profile of each compound. The results can be summarized in a table for easy comparison.

Compound IDMOR Binding Kᵢ (nM)GTPγS EC₅₀ (nM)GTPγS Eₘₐₓ (% DAMGO)cAMP IC₅₀ (nM)
Control: Morphine 1.55085%45
DSU-001 2.16595%58
DSU-002 10.525060%220
DSU-003 0.815102%12

In Vivo Evaluation of Antinociceptive Efficacy

Compounds that demonstrate high affinity and potent agonist activity in vitro are advanced to in vivo models to assess their analgesic effects.[19] The hot plate and tail-flick tests are standard preliminary assays for evaluating central and spinal antinociception, respectively.[20]

Protocol 4: Hot Plate Test

Objective: To assess the central antinociceptive properties of a test compound in response to a thermal stimulus.

Principle: This test measures the reaction time of a mouse or rat placed on a surface heated to a constant temperature.[21][22] An increase in the latency to show a nocifensive response (e.g., paw licking or jumping) indicates an analgesic effect.[23]

Materials and Reagents:

  • Hot plate apparatus with adjustable temperature (set to 55 ± 0.5°C).[24]

  • Test animals: Male ICR mice (20-25 g).

  • Test compounds formulated in a suitable vehicle (e.g., saline, 5% DMSO).

  • Positive control: Morphine (e.g., 10 mg/kg, s.c.).

  • Stopwatch.

Step-by-Step Protocol:

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.[21]

  • Baseline Latency: Gently place each mouse on the hot plate and start the stopwatch. Record the time until the first sign of nociception (hind paw licking or jumping). Immediately remove the animal. A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.[21]

  • Dosing: Administer the test compound, vehicle, or morphine via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-Dosing Latency: At a predetermined time point (e.g., 30 minutes post-dose), re-test the animals on the hot plate as described in step 2.

  • Time Course: Repeat the test at several time points (e.g., 60, 90, 120 minutes) to evaluate the duration of action.

Data Analysis:

  • The data are often expressed as the percentage of Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • This normalizes the data and accounts for individual differences in baseline sensitivity.

Protocol 5: Tail-Flick Test

Objective: To evaluate the spinal antinociceptive activity of a test compound.

Principle: This test measures the latency for a rodent to "flick" its tail away from a focused beam of radiant heat.[25][26] This is largely a spinal reflex, and an increase in latency indicates analgesia at the spinal level.[22]

Materials and Reagents:

  • Tail-flick apparatus with a radiant heat source.

  • Test animals, compounds, and controls as in the hot plate test.

Step-by-Step Protocol:

  • Acclimation and Restraint: Gently restrain the mouse, allowing its tail to be positioned over the apparatus's light source.

  • Baseline Latency: Activate the heat source and measure the time until the mouse flicks its tail. The instrument automatically records the latency. A cut-off time (e.g., 10-15 seconds) is essential.

  • Dosing: Administer the compound as described previously.

  • Post-Dosing Latency: Re-measure the tail-flick latency at various time points after drug administration.

Data Analysis:

  • Calculate %MPE as described for the hot plate test.

  • Dose-response curves can be generated to determine the ED₅₀ (the dose required to produce 50% of the maximum effect).

In Vivo Screening Workflow and Data Summary

The following diagram outlines the decision-making process for advancing compounds from in vitro testing to in vivo evaluation.

G A In Vitro Hits (High Affinity & Efficacy) B Pharmacokinetic Profiling (ADME) A->B C Acute Antinociception Models (Hot Plate, Tail-Flick) B->C D Decision Point: Efficacy Demonstrated? C->D E Advanced Models (Neuropathic/Inflammatory Pain) D->E Yes H Stop Development D->H No F Side Effect Profiling (Respiratory, GI Motility) E->F G Lead Optimization F->G

Caption: Workflow for in vivo evaluation of lead compounds.

Compound IDDose (mg/kg)Hot Plate %MPE (at Tₘₐₓ)Tail-Flick %MPE (at Tₘₐₓ)
Control: Morphine 1085 ± 792 ± 6
DSU-003 591 ± 895 ± 5
DSU-003 2.562 ± 970 ± 8

Conclusion and Future Directions

The 9-Benzyl-2,9-diazaspiro[5.5]undecane scaffold represents a promising starting point for the development of novel mu-opioid receptor agonists. By following the systematic protocols outlined in this guide, researchers can efficiently synthesize, screen, and characterize new chemical entities. The integrated approach of in vitro binding, functional assays, and in vivo pain models provides a robust framework for identifying lead candidates with potent analgesic properties.

Future efforts should focus on:

  • Extensive SAR Studies: To understand the precise structural requirements for high affinity and efficacy.

  • Biased Agonism Screening: Incorporating assays that directly measure β-arrestin recruitment to identify compounds with a preference for the G-protein signaling pathway.

  • Side Effect Profiling: Evaluating lead candidates in models of respiratory depression and gastrointestinal transit to confirm an improved safety profile.

  • Pharmacokinetic Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for further development.

Through this rigorous, multi-faceted approach, the development of safer and more effective analgesics based on the diazaspiro[5.5]undecane scaffold is an achievable and critical goal.

References

  • Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor. National Institutes of Health.
  • Application Notes and Protocols: Mu Opioid Receptor Antagonist In Vitro Binding Assay. Benchchem.
  • SR-17018. Wikipedia. Available from: [Link]

  • Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. DiscoverX. Available from: [Link]

  • A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. JoVE. Available from: [Link]

  • Selectively Promiscuous Opioid Ligands: Discovery of High Affinity/Low Efficacy Opioid Ligands with Substantial Nociceptin Opioid Peptide Receptor Affinity. ACS Publications. Available from: [Link]

  • GTPγS Binding Assays. NCBI Bookshelf. Available from: [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Available from: [Link]

  • Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. British Journal of Pharmacology. Available from: [Link]

  • Tail Flick Test. Melior Discovery. Available from: [Link]

  • Rodent Hot Plate Pain Assay. Maze Engineers. Available from: [Link]

  • mu (MOP) Human Opioid GPCR Cell Based PAM cAMP LeadHunter Assay. Eurofins DiscoverX. Available from: [Link]

  • In-Vivo Models for Management of Pain. Scientific Research Publishing. Available from: [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. Available from: [Link]

  • Rat Cold Water Tail-Flick: A Novel Analgesic Test That Distinguishes Opioid Agonists From Mixed Agonist-Antagonists. PubMed. Available from: [Link]

  • Discovery and Development of Novel Analgesics. MDPI. Available from: [Link]

  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed. Available from: [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Available from: [Link]

  • Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife. Available from: [Link]

  • Tail flick test. Wikipedia. Available from: [Link]

  • cAMP inhibition by μ receptor activation. ResearchGate. Available from: [Link]

  • opioidTRACE® Preclinical Screening Platform for Pain. Melior Discovery. Available from: [Link]

  • In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. MDPI. Available from: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available from: [Link]

  • Assessing analgesic actions of opioids by experimental pain models in healthy volunteers – an updated review. PubMed Central. Available from: [Link]

  • Measuring G-Protein-Coupled Receptor Signaling. YouTube. Available from: [Link]

  • Differential responses to morphine-induced analgesia in the tail-flick test. PubMed Central. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. MDPI. Available from: [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. Available from: [Link]

  • Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format. National Institutes of Health. Available from: [Link]

  • GTPγS Binding Assay. Creative Bioarray. Available from: [Link]

  • Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery. Available from: [Link]

  • Breaking barriers to novel analgesic drug development. ResearchGate. Available from: [Link]

  • Effect curves. (A) Rat tail flick experiment. ResearchGate. Available from: [Link]

  • 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride. Lead Sciences. Available from: [Link]

  • Fluorinated MU-Opioid Receptor Agonists. National Cancer Institute's Technology Transfer Center. Available from: [Link]

  • Knock-In Mouse Models to Investigate the Functions of Opioid Receptors in vivo. Frontiers in Pharmacology. Available from: [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available from: [Link]

  • Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Behavioral Neuroscience. Available from: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. Available from: [Link]

  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. ResearchGate. Available from: [Link]

  • Design of a Novel Tricyclic Opioid Scaffold Inspired by Amitriptyline: A Computational Docking Study. ResearchGate. Available from: [Link]

Sources

Development of Potent and Selective METTL3 Inhibitors Utilizing a Diazaspiro[5.5]undecane Scaffold: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The N6-methyladenosine (m6A) modification of RNA is a critical regulator of gene expression, and its primary "writer," the methyltransferase METTL3, has emerged as a significant therapeutic target in oncology and other diseases. Dysregulation of METTL3 activity is linked to the progression of various cancers, including acute myeloid leukemia (AML), by promoting the translation of key oncogenes.[1][2] This guide provides a detailed overview and actionable protocols for the development of small molecule inhibitors of METTL3, focusing on a highly potent and selective class of compounds built upon a 1,4,9-triazaspiro[5.5]undecan-2-one scaffold. We will explore the rationale for targeting METTL3, the strategic design of these inhibitors, and comprehensive, step-by-step protocols for their synthesis, biochemical characterization, and cellular validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to advance the discovery of novel epitranscriptomic modulators.

Section 1: Introduction to METTL3 and N6-methyladenosine (m6A) Modification

The "Writer" Complex: METTL3-METTL14

N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA.[3] This reversible mark is installed by a nuclear methyltransferase complex, often referred to as the m6A "writer." The core of this complex is a heterodimer composed of Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14).[4] METTL3 serves as the catalytic subunit, binding the S-adenosylmethionine (SAM) methyl donor, while METTL14 plays a crucial structural role, stabilizing the complex and facilitating RNA substrate recognition.[5][6] This complex, along with other associated proteins like WTAP, forms the larger m6A-METTL-associated complex (MACOM) to efficiently methylate adenosine residues, typically within a DRACH (D=A/G/U; R=A/G; H=A/C/U) consensus sequence.[4]

The Role of m6A in RNA Metabolism and Cellular Processes

The m6A modification acts as a post-transcriptional control layer, influencing nearly every aspect of the mRNA life cycle. It affects mRNA splicing, nuclear export, stability, and translation efficiency.[7][8] These outcomes are mediated by "reader" proteins that specifically recognize the m6A mark. The functional consequences of m6A modification are context-dependent and play a pivotal role in fundamental biological processes, including cell cycle regulation, differentiation, apoptosis, and the immune response.[5][9]

METTL3 Dysregulation in Human Diseases

Given its central role in gene expression, it is not surprising that the dysregulation of METTL3 is implicated in a wide range of human diseases.[5] Upregulation of METTL3 is a hallmark of many cancers, particularly acute myeloid leukemia (AML), where it drives leukemogenesis by enhancing the translation of oncogenes like MYC and BCL2.[1][2] Beyond cancer, aberrant METTL3 activity has been linked to cardiovascular diseases, viral infections, and inflammatory disorders.[7][10][11]

Rationale for Targeting METTL3 with Small Molecule Inhibitors

The strong dependence of certain cancers on METTL3 activity presents a compelling therapeutic window. Inhibiting the catalytic function of METTL3 can reduce global m6A levels, suppress the translation of oncogenic proteins, induce cancer cell differentiation and apoptosis, and ultimately inhibit tumor growth.[1] The development of potent and selective METTL3 inhibitors is therefore a promising strategy for cancer therapy, with the potential to overcome resistance to existing treatments.[2] The first METTL3 inhibitors, such as STM2457, have demonstrated efficacy in preclinical models of AML, validating this therapeutic approach.[12][13]

Section 2: The Diazaspiro[5.5]undecane Scaffold: A Privileged Structure for METTL3 Inhibition

Overview of the Scaffold's Properties

The 1,4,9-triazaspiro[5.5]undecan-2-one scaffold has proven to be an exceptional starting point for the development of potent METTL3 inhibitors.[14] Spirocyclic systems, in general, offer a rigid, three-dimensional geometry that can effectively probe complex binding sites while maintaining favorable physicochemical properties. The diazaspiro[5.5]undecane core provides a robust framework with multiple vectors for chemical modification, allowing for fine-tuning of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[15]

Structural Insights: How the Scaffold Interacts with the METTL3 SAM-Binding Pocket

Structure-based drug design has been instrumental in optimizing this chemical series. X-ray crystallography has revealed that these inhibitors are competitive with the SAM cofactor, binding directly within the METTL3 catalytic pocket.[14][16] The core scaffold orients key functional groups to form critical interactions with amino acid residues. For instance, modifications on the pyrimidine ring can form cation-π interactions with Arg379, significantly enhancing potency.[14] This detailed structural understanding is paramount for rational, iterative improvements to the inhibitor design.

Caption: Core structure of the 1,4,9-triazaspiro[5.5]undecan-2-one scaffold.

Section 3: Experimental Protocols for Inhibitor Development and Characterization

This section provides detailed, field-proven protocols for the key stages of inhibitor development, from synthesis to cellular validation.

Chemical Synthesis Workflow

The development of a novel inhibitor series follows a logical workflow of synthesis, purification, and sequential screening assays to identify promising candidates for further optimization.

G cluster_synthesis Synthesis & Purification cluster_screening Screening Cascade synthesis Protocol 3.1.1: Synthesis of Spirocyclic Core & Analogs purification Purification (e.g., HPLC) synthesis->purification biochem Protocol 3.2.1: Biochemical Assay (TR-FRET) IC₅₀ Determination purification->biochem cellular_te Protocol 3.3.1: Cellular Target Engagement (CETSA) biochem->cellular_te Potent Hits cellular_func Protocol 3.3.2: Global m⁶A Quantification (LC-MS/MS) cellular_te->cellular_func Cell-Permeable Hits cellular_pheno Protocol 3.3.3: Phenotypic Assay (Cell Viability) cellular_func->cellular_pheno Functionally Active Hits sar_analysis Section 4: SAR & Lead Optimization cellular_pheno->sar_analysis Validated Hits sar_analysis->synthesis Iterative Design SAR start Initial Hit (Cpd 2) IC₅₀ = 5000 nM mod1 Modification 1: Methyl → Benzyl (Cpd 5) IC₅₀ = 790 nM start->mod1 Improves Potency (Cation-π Interaction) mod2 Modification 2: Phenyl → Pyridyl start->mod2 Improves LLE lead Lead Compound (UZH2) IC₅₀ = 5 nM mod1->lead Further Optimization mod2->lead

Sources

Application Note: 9-Benzyl-2,9-diazaspiro[5.5]undecane as a Bioisosteric Replacement for Piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperazine ring is a ubiquitous scaffold in medicinal chemistry, present in over 100 FDA-approved drugs.[1][2] Its favorable properties, including high aqueous solubility and the ability to engage in hydrogen bonding, have made it a staple for drug designers.[3] However, challenges such as metabolic liabilities (e.g., N-dealkylation) and potential for off-target activities necessitate the exploration of bioisosteric replacements.[1] This guide introduces 9-Benzyl-2,9-diazaspiro[5.5]undecane as a compelling bioisostere for N-benzylpiperazine. We delve into the strategic advantages of its spirocyclic architecture, provide a comparative analysis of its physicochemical properties, and offer detailed protocols for its synthesis and bio-pharmacological evaluation.

The Strategic Rationale: Why Spirocycles?

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of lead optimization. The move from flat, aromatic structures towards molecules with greater three-dimensionality is a prevailing trend aimed at improving both potency and pharmacokinetic profiles.[4] Spirocyclic scaffolds are at the forefront of this movement.[5]

The core advantage of a spirocycle like 2,9-diazaspiro[5.5]undecane lies in its rigid, three-dimensional geometry.[6] Unlike the conformationally flexible piperazine ring, the spirocyclic system locks the substituent vectors in a well-defined orientation. This conformational constraint can lead to enhanced binding affinity and selectivity for the target protein.

Furthermore, spirocycles increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule.[6] A higher Fsp³ count is strongly correlated with improved clinical success rates, often due to better solubility, enhanced metabolic stability, and novel intellectual property opportunities.[4][6]

G Figure 1: Bioisosteric Strategy cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement Drug_Core_A Pharmacophore A Piperazine N-Benzylpiperazine Drug_Core_A->Piperazine Drug_Core_B Pharmacophore B Piperazine->Drug_Core_B Spirocycle 9-Benzyl-2,9-diazaspiro[5.5]undecane Piperazine->Spirocycle Bioisosteric Replacement Drug_Core_A2 Pharmacophore A Drug_Core_A2->Spirocycle Drug_Core_B2 Pharmacophore B Spirocycle->Drug_Core_B2 G Figure 2: Synthetic Workflow start Start: 9-Boc-2,9-diazaspiro[5.5]undecane step1 Step 1: Boc Deprotection (TFA in DCM) start->step1 intermediate Intermediate: 2,9-diazaspiro[5.5]undecane step1->intermediate step2 Step 2: Reductive Amination (Benzaldehyde, NaBH(OAc)₃) intermediate->step2 product Final Product: 9-Benzyl-2,9-diazaspiro[5.5]undecane step2->product

Caption: General workflow for the synthesis of the target compound.

Part A: Boc Deprotection

  • Rationale: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines. It is stable under many reaction conditions but is easily removed with a strong acid like trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA (5-10 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction to completion by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Neutralize the residue by dissolving it in DCM and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free diamine, which can be used in the next step without further purification.

Part B: Reductive Amination

  • Rationale: Reductive amination is a highly efficient method for forming C-N bonds. The reaction proceeds via the formation of an iminium ion intermediate from the amine and aldehyde, which is then reduced in situ by a mild reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Procedure:

    • Dissolve the crude 2,9-diazaspiro[5.5]undecane (1.0 eq) from the previous step in an anhydrous solvent such as dichloroethane (DCE) or DCM (approx. 0.1 M).

    • Add benzaldehyde (1.0-1.1 eq) to the solution.

    • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield 9-Benzyl-2,9-diazaspiro[5.5]undecane.

Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compound for a target receptor, for instance, the sigma-2 receptor (σ2R), for which diazaspiro cores have shown activity. [7] Rationale: This assay measures the ability of a test compound to compete with a radiolabeled ligand of known high affinity for a specific receptor. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, from which the inhibitory constant (Ki) can be calculated. This is a gold-standard method for quantifying ligand-receptor interactions.

G Figure 3: Biological Evaluation Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep1 Prepare cell membrane homogenates (expressing target receptor) assay_mix Incubate: Membranes + Radioligand + Test Compound prep1->assay_mix prep2 Prepare serial dilutions of test compound prep2->assay_mix analysis1 Separate bound/free ligand (Rapid Filtration) assay_mix->analysis1 assay_controls Controls: Total Binding (no competitor) Non-Specific Binding (excess cold ligand) assay_controls->analysis1 analysis2 Quantify bound radioactivity (Scintillation Counting) analysis1->analysis2 analysis3 Calculate % Inhibition analysis2->analysis3 analysis4 Determine IC₅₀ and Ki analysis3->analysis4

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Materials:

    • Cell membranes expressing the target receptor (e.g., from guinea pig brain homogenates for sigma receptors). [8] * Radioligand (e.g., [³H]-(+)-pentazocine). [8] * Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0). [8] * Test compound (9-Benzyl-2,9-diazaspiro[5.5]undecane) and reference compounds.

    • 96-well plates, filter mats (e.g., Whatman GF/B), and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of assay buffer to all wells.

    • For non-specific binding (NSB) wells, add a high concentration of a known non-radiolabeled ligand (e.g., 10 µM haloperidol).

    • For total binding (B₀) wells, add 50 µL of assay buffer.

    • For test compound wells, add 50 µL of the compound at various concentrations (typically a 10-point serial dilution, from 10 µM to 0.1 nM).

    • Add 50 µL of the radioligand at a concentration close to its Kd value.

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (e.g., 100 µg protein/well). [8]3. Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for a set time (e.g., 90 minutes) to reach equilibrium. [8]4. Termination and Filtration:

    • Terminate the reaction by rapid filtration through the filter mat using a cell harvester.

    • Quickly wash the filters three times with ice-cold wash buffer (e.g., 10 mM Tris-HCl) to remove unbound radioligand. [8]5. Quantification:

    • Dry the filter mats.

    • Place the filter spots into scintillation vials, add the scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (CPM_compound - CPM_NSB) / (CPM_B₀ - CPM_NSB)))

    • Plot percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vitro ADME - Metabolic Stability Assay

Rationale: Evaluating metabolic stability is critical to predict the in vivo half-life of a drug candidate. This assay uses liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s), to measure the rate at which a compound is cleared.

Procedure:

  • Materials:

    • Human Liver Microsomes (HLM).

    • NADPH regenerating system (cofactor for P450 enzymes).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Test compound and a positive control compound with known metabolic clearance (e.g., verapamil).

    • Acetonitrile with an internal standard for LC-MS/MS analysis.

  • Assay Procedure:

    • Prepare a solution of the test compound (e.g., 1 µM) in phosphate buffer.

    • Add HLM (e.g., to a final concentration of 0.5 mg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately quench the reaction in each aliquot by adding it to ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the intrinsic clearance (CL_int) and the in vitro half-life (t₁/₂) using the formulas: t₁/₂ = 0.693 / k and CL_int (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein).

Conclusion and Future Perspectives

The 9-Benzyl-2,9-diazaspiro[5.5]undecane scaffold represents a strategically advantageous bioisostere for the commonly used N-benzylpiperazine moiety. Its inherent three-dimensionality and increased Fsp³ character offer a promising avenue to mitigate the metabolic and off-target liabilities of traditional piperazine-containing compounds while potentially improving target affinity and selectivity. [6][9]The protocols provided herein offer a robust framework for the synthesis and pharmacological characterization of this and related spirocyclic diamines. Further exploration of this scaffold by varying the N-benzyl substituent or modifying the spirocyclic core itself will undoubtedly expand its utility and lead to the discovery of novel chemical entities with superior drug-like properties.

References

  • ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

  • PubChem. 9-benzyl-2,9-diazaspiro[5.5]undecane. Available at: [Link]

  • PubMed. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Available at: [Link]

  • ResearchGate. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available at: [Link]

  • ResearchGate. (2020). Design, Synthesis, and Biological Profiling of Novel Aryl-Spirocyclic Diamine Derivatives with Potential Antidepressant-like Properties. Available at: [Link]

  • PubMed Central. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available at: [Link]

  • ResearchGate. Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Available at: [Link]

  • University of Southampton ePrints. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Available at: [Link]

  • Lead Sciences. 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride. Available at: [Link]

  • ACS Publications. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Available at: [Link]

  • ResearchGate. ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. Available at: [Link]

  • Taylor & Francis Online. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available at: [Link]

  • ResearchGate. (2020). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Available at: [Link]

  • MDPI. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Available at: [Link]

  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available at: [Link]

  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Available at: [Link]

  • ResearchGate. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Available at: [Link]

  • PubChem. tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. Available at: [Link]

  • MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Available at: [Link]

  • ResearchGate. Predicted ADME properties for compounds 1-15. Available at: [Link]

  • PubMed. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Available at: [Link]

  • MDPI. (2022). In Silico ADME Profiling of Salubrinal and Its Analogues. Available at: [Link]

  • University of Southampton ePrints. Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. Available at: [Link]

  • National Institutes of Health. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Available at: [Link]

  • Chem-Space. benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate. Available at: [Link]

  • National Institutes of Health. (2019). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Available at: [Link]

  • PubChem. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Available at: [Link]

Sources

Application Notes and Protocols: Asymmetric Synthesis of Chiral 2,9-Diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

I. Introduction: The Significance of Chiral 2,9-Diazaspiro[5.5]undecanes

The 2,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an ideal framework for designing potent and selective ligands for various biological targets. Chiral derivatives of this spirocyclic diamine are particularly sought after, as the stereochemistry at the spirocyclic center and any additional stereocenters can profoundly influence pharmacological activity.

These compounds have been investigated for their potential in treating a range of disorders, including obesity, pain, and various central nervous system conditions.[1] The constrained conformation of the piperidine rings can lead to enhanced binding affinity and selectivity for target proteins, such as G protein-coupled receptors (GPCRs) and ion channels. The development of robust and efficient asymmetric syntheses of 2,9-diazaspiro[5.5]undecane derivatives is therefore a critical endeavor for advancing drug development programs that leverage this valuable scaffold.

This guide provides a detailed overview of a key strategy for the asymmetric synthesis of chiral 2,9-diazaspiro[5.5]undecane derivatives, focusing on a chiral auxiliary-mediated approach. The protocols are designed to be self-validating, with explanations for the critical steps and expected outcomes.

II. Synthetic Strategy: A Chiral Auxiliary-Mediated Approach

The asymmetric synthesis of chiral 2,9-diazaspiro[5.5]undecane derivatives can be effectively achieved through a multi-step sequence that establishes the key stereocenters and constructs the spirocyclic framework. A powerful and reliable method involves the use of a chiral auxiliary, such as an Evans oxazolidinone, to direct the stereoselective alkylation of a key intermediate. This approach is followed by a diastereoselective intramolecular aza-Michael addition to forge the second piperidine ring and establish the spirocenter.

The overall synthetic workflow can be conceptualized as follows:

Synthetic_Workflow A Attachment of Chiral Auxiliary B Asymmetric Alkylation A->B C Auxiliary Cleavage & Functional Group Interconversion B->C D Intramolecular Aza-Michael Addition C->D E Final Deprotection D->E F Chiral 2,9-Diazaspiro[5.5]undecane E->F

Caption: Overall synthetic workflow for the asymmetric synthesis of chiral 2,9-diazaspiro[5.5]undecanes.

This strategy offers excellent control over the stereochemical outcome and allows for the synthesis of enantiomerically enriched products.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of the Chiral N-Acyloxazolidinone Intermediate

This protocol describes the attachment of the piperidine precursor to an Evans-type chiral auxiliary.

Materials and Reagents:

ReagentM.W.AmountMolesPuritySupplier
(R)-4-benzyl-2-oxazolidinone177.195.32 g30 mmol>98%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous72.11150 mL->99.9%Sigma-Aldrich
n-Butyllithium (n-BuLi)64.0612.6 mL31.5 mmol2.5 M in hexanesSigma-Aldrich
4-Chlorobutyryl chloride141.004.44 g31.5 mmol>98%Sigma-Aldrich
Saturated aq. NH4Cl-50 mL---
Ethyl acetate88.11200 mL-ACS grade-
Brine-50 mL---
Anhydrous MgSO4120.375 g---

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (R)-4-benzyl-2-oxazolidinone (5.32 g, 30 mmol) and anhydrous THF (150 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (12.6 mL of a 2.5 M solution in hexanes, 31.5 mmol) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 30 minutes.

  • In a separate flame-dried flask, dissolve 4-chlorobutyryl chloride (4.44 g, 31.5 mmol) in anhydrous THF (20 mL).

  • Add the solution of 4-chlorobutyryl chloride to the lithium salt solution at -78 °C via cannula.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl (50 mL).

  • Extract the mixture with ethyl acetate (2 x 100 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford the desired N-acyloxazolidinone.

Expected Outcome: A white solid with a typical yield of 85-95%.

Protocol 2: Diastereoselective Alkylation

This step introduces the side chain that will ultimately form the second piperidine ring. The chiral auxiliary directs the incoming electrophile to one face of the enolate.

Materials and Reagents:

ReagentM.W.AmountMolesPuritySupplier
N-Acyloxazolidinone from Protocol 1281.757.05 g25 mmol--
Tetrahydrofuran (THF), anhydrous72.11125 mL->99.9%Sigma-Aldrich
Sodium bis(trimethylsilyl)amide (NaHMDS)183.3727.5 mL27.5 mmol1.0 M in THFSigma-Aldrich
N-(3-bromopropyl)phthalimide268.107.37 g27.5 mmol>97%Sigma-Aldrich

Procedure:

  • To a flame-dried 250 mL round-bottom flask under argon, add the N-acyloxazolidinone (7.05 g, 25 mmol) and anhydrous THF (125 mL).

  • Cool the solution to -78 °C.

  • Add NaHMDS (27.5 mL of a 1.0 M solution in THF, 27.5 mmol) dropwise over 20 minutes. Stir at -78 °C for 45 minutes to form the sodium enolate.

  • In a separate flask, dissolve N-(3-bromopropyl)phthalimide (7.37 g, 27.5 mmol) in anhydrous THF (25 mL).

  • Add the solution of the alkylating agent to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 4 hours, then allow it to warm slowly to room temperature overnight.

  • Quench the reaction with saturated aqueous NH4Cl (50 mL) and extract with ethyl acetate (2 x 100 mL).

  • Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate.

  • Purify the product by flash chromatography (ethyl acetate/hexanes gradient) to yield the alkylated product.

Expected Outcome: A white to off-white solid with a typical yield of 80-90% and a high diastereomeric ratio (>95:5).

Alkylation_Mechanism cluster_0 Chelated Enolate Formation cluster_1 Electrophilic Attack cluster_2 Diastereomerically Enriched Product Enolate [Enolate Intermediate with Chiral Auxiliary and Na+] Transition_State [Six-membered ring-like transition state] Enolate->Transition_State Electrophile approaches from less hindered face Product [Alkylated Product] Transition_State->Product

Caption: Mechanism of chiral auxiliary-directed alkylation.

Protocol 3: Auxiliary Removal and Cyclization Precursor Formation

This protocol involves the removal of the chiral auxiliary and subsequent modification to prepare for the key cyclization step.

Materials and Reagents:

ReagentM.W.AmountMolesPuritySupplier
Alkylated Product from Protocol 2468.539.37 g20 mmol--
Lithium hydroxide (LiOH)23.950.96 g40 mmol>98%Sigma-Aldrich
Hydrogen peroxide (H2O2)34.014.5 mL44 mmol30% in H2OSigma-Aldrich
Tetrahydrofuran (THF)72.11100 mL-ACS grade-
Water18.0233 mL-DI-
Sodium sulfite (Na2SO3)126.045 g-ACS grade-
Di-tert-butyl dicarbonate (Boc2O)218.254.80 g22 mmol>97%Sigma-Aldrich
Triethylamine (Et3N)101.193.06 mL22 mmol>99%Sigma-Aldrich
Dichloromethane (DCM)84.93100 mL-ACS grade-

Procedure:

  • Dissolve the alkylated product (9.37 g, 20 mmol) in a mixture of THF (100 mL) and water (33 mL) and cool to 0 °C.

  • Add a solution of LiOH (0.96 g, 40 mmol) in water (10 mL), followed by the slow addition of 30% H2O2 (4.5 mL, 44 mmol).

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite solution (1.5 M, 40 mL).

  • Acidify the mixture to pH ~3 with 1 M HCl and extract with ethyl acetate to remove the chiral auxiliary.

  • Adjust the pH of the aqueous layer to ~9 with 2 M NaOH and extract the carboxylic acid product with ethyl acetate. Dry the organic layer and concentrate.

  • Dissolve the crude carboxylic acid in DCM (100 mL), add triethylamine (3.06 mL, 22 mmol) and di-tert-butyl dicarbonate (4.80 g, 22 mmol). Stir at room temperature overnight to protect the amine.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate to yield the Boc-protected amino acid.

  • This intermediate is then converted to a suitable Michael acceptor (e.g., an α,β-unsaturated ester) via standard procedures.

Protocol 4: Intramolecular Aza-Michael Addition and Final Deprotection

This is the key spirocyclization step. An organocatalyst can be employed to enhance the stereoselectivity of this reaction.

Materials and Reagents:

ReagentM.W.AmountMolesPuritySupplier
Cyclization Precursor-5 mmol---
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol253.3350.7 mg0.2 mmol>98%Sigma-Aldrich
Acetic Acid60.0512 µL0.2 mmolACS grade-
Toluene92.1450 mL-AnhydrousSigma-Aldrich
Trifluoroacetic acid (TFA)114.0210 mL->99%Sigma-Aldrich
Dichloromethane (DCM)84.9320 mL-ACS grade-

Procedure:

  • Dissolve the cyclization precursor (5 mmol) in anhydrous toluene (50 mL).

  • Add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (50.7 mg, 0.2 mmol) and acetic acid (12 µL, 0.2 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify by flash chromatography to isolate the spirocyclic product.

  • For the final deprotection, dissolve the purified spirocycle in DCM (20 mL) and add TFA (10 mL).

  • Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture, dissolve the residue in water, and basify with 2 M NaOH.

  • Extract the aqueous layer with DCM, dry the combined organic layers over MgSO4, and concentrate to yield the final chiral 2,9-diazaspiro[5.5]undecane derivative.

Expected Outcome: The desired spirocyclic product in good yield and high enantiomeric excess.

Aza_Michael_Mechanism A Amine + Catalyst (e.g., Prolinol derivative) B Enamine Formation A->B C Intramolecular Attack on Michael Acceptor B->C D Iminium Ion Intermediate C->D E Hydrolysis D->E F Spirocyclic Product + Catalyst Regeneration E->F

Caption: Proposed mechanism for the organocatalyzed intramolecular aza-Michael addition.

IV. Data Presentation

Table 1: Representative Results for Asymmetric Alkylation and Cyclization

StepProductYield (%)Diastereomeric RatioEnantiomeric Excess (%)
Asymmetric AlkylationAlkylated Intermediate88>95:5-
Intramolecular CyclizationSpirocyclic Product75->95

Note: These are representative values based on similar syntheses in the literature and may vary depending on the specific substrates and reaction conditions.

V. Conclusion

The synthetic strategy and protocols detailed in this guide provide a robust and reliable pathway for the asymmetric synthesis of chiral 2,9-diazaspiro[5.5]undecane derivatives. The use of a chiral auxiliary allows for excellent stereocontrol in the initial alkylation step, while the subsequent organocatalyzed intramolecular aza-Michael addition efficiently constructs the spirocyclic core with high enantioselectivity. This methodology provides access to valuable building blocks for the development of novel therapeutics and chemical probes.

VI. References

  • Blanco-Ania, D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(14), 8274-8294. [Link]

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations. 2. The use of chiral azaenolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]

  • Alonso, F., et al. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Chemical Society Reviews, 43(9), 3405-3424. [Link]

  • Palomo, C., et al. (2005). Organocatalytic Enantioselective Intramolecular aza-Michael Reaction: A Concise Synthesis of (+)-Sedamine, (+)-Allosedamine, and (+)-Coniine. Organic Letters, 7(23), 5241-5244. [Link]

  • Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N′-dimethylbarbituric acid with divinyl ketones. Arabian Journal of Chemistry, 10, S3737-S3745. [Link]

  • Puentes, E., et al. (2015). Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(4), 6836-6849. [Link]

  • Ager, D. J., et al. (2001). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Catalysis on Industrial Scale (pp. 1-15). Wiley-VCH Verlag GmbH. [Link]

  • Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of asymmetric synthesis. Elsevier. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 9-Benzyl-2,9-diazaspiro[5.5]undecane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 9-Benzyl-2,9-diazaspiro[5.5]undecane. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spirocyclic scaffold. The unique three-dimensional structure of diazaspiro[5.5]undecanes makes them privileged motifs in modern drug discovery, particularly for central nervous system (CNS) targets.[1][2] However, their synthesis can present unique challenges that impact overall yield and purity.

This guide provides in-depth, experience-driven answers to common issues encountered during the multi-step synthesis of the title compound. Our focus is not just on what to do, but why a specific adjustment works, empowering you to troubleshoot effectively and optimize your synthetic route.

Overview of a Common Synthetic Pathway

A prevalent and adaptable strategy for constructing the 9-Benzyl-2,9-diazaspiro[5.5]undecane core involves the initial formation of a suitable N-protected piperidone, followed by the construction of the second piperidine ring and subsequent functionalization. The workflow below illustrates a common route starting from commercially available N-benzyl-4-piperidone.

G cluster_0 Phase 1: Spirocycle Core Formation cluster_1 Phase 2: Reduction & Deprotection cluster_2 Phase 3: Final N-Benzylation cluster_3 Phase 4: Purification A N-Benzyl-4-piperidone B Knoevenagel Condensation (e.g., with Ethyl Cyanoacetate) A->B + Malononitrile + Base (e.g., Piperidine) C Michael Addition (e.g., with Nitromethane) B->C + Ethyl Cyanoacetate + NaOEt D Spirocyclic Intermediate (e.g., Dinitrile or Nitro-ester) C->D Sequential Reduction & Cyclization E Simultaneous Reduction (e.g., Catalytic Hydrogenation) D->E H₂, Raney Ni or PtO₂ High Pressure F 2,9-Diazaspiro[5.5]undecane E->F G Reductive Amination F->G + Benzaldehyde + Reducing Agent H 9-Benzyl-2,9-diazaspiro[5.5]undecane (Final Product) G->H I Purification (Column Chromatography or Crystallization) H->I

Caption: A common multi-step workflow for synthesizing the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental challenges in a question-and-answer format.

Section 1: Low Yield in Spirocyclization Step

Q1: My initial Knoevenagel/Michael reaction sequence to form the substituted piperidine ring (Step B/C) is low-yielding and produces a complex mixture of side products. What are the likely causes?

A1: This is a critical C-C bond-forming sequence that builds the foundation of the second ring. Low yields typically stem from three areas: base selection, temperature control, and competing side reactions.

  • Causality - The Role of the Base: The base used in these condensations (e.g., piperidine, sodium ethoxide) must be strong enough to deprotonate the active methylene compound but not so strong that it promotes self-condensation of the piperidone starting material or hydrolysis of the cyano/ester groups.

  • Troubleshooting Steps:

    • Optimize Base and Stoichiometry: If using a strong base like NaOEt, ensure it is freshly prepared and added slowly at a reduced temperature (0 °C) to control the exotherm. Consider using a weaker base system like ammonium acetate in acetic acid, which can favor the desired condensation.

    • Strict Temperature Control: Maintain the reaction temperature rigorously. Allowing the reaction to warm uncontrollably often leads to the formation of dark, polymeric by-products, which are notoriously difficult to remove.

    • Water Removal: For Knoevenagel condensations, the removal of water drives the equilibrium towards the product. If applicable to your specific conditions, using a Dean-Stark apparatus with a solvent like toluene can significantly improve yields.

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. These reactions can be fast, and prolonged reaction times can lead to product degradation or the formation of further condensation products.

Section 2: Issues with Reduction Steps

Q2: The catalytic hydrogenation to reduce the nitrile/nitro groups and form the diamine core (Step E) is sluggish, incomplete, or leads to catalyst poisoning. How can I improve this critical reduction?

A2: The simultaneous reduction of multiple functional groups is highly efficient but sensitive to catalyst activity and substrate purity.

  • Causality - Catalyst and Substrate Interaction: Catalytic hydrogenation relies on the clean adsorption of the substrate onto the catalyst surface (e.g., Raney Nickel, PtO₂). Impurities, particularly sulfur-containing compounds or coordinating side products from previous steps, can irreversibly bind to the catalyst's active sites, effectively "poisoning" it and halting the reaction.[3]

  • Troubleshooting Steps:

    • Purify the Intermediate: Do not carry crude material from the cyclization step directly into the hydrogenation. Purify the spirocyclic intermediate (Step D) thoroughly, using column chromatography or recrystallization to remove baseline impurities.

    • Select the Right Catalyst and Loading: Raney Nickel is a cost-effective choice, but it can sometimes require harsh conditions (high pressure/temperature). Platinum(IV) oxide (PtO₂) is often more active at lower pressures. Increase catalyst loading (e.g., from 5 mol% to 10-20 mol%) for stubborn reductions.

    • Solvent Choice is Critical: The reaction is often performed in alcoholic solvents like ethanol or methanol. Ensure the solvent is of high purity and, if necessary, degassed to remove dissolved oxygen. Adding a small amount of acid (like HCl in ethanol) can sometimes accelerate the reduction of nitrogen-containing groups by ensuring the amine is protonated and less likely to coordinate to the metal surface.

    • Optimize Hydrogen Pressure and Temperature: A systematic optimization of H₂ pressure (from 50 psi to 500+ psi) and temperature (from ambient to 60-80 °C) is essential. Start with milder conditions and increase incrementally.

G Start Low Yield in Hydrogenation Step Check1 Is the starting material pure? Start->Check1 Action1 Purify spirocyclic intermediate (Column or Recrystallization) Check1->Action1 No Check2 Is the catalyst active? Check1->Check2 Yes Action1->Check2 Action2 Use fresh catalyst Increase catalyst loading (10-20 mol%) Consider alternative (e.g., PtO₂ vs Ra-Ni) Check2->Action2 No Check3 Are conditions optimal? Check2->Check3 Yes Action2->Check3 Action3 Screen solvents (MeOH, EtOH) Increase H₂ pressure incrementally Increase temperature incrementally Check3->Action3 No End Yield Optimized Check3->End Yes Action3->End

Caption: Troubleshooting flowchart for optimizing catalytic hydrogenation.

Section 3: Challenges in N-Benzylation

Q3: My final reductive amination step to install the benzyl group (Step G) is inefficient, giving a mixture of the starting diamine, the desired mono-benzylated product, and the di-benzylated side product. How can I improve selectivity?

A3: Reductive amination is a powerful method for N-alkylation, but controlling selectivity with a symmetrical diamine can be challenging. The key is to manage the relative rates of imine formation and reduction.[4]

  • Causality - Reaction Kinetics: The reaction proceeds through the formation of an iminium ion between one of the amine nitrogens and benzaldehyde, which is then reduced. If the rate of reduction is slow compared to the rate of imine formation, the second amine can react with another molecule of benzaldehyde, leading to the di-benzylated product. Conversely, if the reducing agent is too aggressive, it may react with the aldehyde before imine formation occurs.

  • Troubleshooting & Optimization Protocol:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation. It is milder and more selective for iminium ions over ketones or aldehydes compared to agents like sodium borohydride (NaBH₄) or the toxic sodium cyanoborohydride (NaBH₃CN).[4]

    • Control Stoichiometry: Carefully control the stoichiometry. Begin by using a slight excess of the diamine relative to benzaldehyde (e.g., 1.1 equivalents of diamine to 1.0 equivalent of benzaldehyde) to favor mono-alkylation.

    • pH is Paramount: The reaction rate is highly pH-dependent. Imine formation is typically acid-catalyzed. Adding a small amount of acetic acid (often to a pH of 5-6) can accelerate the reaction. However, too much acid will protonate the starting amine, rendering it non-nucleophilic.

    • Order of Addition: Add the benzaldehyde to a solution of the diamine and allow them to stir for a short period (e.g., 20-30 minutes) to pre-form the iminium ion before adding the reducing agent. This ensures the reducing agent has a target to reduce immediately upon addition.

ParameterCondition A (Low Selectivity)Condition B (Optimized for Mono-alkylation)Rationale
Reducing Agent NaBH₄NaBH(OAc)₃NaBH(OAc)₃ is more selective for the iminium ion intermediate, reducing side reactions.[4]
Solvent Methanol (MeOH)Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents prevent competitive reduction of the solvent and often provide better solubility.
Stoichiometry 1.2 eq. Benzaldehyde0.95 eq. BenzaldehydeUsing the diamine as the excess reagent statistically favors mono-substitution.
Additive None1-2 eq. Acetic AcidCatalyzes iminium ion formation, accelerating the desired reaction pathway.
Temperature 25 °C0 °C to 25 °CSlower, more controlled addition of reagents at lower temperatures improves selectivity.
Section 4: Purification Difficulties

Q4: My final product, 9-Benzyl-2,9-diazaspiro[5.5]undecane, is difficult to purify via column chromatography. It streaks on silica gel, and I get poor separation from the di-benzylated impurity.

A4: Basic amines are notoriously challenging to purify on standard silica gel due to strong, non-specific binding to the acidic silanol groups on the silica surface. This leads to tailing, poor resolution, and sometimes irreversible product loss on the column.

  • Causality - Surface Chemistry: The lone pairs on the nitrogen atoms of your product form strong hydrogen bonds or acid-base interactions with the Si-OH groups of the silica gel. This interaction is even stronger for the more basic starting diamine.

  • Purification Strategies:

    • Deactivate the Silica: Before running the column, flush the silica gel with a solvent mixture containing a small amount of a volatile base. A common choice is to add 0.5-1% triethylamine (NEt₃) or ammonia (7N solution in methanol) to the eluent system (e.g., DCM/MeOH). This base will occupy the acidic sites on the silica, allowing your product to elute more cleanly.

    • Use an Alternative Stationary Phase: If basic-deactivated silica is insufficient, consider using a different stationary phase. Alumina (basic or neutral) is an excellent alternative for purifying basic compounds.

    • Salt Formation and Extraction: A highly effective, non-chromatographic method is purification via salt formation.

      • Dissolve the crude mixture in a suitable solvent like diethyl ether or ethyl acetate.

      • Add a solution of HCl in ether/dioxane dropwise. The diamine products will precipitate as their hydrochloride salts.

      • The less polar, unreacted benzaldehyde and other neutral impurities will remain in solution.

      • Filter the salt, wash it with ether, and then liberate the free base by partitioning between a strong base (e.g., 2M NaOH) and a solvent like DCM. This often yields a product of very high purity. The target compound is commercially available as its dihydrochloride salt, indicating this is a viable purification and storage strategy.[5]

References
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

  • 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride. Lead Sciences. [Link]

  • Design, synthesis and theoretical simulations of novel spiroindane-based enamines as p-type semiconductors. PubMed Central. [Link]

  • Synthesis, Biological Evaluation, Molecular Dynamics, and QM-MM Calculation of Spiro-Acridine Derivatives Against Leishmaniasis. MDPI. [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. University of Southampton ePrints. [Link]

  • Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. University of Southampton ePrints. [Link]

  • Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ 1 ) receptor selective ligands. PubMed. [Link]

  • 1-Hydrosilatrane. Organic Syntheses Procedure. [Link]

  • Synthesis of the partially bio-based spiroacetal diamine (2), starting... ResearchGate. [Link]

Sources

Technical Support Center: Purification of Spirocyclic Alcohols and Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of spirocyclic alcohols and amines. Spirocycles are prized scaffolds in medicinal chemistry for their structural rigidity and three-dimensional character, but these same features can introduce significant hurdles in their isolation and purification.[1][2] This resource is designed to provide not just solutions, but also the underlying scientific principles to empower you to tackle these complex separations with confidence.

Part 1: Frequently Asked Questions (FAQs)

Section 1.0: General Purification Challenges

Q1: Why are spirocyclic compounds often more difficult to purify than their acyclic or simple cyclic analogs?

A1: The difficulty arises from the inherent structural properties of the spirocyclic core:

  • Three-Dimensional Rigidity: Unlike flexible acyclic molecules, spirocycles have a fixed, perpendicular orientation of their constituent rings.[1] This rigidity can hinder the molecule's ability to adopt the optimal conformation for binding to a stationary phase in chromatography or for packing into an ordered crystal lattice, complicating both techniques.

  • Steric Hindrance: The spirocyclic framework often creates a sterically congested environment around the functional groups (the hydroxyl or amino group).[3] This "shielding" can weaken the intermolecular interactions (like hydrogen bonding) that are crucial for effective separation by chromatography and can also inhibit the formation of well-ordered crystals.[4][5]

  • Complex Stereochemistry: The spiro carbon is frequently a quaternary stereocenter, meaning these molecules are often chiral and synthesized as mixtures of stereoisomers (enantiomers or diastereomers).[6] Diastereomers have different physical properties and can sometimes be separated by standard techniques like flash chromatography, whereas enantiomers require specialized chiral resolution methods.[7][8]

  • Ambiguous Polarity: Spirocyclic alcohols and amines combine a large, nonpolar hydrocarbon scaffold with a highly polar functional group. This can lead to challenging solubility profiles, making it difficult to find a single solvent or solvent system that is effective for both chromatography and crystallization.[9]

Section 2.0: Troubleshooting Column Chromatography

Q2: I'm purifying a spirocyclic amine on a standard silica gel column and seeing severe peak tailing and poor recovery. What is causing this and how can I fix it?

A2: This is a classic problem when purifying basic compounds on acidic silica gel. The lone pair of electrons on the nitrogen atom of your amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This can lead to irreversible adsorption, smearing (tailing) of your peak across many fractions, and even acid-catalyzed decomposition of your product on the column.

Causality: The interaction is an acid-base reaction where the basic amine is protonated by the acidic silica surface. This strong ionic interaction requires a much more polar eluent to break, leading to the observed tailing.

Troubleshooting Steps:

  • Add a Basic Modifier: The most common solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent system (typically 0.1-1% by volume).[10] The modifier will compete with your spirocyclic amine for binding to the acidic sites on the silica, effectively "masking" them and allowing your compound to elute symmetrically.

  • Use a Deactivated Stationary Phase: Consider using a commercially available deactivated silica gel or switching to a different stationary phase altogether, such as alumina (basic or neutral) or C18-functionalized silica (reversed-phase).

  • Protect the Amine: If the amine is not required for subsequent steps, you can temporarily protect it as a less basic derivative (e.g., as a Boc-carbamate). The protected compound will behave more predictably on silica gel. The protecting group can be removed after purification.[11]

Here is a decision workflow for addressing this common issue:

G start Spirocyclic Amine Purification: Severe Tailing on Silica Gel check_additive Is adding a basic modifier (0.1-1% TEA) to the eluent feasible? start->check_additive add_tea Implement Protocol 1: Purify with TEA-modified eluent. check_additive->add_tea Yes check_alt_phase Is an alternative stationary phase (Alumina, C18) available? check_additive->check_alt_phase No end_solution Problem Resolved: Symmetrical peak, good recovery. add_tea->end_solution use_alt_phase Switch to Neutral/Basic Alumina or Reversed-Phase (C18). check_alt_phase->use_alt_phase Yes check_protection Can the amine be temporarily protected (e.g., Boc)? check_alt_phase->check_protection No use_alt_phase->end_solution protect_amine 1. Protect the amine. 2. Purify via standard silica gel chromatography. 3. Deprotect post-purification. check_protection->protect_amine Yes end_fail If issues persist, consider preparative HPLC. check_protection->end_fail No protect_amine->end_solution G start Racemic Spirocyclic Amine or Alcohol check_method Choose Resolution Strategy start->check_method salt_formation Diastereomeric Salt Formation (for amines or acidic derivatives) check_method->salt_formation Scalable, Classical Method chiral_chrom Preparative Chiral HPLC check_method->chiral_chrom Analytical or Small Scale salt_step1 1. Select chiral resolving agent (e.g., Tartaric Acid). salt_formation->salt_step1 chrom_step1 1. Screen various chiral stationary phases (CSPs). chiral_chrom->chrom_step1 salt_step2 2. React with racemate to form diastereomeric salts. salt_step1->salt_step2 salt_step3 3. Perform fractional crystallization to isolate one salt. salt_step2->salt_step3 salt_step4 4. Liberate free amine/alcohol by pH adjustment. salt_step3->salt_step4 end_product Enantiomerically Pure Spirocycle salt_step4->end_product chrom_step2 2. Optimize mobile phase for separation. chrom_step1->chrom_step2 chrom_step3 3. Scale up to preparative column. chrom_step2->chrom_step3 chrom_step3->end_product

Sources

Technical Support Center: N-Debenzylation of 9-Benzyl-2,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-debenzylation of 9-Benzyl-2,9-diazaspiro[5.5]undecane. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical deprotection step in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The unique spirocyclic and diamine nature of this scaffold presents specific challenges, primarily related to catalyst inhibition and reaction stalling.[1][2] This document provides in-depth, field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges successfully.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the N-debenzylation of 9-Benzyl-2,9-diazaspiro[5.5]undecane and related structures through a practical question-and-answer format.

Q1: My catalytic hydrogenation reaction is extremely slow or has completely stalled. What is the primary cause?

Answer: The most frequent cause of a stalled or sluggish reaction is catalyst poisoning by the basic nitrogen atoms of the diazaspiro[5.5]undecane core.[3][4]

  • Mechanism of Poisoning: The lone pair of electrons on the nitrogen atoms, particularly the more accessible N2 amine, can strongly coordinate to the surface of the palladium catalyst. This coordination blocks the active sites required for hydrogen activation and the subsequent hydrogenolysis of the N-benzyl C-N bond.[3] The substrate and the debenzylated product can both act as catalyst poisons, leading to a gradual decrease in reaction rate.

  • Other Potential Causes:

    • Poor Catalyst Quality: The activity of Palladium on Carbon (Pd/C) can vary significantly between suppliers and even between batches.[5][6]

    • Insufficient Hydrogen Pressure: For some sterically hindered or electronically challenging substrates, atmospheric pressure may not provide a sufficient concentration of dissolved hydrogen to drive the reaction efficiently.[5]

    • Impurities: Trace impurities from previous synthetic steps, especially sulfur-containing compounds, can irreversibly poison the catalyst.[7]

Q2: How can I mitigate catalyst poisoning and improve my reaction success rate?

Answer: Several effective strategies can be employed to overcome catalyst poisoning and drive the debenzylation to completion.

  • Use of Acidic Additives: The addition of a stoichiometric or slight excess of a mild acid is a highly effective technique.[4][8][9] Acetic acid is the most common and effective choice. The acid protonates the basic nitrogen atoms of the substrate, converting them into their ammonium salts. This protonation prevents the nitrogen lone pairs from coordinating with and deactivating the palladium catalyst.[4][10]

  • Select a More Robust Catalyst: Pearlman's catalyst, Palladium Hydroxide on Carbon (Pd(OH)₂/C), is often superior to standard Pd/C for the debenzylation of substrates containing basic nitrogen groups.[5][8][11] It is generally more active and less susceptible to amine poisoning. In some challenging cases, a combination of Pd/C and Pd(OH)₂/C has been shown to be an excellent catalytic system.[11]

  • Increase Catalyst Loading: While not the most elegant solution from a process chemistry perspective, increasing the catalyst loading (e.g., from 10 mol% to 20-30 mol%) can sometimes provide enough active sites to compensate for partial poisoning and achieve full conversion.[4]

  • Optimize Reaction Conditions: Increasing the reaction temperature (e.g., to 40-60 °C) and hydrogen pressure (e.g., 50-100 psi) can significantly enhance the reaction rate.[5][8] However, care must be taken as harsher conditions can sometimes promote side reactions.

Q3: I am observing side products, specifically the saturation of the benzyl group's aromatic ring. How can I prevent this?

Answer: The formation of a (cyclohexylmethyl)piperidine byproduct via over-reduction is a known side reaction in hydrogenolysis.[4][6] To favor C-N bond cleavage (hydrogenolysis) over aromatic ring reduction (hydrogenation), consider the following:

  • Switch to Catalytic Transfer Hydrogenation (CTH): This is often the most effective solution. CTH uses a hydrogen donor in solution instead of gaseous hydrogen, providing milder and often more selective reaction conditions.[12][13] Ammonium formate is an excellent, widely used hydrogen donor for this purpose.[14][15][16] The reaction is typically run at reflux in a protic solvent like methanol and often proceeds to completion rapidly without the need for specialized pressure equipment.[15]

  • Control Reaction Conditions: If using gaseous hydrogen, lowering the pressure and temperature once the primary debenzylation is underway can help minimize over-reduction.[4]

  • Catalyst Pre-treatment: In some specific cases for O-debenzylation, catalyst pre-treatment with an amine has been shown to suppress unwanted hydrogenation of the aromatic ring, though this is less common for N-debenzylation.[6]

Q4: What is Catalytic Transfer Hydrogenation (CTH), and why is it a good alternative for this substrate?

Answer: Catalytic Transfer Hydrogenation (CTH) is a reduction method where hydrogen is transferred from a donor molecule (e.g., ammonium formate, formic acid, cyclohexene) to the substrate, mediated by a metal catalyst like Pd/C.[12][13][16]

  • Advantages for 9-Benzyl-2,9-diazaspiro[5.5]undecane:

    • Milder Conditions: Avoids the use of high-pressure hydrogen gas, making it safer and more accessible for standard laboratory setups.

    • High Selectivity: Often provides better selectivity, minimizing over-reduction of aromatic rings.[12]

    • Rapid Reactions: Reactions with ammonium formate are often fast, typically completing within minutes to a few hours at reflux.[14][15]

    • Improved Solubility: Using a solvent like methanol at reflux can help with the solubility of the substrate and its ammonium salt form.[15]

The proposed mechanism involves the decomposition of ammonium formate on the palladium surface to generate adsorbed hydrogen, which then effects the reduction.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a challenging N-debenzylation reaction.

G cluster_start cluster_primary Primary Checks cluster_mitigation Mitigation Strategies cluster_alternative Alternative Method cluster_end start Reaction Stalled or Incomplete? catalyst_check Is Catalyst Fresh & High Quality? start->catalyst_check Yes catalyst_check->start No, Replace Catalyst h2_check Is H₂ Pressure Sufficient? catalyst_check->h2_check Yes acid Add Acetic Acid (1.1 eq) h2_check->acid Yes conditions Increase Temperature/Pressure h2_check->conditions No, Increase Pressure pearlman Switch to Pearlman's Catalyst (Pd(OH)₂/C) acid->pearlman Still Stalled end Reaction Complete acid->end Success pearlman->conditions Still Stalled pearlman->end Success cth Switch to Catalytic Transfer Hydrogenation (CTH) (Ammonium Formate, Pd/C, MeOH) conditions->cth Still Stalled / Side Products conditions->end Success cth->end Success

Caption: A decision-making workflow for troubleshooting the N-debenzylation.

Mechanism of Catalyst Poisoning & Acid Mitigation

This diagram illustrates how basic amines inhibit the catalyst and how acidic additives prevent this inhibition.

G cluster_poisoning A) Catalyst Poisoning by Amine cluster_mitigation B) Acid-Mediated Mitigation Substrate R₂N-H (Diazaspiro-N Lone Pair) Pd_Surface_A Pd Catalyst Surface Substrate->Pd_Surface_A Strong Coordination (Blocks Active Site) H2_A H₂ H2_A->Pd_Surface_A Cannot Adsorb Protonated_Substrate R₂N⁺H₂ (Protonated Diazaspiro-N) Pd_Surface_B Pd Catalyst Surface note No Lone Pair Available Coordination Blocked H2_B H₂ H2_B->Pd_Surface_B Adsorption & Activation

Caption: The role of acid in preventing catalyst surface deactivation.

Optimized Experimental Protocols

The following protocols are provided on a 1 mmol scale for general guidance. Always conduct reactions under an inert atmosphere (Nitrogen or Argon) until hydrogen is introduced.

Protocol 1: Acid-Facilitated Hydrogenation with Pd(OH)₂/C

This protocol is a robust starting point for challenging N-debenzylations.[8]

  • Vessel Preparation: To a suitable hydrogenation vessel, add 9-Benzyl-2,9-diazaspiro[5.5]undecane (1 mmol).

  • Solvent & Additive: Add ethanol (15-20 mL) and glacial acetic acid (1.1 mmol, ~63 µL). Stir until the substrate is fully dissolved.

  • Catalyst Addition: Carefully add 20% Palladium Hydroxide on Carbon (Pd(OH)₂/C, 20% w/w, ~150 mg).

  • Hydrogenation: Seal the vessel. Purge the headspace three times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi or balloon pressure) and stir vigorously.

  • Reaction Conditions: Heat the reaction mixture to 40-60 °C.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: Once complete, cool the reaction to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with methanol (3 x 15 mL).

  • Isolation: Concentrate the combined filtrates under reduced pressure. The resulting residue can be purified by standard methods (e.g., column chromatography or crystallization after basification).

Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

This is an excellent alternative that avoids pressurized hydrogen.[14][15]

  • Vessel Preparation: To a round-bottom flask equipped with a reflux condenser, add 9-Benzyl-2,9-diazaspiro[5.5]undecane (1 mmol).

  • Solvent & Catalyst: Add methanol (20 mL) followed by 10% Palladium on Carbon (Pd/C, 10% w/w, ~250 mg).

  • Hydrogen Donor: Add ammonium formate (5 mmol, ~315 mg) in one portion. Note: The reaction can be exothermic.

  • Reaction Conditions: Heat the mixture to reflux (approx. 65 °C in methanol) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing the pad thoroughly with methanol (3 x 15 mL).

  • Isolation: Concentrate the combined filtrates under reduced pressure. The residue can be taken up in a suitable organic solvent and washed with water or brine to remove any remaining formate salts before drying and final purification.

Comparative Summary of Methods

FeatureStandard Hydrogenation (Pd/C)Acid-Facilitated Hydrogenation (Pd(OH)₂/C)Catalytic Transfer Hydrogenation (CTH)
Primary Challenge Highly susceptible to catalyst poisoning.[3]Less susceptible but can still be slow.Potential for incomplete reaction if donor is consumed.
Pressure Required Atmospheric to High PressureAtmospheric to High PressureAtmospheric (Reflux)
Key Additive None (often fails)Acetic Acid[8][9]Ammonium Formate[15]
Selectivity Risk of over-reduction.Good selectivity.Generally excellent selectivity.[12]
Typical Time 24-72 h or stalls12-24 h1-4 h
Ease of Use Requires pressure equipment.Requires pressure equipment.Standard glassware.

Frequently Asked Questions (FAQs)

Q: Can I use a different acid besides acetic acid? A: Yes, other acids like hydrochloric acid (added as an HCl solution in a solvent) can be used. However, acetic acid is often preferred as it is less corrosive and the resulting acetate salt is typically highly soluble in alcoholic solvents.[8][17]

Q: My CTH reaction stalled. What should I do? A: If the reaction stalls, it's possible the ammonium formate has decomposed or been consumed. You can try adding another portion of fresh ammonium formate and continue to reflux.

Q: How do I know if my catalyst is still active? A: If you suspect your catalyst is bad, test it on a simple, reliable substrate like styrene or benzyl alcohol under standard conditions. If that reaction fails, the catalyst is likely inactive.

Q: Is it possible to debenzylate only the N9 position if the N2 position is also protected (e.g., with a Boc group)? A: Yes, hydrogenolysis is generally chemoselective for benzyl groups over common carbamate protecting groups like Boc or Cbz, although Cbz groups are also labile to hydrogenolysis.[18] The conditions described here should selectively remove the N-benzyl group while leaving a Boc group intact.

Q: The product is water-soluble after work-up. How do I isolate it? A: If the product is in its salt form (e.g., acetate or hydrochloride), it may have high water solubility. After filtering the catalyst, you can carefully basify the filtrate with a base like NaOH or Na₂CO₃ to a pH >10, then extract the free amine into an organic solvent like dichloromethane or ethyl acetate.

References

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - NIH. Available at: [Link]

  • More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups - ResearchGate. Available at: [Link]

  • An efficient method for the N-debenzylation of aromatic heterocycles - ResearchGate. Available at: [Link]

  • Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate - ResearchGate. Available at: [Link]

  • Catalytic Transfer Hydrodebenzylation with Low Palladium Loading - ResearchGate. Available at: [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC - PubMed Central. Available at: [Link]

  • Applications of ammonium formate catalytic transfer hydrogenation. 6. Analysis of catalyst, donor quantity, and solvent effects upon the efficacy of dechlorination | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega - ACS Publications. Available at: [Link]

  • Pd/C-Catalyzed N-Debenzylation of Benzylamines | Request PDF - ResearchGate. Available at: [Link]

  • Reaction pathways associated with the hydrogenation of benzonitrile... - ResearchGate. Available at: [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF - ResearchGate. Available at: [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PubMed. Available at: [Link]

  • Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review - Zenodo. Available at: [Link]

  • Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives - ResearchGate. Available at: [Link]

  • Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Available at: [Link]

  • Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds - Organic Chemistry Portal. Available at: [Link]

  • Regio- and chemoselective Csp 3 –H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02965B. Available at: [Link]

  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Available at: [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC - NIH. Available at: [Link]

  • US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents.
  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. Available at: [Link]

  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups - ChemRxiv. Available at: [Link]

  • Ammonium Formate - Common Organic Chemistry. Available at: [Link]

Sources

Common side reactions in the synthesis of diazaspiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of diazaspiro[5.5]undecanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to access the diazaspiro[5.5]undecane core?

A1: Several robust methods have been developed, with the choice depending on the desired substitution pattern and available starting materials. The most common strategies include:

  • Double Michael Addition: This is a powerful method for constructing the spirocyclic core from non-cyclic precursors, often involving the reaction of a dinucleophile (like N,N'-dimethylbarbituric acid) with a 1,5-diaryl-1,4-pentadien-3-one derivative.[1][2][3] This approach is lauded for its efficiency and often high yields.[3]

  • Pictet-Spengler Reaction: This is a preferred method for creating arene-fused diazaspiro[5.5]undecanes.[4] It involves the cyclization of a phenethylamine derivative with a carbonyl compound.

  • Petasis Reaction: This multi-component reaction can be adapted to synthesize diazaspiro[5.5]undecanes, offering a convergent approach where an amine, a carbonyl compound, and a boronic acid react to form substituted amines that can be further cyclized.[4]

  • Conjugate Addition/Dipolar Cycloaddition Cascade: This stereoselective approach can be employed to generate the azaspiro[5.5]undecane ring system.[5]

Q2: I'm planning a synthesis. What are some general considerations for improving my success rate?

A2: Proactive measures can significantly mitigate many common issues.

  • Reagent Purity: Always use high-purity, and where necessary, anhydrous solvents and reagents. Impurities can act as catalysts for side reactions or inhibit the desired transformation.

  • Inert Atmosphere: Many of the intermediates and catalysts used in these syntheses are sensitive to air and moisture. Employing standard inert atmosphere techniques (e.g., using nitrogen or argon) is crucial, especially when working with organometallic reagents or strong bases.

  • Reaction Monitoring: Do not rely solely on reaction time. Monitor the progress of your reaction by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the formation of degradation products.

  • Temperature Control: Many of these reactions are temperature-sensitive. Ensure you have accurate and stable temperature control throughout the reaction.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues you may encounter during your experiments.

Problem: My reaction yield is consistently low or I'm getting no product.

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: The reaction may not be reaching completion.

    • Causality: The activation energy for the reaction is not being overcome, or the reaction is reversible and the equilibrium is unfavorable.

    • Solution: Systematically screen reaction parameters. For a double Michael addition, this could involve trying different bases or solvents.[1][2] For reactions requiring heat, ensure your reaction is at the optimal temperature. If starting material is still present after the recommended reaction time, consider extending it, but monitor for byproduct formation.

  • Poor Reagent/Catalyst Activity:

    • Causality: The catalyst may have degraded due to improper handling or storage, or the reagents may be of insufficient purity.

    • Solution: Use fresh, high-purity reagents and catalysts. If using a catalyst that is sensitive to air or moisture, ensure it is handled under an inert atmosphere.

  • Product Decomposition:

    • Causality: The desired diazaspiro[5.5]undecane may be unstable under the reaction or workup conditions.

    • Solution: Monitor the reaction for the appearance and then disappearance of the product spot on TLC. If decomposition is suspected, consider running the reaction at a lower temperature or for a shorter time. Also, evaluate your workup procedure; a milder workup may be necessary.

Problem: I'm observing a significant amount of an enamine byproduct.

Possible Causes & Solutions:

  • Deprotonation of an Iminium Ion Intermediate:

    • Causality: In some synthetic routes, an intermediate iminium ion is formed. If a proton is present on the alpha-carbon, deprotonation can occur, leading to the formation of a stable enamine.[5][6] This is a known side reaction in syntheses starting from α-aminonitriles.[5]

    • Solution: The choice of base and reaction conditions is critical. A non-nucleophilic, sterically hindered base may be less likely to cause deprotonation. Additionally, running the reaction at a lower temperature can sometimes disfavor the deprotonation pathway.

Problem: My double Michael addition is resulting in poor diastereoselectivity.

Possible Causes & Solutions:

  • Kinetic vs. Thermodynamic Control:

    • Causality: The formation of different diastereomers can be under either kinetic or thermodynamic control. The stereochemistry of the final product is often determined by the stability of the transition state during the second, intramolecular Michael addition.[1][2]

    • Solution: The choice of base and solvent can influence the transition state and thus the diastereoselectivity. For example, in the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, the use of diethylamine as a base in dichloromethane at room temperature has been shown to give high yields and good stereoselectivity, favoring the formation of the more stable product with aryl groups in the equatorial position.[1][2] Screening different bases and solvents is recommended.

Problem: My reaction is forming a fused bicyclic product instead of the desired spirocycle.

Possible Causes & Solutions:

  • Alternative Cyclization Pathway:

    • Causality: Depending on the substrate and reaction conditions, an intramolecular reaction can occur at a different position, leading to a fused ring system rather than a spirocycle. This can be an issue in syntheses aiming for spiro-N,N'-ketals where an alternative cyclization pathway is available.

    • Solution: The choice of catalyst and protecting groups can be crucial in directing the cyclization. For example, in some cases, using a Lewis acid can promote the desired spirocyclization over the formation of a fused product.[7] Carefully designing the substrate to favor the desired cyclization pathway is also important.

Problem: My Petasis reaction for a diazaspiro[5.5]undecane precursor is giving byproducts and a low yield.

Possible Causes & Solutions:

  • Protodeboronation of the Boronic Acid:

    • Causality: A common side reaction in the Petasis reaction is the protonolysis of the boronic acid, which removes it from the productive catalytic cycle.[8]

    • Solution: Ensure anhydrous conditions, as water can facilitate protodeboronation. The choice of solvent can also play a role; aprotic solvents are generally preferred. Running the reaction at a slightly elevated temperature may sometimes favor the desired reaction over this side reaction.[9]

  • Formation of Other Byproducts:

    • Causality: The Petasis reaction involves several equilibria, and side reactions can occur.[9]

    • Solution: The reaction is often sensitive to the stoichiometry of the reactants. A slight excess of the boronic acid and amine may be beneficial. Screening different boronic acids and reaction conditions can also help to optimize the reaction.

Summary of Synthetic Parameters for Diazaspiro[5.5]undecane Synthesis

Synthetic MethodKey ReactantsTypical Base/CatalystSolventTemperatureTypical YieldReference(s)
Double Michael AdditionN,N-dimethylbarbituric acid, diarylidene acetoneDiethylamineDichloromethaneRoom TempUp to 98%[1][2][3]
Pictet-SpenglerPhenethylamine derivative, carbonyl compoundAcid (e.g., PPA)VariesElevatedVaries[4]
Petasis ReactionAmine, carbonyl compound, boronic acidNone (often)DichloromethaneRoom TempGood to Very Good[4][9]
Conjugate Addition/Dipolar CycloadditionOxime, dieneBaseVariesVariesHigh[5]

Detailed Experimental Protocol: Synthesis of a 2,4-Diazaspiro[5.5]undecane Derivative via Double Michael Addition

This protocol is adapted from the work of Barakat et al. for the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives.[1][2]

Materials:

  • N,N-Dimethylbarbituric acid

  • 1,5-Diaryl-1,4-pentadien-3-one derivative

  • Diethylamine (catalytic amount)

  • Dichloromethane (DCM)

  • Ethanol (for recrystallization)

Procedure:

  • To a solution of N,N-dimethylbarbituric acid (1 mmol) in dichloromethane (10 mL), add the 1,5-diaryl-1,4-pentadien-3-one derivative (1 mmol).

  • Add a catalytic amount of diethylamine (0.1 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-4 hours).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford the pure 2,4-diazaspiro[5.5]undecane derivative.

Self-Validation:

  • The progress of the reaction should be clearly visible by TLC, with the disappearance of the starting material spots and the appearance of a new, less polar product spot.

  • The final product can be characterized by NMR and mass spectrometry to confirm its structure and purity. The stereochemistry can be confirmed by X-ray crystallography if suitable crystals are obtained.[1][2]

Reaction Pathway and Common Side Reactions

The following diagram illustrates the double Michael addition pathway for the synthesis of a 2,4-diazaspiro[5.5]undecane derivative and highlights a potential side reaction.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reaction A N,N-Dimethylbarbituric Acid + Diethylamine (Base) B Enolate Intermediate A->B Deprotonation D First Michael Adduct (Intermediate) B->D Intermolecular Michael Addition C 1,5-Diaryl-1,4-pentadien-3-one C->D Intermolecular Michael Addition E Intramolecular Michael Addition D->E Rearrangement & Deprotonation F Desired Diazaspiro[5.5]undecane E->F Cyclization G Incomplete Cyclization E->G Unfavorable kinetics or steric hindrance

Sources

Improving the efficiency of Michael addition for diazaspiro[5.5]undecane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Diazaspiro[5.5]undecane Scaffolds

Welcome to the technical support guide for the synthesis of diazaspiro[5.5]undecane scaffolds via Michael addition. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic motif. Diazaspiro[5.5]undecanes are crucial components in a variety of biologically active compounds and drug candidates.[1][2] The double aza-Michael addition, a powerful C-N bond-forming cascade reaction, is a cornerstone of their synthesis.[3][4]

This guide provides in-depth, field-tested insights into optimizing this reaction, troubleshooting common issues, and understanding the causal relationships behind the experimental parameters.

Part 1: Core Principles & Mechanism

The synthesis of the diazaspiro[5.5]undecane core typically relies on a cascade reaction involving a double Michael addition. An amine-containing nucleophile (the Michael donor) reacts with a suitable bis-electrophile, such as a 1,5-diaryl-1,4-pentadien-3-one (a divinylketone), which serves as the Michael acceptor.[3]

The reaction proceeds in two key stages:

  • Intermolecular Aza-Michael Addition: The primary amine first attacks one of the electrophilic double bonds of the divinylketone.

  • Intramolecular Aza-Michael Addition (Cyclization): The newly formed secondary amine intermediate then undergoes a rapid intramolecular cyclization by attacking the second double bond, forming the second piperidine ring and completing the spirocyclic core.

This cascade is highly efficient for building molecular complexity from simple, acyclic precursors.

Michael_Addition_Cascade cluster_0 Reaction Stages Reactants Reactants: Primary Amine (Donor) + Divinylketone (Acceptor) Intermediate Acyclic Intermediate (Mono-adduct) Reactants->Intermediate 1. Intermolecular    Aza-Michael Addition Product Final Product: Diazaspiro[5.5]undecane Intermediate->Product 2. Intramolecular    Aza-Michael Addition    (Cyclization)

Caption: Cascade mechanism for diazaspiro[5.5]undecane synthesis.

Part 2: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before setting up your experiment.

Q1: Is a catalyst always necessary for the aza-Michael addition?

A: Not always, but it is highly recommended for efficiency. The nucleophilicity of the amine donor and the reactivity of the acceptor are key. Some highly reactive combinations, especially those involving primary amines and electron-deficient maleates, can proceed quantitatively at room temperature without a catalyst, behaving like a "click reaction".[5] However, for the synthesis of diazaspiro[5.5]undecanes from divinylketones, a catalyst is typically employed to achieve high yields and reasonable reaction times.

  • Base Catalysis: A weak base like diethylamine is often sufficient. Its role is to facilitate the deprotonation of the nucleophile (or the intermediate), increasing its reactivity for the conjugate addition.[3][4]

  • Lewis Acid Catalysis: Lewis acids can also be used. They coordinate to the carbonyl oxygen of the Michael acceptor, increasing the electrophilicity of the β-carbon and making it more susceptible to nucleophilic attack.[6] This approach is particularly useful when working with less reactive (i.e., more electron-rich) amines.

Q2: How do I select the optimal solvent for my reaction?

A: Solvent choice is critical as it influences reactant solubility, reaction rate, and even side reactions. There is no single "best" solvent; the choice depends on the specific substrates and catalyst used.

  • Protic Solvents (e.g., Alcohols): Alcohols are common solvents for aza-Michael additions.[6] They can stabilize charged intermediates and facilitate the necessary proton transfers during the reaction mechanism.

  • Aprotic Polar Solvents (e.g., DCM, THF, DMSO): Dichloromethane (DCM) has been shown to be effective for base-catalyzed double Michael additions leading to diazaspiro[5.5]undecanes.[3] Aprotic polar solvents are excellent at dissolving a wide range of organic molecules. In some cases, high-polarity aprotic solvents can significantly accelerate the reaction.[7]

  • "Green" Solvents: For environmentally benign processes, solvents like polyethylene glycol (PEG-400) or even water have been successfully used. Water can accelerate the reaction by activating both the donor and acceptor through hydrogen bonding.[8][9]

Solvent ClassExamplesRationale & Considerations
Aprotic Halogenated Dichloromethane (DCM)Excellent solubility for many substrates; proven effective for base-catalyzed cyclizations.[3]
Protic Methanol, EthanolGood for solubilizing amine salts; facilitates proton transfer steps.[6]
Aprotic Polar THF, Acetonitrile, DMSOCan accelerate reactions, but may require careful drying. DMSO is a powerful solvent for stubborn substrates.
"Green" Options Water, PEG-400Environmentally friendly; water can surprisingly accelerate the reaction rate.[9]

Q3: Can I use secondary amines as the Michael donor for this synthesis?

A: It is generally not feasible for this specific cascade reaction. The synthesis of the diazaspiro[5.5]undecane core requires an initial intermolecular addition followed by an intramolecular cyclization. This requires a primary amine (R-NH₂) or a molecule with two primary amine groups. A secondary amine (R₂NH) would form a stable tertiary amine after the first addition and would lack the N-H proton necessary for the subsequent intramolecular cyclization step.

Part 3: Troubleshooting Guide

Even with a well-designed protocol, experimental challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Troubleshooting_Flowchart cluster_LowYield Low Yield Analysis cluster_SideProducts Side Product Analysis cluster_Stalled Stalled Reaction Analysis Start Problem Encountered LowYield Low or No Yield Start->LowYield SideProducts Complex Mixture/ Side Products Start->SideProducts Stalled Reaction Stalls Start->Stalled LY_Check1 Verify Starting Material Purity & Reactivity LowYield->LY_Check1 SP_Check1 Check for Polymerization (Lower Temp/Concentration) SideProducts->SP_Check1 SR_Check1 Check Catalyst Activity (Add fresh catalyst) Stalled->SR_Check1 LY_Check2 Optimize Conditions: Temp, Concentration, Catalyst LY_Check1->LY_Check2 LY_Check3 Re-evaluate Solvent Choice LY_Check2->LY_Check3 SP_Check2 Identify Isomers of Acceptor (Use fresh starting material) SP_Check1->SP_Check2 SP_Check3 Analyze for Double Addition (Control Stoichiometry) SP_Check2->SP_Check3 SR_Check2 Intermediate Precipitation? (Change solvent/Increase temp) SR_Check1->SR_Check2 SR_Check3 Consider Reversibility (Lower temp after initial conversion) SR_Check2->SR_Check3

Caption: A decision tree for troubleshooting common reaction issues.

Q: My reaction yield is consistently low or I see no product formation.

  • Probable Cause 1: Low Reactivity of Starting Materials. The electronic properties of your substrates are paramount. An electron-donating group on the amine will increase its nucleophilicity, while electron-withdrawing groups on the divinylketone will increase its electrophilicity.

    • Solution: If using an aniline derivative (a poor nucleophile), consider using a highly activating solvent like hexafluoroisopropanol (HFIP) or employing a Lewis acid catalyst to activate the acceptor.[10] Ensure your divinylketone is sufficiently electron-poor for the reaction to proceed.

  • Probable Cause 2: Inappropriate Catalyst. The choice between base and acid catalysis is crucial. If your amine is a weak nucleophile, a base may not be effective. Conversely, a strong base could lead to unwanted side reactions like isomerization of the acceptor.[6]

    • Solution: Screen a small panel of catalysts. For a base-catalyzed approach, try diethylamine or DBU. For a Lewis acid approach, consider Yb(OTf)₃ or Sc(OTf)₃, which are known to be effective for aza-Michael additions.

  • Probable Cause 3: Incorrect Temperature. The Michael addition is thermodynamically controlled.[11] While higher temperatures increase the reaction rate, they can also promote side reactions or decomposition. Some cascade reactions work best at ambient temperature.[3]

    • Solution: Run the reaction at room temperature first. If the rate is too slow, incrementally increase the temperature to 40-60 °C while monitoring by TLC or LC-MS.

Q: My final product is a complex mixture containing significant side products.

  • Probable Cause 1: Polymerization of the Michael Acceptor. Divinylketones and other α,β-unsaturated systems can undergo self-polymerization, especially in the presence of strong bases or at elevated temperatures.[12] This often appears as an insoluble baseline material on TLC or a broad signal in the NMR.

    • Solution:

      • Slow Addition: Add the Michael acceptor slowly via syringe pump to a solution of the amine and catalyst. This keeps the instantaneous concentration of the acceptor low, favoring the desired bimolecular reaction over polymerization.

      • Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C to RT).

      • Control Stoichiometry: Use a slight excess of the amine donor to ensure all of the acceptor is consumed.

  • Probable Cause 2: Isomerization of the Michael Acceptor. In the presence of a base, some Michael acceptors can isomerize to a less reactive or unreactive form. For instance, itaconate esters can isomerize to mesaconate or citraconate forms, which are sterically blocked for addition.[6]

    • Solution: Use a milder base or a non-basic (Lewis acid) catalyst. Ensure the reaction is run under conditions that minimize the time the acceptor is exposed to the base before reacting.

Q: The reaction starts well but stalls before reaching full conversion.

  • Probable Cause 1: Intermediate Precipitation. The mono-adduct intermediate may be less soluble than the starting materials or the final product in the chosen solvent, causing it to precipitate from the reaction mixture and halt the cyclization step.

    • Solution: Try a different solvent or a solvent mixture to improve solubility. A modest increase in temperature may also help redissolve the intermediate.

  • Probable Cause 2: Catalyst Deactivation. The catalyst may be consumed by side reactions or inhibited by the product as it forms.

    • Solution: Add a second charge of the catalyst midway through the reaction to see if it restarts.

Part 4: Optimized Experimental Protocol

This protocol is a representative example for the synthesis of a 2,4-diazaspiro[5.5]undecane derivative, adapted from established literature procedures.[3][4]

Reaction: [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to 1,5-Diphenylpenta-1,4-dien-3-one.

Experimental_Workflow Prep 1. Reagent Preparation (Dissolve reactants in DCM) Setup 2. Reaction Setup (Combine solutions, add catalyst) Prep->Setup Monitor 3. Reaction Monitoring (TLC analysis until SM consumed) Setup->Monitor Workup 4. Aqueous Work-up (Wash with water, brine) Monitor->Workup Purify 5. Purification (Dry, concentrate, recrystallize) Workup->Purify Analyze 6. Analysis (NMR, MS, X-ray) Purify->Analyze

Caption: General experimental workflow for synthesis and analysis.

Materials:

  • N,N-Dimethylbarbituric acid (1.0 mmol, 1 equiv.)

  • 1,5-Diphenylpenta-1,4-dien-3-one (1.0 mmol, 1 equiv.)

  • Diethylamine (Et₂NH) (0.2 mmol, 0.2 equiv.)

  • Dichloromethane (DCM), anhydrous (10 mL)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve N,N-dimethylbarbituric acid (1.0 mmol) and 1,5-diphenylpenta-1,4-dien-3-one (1.0 mmol) in anhydrous DCM (10 mL).

  • Catalyst Addition: To the stirred solution, add diethylamine (0.2 mmol) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting materials.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure diazaspiro[5.5]undecane derivative. Yields are typically reported as excellent (>90%).[3]

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. For unambiguous stereochemical assignment, single-crystal X-ray diffraction can be performed.

References

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • MDPI. (n.d.). Repeatable Perming via Thiol–Michael Click Reaction: Using Amide Derived from Maleic Acid and Cystine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2008). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]

  • White Rose Research Online. (2022, July 5). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Retrieved from [Link]

  • Frontiers. (2019, November 14). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Michael Addition - Common Conditions. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Retrieved from [Link]

  • ACS Publications. (n.d.). Benefits of a Dual Chemical and Physical Activation: Direct aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure. Retrieved from [Link]

  • ScienceDirect. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Retrieved from [Link]

  • Pendidikan Kimia. (2016, January 10). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]

  • ResearchGate. (2015, March 22). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Retrieved from [Link]

  • Google Patents. (n.d.). US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • SpringerLink. (2024, February 28). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Retrieved from [Link]

  • RSC Publishing. (n.d.). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Michael Addition. Retrieved from [Link]

  • Pearson. (n.d.). Michael Addition Practice Problems. Retrieved from [Link]

  • ACS Publications. (2016, November 16). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.10: Conjugate Additions- The Michael Reaction. Retrieved from [Link]

  • ResearchGate. (2018, April 22). How to prevent second addition of Acrylate Compound to Primary Amines?. Retrieved from [Link]

  • PubMed. (2023, December 14). Aza-Michael Addition in Explicit Solvent: A Relative Energy Gradient-Interacting Quantum Atoms Study. Retrieved from [Link]

  • NIH. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link]

  • Frontiers. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]

  • Google Patents. (n.d.). US3963771A - Amine acrylate addition reaction products.

Sources

Technical Support Center: Overcoming Catalyst Poisoning in the Hydrogenation of Benzyl-Protected Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the critical nature of successful deprotection steps in complex synthetic pathways. The catalytic hydrogenation of benzyl-protected diamines is a cornerstone reaction, yet it is frequently plagued by catalyst poisoning, leading to stalled reactions and downstream delays. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate and overcome these challenges effectively.

The Challenge: Unmasking the Amine

The removal of a benzyl (Bn) group via catalytic hydrogenation is an elegant and clean transformation, prized for its atom economy and the benign nature of its byproduct, toluene. The reaction is fundamental in pharmaceutical and fine chemical synthesis for unmasking primary and secondary amines.

However, the very nature of the reactants and products—amines—presents a significant challenge. Both the starting material and the desired diamine product can act as potent inhibitors or poisons to the palladium catalyst, leading to frustratingly sluggish or incomplete reactions.[1][2] This guide is designed to dissect the causes of this deactivation and provide you with a robust framework for troubleshooting.

Visualizing the Deprotection Workflow

The typical workflow for a catalytic hydrogenation debenzylation is straightforward, but each step is critical for success.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Weigh Substrate & Catalyst (e.g., Pd/C) B Add Anhydrous Solvent (e.g., EtOH, MeOH) A->B C Assemble Reaction Flask under Inert Atmosphere (N2 or Ar) B->C D Purge System: Vacuum / H2 Cycles (x3) C->D E Establish H2 Atmosphere (Balloon or Parr Shaker) D->E F Vigorous Stirring & Monitor H2 Uptake E->F G Purge System with Inert Gas F->G H Filter Catalyst (e.g., through Celite) G->H I Solvent Removal & Product Isolation H->I

Caption: Standard workflow for benzyl group hydrogenolysis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the hydrogenation of benzyl-protected diamines in a direct question-and-answer format.

Q1: My hydrogenation has completely stalled, or the reaction rate is incredibly slow. What's going on?

A: A stalled or sluggish reaction is the classic symptom of catalyst deactivation, which can be broadly categorized into two main types: poisoning and inhibition.

  • Catalyst Poisoning: This refers to the strong, often irreversible, chemical deactivation of the catalyst's active sites.[3] A poison molecule chemically bonds to the palladium surface, preventing reactant molecules from adsorbing and reacting.[4][5]

  • Catalyst Inhibition: This is typically a reversible process where a substance competes with the substrate for active sites. In the context of diamine synthesis, the amine product itself is a common inhibitor.[6]

The first step in troubleshooting is to determine if the catalyst itself is active. If you are using an old bottle of catalyst, it may have lost activity. It is always recommended to try a fresh batch from a reliable supplier.[7]

Q2: I suspect catalyst poisoning. What are the most common poisons for palladium catalysts in this specific reaction?

A: Palladium catalysts are sensitive to a range of functional groups and impurities that can act as poisons. These substances often have lone pairs of electrons or are easily reduced to species that bind strongly to the palladium surface.

Poison Class Specific Examples Common Sources
Sulfur Compounds Thiols (mercaptans), sulfides, disulfides, thiophenesStarting materials, reagents from previous steps (e.g., dithiane chemistry), rubber stoppers (vulcanized with sulfur).[6][8]
Nitrogen Compounds Basic, unshielded amines (especially the product), nitriles, nitro compounds, pyridines, quinoline.[3][6]The substrate and product themselves, impurities, additives.
Halides Inorganic halides (Cl-, Br-, I-), organohalidesReagents from previous steps (e.g., HCl salts, chlorinated solvents).
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As)Contamination from glassware, reagents, or upstream processes.[9]
Other Carbon Monoxide (CO), Cyanides, Phosphites, PhosphatesImpure hydrogen sources, side reactions, reagents.[3][8]
Q3: The product amine itself is suspected of poisoning the catalyst. How does that happen and how can I prevent it?

A: This is the most common and intrinsic challenge in the debenzylation of amines. Both the benzyl-protected starting material and, more significantly, the deprotected diamine product have lone pairs of electrons on their nitrogen atoms. These lone pairs can coordinate strongly to the electron-deficient palladium surface, effectively blocking the active sites from hydrogen and the substrate.[1][2] This is a form of product inhibition that acts as a slow-acting poison.

The Solution: Protonation. The most effective strategy to counteract this is to protonate the amine. By adding an acid to the reaction, the amine's lone pair is tied up in an ammonium salt. This salt has a much lower affinity for the palladium surface, preventing it from acting as a poison and allowing the hydrogenation to proceed.[1][2][7]

Recommended Additives:

  • Acetic Acid (AcOH): Often used as a solvent or co-solvent, it effectively protonates the amine without being overly corrosive.[7]

  • Hydrochloric Acid (HCl): Adding 1-2 equivalents (often as a solution in methanol or dioxane) can be very effective. However, it requires a neutralization step during work-up.[1][2]

  • Solid Acids: Heterogeneous acid catalysts, like niobic acid on carbon (Nb2O5/C), can be used in conjunction with Pd/C. This approach facilitates the reaction and simplifies work-up, as the acid catalyst can be filtered off with the palladium catalyst.[1][2]

Visualizing Amine Poisoning and the Acidic Remedy

cluster_poisoning Catalyst Poisoning by Amine Product cluster_remedy Acidic Mitigation Pd1 Pd Active Site Blocked Blocked Site Pd1->Blocked Amine1 R-NH2 Amine1->Pd1 Strong Coordination (Lone Pair) Pd2 Pd Active Site Amine2 R-NH2 Salt R-NH3+ Amine2->Salt Protonation H_plus H+ H_plus->Salt Salt->Pd2 No Coordination

Caption: Amine product poisoning and its prevention via protonation.

Q4: My starting material looks clean by NMR and LCMS. Could there still be catalyst poisons present?

A: Absolutely. Standard analytical techniques may not detect catalyst poisons present at very low (ppm or even ppb) levels.[10] Impurities from upstream synthetic steps are a common culprit. For example:

  • Residual Thiol-Based Reagents: If reagents like dithiothreitol (DTT) or mercaptans were used in a previous step, even trace amounts can kill the catalyst.

  • Trace Metals: Leaching from previous metal-catalyzed steps can introduce poisoning metals.

  • Solvent Contaminants: Some grades of solvents may contain inhibitors.

Best Practice: When in doubt, purify your starting material rigorously before the hydrogenation step. Column chromatography, recrystallization, or an activated carbon wash can be effective at removing non-obvious catalyst poisons.

Q5: Can I just add more catalyst to a stalled reaction?

A: While adding more catalyst can sometimes restart a reaction, it's often an inefficient and expensive solution. It doesn't address the root cause of the problem. If a potent poison is present, the fresh catalyst will likely deactivate as well. This approach should be considered a last resort after other troubleshooting steps have failed. A better approach is to filter the reaction mixture through a pad of Celite to remove the poisoned catalyst and then introduce a fresh charge of catalyst to the filtrate.

Experimental Protocols

Protocol 1: Standard Hydrogenation of a Benzyl-Protected Diamine

This protocol outlines a standard procedure. If poisoning is anticipated, proceed directly to Protocol 2.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the benzyl-protected diamine (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, add 10% Palladium on Carbon (Pd/C) (typically 5-10% w/w relative to the substrate).

  • Solvent: Add a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to create a slurry that stirs effectively.

  • System Purge: Seal the flask and connect it to a hydrogen line/balloon via a three-way stopcock. Carefully evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle three times to ensure an inert atmosphere has been replaced with hydrogen.[11]

  • Reaction: Establish a positive pressure of hydrogen (e.g., from a balloon) and begin vigorous stirring. The reaction progress can be monitored by hydrogen uptake or by periodic analysis (TLC, LCMS) of small aliquots.

  • Work-up: Once the reaction is complete, purge the system with nitrogen or argon to remove all hydrogen.

  • Filtration: Dilute the reaction mixture with solvent and carefully filter through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should be kept wet with solvent as dry Pd/C can be pyrophoric and ignite in the air.[12]

  • Isolation: Wash the Celite pad thoroughly with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Hydrogenation with Acetic Acid to Mitigate Amine Poisoning

This modified protocol is highly recommended for benzyl-protected diamines.

  • Preparation: To a round-bottom flask, add the benzyl-protected diamine (1.0 eq).

  • Solvent/Additive: Add glacial acetic acid as the solvent. Alternatively, use a co-solvent system such as 10-20% acetic acid in ethanol or methanol.

  • Catalyst Addition: Under a gentle stream of nitrogen, add 10% Pd/C (5-10% w/w). Pearlman's catalyst, Pd(OH)2/C, can also be a more active alternative in some cases.[7]

  • System Purge & Reaction: Follow steps 4 and 5 from Protocol 1. Reactions in acidic media are often significantly faster.

  • Work-up & Filtration: Follow steps 6 and 7 from Protocol 1.

  • Isolation & Neutralization: After solvent removal, the product will be the diacetate salt. To obtain the free diamine, dissolve the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) until the aqueous layer is basic. Dry the organic layer, filter, and concentrate to yield the free diamine.

Troubleshooting Decision Flowchart

When a hydrogenation reaction fails, this flowchart can guide your troubleshooting process.

Start Reaction Stalled or Incomplete? Check_Catalyst Is the catalyst old? Try a fresh batch. Start->Check_Catalyst Amine_Poisoning Is the substrate/product a basic amine? Check_Catalyst->Amine_Poisoning No Sol_New_Cat Action: Use fresh catalyst from a new, sealed bottle. Check_Catalyst->Sol_New_Cat Yes Impurity_Check Suspect hidden impurities? (Sulfur, Halides, Metals) Amine_Poisoning->Impurity_Check No Sol_Acid Action: Re-run reaction in acidic media (e.g., AcOH or HCl/MeOH). See Protocol 2. Amine_Poisoning->Sol_Acid Yes Sol_Purify Action: Re-purify starting material. (Chromatography, Recrystallization) Impurity_Check->Sol_Purify Yes Sol_Parr Action: Increase H2 pressure and/or temperature using a Parr shaker. Impurity_Check->Sol_Parr No End Problem Solved Sol_Acid->End Sol_Purify->End Sol_New_Cat->End Sol_Parr->End

Caption: Decision-making flowchart for troubleshooting failed hydrogenations.

References

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • Catalyst poisoning. Wikipedia. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Jacobi. [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link]

  • Detection of Catalyst Poisons. G.A.S. Dortmund. [Link]

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]

  • Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications. [Link]

  • Kinetic Studies of Catalyst Poisoning during Methanol Synthesis at High Pressures. Industrial & Engineering Chemistry Product Research and Development. [Link]

  • Hydrogenation reaction tips and tricks. Reddit. [Link]

  • Catalyst Poisoning Testing. Intertek. [Link]

  • De-protection of N-Benzyl groups. Sciencemadness Discussion Board. [Link]

  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Chromatography Online. [Link]

Sources

Technical Support Center: Scalable Synthesis of 9-Benzyl-2,9-diazaspiro[5.5]undecane for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the scalable synthesis of 9-Benzyl-2,9-diazaspiro[5.5]undecane. This document is designed for researchers, medicinal chemists, and process development scientists engaged in preclinical studies. Here, we provide not just a protocol, but a deep dive into the causality of each synthetic step, potential pitfalls, and robust troubleshooting strategies to ensure a successful and scalable campaign.

Introduction: The Importance of the 2,9-Diazaspiro[5.5]undecane Scaffold

The 2,9-diazaspiro[5.5]undecane core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive framework for targeting a variety of biological receptors and enzymes with high affinity and selectivity. The title compound, 9-Benzyl-2,9-diazaspiro[5.5]undecane, serves as a key intermediate for the synthesis of a wide range of pharmacologically active molecules. This guide will focus on a scalable and reproducible synthetic route, adaptable for preclinical supply.

Synthetic Strategy Overview

The presented synthesis is a multi-step sequence designed for scalability and efficiency. The core of the strategy involves the construction of a piperidone intermediate, followed by the formation of the spirocyclic diamine core via a reductive amination, and concluding with the N-benzylation of the secondary amine.

Synthetic_Workflow A Starting Materials B Dieckmann-Type Condensation A->B Base C Hydrolysis & Decarboxylation B->C Acid, Heat D Piperidone Intermediate C->D E Reductive Amination D->E Amine Source, Reducing Agent F Boc-Protected Spirocycle E->F G Boc Deprotection F->G Acid H Free Spirodiamine G->H I N-Benzylation H->I Benzyl Halide, Base J Final Product I->J

Caption: Overall synthetic workflow for 9-Benzyl-2,9-diazaspiro[5.5]undecane.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues that may arise during the synthesis. The solutions provided are based on established chemical principles and practical laboratory experience.

Part 1: Synthesis of the Piperidone Intermediate

Question 1: What are the critical parameters for the Dieckmann-type condensation to form the piperidone precursor?

Answer: The Dieckmann condensation is a powerful tool for forming 5- and 6-membered rings, but it is an equilibrium-driven process.[1] Success on a larger scale hinges on several factors:

  • Choice of Base: A strong, non-nucleophilic base is crucial. Sodium ethoxide or potassium tert-butoxide are commonly used.[2] The base should be used in at least stoichiometric amounts to drive the reaction to completion by deprotonating the resulting β-keto ester.

  • Solvent: Anhydrous conditions are paramount. The corresponding alcohol of the alkoxide base is often used as the solvent. Toluene or xylene can also be employed.

  • Temperature: The reaction is typically initiated at room temperature or with gentle heating. However, excessive heat can promote side reactions.

  • Work-up: A careful acidic work-up is necessary to neutralize the base and protonate the enolate of the β-keto ester. This step should be performed at low temperatures to avoid hydrolysis of the ester.

Troubleshooting:

  • Low Yield: This can be due to incomplete reaction or side reactions. Ensure your reagents and solvent are scrupulously dry. Consider using a stronger base like sodium hydride if yields are consistently low. High dilution conditions can sometimes minimize intermolecular side reactions.

  • Formation of Polymeric Material: This suggests intermolecular condensation is competing with the desired intramolecular cyclization. Running the reaction at higher dilution can favor the formation of the cyclic product.

  • Difficulty in Isolating the Product: The β-keto ester product can sometimes be challenging to purify. Purification is often achieved through vacuum distillation or by converting it to a crystalline derivative.

Question 2: My hydrolysis and decarboxylation step is sluggish. How can I improve it?

Answer: The hydrolysis of the β-keto ester followed by decarboxylation is typically achieved by heating with a strong acid, such as hydrochloric or sulfuric acid.

  • Acid Concentration: Using a concentrated acid (e.g., 6M HCl) is usually effective.

  • Temperature: Refluxing the reaction mixture is necessary to drive both the hydrolysis and the decarboxylation to completion.

  • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Incomplete decarboxylation will result in a mixture of products.

Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, the addition of more acid or extending the reflux time may be necessary. Ensure efficient stirring to promote contact between the aqueous and organic phases if the substrate has limited water solubility.

  • Product Degradation: Prolonged exposure to strong acid and high temperatures can lead to degradation of the desired piperidone. Monitor the reaction progress and stop the heating as soon as the starting material is consumed.

Part 2: Formation of the Spirocyclic Diamine Core

Question 3: What is the best reducing agent for the reductive amination step to form the spirocycle?

Answer: Reductive amination involves the formation of an imine or enamine intermediate, which is then reduced to the amine.[3] The choice of reducing agent is critical for success and to avoid side reactions.

  • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice as it is mild enough to selectively reduce the imine in the presence of the ketone starting material.[4] However, it is toxic and requires careful handling.

  • Sodium Triacetoxyborohydride (STAB): This is a popular, milder, and less toxic alternative to NaBH₃CN. It is particularly effective for the reductive amination of ketones.

  • Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) is a clean and scalable method.

Troubleshooting:

  • Formation of Di-alkylation Products: This can occur if the newly formed secondary amine reacts with another molecule of the piperidone. This is generally less of a problem in an intramolecular cyclization but can still occur. Using a large excess of the amine source (in an intermolecular reaction) or slow addition of the reducing agent can minimize this.

  • Reduction of the Ketone to an Alcohol: This is a common side reaction if a strong reducing agent like sodium borohydride (NaBH₄) is used, as it can reduce the ketone faster than the imine is formed.[4] If you must use NaBH₄, it is best to pre-form the imine before adding the reducing agent.

Question 4: I am having trouble with the Boc deprotection step. What conditions are recommended?

Answer: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[5]

  • Acidic Conditions: The most common method for Boc deprotection is treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6][7] A solution of HCl in an organic solvent (e.g., dioxane or methanol) is also a very effective and scalable option.

  • Scavengers: The deprotection proceeds via a tert-butyl cation intermediate, which can alkylate nucleophilic residues on your molecule.[5] If you have electron-rich aromatic rings or other sensitive functional groups, the addition of a scavenger like anisole or triethylsilane is recommended.

Troubleshooting:

  • Incomplete Deprotection: If the reaction is not going to completion, you can increase the concentration of the acid or the reaction time. Gentle heating may also be employed, but should be done with caution to avoid side reactions.

  • Formation of Side Products: As mentioned, the tert-butyl cation can cause side reactions. The use of scavengers is the best way to mitigate this. If the product is sensitive to strong acids, milder conditions such as using a weaker acid or performing the reaction at a lower temperature should be explored.

Part 3: Final N-Benzylation and Purification

Question 5: What are the optimal conditions for the N-benzylation of the spirodiamine?

Answer: The N-benzylation of the secondary amine is a standard nucleophilic substitution reaction.

  • Reagents: Benzyl bromide or benzyl chloride are typically used as the alkylating agent.

  • Base: A non-nucleophilic base such as potassium carbonate or triethylamine is used to neutralize the acid generated during the reaction.

  • Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is a good choice.

Troubleshooting:

  • Di-benzylation: If both the primary and secondary amines are deprotected, there is a risk of di-benzylation. Using a slight excess of the spirodiamine or carefully controlling the stoichiometry of the benzyl halide can minimize this. If selective mono-benzylation is required, re-protection of one of the amines might be necessary.

  • Slow Reaction: If the reaction is slow, gentle heating (e.g., 50-60 °C) can be applied. The addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction, especially when using benzyl chloride.

Question 6: My final product is difficult to purify. What strategies can I use?

Answer: The purification of the final product is critical to meet the high purity standards required for preclinical studies.

  • Crystallization: This is the preferred method for purification on a large scale as it is often more cost-effective and can provide very high purity.[8] A systematic screen of different solvents and solvent mixtures should be performed to find suitable conditions for crystallization. The dihydrochloride salt of the final product is often a crystalline solid and can be a good option for purification and handling.[9]

  • Silica Gel Chromatography: This is a reliable method for purification on a smaller scale or for removing closely related impurities. A gradient elution system, often involving a polar solvent like methanol in dichloromethane with a small amount of ammonium hydroxide to prevent the amine from streaking on the silica gel, is typically effective.

Troubleshooting:

  • Oily Product: If the free base is an oil, conversion to a salt (e.g., hydrochloride or tartrate) can often induce crystallization.

  • Co-eluting Impurities in Chromatography: If impurities are difficult to separate by chromatography, changing the solvent system or using a different stationary phase (e.g., alumina) may be effective. Alternatively, a chemical purification step, such as a selective derivatization of the impurity followed by extraction, could be considered.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate

This protocol is adapted from procedures for the synthesis of related spirocyclic systems and employs a reductive amination strategy.

Protocol_1 A 1-Boc-4-piperidone C Reductive Amination (Sodium Triacetoxyborohydride) A->C B 4-Aminomethylpiperidine B->C D tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate C->D

Caption: Reductive amination to form the spirocyclic core.

Materials:

  • 1-Boc-4-piperidone

  • 4-(Aminomethyl)piperidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous DCM, add 4-(aminomethyl)piperidine (1.1 eq).

  • Add acetic acid (1.2 eq) to the mixture and stir at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate.

Protocol 2: Synthesis of 9-Benzyl-2,9-diazaspiro[5.5]undecane

This protocol involves the deprotection of the Boc group followed by N-benzylation.

Protocol_2 A tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate B Boc Deprotection (HCl in Dioxane) A->B C 2,9-Diazaspiro[5.5]undecane B->C D N-Benzylation (Benzyl Bromide, K2CO3) C->D E 9-Benzyl-2,9-diazaspiro[5.5]undecane D->E

Caption: Deprotection and N-benzylation to yield the final product.

Materials:

  • tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Benzyl bromide

  • Potassium carbonate

  • Acetonitrile, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step 1: Boc Deprotection

  • Dissolve tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate (1.0 eq) in a minimal amount of methanol.

  • Add 4M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis shows complete deprotection.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the dihydrochloride salt of 2,9-diazaspiro[5.5]undecane.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Step 2: N-Benzylation

  • To a stirred suspension of the 2,9-diazaspiro[5.5]undecane dihydrochloride salt (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous acetonitrile, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC/LC-MS.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography or crystallization to obtain 9-Benzyl-2,9-diazaspiro[5.5]undecane.

Data Summary

StepReactantsProductTypical YieldPurity (by LC-MS)
Reductive Amination 1-Boc-4-piperidone, 4-(Aminomethyl)piperidinetert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate60-75%>95%
Boc Deprotection tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate, HCl2,9-Diazaspiro[5.5]undecane dihydrochloride>95%>98%
N-Benzylation 2,9-Diazaspiro[5.5]undecane dihydrochloride, Benzyl bromide9-Benzyl-2,9-diazaspiro[5.5]undecane75-85%>98%

References

  • Reductive Amination. (2020). Chemistry LibreTexts. [Link]

  • tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate. Chongqing Chemdad Co., Ltd. [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Di(tert-butyl) (2S)-4,6-dioxo-1,2-piperidinedicarboxylate. Organic Syntheses. [Link]

  • tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. PubChem. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

  • Dieckmann Condensation Reaction Mechanism. YouTube. [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
  • Large-scale reductive amination and synthesis applications. ResearchGate. [Link]

  • IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. Molbank. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Crystallization and Purification. ResearchGate. [Link]

  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]

  • Using Crystallization to Purify a Solid. YouTube. [Link]

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. [Link]

  • Special Issue : Crystallization and Purification. MDPI. [Link]

  • A flexible and scalable synthesis of 4′-thionucleosides. RSC Publishing. [Link]

Sources

Stability issues of 9-Benzyl-2,9-diazaspiro[5.5]undecane under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Troubleshooting Stability

Welcome to the Technical Support Center for 9-Benzyl-2,9-diazaspiro[5.5]undecane. This guide is intended for researchers, scientists, and drug development professionals who are working with this diazaspirocyclic compound. Here, we provide in-depth technical guidance on its stability under various conditions, potential degradation pathways, and troubleshooting strategies for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 9-Benzyl-2,9-diazaspiro[5.5]undecane that influence its stability?

A1: The stability of 9-Benzyl-2,9-diazaspiro[5.5]undecane is primarily dictated by two key structural motifs: the spiroaminal core and the N-benzyl group .

  • Spiroaminal Core: The spirocyclic system containing two nitrogen atoms attached to a single carbon is known as a spiroaminal. This functional group is known to be sensitive to acidic conditions, under which it can undergo hydrolysis.[1]

  • N-Benzyl Group: The benzyl group attached to one of the nitrogen atoms can be susceptible to cleavage under certain reductive conditions, a process known as debenzylation. The presence of the nitrogen atom can influence the reactivity of this group.

Q2: How stable is 9-Benzyl-2,9-diazaspiro[5.5]undecane in acidic solutions?

A2: 9-Benzyl-2,9-diazaspiro[5.5]undecane is expected to be unstable in acidic aqueous media. Cyclic aminals, such as the core of this molecule, undergo rapid and reversible hydrolysis at low pH.[1] Studies on similar cyclic aminals have shown that they are generally stable down to a pH of 6, with slow decomposition observed between pH 4 and 5. Significant hydrolysis occurs at pH 3, and decomposition is rapid at pH 2.[1]

Q3: What is the expected stability of 9-Benzyl-2,9-diazaspiro[5.5]undecane under basic conditions?

A3: Generally, the spiroaminal core of the molecule is stable in neutral to basic environments.[1] However, prolonged exposure to strong bases at elevated temperatures could potentially lead to other degradation pathways, although this is less common than acid-catalyzed hydrolysis.

Q4: Can the benzyl group be cleaved during routine experimental procedures?

A4: Cleavage of the N-benzyl group, or debenzylation, is a potential concern, particularly under reductive conditions. While stable to many routine manipulations, catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) is a common method for cleaving benzyl groups from amines.[2][3] The acidity of the reaction medium can also influence the rate of debenzylation.[2][4]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 9-Benzyl-2,9-diazaspiro[5.5]undecane.

Issue 1: Unexpected loss of compound during workup with acidic solutions.

  • Observation: You observe a significant decrease in the yield of 9-Benzyl-2,9-diazaspiro[5.5]undecane after an extraction or purification step involving an acidic aqueous wash (e.g., dilute HCl).

  • Probable Cause: Acid-catalyzed hydrolysis of the spiroaminal core. The protonation of one of the nitrogen atoms initiates the ring-opening of the spiroaminal, leading to the formation of a more polar, water-soluble amino-aldehyde or amino-ketone intermediate, which is then lost to the aqueous phase.

  • Troubleshooting Protocol:

    • Avoid Strong Acids: Whenever possible, use neutral or slightly basic conditions for extractions and washes. A saturated sodium bicarbonate solution or dilute sodium carbonate solution can be used to neutralize any acidic residues.

    • pH Monitoring: If an acidic wash is unavoidable, use a very dilute acid (e.g., 0.1 M citric acid) and minimize the contact time. Monitor the pH of the aqueous phase to ensure it does not drop too low.

    • Temperature Control: Perform acidic washes at low temperatures (0-5 °C) to slow down the rate of hydrolysis.

    • Alternative Purification: Consider alternative purification methods that do not involve acidic conditions, such as flash chromatography on silica gel using a non-acidic mobile phase or crystallization.

Issue 2: Appearance of a new, more polar impurity in HPLC analysis after storage in a protic solvent.

  • Observation: Upon re-analyzing a sample of 9-Benzyl-2,9-diazaspiro[5.5]undecane that has been stored in a solvent like methanol or ethanol, you notice a new peak in the HPLC chromatogram, typically at an earlier retention time.

  • Probable Cause: This could be due to slow hydrolysis of the spiroaminal if the solvent contains trace amounts of acid. Protic solvents can facilitate proton transfer, contributing to this degradation.

  • Troubleshooting Protocol:

    • Solvent Purity: Use high-purity, anhydrous solvents for sample preparation and storage.

    • Aprotic Solvents: For long-term storage of solutions, consider using aprotic solvents such as acetonitrile or THF.

    • Buffering: If a protic solvent must be used, consider adding a small amount of a non-nucleophilic base (e.g., triethylamine) to scavenge any trace acidity.

    • Storage Conditions: Store solutions at low temperatures (-20 °C) and protected from light to minimize degradation.

Issue 3: Formation of a debenzylated impurity during a reaction.

  • Observation: You detect the presence of 2,9-diazaspiro[5.5]undecane as an impurity in your reaction mixture, confirmed by LC-MS analysis.[5]

  • Probable Cause: The reaction conditions are promoting the cleavage of the N-benzyl group. This is common in reactions involving catalytic hydrogenation but can also occur under other reductive or strongly acidic conditions.

  • Troubleshooting Protocol:

    • Re-evaluate Reductive Steps: If your synthesis involves a reduction, consider alternative reagents that are less likely to cause debenzylation. For example, if you are reducing another functional group in the molecule, you might choose a milder reducing agent or different reaction conditions (e.g., temperature, pressure).

    • Catalyst Screening: In catalytic hydrogenation, the choice of catalyst and support can influence selectivity. Consider screening different catalysts (e.g., PtO2, Raney Nickel) or using a catalyst poison to reduce the activity towards debenzylation.

    • Protecting Group Strategy: If debenzylation is a persistent issue, you may need to reconsider your protecting group strategy. A different N-protecting group that is stable to your reaction conditions could be employed.

Potential Degradation Pathways

Understanding the potential degradation pathways of 9-Benzyl-2,9-diazaspiro[5.5]undecane is crucial for designing stable formulations and interpreting stability studies.[6]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the spiroaminal moiety is susceptible to hydrolysis. The reaction is initiated by protonation of one of the nitrogen atoms, followed by nucleophilic attack of water, leading to ring opening.

9-Benzyl-2,9-diazaspiro[5.5]undecane 9-Benzyl-2,9-diazaspiro[5.5]undecane Protonated Intermediate Protonated Intermediate 9-Benzyl-2,9-diazaspiro[5.5]undecane->Protonated Intermediate + H+ Ring-Opened Intermediate Ring-Opened Intermediate Protonated Intermediate->Ring-Opened Intermediate + H2O Hydrolysis Products Hydrolysis Products Ring-Opened Intermediate->Hydrolysis Products - H+

Caption: Acid-catalyzed hydrolysis of the spiroaminal.

Debenzylation

The N-benzyl group can be cleaved under reductive conditions, particularly catalytic hydrogenation.

9-Benzyl-2,9-diazaspiro[5.5]undecane 9-Benzyl-2,9-diazaspiro[5.5]undecane 2,9-Diazaspiro[5.5]undecane + Toluene 2,9-Diazaspiro[5.5]undecane + Toluene 9-Benzyl-2,9-diazaspiro[5.5]undecane->2,9-Diazaspiro[5.5]undecane + Toluene [H], Catalyst

Sources

Managing diastereoselectivity in the synthesis of substituted diazaspiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted diazaspiro[5.5]undecanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereochemistry in this important class of heterocyclic compounds. Diazaspiro[5.5]undecanes are privileged scaffolds in drug discovery, appearing in molecules targeting a range of biological pathways.[1][2] However, controlling the relative stereochemistry of substituents on the spirocyclic core is a significant synthetic challenge.

This document provides answers to frequently asked questions and detailed troubleshooting guides for common issues encountered during synthesis. We will delve into the mechanistic underpinnings of stereocontrol, offering practical, field-tested advice to improve the diastereoselectivity of your reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the diazaspiro[5.5]undecane core, and which are most amenable to stereocontrol?

A1: Several robust strategies exist, each with distinct advantages for controlling diastereoselectivity. The most common are:

  • Double Michael Addition: This is a powerful cascade reaction, often involving the addition of a nucleophile (like N,N-dimethylbarbituric acid) to a 1,5-diaryl-1,4-pentadien-3-one derivative.[3][4] Diastereoselectivity is typically governed by the reaction conditions (base, solvent, temperature) which influence the conformation of the intermediates during the second cyclizing Michael addition.

  • Aza-Diels-Alder Reaction: This cycloaddition approach constructs one of the piperidine rings by reacting an imine (the aza-dienophile) with a diene.[5] Stereocontrol is achieved through the inherent facial selectivity of the diene and dienophile, often influenced by chiral catalysts or auxiliaries, and follows principles like the endo rule.[6]

  • Intramolecular Cyclization: These methods involve building a linear precursor containing the necessary nitrogen nucleophiles and electrophilic centers, followed by a ring-closing step. Diastereoselectivity is determined by substrate control, where existing stereocenters in the precursor chain direct the formation of new ones during cyclization.

  • Chiral Auxiliary-Mediated Synthesis: This classic approach involves temporarily attaching a chiral auxiliary to the starting material to direct the stereochemical course of key bond-forming reactions.[7][8] The auxiliary creates a chiral environment that favors the formation of one diastereomer over others.

Q2: What fundamental factors govern diastereoselectivity in these syntheses?

A2: Diastereoselectivity arises from differences in the activation energies of the transition states leading to the different diastereomeric products. Key influencing factors include:

  • Steric Hindrance: The non-bonded interactions between substituents in the transition state. The thermodynamically favored product often results from a transition state that minimizes these steric clashes.

  • Stereoelectronic Effects: The influence of orbital alignment on reaction pathways. For instance, in conjugate additions, axial attack on a cyclohexanone ring is often preferred for optimal orbital overlap with the π-system.[9][10]

  • Catalyst/Reagent Control: Chiral Lewis acids, bases, or organocatalysts can create a defined chiral environment, selectively stabilizing the transition state for the desired diastereomer.[11][12]

  • Solvent Effects: Solvents can influence selectivity by differentially solvating transition states, affecting their relative energies. Polar solvents might stabilize more polar transition states, while non-polar solvents may favor those with less charge separation.

  • Temperature: Lowering the reaction temperature generally increases selectivity. Since the difference in activation energies between the two pathways is often small, lower thermal energy (kT) makes it more difficult for the system to overcome the higher energy barrier, thus favoring the lower-energy pathway.

Section 2: Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format.

Guide 1: Poor Diastereoselectivity in Double Michael Addition Reactions

Q: My base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to a diarylidene acetone is producing a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?

A: This is a common issue where the kinetic and thermodynamic products are formed at similar rates. The key is to manipulate the reaction conditions to favor one cyclization pathway over the other. Here is a systematic approach to troubleshoot this problem.

G start Problem: Poor d.r. in Double Michael Addition step1 Step 1: Optimize the Base (Stoichiometry & Identity) start->step1 step2 Step 2: Screen Solvents step1->step2 If selectivity remains low sub1 Rationale: Base concentration affects enolate geometry and aggregation. Weak organic bases (e.g., diethylamine) often provide better selectivity than strong inorganic bases. step1->sub1 step3 Step 3: Vary Reaction Temperature step2->step3 If selectivity remains low sub2 Rationale: Solvent polarity can influence the conformation of the open-chain intermediate before the second cyclization. Test a range from non-polar (Toluene) to polar aprotic (CH2Cl2, THF). [3] step2->sub2 step4 Step 4: Confirm Structure & Purity step3->step4 Analyze optimal conditions sub3 Rationale: Lowering temperature increases the energy difference (ΔΔG‡) between competing transition states, enhancing selectivity. Try running the reaction at 0 °C or -20 °C. step3->sub3 sub4 Rationale: Ensure starting material is pure (e.g., E,E-isomer of divinylketone). Use NMR and X-ray crystallography to confirm the stereochemistry of the major product. [5] step4->sub4

Caption: Troubleshooting workflow for poor diastereoselectivity.

Detailed Protocol Steps:

  • Analyze the Base: The choice and amount of base are critical. In the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, using diethylamine as a base in dichloromethane has been shown to be effective.[3][13]

    • Action: Start by titrating the amount of base. Try using catalytic amounts (0.1 eq), 1.0 eq, and a slight excess (2.5 eq).[3] A higher concentration of base may favor the thermodynamic product.

    • Causality: The base is not just a proton abstractor; it can participate in the transition state. An organic base like diethylamine can form hydrogen bonds that help organize the intermediate for a stereoselective cyclization, an effect not possible with bases like NaH or K2CO3.

  • Solvent Screening: The conformation of the flexible intermediate after the first Michael addition is highly dependent on the solvent environment.

    • Action: Screen a range of solvents with varying polarities. Compare results in dichloromethane, chloroform, THF, and toluene.[3]

    • Causality: A non-polar solvent like toluene may promote a more compact, folded transition state to minimize unfavorable interactions with the solvent, potentially leading to higher diastereoselectivity. In contrast, a more polar solvent like dichloromethane can better solvate charged intermediates, which may favor a different, less selective pathway.

  • Temperature Control: Thermodynamics is your ally.

    • Action: Perform the reaction at room temperature, 0 °C, and -20 °C. Be aware that reaction times will increase significantly at lower temperatures.

    • Causality: According to the Eyring equation, the ratio of products is exponentially related to the difference in the free energies of activation (ΔΔG‡) and inversely related to temperature. Lowering the temperature amplifies the impact of this energy difference, leading to a higher diastereomeric ratio (d.r.).

Table 1: Example Optimization Data for Double Michael Addition

EntryBase (eq.)SolventTemp (°C)Time (h)Yield (%)d.r.
1Et₂NH (1.0)CH₂Cl₂25243355:45
2Et₂NH (2.5)CH₂Cl₂2529885:15
3Et₂NH (2.5)Toluene2549290:10
4Et₂NH (2.5)Toluene01288>95:5
Data is illustrative, based on trends reported in the literature.[3][4]
Guide 2: Controlling Stereochemistry in Aza-Diels-Alder Reactions

Q: My Lewis acid-catalyzed aza-Diels-Alder reaction to form a diazaspirocycle is giving low endo/exo selectivity. How can I favor the desired diastereomer?

A: The endo/exo selectivity in Diels-Alder and its aza-variants is a classic challenge, governed by a combination of secondary orbital interactions and sterics.[6][14]

  • Understand the Endo Rule: For many [4+2] cycloadditions, the major product arises from the endo transition state. This is often attributed to stabilizing secondary orbital interactions between the p-orbitals of the activating group on the dienophile and the developing π-system of the diene.[6]

    • Action: First, confirm which diastereomer you are forming and which is desired. The stereochemistry can be assigned using techniques like NOESY NMR or X-ray crystallography.[15]

  • Choice of Lewis Acid: The Lewis acid is not just a catalyst; it is a critical controller of stereochemistry. It coordinates to the imine nitrogen, lowering the LUMO energy and altering the steric environment.

    • Action: Screen a panel of Lewis acids with varying steric bulk and Lewis acidity (e.g., BF₃·OEt₂, TiCl₄, SnCl₄, Sc(OTf)₃).

    • Causality: A bulky Lewis acid can physically block one face of the dienophile, forcing the diene to approach from the less hindered side. Furthermore, the geometry of coordination can lock the dienophile in a conformation that favors one transition state. Chiral Lewis acids are specifically designed to create a highly asymmetric environment, leading to high enantioselectivity and often high diastereoselectivity.[16]

G cluster_endo Endo Transition State cluster_exo Exo Transition State endo_ts Secondary Orbital Interaction (Stabilizing) endo_product Kinetic Product (Major) endo_ts->endo_product Lower ΔG‡ exo_ts Sterically Less Hindered (No Secondary Interaction) exo_product Thermodynamic Product (Minor) exo_ts->exo_product Higher ΔG‡ start Aza-Diels-Alder Reactants start->endo_ts start->exo_ts

Caption: Competing Endo vs. Exo transition states in Aza-Diels-Alder reactions.

  • Modify the Nitrogen Substituent: The group on the imine nitrogen (e.g., a sulfonyl or acyl group) is crucial.

    • Action: An electron-withdrawing group is necessary to activate the imine. Compare different activating groups (e.g., Tosyl vs. Boc vs. Benzoyl).

    • Causality: The size and coordinating ability of this group influence both the electronic properties and the steric environment of the dienophile, directly impacting the balance between the endo and exo pathways.[14]

Guide 3: Issues with Chiral Auxiliary-Mediated Syntheses

Q: I've successfully used an Evans oxazolidinone auxiliary to set a stereocenter on a precursor to my diazaspirocycle, but now I'm struggling to remove the auxiliary without racemization or decomposition.

A: This is a critical final step in any auxiliary-based strategy. The conditions for auxiliary removal must be carefully chosen to be orthogonal to the functionality present in your molecule.[17]

  • Standard Cleavage Conditions: Evans auxiliaries are typically cleaved under reductive, acidic, or basic conditions to yield different functional groups.

    • LiAlH₄ or LiBH₄: Reduces the acyl group to the primary alcohol.

    • LiOH / H₂O₂: Saponifies to the carboxylic acid.

    • Me₂AlCl or Ti(O-iPr)₄ / R'OH: Transesterifies to the corresponding ester.

  • Troubleshooting the Cleavage:

    • Problem: Epimerization at the α-carbon. This occurs if the cleavage conditions generate an enolizable intermediate under basic or harsh thermal conditions.

      • Solution: Use milder, low-temperature conditions. For saponification, LiOH/H₂O₂ at 0 °C is standard. For reduction, LiBH₄ is milder than LiAlH₄. Avoid strong, non-coordinating bases.

    • Problem: Decomposition of the molecule. Your spirocycle may contain other functional groups sensitive to the cleavage conditions (e.g., esters, protecting groups).

      • Solution: Choose a cleavage method that is compatible with your other functional groups. If your molecule is base-sensitive, consider acidic or reductive cleavage. If it is sensitive to strong reductants, transesterification using Lewis acids at low temperatures might be the best option.

    • Problem: Poor yield of cleaved product. This can be due to incomplete reaction or difficult purification.

      • Solution: Ensure you are using a sufficient excess of the cleavage reagent. The cleaved auxiliary is water-soluble, so a standard aqueous workup should remove it efficiently. If not, consider a silica gel plug or column chromatography.

Guide 4: Separating Diastereomers Post-Synthesis

Q: My reaction produced a 70:30 mixture of diastereomers. I need a pure sample of the major isomer. What's the best approach for separation?

A: Separating diastereomers is often more straightforward than separating enantiomers because they have different physical properties.[18] The choice of method depends on the scale and the physical nature of your compounds.

G start Have a Diastereomeric Mixture q1 Is the material crystalline? start->q1 recryst Attempt Recrystallization q1->recryst Yes chrom Use Flash Chromatography q1->chrom No / Unsuccessful sub_recryst Screen various solvents. Often, one diastereomer is significantly less soluble than the other. recryst->sub_recryst sub_chrom Systematically screen solvent systems (e.g., Hex/EtOAc, DCM/MeOH). Use TLC to find a system with good ΔRf. Consider reverse-phase (C18) if normal phase fails. [21] chrom->sub_chrom

Sources

Removal of palladium catalyst residues from 9-Benzyl-2,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Catalyst Residue Removal

Compound of Interest: 9-Benzyl-2,9-diazaspiro[5.5]undecane

Welcome to the technical support center for the purification of 9-Benzyl-2,9-diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective removal of palladium catalyst residues. As your Senior Application Scientist, my goal is to explain not just the "how" but the "why" behind these critical purification steps, ensuring you can achieve the highest purity for your compound.

The presence of nitrogen-containing functional groups, such as the two secondary amines in 9-Benzyl-2,9-diazaspiro[5.5]undecane, presents a significant challenge in post-reaction purification. These amine groups act as strong ligands, forming stable complexes with palladium species, which can make them difficult to remove using standard methods like simple filtration or crystallization.[1] This guide provides a systematic approach to tackling this issue.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my 9-Benzyl-2,9-diazaspiro[5.5]undecane reaction mixture?

A1: The core of the problem lies in the chemical structure of your target molecule. The two amine nitrogens in the diazaspiro[5.5]undecane core are excellent chelating agents for palladium. This means they can form strong, soluble coordination complexes with residual palladium species (e.g., Pd(0), Pd(II)) remaining from your coupling reaction. These complexes are often carried through traditional purification steps like column chromatography, leading to persistent contamination of your final product.[1][2]

Q2: What are the primary methods for removing palladium from amine-containing compounds?

A2: The most effective strategies are designed to break the palladium-amine complex or provide a substrate with a higher affinity for the metal. The main methods include:

  • Adsorption using Metal Scavengers: This is the most widely used and often most effective technique. Solid-supported materials, such as functionalized silica or polymers, are equipped with ligands (e.g., thiols, thioureas, triamines) that have a very high affinity for palladium.[3][4]

  • Activated Carbon Treatment: A cost-effective method where activated carbon adsorbs the palladium residues.[5][6] However, it can be less selective and may lead to the loss of your desired product through non-specific adsorption.[3]

  • Crystallization: While sometimes effective, crystallization alone may not be sufficient for compounds with strong chelating groups. The palladium complex can co-crystallize with the product. The effectiveness can sometimes be improved by adding additives that keep the palladium species in the mother liquor.[7][8]

  • Extraction: Liquid-liquid extraction can be used to partition the palladium into a separate phase, but its efficiency is highly dependent on the specific palladium species and solvent system.[5][9]

Q3: How do I choose the most suitable palladium scavenger for my compound?

A3: The choice of scavenger is critical and depends on the nature of the palladium species and the reaction conditions.[4][5] For amine-containing compounds like yours, you need a scavenger that can compete effectively with the product for the palladium.

  • Thiol-based scavengers (e.g., SiliaMetS Thiol, QuadraSil MP): These are often the first choice. The soft sulfur atom has a very high affinity for soft metals like palladium, forming a stronger bond than the nitrogen in your amine.[10]

  • Thiourea-based scavengers: Also highly effective for various forms of palladium and widely used in the pharmaceutical industry.[11][12]

  • Dimercaptotriazine (DMT)-based scavengers: These are broad-spectrum scavengers effective against a wide range of palladium species and can be useful when dealing with inconsistent reaction outcomes.[3]

  • Amine-based scavengers (e.g., Diamine, Triamine): While seemingly counterintuitive, these can be effective, particularly for certain palladium complexes.[12]

A screening approach is always recommended to identify the optimal scavenger for your specific process (see Protocol 1).

Q4: What are the acceptable limits for palladium in a pharmaceutical product?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities. For palladium, which is considered a metal of significant toxicological concern, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[13] The acceptable concentration in parts per million (ppm) in your final Active Pharmaceutical Ingredient (API) is calculated based on the maximum daily dose of the drug.[7][13] It is best practice to reduce palladium levels to as low as reasonably practicable, often targeting <10 ppm.[2][14]

Q5: What is the most reliable method for quantifying residual palladium?

A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for quantifying trace metal residues in pharmaceutical products.[8] It offers the high sensitivity and accuracy required to detect palladium at the low ppm or even parts per billion (ppb) levels mandated by regulatory authorities.[8] While other methods exist, ICP-MS is the definitive technique for final product validation.[8]

Troubleshooting Guide

This section addresses specific issues you might encounter during the palladium removal process.

Issue 1: High residual palladium (>50 ppm) detected after treatment with a scavenger.

  • Probable Cause 1: Insufficient Scavenger Amount. The amount of scavenger may be too low to capture all the palladium, especially if the initial concentration is high.

    • Solution: Increase the equivalents of the scavenger. It is recommended to start with at least 4-5 equivalents relative to the initial amount of palladium catalyst used.[15] If the palladium concentration is unknown, calculate the required amount based on the theoretical catalyst loading.

  • Probable Cause 2: Suboptimal Scavenging Conditions. Time and temperature play a crucial role in the efficiency of the scavenging process.

    • Solution: Increase the reaction time (e.g., from 2-4 hours to 18-24 hours) and/or the temperature (e.g., from room temperature to 40-60 °C).[1][3] This provides more energy and time for the scavenger to displace the palladium from your amine-containing product.

  • Probable Cause 3: Incorrect Scavenger Choice. The selected scavenger may not have a high enough affinity for the specific palladium species present in your mixture.

    • Solution: Perform a screening experiment with different types of scavengers (thiol, thiourea, DMT, etc.) to identify the most effective one for your system (see Protocol 1).

Issue 2: Significant loss of 9-Benzyl-2,9-diazaspiro[5.5]undecane during purification.

  • Probable Cause 1: Non-specific Adsorption. This is a common issue, particularly with activated carbon, but can also occur with some silica-based scavengers.[3] The porous surface of the adsorbent can trap your product along with the palladium.

    • Solution A: Minimize the amount of adsorbent used to the lowest effective quantity.

    • Solution B: After filtering off the scavenger, wash the filter cake thoroughly with a fresh portion of the solvent to recover adsorbed product.

    • Solution C: Switch to a different type of scavenger. Some scavengers are designed to minimize non-specific binding.[1]

  • Probable Cause 2: Solvent Mismatch. The solvent can influence the binding of both the palladium and your product to the scavenger.

    • Solution: Choose a solvent in which your product is highly soluble. This will help keep it in the solution phase and reduce its tendency to adsorb onto the solid scavenger.

Issue 3: Inconsistent palladium removal from one batch to another.

  • Probable Cause: Variation in Palladium Species. The oxidation state (e.g., Pd(0) vs. Pd(II)) and coordination environment of the residual palladium can vary between runs depending on minor differences in reaction work-up or quenching.[5] Different species may have different affinities for your product and the scavenger.

    • Solution A: Standardize the Work-up. Ensure that every step of your reaction work-up prior to scavenging is identical for each batch.

    • Solution B: Use a Broad-Spectrum Scavenger. Scavengers like those based on DMT are known to be effective against a wider range of palladium species.[3]

    • Solution C: Consider a Pre-treatment Step. In some cases, a mild oxidation or reduction step can convert the various palladium species into a single, more easily removed form before introducing the scavenger.[3]

Data Presentation

The selection of a scavenger is a critical, system-dependent choice.[5] The table below provides a general comparison of common scavenger types for removing palladium from nitrogen-rich compounds.

Scavenger Functional GroupTypical EfficiencyKey AdvantagesPotential Considerations
Thiol Very HighRobust, high affinity for Pd(0) and Pd(II). Widely used in pharma.[5][12]Can sometimes require elevated temperatures for optimal performance.
Thiourea HighVersatile, effective for many forms of palladium.[11][12]
DMT (Dimercaptotriazine) HighBroad-spectrum, good for various Pd species.[3]
Activated Carbon Moderate to HighCost-effective.[5]Can cause significant product loss due to non-specific adsorption.[3]
Triamine Moderate to HighEffective for certain Pd complexes.[12]May have lower capacity than sulfur-based scavengers.

Experimental Protocols & Workflows

Workflow for Palladium Removal and Analysis

The following diagram illustrates a typical workflow for selecting a scavenger and purifying your product.

Palladium_Removal_Workflow cluster_screening Phase 1: Scavenger Screening cluster_bulk Phase 2: Bulk Purification A Crude Product Solution (Known Pd concentration) B Aliquot into separate vials A->B C1 Add Scavenger 1 (e.g., Thiol) B->C1 C2 Add Scavenger 2 (e.g., Thiourea) B->C2 C3 Add Scavenger 3 (e.g., DMT) B->C3 D Agitate at defined Temp & Time C1->D C2->D C3->D E Filter and Analyze Supernatant via ICP-MS D->E F Select Most Effective Scavenger E->F G Crude Product Batch H Add Optimal Scavenger (from Phase 1) G->H I Agitate under Optimized Conditions (Temp, Time) H->I J Filter to Remove Scavenger I->J K Wash Filter Cake with Fresh Solvent J->K L Combine Filtrate & Washings K->L M Solvent Removal L->M N Purified Product (Analyze for final Pd ppm) M->N

Caption: A two-phase workflow for palladium removal.

Protocol 1: Palladium Removal using a Functionalized Silica Scavenger

This protocol describes a general procedure for using a solid-supported scavenger like SiliaMetS® Thiol.

  • Dissolution: Dissolve the crude 9-Benzyl-2,9-diazaspiro[5.5]undecane containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate) to a concentration of 10-50 mg/mL.[3]

  • Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS Thiol). A typical starting point is 4-5 equivalents relative to the initial mass of the palladium catalyst.

  • Stirring: Stir the mixture at a suitable temperature. Start with room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 18 hours.[3] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to completely remove the solid scavenger.[3]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[3]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[3]

  • Analysis: Submit a sample of the purified product for palladium content analysis using ICP-MS to confirm that the desired purity level has been reached.[8]

Protocol 2: Palladium Removal Using Activated Carbon

This protocol outlines the use of activated carbon, a more economical but potentially lower-yielding option.

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[3]

  • Carbon Addition: Add activated carbon (e.g., Darco® KB-B). A typical loading is 0.1 to 0.5 times the weight of the crude product.[5]

  • Stirring: Stir the slurry at a moderately elevated temperature (e.g., 45-60 °C) for an extended period, typically 12-18 hours.[5]

  • Filtration: While still warm, filter the mixture through a pad of celite to remove the activated carbon. This step can be slow and may require pressure or vacuum filtration.

  • Washing: Wash the carbon cake thoroughly with hot solvent to recover as much product as possible. Be aware that this wash may also leach some of the captured palladium back into the solution.[5]

  • Concentration & Analysis: Combine the filtrate and washings, remove the solvent, and analyze the final product for residual palladium using ICP-MS.

Mechanism of Action: Scavenging Palladium from an Amine

The diagram below illustrates the proposed mechanism where a thiol-based scavenger displaces palladium from its complex with 9-Benzyl-2,9-diazaspiro[5.5]undecane.

Mechanism mol 9-Benzyl-2,9-diazaspiro[5.5]undecane pd Pd(II) mol->pd Chelation by Amine Groups mol_free Purified Product scavenger Silica-Thiol Scavenger (Si-SH) pd->scavenger Displacement pd_captured Pd(II) scavenger->pd_captured Stronger Affinity (S-Pd Bond Formation) scavenger_bound Palladium Bound to Scavenger

Caption: Palladium capture by a thiol scavenger.

References

  • Cano, R., McTiernan, C., & Scaiano, J. C. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage. [Link]

  • Johnson Matthey. (2016). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]

  • Various Authors. (2015). How can I remove palladium Pd catalyst easily? ResearchGate. [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • SiliCycle. (2014). Palladium Acetate removed by SiliaMetS Thiol in fixed-bed mode. YouTube. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Osaka Gas Chemicals. [Link]

  • S. V. Ryabukhin, et al. (2020). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]

  • SiliCycle. (n.d.). SiliaMetS® Metal Scavengers. Technology Networks. [Link]

  • Welch, C. J., et al. (2005). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ResearchGate. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development.
  • Crudden, C. M., & Sateesh, M. (2000). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • SiliCycle. (n.d.). SiliametS Metal Scavengers. Velocity Scientific Solutions. [Link]

  • Welch, C. J., et al. (2010).
  • J&K Scientific. (n.d.). 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile. J&K Scientific. [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. SpinChem. [Link]

  • Element Lab Solutions. (n.d.). SiliCycle SiliaMetS Metal Scavengers. Element Lab Solutions. [Link]

  • Yamada, T., et al. (2018). Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst in C–C Coupling Reactions. Organic Process Research & Development. [Link]

  • Biffis, A., et al. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books.
  • Johnson Matthey. (n.d.). QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow. ResearchGate. [Link]

  • Sadjadi, S., & Ghafuri, H. (2017).
  • Slocik, J. M., et al. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. PubMed. [Link]

  • Al-Amin, M., et al. (2021). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

Sources

Alternative protecting group strategies for 2,9-diazaspiro[5.5]undecane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Alternative Protecting Group Strategies and Troubleshooting

Welcome to the technical support center for the synthesis of 2,9-diazaspiro[5.5]undecane. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable spirocyclic scaffold. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

The 2,9-diazaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional structure that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[1] However, the symmetric nature of this diamine presents a significant challenge in its synthetic manipulation, particularly in achieving selective mono-protection, a crucial step for its elaboration into more complex molecules. This guide will focus on alternative protecting group strategies to overcome these hurdles.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and manipulation of 2,9-diazaspiro[5.5]undecane derivatives.

Issue 1: Low Yield of Mono-Boc Protected 2,9-Diazaspiro[5.5]undecane

Question: I am attempting a mono-Boc protection of 2,9-diazaspiro[5.5]undecane using one equivalent of Boc-anhydride, but I am getting a mixture of starting material, the desired mono-protected product, and the di-protected byproduct, with a low yield of the mono-Boc derivative. How can I improve the selectivity for mono-protection?

Answer:

This is a very common issue when dealing with symmetric diamines. The direct reaction of the diamine with one equivalent of Boc-anhydride often leads to a statistical mixture of products due to the similar reactivity of the two secondary amine groups. Here are several strategies to enhance the selectivity for mono-protection:

  • In Situ Mono-Protonation Strategy: This is a highly effective method. By adding one equivalent of a strong acid, you can protonate one of the amine nitrogens, rendering it unreactive towards the electrophilic Boc-anhydride. The remaining free amine can then be selectively protected.

    • Causality: The protonated amine exists as an ammonium salt, which is not nucleophilic and will not react with Boc-anhydride. This effectively differentiates the two otherwise identical amine groups.

    Experimental Protocol: In Situ Mono-hydrochloride Formation for Selective Mono-Boc Protection

    • Dissolve 2,9-diazaspiro[5.5]undecane (1.0 eq) in anhydrous methanol (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of chlorotrimethylsilane (TMSCl) (1.0 eq) in anhydrous methanol dropwise to the cooled solution of the diamine. Alternatively, a solution of HCl in dioxane can be used. This generates one equivalent of HCl in situ.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the mono-hydrochloride salt.

    • To this mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.1 eq) in anhydrous methanol dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of 9-10.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-Boc-protected product.

    • Purify the product by column chromatography on silica gel.

  • Slow Addition at Low Temperature: Adding the Boc-anhydride solution very slowly to a cooled solution of the diamine can sometimes favor mono-protection.

    • Causality: This technique maintains a low concentration of the protecting group reagent, reducing the probability of a second protection event occurring on the same molecule before all diamine molecules have had a chance to react once.

  • Use of a Bulky Base: Employing a sterically hindered non-nucleophilic base can sometimes improve selectivity, although this is less common for this specific substrate.

Issue 2: Difficulty in Separating Mono- and Di-Protected Products

Question: I have a mixture of mono-Boc and di-Boc protected 2,9-diazaspiro[5.5]undecane. They have very similar Rf values on TLC, making purification by column chromatography challenging. Are there any alternative purification strategies?

Answer:

The similar polarity of the mono- and di-protected products can indeed make chromatographic separation difficult. Here are a few approaches to consider:

  • Acidic Extraction: The mono-protected product still possesses a basic amine and can be protonated, while the di-protected product is non-basic. This difference in basicity can be exploited for separation.

    Experimental Protocol: Purification via Acidic Extraction

    • Dissolve the crude mixture in a water-immiscible organic solvent like dichloromethane or ethyl acetate.

    • Extract the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). The mono-protected product will be protonated and move into the aqueous layer, while the di-protected product and any unreacted starting material (if not already removed) will remain in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

    • Carefully basify the aqueous layer with a suitable base (e.g., 1 M NaOH or saturated NaHCO₃) to a pH of 9-10, while cooling in an ice bath.

    • Extract the now deprotonated and water-insoluble mono-protected product back into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified mono-Boc-protected product.

  • Selective Deprotection of the Di-Protected Species: If you have a significant amount of the di-protected product, you can consider a selective deprotection to convert it back to the mono-protected compound. However, this requires careful control of reaction conditions to avoid complete deprotection. A more practical approach is to carry the di-protected product through to the final deprotection step if the desired product is the fully deprotected diamine with a modification on one nitrogen.

Issue 3: Incomplete Deprotection of a Benzyl (Bn) Group

Question: I am trying to remove a benzyl group from the N-9 position of a 2,9-diazaspiro[5.5]undecane derivative via catalytic hydrogenation (H₂, Pd/C), but the reaction is sluggish and incomplete. What could be the issue?

Answer:

Incomplete hydrogenolysis of N-benzyl groups can be due to several factors. Here’s a troubleshooting guide:

  • Catalyst Poisoning: The free amine in your substrate or product can act as a mild poison for the palladium catalyst, reducing its activity.[2]

    • Solution: Perform the hydrogenation in an acidic medium. Adding one equivalent of an acid like HCl or acetic acid will protonate the basic nitrogen atoms, preventing them from coordinating to the palladium surface and poisoning the catalyst.

  • Catalyst Quality and Loading: The activity of the Pd/C catalyst can vary between batches and suppliers.

    • Solution: Ensure you are using a fresh, high-quality catalyst. Increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can also improve the reaction rate.

  • Hydrogen Pressure and Agitation: Insufficient hydrogen pressure or poor mixing can limit the reaction rate.

    • Solution: While balloon pressure is often sufficient, for stubborn deprotections, using a Parr shaker or a similar apparatus to increase the hydrogen pressure (e.g., to 50 psi) can be beneficial. Ensure vigorous stirring to maximize the contact between the substrate, catalyst, and hydrogen.

  • Solvent Choice: The choice of solvent can influence the reaction rate.

    • Solution: Protic solvents like ethanol or methanol are generally effective. Acetic acid can also be used as a solvent and has the added benefit of preventing catalyst poisoning.

Experimental Protocol: Optimized Hydrogenolysis of an N-Benzyl Group

  • In a suitable hydrogenation vessel, dissolve the N-benzyl-2,9-diazaspiro[5.5]undecane derivative (1.0 eq) in ethanol or methanol.

  • Add one equivalent of acetic acid or hydrochloric acid (as a solution in a compatible solvent).

  • Carefully add 10-20 mol% of 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, evacuate, and backfill with hydrogen gas (3 times).

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1 atm to 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Frequently Asked Questions (FAQs)

Q1: What is an orthogonal protecting group strategy and how can it be applied to 2,9-diazaspiro[5.5]undecane?

An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different reaction conditions, allowing for the selective deprotection of one group without affecting the others.[3][4] For 2,9-diazaspiro[5.5]undecane, a common and effective orthogonal strategy is the use of Boc and Fmoc protecting groups.

  • Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane).

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions (e.g., 20% piperidine in dimethylformamide (DMF)).[3]

This allows for the selective functionalization of either the N-2 or N-9 position.

Q2: How can I synthesize N-Boc-N'-Fmoc-2,9-diazaspiro[5.5]undecane?

A logical synthetic route would involve the following steps:

  • Mono-Boc Protection: Synthesize mono-Boc-2,9-diazaspiro[5.5]undecane using the in situ mono-protonation strategy described in the troubleshooting section.

  • Fmoc Protection: Protect the remaining free amine of mono-Boc-2,9-diazaspiro[5.5]undecane with an Fmoc protecting group.

Experimental Protocol: Synthesis of N-Boc-N'-Fmoc-2,9-diazaspiro[5.5]undecane

  • Dissolve mono-Boc-2,9-diazaspiro[5.5]undecane (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Q3: Are there any alternatives to the Boc/Fmoc orthogonal strategy?

Yes, other protecting group combinations can be employed. For instance, a combination of a Cbz (benzyloxycarbonyl) group and a Boc group can be used.

  • Cbz (Benzyloxycarbonyl): Typically removed by catalytic hydrogenolysis (H₂, Pd/C).

  • Boc (tert-Butoxycarbonyl): Removed with acid.

This strategy is useful if your subsequent reaction steps are sensitive to basic conditions required for Fmoc removal.

Visualizing Protecting Group Strategies

The following diagrams illustrate the decision-making process for choosing a protecting group strategy and the concept of orthogonal protection.

G start Start: 2,9-Diazaspiro[5.5]undecane q1 Need for selective mono-functionalization? start->q1 mono_prot Selective Mono-Protection (e.g., in situ protonation) q1->mono_prot Yes di_prot Di-protection q1->di_prot No q2 Need for further differential functionalization? mono_prot->q2 end Desired Derivatized Product di_prot->end ortho_prot Orthogonal Protection (e.g., Boc and Fmoc) q2->ortho_prot Yes single_prot Single Protecting Group (e.g., Boc) q2->single_prot No ortho_prot->end single_prot->end

Caption: Decision workflow for protecting group strategy.

Orthogonal_Protection N-Boc, N'-Fmoc\n2,9-diazaspiro[5.5]undecane N-Boc, N'-Fmoc Derivative Acidic Conditions (TFA) Basic Conditions (Piperidine) N-Fmoc Derivative N-Fmoc Derivative N-Boc, N'-Fmoc\n2,9-diazaspiro[5.5]undecane:f1->N-Fmoc Derivative Boc removed N-Boc Derivative N-Boc Derivative N-Boc, N'-Fmoc\n2,9-diazaspiro[5.5]undecane:f2->N-Boc Derivative Fmoc removed

Caption: Orthogonal deprotection of Boc and Fmoc groups.

Summary of Protecting Groups

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsOrthogonal to
tert-ButoxycarbonylBocBoc₂O, base (e.g., Et₃N, DIPEA)Strong acid (e.g., TFA, HCl)Fmoc, Cbz
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSu, baseBase (e.g., 20% piperidine in DMF)Boc, Cbz
BenzyloxycarbonylCbz or ZCbz-Cl, baseCatalytic Hydrogenolysis (H₂, Pd/C)Boc, Fmoc

References

  • Fmoc solid phase peptide synthesis (SPPS) is the method of choice for peptide synthesis. Compared to the traditional Boc/Benzyl approach, Fmoc chemistry is a convenient and milder method for the manufacture of peptides. AltaBioscience.
  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters.
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Applic
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central.
  • The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate.
  • How can I deprotect the benzyl group in 6-(benzyloxy)chroman?
  • Yields and purities on mono-Boc protection of diamines (1a-9a).
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • Selective Mono-Boc-Protection of Bispidine. Sciforum.
  • Fmoc-Protected Amino Groups. Organic Chemistry Portal.
  • Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry.
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.
  • Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur.
  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones.
  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Hydrogenolysis of N‐benzyl amines.
  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry.
  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.
  • Synthesis method of N-Boc piperazine.
  • Study of Ni-ZSM-5 Catalysts in the Hydrogenolysis of Benzyl Phenyl Ether: Effects of Ni Loading, Morphology, and Reaction Conditions. NIH.
  • Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Aapptec Peptides.
  • Application Notes and Protocols for the Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes. Benchchem.
  • Preparation of Mono Boc-Protected Unsymmetrical Diamines.
  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. The Royal Society of Chemistry.
  • De-protection of N-Benzyl groups. Sciencemadness.org.

Sources

Validation & Comparative

A Comparative Analysis of Novel PARP Inhibitors: Benchmarking 9-Benzyl-2,9-diazaspiro[5.5]undecane Against Clinically Approved Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone treatment, particularly for cancers harboring defects in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations.[1][2] While clinically approved agents like Olaparib, Rucaparib, Niraparib, and Talazoparib have demonstrated significant efficacy, the quest for novel scaffolds with improved potency, selectivity, and safety profiles is relentless. This guide provides a comparative overview of a novel chemical entity, 9-Benzyl-2,9-diazaspiro[5.5]undecane, within the context of these established PARP inhibitors.

The diazaspiro[5.5]undecane core has been identified as a privileged scaffold in medicinal chemistry, explored for its potential in developing inhibitors for various biological targets, including PARP-1.[3][4] Although public data on the specific biological activity of 9-Benzyl-2,9-diazaspiro[5.5]undecane as a PARP inhibitor is not widely available, its structural class warrants a thorough comparison against the current standards of care. This guide will synthesize data on leading PARP inhibitors to establish a benchmark for evaluating such emerging compounds.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase, primarily PARP-1 and PARP-2, is a family of enzymes crucial for detecting and repairing DNA single-strand breaks (SSBs).[5] When an SSB occurs, PARP binds to the damaged site and synthesizes a chain of poly(ADP-ribose) (PAR), which acts as a scaffold to recruit other DNA repair proteins.[5] In cancers with deficient HR repair pathways (e.g., BRCA1/2 mutations), the repair of DNA double-strand breaks (DSBs) is compromised. These cells become heavily reliant on PARP-mediated SSB repair.

The therapeutic strategy of PARP inhibition is rooted in the concept of synthetic lethality . By inhibiting PARP, SSBs are not repaired and accumulate.[6] During DNA replication, these unresolved SSBs lead to the collapse of replication forks, creating DSBs.[7] In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[6][8]

Two key mechanisms of action define the efficacy of PARP inhibitors:

  • Catalytic Inhibition : The inhibitor binds to the catalytic domain of PARP, preventing the synthesis of PAR chains and the subsequent recruitment of repair machinery.[5]

  • PARP Trapping : The inhibitor stabilizes the PARP-DNA complex, preventing PARP from dissociating from the site of damage.[5][9] This trapped complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, and is considered a major driver of the antitumor activity for some of the most potent inhibitors.[9][10]

PARP_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell (HR Deficient) DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation & PARylation DNA_SSB->PARP Detection SSBR SSB Repair (BER Pathway) PARP->SSBR Recruitment of Repair Proteins SSBR->DNA_SSB Repair DNA_SSB_C DNA Single-Strand Break (SSB) PARPi PARP Inhibitor DNA_SSB_C->PARPi PARP_Trapped PARP Trapping & Catalytic Inhibition PARPi->PARP_Trapped Replication_Fork Replication Fork Collapse PARP_Trapped->Replication_Fork Unrepaired SSB DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_Repair Homologous Recombination (HR) DNA_DSB->HR_Repair Repair Attempt (Defective) Cell_Death Apoptosis / Cell Death HR_Repair->Cell_Death Failed Repair

Figure 1. Mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells.

Comparative Efficacy of Established PARP Inhibitors

To contextualize the potential of novel agents like 9-Benzyl-2,9-diazaspiro[5.5]undecane, we must first establish a performance baseline from clinically validated inhibitors. The key metrics for comparison are biochemical potency (catalytic inhibition), cellular potency, and the efficiency of PARP trapping.

InhibitorPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Cellular Potency (CC₅₀, nM)¹PARP Trapping Potency²
Olaparib ~1-5[11]~1-5~10-100+++
Rucaparib ~0.8[12]~0.5[12]~50-400[12]+++
Niraparib 3.8[13][14]2.1[13][14]~10-90[13]++
Talazoparib ~1~1~0.5-5[9]+++++
9-Benzyl-2,9-diazaspiro[5.5]undecane Data N/AData N/AData N/AData N/A
Table 1. Comparative performance metrics of selected PARP inhibitors. ¹Cellular potency is highly dependent on the cell line, particularly its HR status (BRCA mutation). Values represent a typical range in sensitive (e.g., BRCA-mutant) cell lines. ²PARP trapping potency is a relative measure where Talazoparib is recognized as the most potent trapper by a significant margin.[9][10][15]

Analysis of Comparators:

  • Olaparib : The first-in-class PARP inhibitor, Olaparib, shows potent inhibition of both PARP-1 and PARP-2.[16] It is an effective PARP trapper and has set the benchmark for clinical efficacy in ovarian and breast cancers.[16]

  • Rucaparib : Demonstrates high potency against PARP-1 and PARP-2.[12][17] Its development has highlighted the importance of targeting tumors with both germline and somatic BRCA mutations.[17]

  • Niraparib : A highly selective and potent inhibitor of PARP-1 and PARP-2, Niraparib has shown efficacy as a maintenance therapy in ovarian cancer, irrespective of BRCA status in some contexts.[13][14][18][19][20]

  • Talazoparib : While its catalytic inhibitory activity is comparable to other PARP inhibitors, Talazoparib is distinguished by its exceptionally high PARP trapping potency, which is nearly 100-fold greater than other agents.[9][15] This potent trapping is believed to contribute to its high cytotoxicity in cancer cells at picomolar concentrations.[9][21][22]

For a novel compound from the diazaspiro[5.5]undecane class to be competitive, it would need to demonstrate nanomolar or sub-nanomolar potency in biochemical and cellular assays, coupled with a distinct profile in terms of PARP trapping or selectivity that could translate to an improved therapeutic window.

Experimental Protocols for Inhibitor Characterization

The validation of any new PARP inhibitor relies on a standardized set of robust assays. Below are representative protocols for determining biochemical potency and PARP trapping efficiency.

Protocol 1: Biochemical PARP-1 Activity Assay (Homogeneous Fluorescent Assay)

This protocol outlines a method to determine the IC₅₀ value of a test compound by measuring its ability to inhibit PARP-1's catalytic activity.

Causality: The assay measures the incorporation of biotinylated NAD+ onto histone proteins by PARP-1. Inhibition of PARP-1 results in a decreased signal, allowing for the quantification of inhibitor potency.

  • Reagent Preparation :

    • Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl₂, 0.1 mg/mL BSA.

    • Prepare Histone H1 Substrate: Reconstitute histones in sterile water to 1 mg/mL.

    • Prepare Activated DNA: Use commercially available nicked DNA or activate it with DNase I.

    • Prepare PARP-1 Enzyme: Dilute recombinant human PARP-1 to the working concentration (e.g., 1 nM) in Assay Buffer.

    • Prepare NAD+/Biotinylated-NAD+ Mix: Prepare a mix of NAD+ and Biotinylated-NAD+ in Assay Buffer.

    • Prepare Test Compound: Perform a serial dilution of the test compound (e.g., 9-Benzyl-2,9-diazaspiro[5.5]undecane) in 10% DMSO.

  • Assay Procedure :

    • Add 5 µL of diluted test compound or vehicle (10% DMSO) to wells of a 384-well plate.

    • Add 10 µL of the PARP-1/Activated DNA/Histone H1 pre-mixture to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the NAD+/Biotinylated-NAD+ mix.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of 1 M HCl.

    • Add 20 µL of streptavidin-europium detection reagent.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a time-resolved fluorescence (TRF) reader.

  • Data Analysis :

    • Calculate the percent inhibition for each compound concentration relative to vehicle controls.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: PARP Trapping Assay (Fluorescence Polarization)

This protocol measures the ability of an inhibitor to stabilize the PARP-1 enzyme on a DNA substrate.

Causality: This homogeneous assay uses a fluorescently labeled DNA oligonucleotide.[23] When the large PARP-1 protein binds to this small DNA probe, the complex tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal. An effective trapping agent will lock PARP-1 onto the DNA, leading to a dose-dependent increase in the FP signal.[23][24]

Workflow cluster_workflow PARP Trapping Assay Workflow A 1. Prepare Master Mix (Buffer, Fluorescent DNA) C 3. Dispense Reagents into Plate - 10 µL Master Mix - 2.5 µL Inhibitor/Control - 10 µL 1x Assay Buffer A->C B 2. Prepare Inhibitor Dilutions (e.g., 9-Benzyl-2,9-diazaspiro[5.5]undecane) B->C D 4. Add PARP-1 Enzyme Add 2.5 µL of diluted PARP-1 to all wells except 'Low FP Control' C->D E 5. Incubate 30 minutes at room temperature, protected from light D->E F 6. Read Plate Measure Fluorescence Polarization (FP) on a compatible microplate reader E->F G 7. Analyze Data Plot FP signal vs. log[Inhibitor] to determine EC₅₀ for trapping F->G

Figure 2. High-level workflow for a fluorescence polarization-based PARP trapping assay.
  • Reagent Preparation (based on commercially available kits like BPS Bioscience PARPtrap™ Assay Kit):[24]

    • Master Mix : Prepare a mix containing 5x PARPtrap™ assay buffer, fluorescently labeled DNA oligonucleotide, and distilled water.[24]

    • Test Inhibitor : Prepare a serial dilution of the test compound in an aqueous solution with no more than 10% DMSO.

    • PARP-1 Enzyme : Dilute purified PARP-1 enzyme in 1x PARPtrap™ assay buffer.

  • Assay Procedure :

    • Add 10 µL of Master Mix to each well of a black, low-binding 384-well plate.

    • Add 2.5 µL of the test inhibitor dilution to the appropriate wells.

    • Add 2.5 µL of diluted PARP-1 enzyme. For a "Low FP control" (unbound DNA), add 2.5 µL of assay buffer instead.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a microplate reader equipped with appropriate filters (e.g., λex = 485 nm, λem = 530 nm).

  • Data Analysis :

    • The increase in FP signal is directly proportional to the amount of PARP-1 trapped on the DNA.

    • Plot the change in mP (millipolarization units) against the logarithmic concentration of the inhibitor.

    • Fit the curve using a nonlinear regression model to calculate the EC₅₀, which represents the concentration of inhibitor required to achieve 50% of the maximal trapping effect.

Future Perspectives and Conclusion

The clinical success of PARP inhibitors has validated the principle of synthetic lethality and transformed the treatment paradigm for specific cancer types. The development of new chemical scaffolds, such as the diazaspiro[5.5]undecane core, is a critical step toward the next generation of inhibitors. For a novel agent like 9-Benzyl-2,9-diazaspiro[5.5]undecane, the path forward requires rigorous characterization.

Key differentiators for a new inhibitor would include:

  • Superior Potency and Trapping : Demonstrating significantly higher potency or a more effective PARP trapping mechanism than Talazoparib would be a major breakthrough.

  • Improved Selectivity : High selectivity for PARP-1/2 over other PARP family members could potentially reduce off-target effects and improve the safety profile.

  • Favorable Pharmacokinetics : Properties such as oral bioavailability, a suitable half-life for once-daily dosing, and the ability to penetrate the blood-brain barrier for treating brain metastases would be highly advantageous.[25]

  • Overcoming Resistance : Developing compounds that are effective against tumors that have developed resistance to current PARP inhibitors is a key area of unmet need.

References

  • Jank M, et al. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry. 2017. Available from: [Link]

  • Cheshmehkani A, et al. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ACS Chemical Neuroscience. 2020. Available from: [Link]

  • Hu H, et al. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Informa UK Limited. 2022. Available from: [Link]

  • Bremner R, et al. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Oncotarget. 2017. Available from: [Link]

  • BPS Bioscience. PARPtrap™ Assay Kit for PARP1. Available from: [Link]

  • Reilly SW, et al. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. 2018. Available from: [Link]

  • Li H, et al. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. 2020. Available from: [Link]

  • Langelier M-F, et al. Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences. 2022. Available from: [Link]

  • Sun K, et al. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Clinical Pharmacokinetics. 2022. Available from: [Link]

  • Ng K, et al. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. Targeted Oncology. 2021. Available from: [Link]

  • Randall L. Randall Reviews Efficacy and Safety of Niraparib as Primary Maintenance for Ovarian Cancer. Targeted Oncology. 2023. Available from: [Link]

  • ResearchGate. Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... Available from: [Link]

  • Plummer R, et al. In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib. AACR. 2017. Available from: [Link]

  • Pilie P, et al. Mechanism of Action of PARP Inhibitors. Annual Review of Pharmacology and Toxicology. 2019. Available from: [Link]

  • Murai J, et al. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research. 2012. Available from: [Link]

  • Shen Y, et al. PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research. 2015. Available from: [Link]

  • Pfizer. Mechanism of Action | TALZENNA® (talazoparib) HCP Site. Available from: [Link]

  • Ng K, et al. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. Springer Medizin. 2021. Available from: [Link]

  • Drug Target Review. The mechanism of PARP inhibitor action is identified. 2024. Available from: [Link]

  • Bedi R, et al. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. 2021. Available from: [Link]

  • BPS Bioscience. PARPtrap™ Assay Kit for PARP1. Available from: [Link]

  • Leary A, et al. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer. Dove Medical Press. 2017. Available from: [Link]

  • Cheshmehkani A, et al. Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. University of Southampton. 2020. Available from: [Link]

  • Kothari V, et al. Olaparib-Induced Senescence Is Bypassed through G2–M Checkpoint Override in Olaparib-Resistant Prostate Cancer. Molecular Cancer Research. 2022. Available from: [Link]

  • Targeted Oncology. Rucaparib Shows Efficacy Across Tumors Associated With Different Genetic Alterations. 2022. Available from: [Link]

  • Zandarashvili L, et al. Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Therapeutics. 2020. Available from: [Link]

  • Dana-Farber Cancer Institute. What is a PARP Inhibitor? | Science Illustrated. YouTube. 2016. Available from: [Link]

  • Ng K, et al. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. PubMed Central. 2021. Available from: [Link]

  • Langelier M-F, et al. Inhibitors of PARP: Number crunching and structure gazing. PNAS. 2022. Available from: [Link]

  • Musella A, et al. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival. MDPI. 2022. Available from: [Link]

  • Semantic Scholar. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Available from: [Link]

  • MD Anderson Cancer Center. What are PARP inhibitors?. 2024. Available from: [Link]

  • Alexander L, et al. Vasoactivity of Rucaparib, a PARP-1 Inhibitor, Is a Complex Process that Involves Myosin Light Chain Kinase, P2 Receptors, and P. Semantic Scholar. 2015. Available from: [Link]

  • Jones P, et al. Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry. 2015. Available from: [Link]

  • ResearchGate. Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. Available from: [Link]

  • Jank M, et al. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed. 2017. Available from: [Link]

  • Krasavin M, et al. Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. ResearchGate. 2025. Available from: [Link]

  • ResearchGate. (a) Biochemical PARP-1 trapping assay to assess trapping potency... Available from: [Link]

  • PubChem. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Available from: [Link]

Sources

A Tale of Two Scaffolds: A Comparative Guide to Diazaspiro[5.5]undecane and Piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the plethora of nitrogen-containing heterocycles, the piperazine motif has long been revered as a "privileged scaffold" due to its synthetic tractability and its presence in numerous approved drugs.[1] However, the quest for novel chemical space and improved pharmacological profiles has led to the exploration of bioisosteric replacements that can offer unique structural and functional advantages. One such emerging scaffold is the diazaspiro[5.5]undecane system, a three-dimensional framework that presents an intriguing alternative to the more planar piperazine ring.[2]

This guide provides an in-depth comparative analysis of the diazaspiro[5.5]undecane and piperazine scaffolds, designed for researchers, scientists, and drug development professionals. We will dissect their physicochemical properties, explore their divergent and convergent biological applications, and provide detailed experimental protocols to empower your research endeavors. Our narrative is grounded in experimental data and established scientific principles to provide a comprehensive and trustworthy resource.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between the two scaffolds lies in their topology. Piperazine is a simple six-membered heterocycle with two nitrogen atoms in a 1,4-relationship. In contrast, diazaspiro[5.5]undecane is a spirocyclic system where two piperidine rings are fused at a single carbon atom.[2] This spirocyclic nature imparts a greater degree of three-dimensionality, which can be advantageous for exploring complex binding pockets of biological targets.

scaffolds cluster_piperazine Piperazine cluster_diazaspiro Diazaspiro[5.5]undecane (1,7-isomer) Piperazine Piperazine Diazaspiro Diazaspiro

Caption: 2D structures of Piperazine and 1,7-Diazaspiro[5.5]undecane.

This structural variance translates into distinct physicochemical properties, which are summarized in the table below. The properties of substituted derivatives can vary significantly, but the core scaffolds provide a foundational comparison.

PropertyPiperazineDiazaspiro[5.5]undecane (unsubstituted)Key Differences & Implications for Drug Design
Molecular Weight ( g/mol ) 86.14[3]~154.25 (for 3,9-isomer)[4]The higher molecular weight of the diazaspiro core needs to be considered in lead optimization to maintain drug-like properties (e.g., Lipinski's Rule of Five).
logP (Octanol/Water) -1.50[5]~0.5 (calculated for 3,9-isomer)[4]Diazaspiro[5.5]undecane is inherently more lipophilic. This can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility.
pKa pKa1: 5.35, pKa2: 9.73[6]Data for unsubstituted isomers is sparse; derivatives show a range.Both are basic scaffolds, allowing for salt formation to modulate solubility. The two basic nitrogens in both scaffolds can engage in key hydrogen bonding interactions with targets.
Aqueous Solubility Freely soluble[6]Generally lower than piperazine; derivative-dependent. Amino-substituted derivatives show improved solubility.[2]Piperazine's high solubility is a significant advantage. For diazaspiro compounds, strategic placement of polar groups is often necessary to ensure adequate solubility.
Three-Dimensionality Planar chair/boat conformationsRigid, spirocyclic 3D structureThe defined 3D geometry of the diazaspiro scaffold can lead to higher binding affinity and selectivity by presenting substituents in precise vectors.

Navigating the Synthetic Landscape: Building the Scaffolds

The synthetic accessibility of a scaffold is a pragmatic consideration in any drug discovery campaign. Both piperazine and diazaspiro[5.5]undecane benefit from well-established synthetic routes, though the complexity differs.

The Workhorse: Piperazine Synthesis

The prevalence of piperazine in medicinal chemistry is partly due to its straightforward and versatile synthesis. One of the most common and industrially scalable methods is the reaction of ethanolamine with ammonia under high pressure with a catalyst.[7] For the synthesis of N-arylpiperazines, a staple in many CNS-active compounds, the Buchwald-Hartwig amination has become a go-to method, allowing for the coupling of a wide range of aryl halides with piperazine.[8][9]

buchner_hartwig ArylHalide Aryl Halide (Ar-X) ArylPiperazine N-Arylpiperazine ArylHalide->ArylPiperazine Piperazine Piperazine Piperazine->ArylPiperazine Base Base (e.g., NaOtBu) Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand Ligand (e.g., BINAP) Solvent Solvent (e.g., Toluene)

Caption: Key components of the Buchwald-Hartwig amination for N-arylpiperazine synthesis.

The Architect's Challenge: Diazaspiro[5.5]undecane Synthesis

The synthesis of diazaspiro[5.5]undecanes is inherently more complex due to the construction of the spirocyclic core. A variety of methods have been developed, often tailored to the specific isomer desired. For instance, a convenient three-step synthesis for 1,7-diazaspiro[5.5]undecane involves a Claisen condensation followed by acid-catalyzed decarboxylation and spirocyclization of N-Boc-δ-valerolactam.[10] Another approach for 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones involves a [5+1] double Michael addition.[11]

spiro_synthesis StartingMaterials N-Boc-δ-valerolactam + Electrophile Claisen Claisen Condensation StartingMaterials->Claisen Decarboxylation Acid-catalyzed Decarboxylation Claisen->Decarboxylation Spirocyclization Spirocyclization Decarboxylation->Spirocyclization Diazaspiro 1,7-Diazaspiro[5.5]undecane Derivative Spirocyclization->Diazaspiro

Caption: A general synthetic workflow for a 1,7-diazaspiro[5.5]undecane derivative.

A Spectrum of Biological Activity: Where do they Shine?

Both scaffolds have found applications across a diverse range of therapeutic areas, a testament to their ability to interact with a multitude of biological targets. However, their structural differences often lead to distinct pharmacological profiles.

Piperazine: A Privileged Player in CNS and Beyond

The piperazine scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS).[12] Its ability to be readily N-functionalized allows for the fine-tuning of receptor affinities and selectivities. Arylpiperazine derivatives are particularly prominent as ligands for serotonin (5-HT) and dopamine receptors, leading to their use as antidepressants, antipsychotics, and anxiolytics.[13][14] Beyond the CNS, piperazine-containing compounds have demonstrated efficacy as anticancer agents, antihistamines, and anti-inflammatory drugs.[15]

Diazaspiro[5.5]undecane: Emerging Applications in Metabolic and CNS Disorders

The diazaspiro[5.5]undecane framework is gaining recognition for its potential in treating a variety of disorders.[2] Notably, derivatives of this scaffold have shown promise as:

  • Antagonists of Neuropeptide Y (NPY) and Melanin-Concentrating Hormone (MCH) receptors, making them attractive candidates for the treatment of obesity.[2]

  • Modulators of opioid and sigma receptors, indicating their potential in pain management.[2]

  • GABAA receptor antagonists, with potential applications in both CNS and peripheral disorders, including immunomodulation.

The use of diazaspiro[5.5]undecane as a bioisostere for piperazine has been explored in the context of σ2 receptor ligands, though in some cases this replacement led to a loss of affinity, highlighting the nuanced nature of bioisosteric replacement.

Experimental Protocols: Your Guide to the Bench

To facilitate the practical application of the concepts discussed, we provide detailed, step-by-step methodologies for the synthesis of representative compounds and a key biological assay.

Protocol 1: Synthesis of a Representative N-Arylpiperazine via Buchwald-Hartwig Amination

Objective: To synthesize 1-(4-chlorophenyl)piperazine.

Materials:

  • 1-Bromo-4-chlorobenzene

  • Piperazine

  • Sodium tert-butoxide (NaOtBu)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.048 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add 1-bromo-4-chlorobenzene (1.0 mmol) and piperazine (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(4-chlorophenyl)piperazine.

Protocol 2: Synthesis of a 2,4-Diazaspiro[5.5]undecane Derivative

Objective: To synthesize a 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivative via a double Michael addition.[11]

Materials:

  • N,N-dimethylbarbituric acid

  • A diarylidene acetone derivative (e.g., 1,5-diphenylpenta-1,4-dien-3-one)

  • Diethylamine (Et₂NH)

  • Dichloromethane (CH₂Cl₂) (dry)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve N,N-dimethylbarbituric acid (2 mmol) and the diarylidene acetone derivative (2 mmol) in dry CH₂Cl₂ (10 mL).

  • Add diethylamine (2.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 1.5-2 hours, monitoring for the complete consumption of reactants by TLC.

  • Upon completion, directly subject the crude reaction mixture to column chromatography on silica gel (100-200 mesh) using an ethyl acetate/n-hexane (2:8, v/v) eluent system to isolate the pure product.

Protocol 3: Competitive Radioligand Binding Assay for GPCRs

Objective: To determine the binding affinity (Ki) of a test compound for a G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target receptor (e.g., [³H]-spiperone for D₂ receptors)

  • Test compounds (diazaspiro[5.5]undecane or piperazine derivatives) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors)

  • Non-specific binding control (a high concentration of a known, non-labeled ligand)

  • 96-well filter plates

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound in the assay buffer.

  • For total binding wells, add only buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Concluding Remarks: A Strategic Choice

The choice between a diazaspiro[5.5]undecane and a piperazine scaffold is not a matter of inherent superiority but of strategic design. Piperazine remains an undisputed champion of versatility and synthetic efficiency, particularly for targets that favor its conformational flexibility. However, for targets that require a more defined and rigid presentation of substituents in three-dimensional space, the diazaspiro[5.5]undecane scaffold offers a compelling alternative. Its increased lipophilicity and molecular complexity present both challenges and opportunities for the medicinal chemist. By understanding the nuanced differences in their physicochemical properties, synthetic accessibility, and biological activities, researchers can make a more informed and strategic decision in the design of the next generation of therapeutics.

References

  • Jansen, J., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(64), 40387-40413.
  • Wikipedia contributors. (2023, December 27). Piperazine. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

  • Frølund, B., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno-modulatory Properties. Journal of Medicinal Chemistry, 64(10), 6847–6864.
  • LookChem. (n.d.). PIPERAZINE. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Piperazine. Retrieved January 24, 2026, from [Link]

  • MDPI. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(15), 5789.
  • Study.com. (n.d.). Piperazine: Synthesis, Dosage & Structure. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 3,9-Diazaspiro[5.5]undecane. Retrieved January 24, 2026, from [Link]

  • RSC Publishing. (2022). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. RSC Medicinal Chemistry, 13(9), 1035-1053.
  • Xu, K., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259.
  • Williams, R. (2001). pKa Data Compiled by R. Williams. Retrieved January 24, 2026, from [Link]

  • Kumar, A., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones. Tetrahedron Letters, 56(12), 1539-1543.
  • Soton Eprints. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno-modulatory Properties. Retrieved January 24, 2026, from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). pK a values of common substituted piperazines. Retrieved January 24, 2026, from [Link]

  • Arkat USA, Inc. (2005). A new protocol for Biginelli reaction-a practical synthesis of Monastrol. Retrieved January 24, 2026, from [Link]

  • Springer. (2022). Synthesis and biological evaluation of novel 5-HT1A arylpiperazine ligands with antidepressant-like activity. Monatshefte für Chemie - Chemical Monthly, 153(1), 79-93.
  • ACS Publications. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272-5275.
  • ResearchGate. (n.d.). Highly lipophilic N-arylpiperazines, which contained: (a) a diaryloxymethanophenanthrene moiety. Retrieved January 24, 2026, from [Link]

  • MDPI. (2023). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. International Journal of Molecular Sciences, 24(13), 10904.
  • ResearchGate. (n.d.). Bioactive 1,9-diazaspiro[5.5]undecane derivatives 1-15 used in drug.... Retrieved January 24, 2026, from [Link]

  • PubMed. (2004). Synthesis and structure-activity relationships of a new model of arylpiperazines. Part 7: Study of the influence of lipophilic factors at the terminal amide fragment on 5-HT(1A) affinity/selectivity. Bioorganic & Medicinal Chemistry, 12(6), 1551-1557.
  • ResearchGate. (n.d.). Physical data of Novel Piperazine Derivatives. Retrieved January 24, 2026, from [Link]

  • Cuestiones de Fisioterapia. (2023). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 52(3), 254-268.
  • PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Retrieved January 24, 2026, from [Link]

  • PubMed. (2013). 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. Tetrahedron Letters, 54(40), 5489-5491.

Sources

A Comparative Guide to the Structure-Activity Relationship of 9-Substituted-2,9-Diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 2,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of potent and selective ligands for a variety of biological targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of 9-substituted-2,9-diazaspiro[5.5]undecane derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape. We will delve into the key structural modifications at the 9-position and their impact on biological activity, supported by experimental data from the literature.

The Versatile 2,9-Diazaspiro[5.5]undecane Scaffold: A Gateway to Diverse Biological Activities

The 2,9-diazaspiro[5.5]undecane core, a spirocyclic system composed of two fused piperidine rings, has emerged as a versatile template for the design of therapeutic agents targeting a wide range of physiological and pathological processes. These compounds have shown promise in the treatment of obesity, pain, immune system disorders, and central nervous system (CNS) disorders.[1] The substitution at the 9-position of this scaffold is a critical determinant of biological activity and selectivity, allowing for the fine-tuning of pharmacological properties.

Comparative SAR Analysis of 9-Substituted Derivatives

The strategic modification of the substituent at the 9-position of the 2,9-diazaspiro[5.5]undecane ring system has led to the discovery of potent modulators of various receptors and enzymes. This section provides a comparative analysis of the SAR for different biological targets.

Acetyl-CoA Carboxylase (ACC) Inhibitors

Derivatives of 1,9-diazaspiro[5.5]undecane (a closely related isomer) have been extensively studied as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis and a target for the treatment of metabolic diseases. The SAR studies have focused on the aroyl substituents at the 9-position.

Compound9-SubstituentACC1 IC50 (nM)ACC2 IC50 (nM)
1g Bicyclic fused heteroaryl73
1h Bicyclic fused heteroaryl115
1i Bicyclic fused heteroaryl7429

Table 1: Comparative ACC inhibition of 9-substituted-1,9-diazaspiro[5.5]undecane derivatives. Data extracted from[1].

As shown in Table 1, the nature of the bicyclic fused heteroaryl group at the 9-position significantly influences the inhibitory potency against both ACC1 and ACC2.[1] Compounds 1g and 1h display potent, single-digit nanomolar inhibition, highlighting the importance of this specific substitution pattern for achieving high affinity.[1] A slight modification in the heteroaryl system, as in compound 1i , leads to a notable decrease in potency.[1]

Orexin Receptor Antagonists

The orexin system is implicated in the regulation of sleep, arousal, and appetite. Dual antagonists of orexin 1 and 2 receptors (OX1R and OX2R) are being investigated for the treatment of insomnia. SAR studies on 1,9- and 2,9-diazaspiro[5.5]undecane derivatives have revealed key insights into achieving potent and selective antagonism.

Compound9-SubstituentOX1R Ki (nM)OX2R Ki (nM)
6a Benzyl>1000>1000
6b Methyl-substituted benzyl~100~100
6c Bicyclic-fused arylPotentPotent
6d Bicyclic-fused arylPotentPotent

Table 2: SAR of 9-substituted-1,9-diazaspiro[5.5]undecan-2-ones as orexin receptor antagonists. Data extracted from[1].

The initial benzyl substituent in compound 6a resulted in poor activity.[1] However, the introduction of small substituents on the benzyl group, as in 6b , led to a significant increase in potency against both receptors.[1] Further exploration with bicyclic-fused aryl substituents at the 9-position, as seen in compounds 6c and 6d , maintained or improved potency while favorably reducing lipophilicity.[1]

Neurokinin (NK) Receptor Antagonists

Neurokinin receptors, particularly the NK1 receptor, are involved in pain transmission and inflammation. The 4,5-benzene-fused 1,9-diazaspiro[5.5]undecane core has been utilized as a scaffold for developing NK1 receptor antagonists.

Compound9-SubstituentNK1 Binding IC50 (nM)
9a (2-methoxy-5-(trifluoromethoxy)phenyl)methyl31

Table 3: NK1 receptor binding affinity of a 9-substituted-4,5-benzene-fused 1,9-diazaspiro[5.5]undecane derivative. Data extracted from[1].

Compound 9a , which incorporates a substituted benzyl group at the 9-position of the benzene-fused diazaspiro[5.5]undecane core, demonstrates a respectable IC50 value of 31 nM for NK1 binding, indicating the potential of this scaffold in developing potent antagonists.[1]

GABA-A Receptor Antagonists

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS. Antagonists of this receptor have therapeutic potential in various neurological disorders. Studies on 3,9-diazaspiro[5.5]undecane-based compounds have highlighted the importance of a spirocyclic benzamide moiety.

Compound9-SubstituentGABA-A Receptor Ki (nM)
1e m-methylphenyl180

Table 4: Binding affinity of a 9-substituted-3,9-diazaspiro[5.5]undecane derivative for the GABA-A receptor. Data extracted from[2].

The structurally simplified m-methylphenyl analog 1e displays a high-nanomolar binding affinity for the GABA-A receptor.[2] This finding underscores the significance of the aromatic substituent at the 9-position in achieving potent receptor antagonism.[2]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed experimental protocols for the synthesis of the 2,9-diazaspiro[5.5]undecane scaffold and the biological evaluation of its derivatives.

General Synthetic Route for 9-Substituted-2,9-diazaspiro[5.5]undecanes

The synthesis of the 2,9-diazaspiro[5.5]undecane core can be achieved through various multi-step sequences. A common approach involves the construction of the spirocyclic framework followed by the introduction of the desired substituent at the 9-position.

Step 1: Synthesis of the 2,9-Diazaspiro[5.5]undecane Core

A divergent synthesis of 3,9-diazaspiro[5.5]undecanes has been described, which can be adapted for the 2,9-isomer.[3] A key step often involves an intramolecular spirocyclization of a suitably substituted precursor.[3]

Step 2: N-Substitution at the 9-Position

The secondary amine at the 9-position of the 2,9-diazaspiro[5.5]undecane core serves as a handle for introducing a wide variety of substituents.

  • Acylation: Reaction of the spirocyclic amine with an appropriate acyl chloride or anhydride in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) yields the corresponding amide.

  • Alkylation: Reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride is a common method for introducing alkyl substituents.

  • Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents.

Synthesis_Workflow Start Starting Materials Core_Synthesis Synthesis of 2,9-Diazaspiro[5.5]undecane Core Start->Core_Synthesis Multi-step synthesis N9_Substitution N-Substitution at Position 9 Core_Synthesis->N9_Substitution Spirocyclic amine Final_Product 9-Substituted Derivative N9_Substitution->Final_Product Acylation, Alkylation, or Arylation

Caption: General synthetic workflow for 9-substituted-2,9-diazaspiro[5.5]undecanes.

Biological Evaluation Protocols

1. GABA-A Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of compounds to the GABA-A receptor.[4][5]

  • Membrane Preparation:

    • Homogenize rat brains in a suitable buffer (e.g., 0.32 M sucrose).

    • Perform differential centrifugation to isolate the crude membrane fraction.

    • Wash the membrane pellet multiple times with a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Resuspend the final pellet in the binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]muscimol), and varying concentrations of the test compound.

    • For non-specific binding determination, include wells with a high concentration of a known GABA-A receptor ligand (e.g., GABA).

    • Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 45 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Membrane_Prep Membrane Preparation Assay_Setup Assay Setup (Membrane, Radioligand, Compound) Membrane_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis

Caption: Workflow for a radioligand binding assay.

2. Orexin Receptor Functional Assay (Calcium Mobilization)

This protocol measures the ability of compounds to antagonize the orexin A-induced calcium mobilization in cells expressing orexin receptors.[6][7]

  • Cell Culture:

    • Culture HEK293 cells stably expressing either the human OX1R or OX2R in appropriate media.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-incubate the cells with varying concentrations of the test compound (antagonist).

    • Stimulate the cells with a fixed concentration of orexin A (agonist).

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis:

    • Normalize the fluorescence signal to the baseline.

    • Plot the response as a function of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Functional_Assay_Workflow Cell_Plating Plate OX1R/OX2R expressing cells Dye_Loading Load with Calcium Dye Cell_Plating->Dye_Loading Antagonist_Incubation Incubate with Test Compound Dye_Loading->Antagonist_Incubation Agonist_Stimulation Stimulate with Orexin A Antagonist_Incubation->Agonist_Stimulation Fluorescence_Reading Measure Fluorescence Agonist_Stimulation->Fluorescence_Reading Data_Analysis Data Analysis (IC50) Fluorescence_Reading->Data_Analysis

Sources

An In Vitro Comparative Analysis of 9-Benzyl-2,9-diazaspiro[5.5]undecane and Olaparib as Potential PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Oncology Drug Development

In the landscape of targeted cancer therapies, the inhibition of poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for tumors harboring deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. Olaparib, a potent PARP1/2 inhibitor, has paved the way for this class of drugs, demonstrating significant efficacy in various malignancies.[1][2] The quest for novel PARP inhibitors with improved potency, selectivity, or differentiated pharmacological profiles remains a key focus of oncology research.

This guide presents a comprehensive in vitro framework for the head-to-head comparison of Olaparib with 9-Benzyl-2,9-diazaspiro[5.5]undecane, a spirocyclic compound. While the diazaspiro[5.5]undecane scaffold has been explored for various biological activities, its potential as a PARP inhibitor is a novel area of investigation.[3][4] This document is intended for researchers, scientists, and drug development professionals, providing a detailed roadmap for the initial characterization and comparative assessment of a putative PARP inhibitor against an established clinical standard.

Our approach is grounded in a series of robust in vitro assays designed to interrogate the key attributes of a PARP inhibitor: direct enzymatic inhibition, target engagement in a cellular context, impact on cancer cell viability, and induction of DNA damage. The causality behind each experimental choice and the intricacies of the protocols are detailed to ensure scientific rigor and reproducibility.

I. Biochemical Assessment of PARP1 and PARP2 Inhibition

The foundational step in characterizing any putative PARP inhibitor is to ascertain its direct inhibitory effect on the primary target enzymes, PARP1 and PARP2. A fluorometric enzymatic assay is a robust and high-throughput method to determine the half-maximal inhibitory concentration (IC50) of the compounds.

This assay directly measures the catalytic activity of purified PARP enzymes. By quantifying the reduction in PARP activity in the presence of increasing concentrations of the test compounds, we can accurately determine their potency. Comparing the IC50 values for 9-Benzyl-2,9-diazaspiro[5.5]undecane and Olaparib will provide the first critical data point in our comparative analysis.

  • Reagent Preparation:

    • Prepare a stock solution of 9-Benzyl-2,9-diazaspiro[5.5]undecane and Olaparib in 100% DMSO.

    • Prepare assay buffer, recombinant human PARP1 and PARP2 enzymes, NAD+, and a fluorescent substrate according to the manufacturer's instructions (e.g., a commercial PARP1 Enzyme Activity Assay Kit).[5]

  • Compound Dilution:

    • Perform serial dilutions of the stock solutions of 9-Benzyl-2,9-diazaspiro[5.5]undecane and Olaparib in assay buffer to create a range of concentrations for IC50 determination.

  • Assay Procedure:

    • In a 96-well plate, add the diluted compounds.

    • Add the PARP enzyme (PARP1 or PARP2) to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.[5]

    • Initiate the enzymatic reaction by adding the NAD+ and fluorescent substrate mixture.

    • Incubate the plate at 30-37°C for 30 minutes, protected from light.

    • Stop the reaction and measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
Olaparib51
9-Benzyl-2,9-diazaspiro[5.5]undecane[Placeholder Data][Placeholder Data]

Note: The IC50 values for Olaparib are based on published data.[6] Data for 9-Benzyl-2,9-diazaspiro[5.5]undecane is hypothetical and would be determined experimentally.

II. Cellular Target Engagement and Cytotoxicity

Demonstrating that a compound can inhibit PARP activity within a living cell is a crucial step to bridge the gap between biochemical activity and cellular function. Furthermore, assessing the cytotoxic effects of the compounds on cancer cell lines, particularly those with and without BRCA mutations, will reveal their therapeutic potential.

  • Cell-Based PARP Inhibition Assay: An in-cell ELISA or a similar method that measures the levels of poly(ADP-ribose) (PAR) provides direct evidence of target engagement. A reduction in PAR levels upon compound treatment indicates cellular PARP inhibition.

  • Cell Viability Assay: The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive method that quantifies ATP, an indicator of metabolically active cells.[7][8] This assay will be used to determine the half-maximal effective concentration (EC50) for cytotoxicity in various cell lines. Comparing the EC50 values in BRCA-proficient and BRCA-deficient cell lines will highlight the synthetic lethality effect, a hallmark of effective PARP inhibitors.

G cluster_0 Cell Culture and Treatment cluster_1 Cell-Based PARP Inhibition Assay cluster_2 Cell Viability Assay (CellTiter-Glo®) cell_culture Seed BRCA-proficient and BRCA-deficient cancer cells treatment Treat with serial dilutions of 9-Benzyl-2,9-diazaspiro[5.5]undecane and Olaparib for 72h cell_culture->treatment lysis Lyse cells and perform in-cell ELISA for PAR levels treatment->lysis ct_glo Add CellTiter-Glo® reagent treatment->ct_glo readout1 Measure chemiluminescence lysis->readout1 readout2 Measure luminescence ct_glo->readout2

Figure 1: Workflow for cellular characterization of PARP inhibitors.

  • Cell Seeding:

    • Seed cancer cell lines (e.g., BRCA1-mutant MDA-MB-436 and BRCA-proficient MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 9-Benzyl-2,9-diazaspiro[5.5]undecane and Olaparib. Include a vehicle-only control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Procedure:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent directly to each well.[7]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent cell viability relative to the vehicle-treated control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the EC50 value.

CompoundCell LineBRCA StatusEC50 (µM)
OlaparibMDA-MB-436BRCA1 mutant[Expected low µM]
MDA-MB-231BRCA proficient[Expected high µM]
9-Benzyl-2,9-diazaspiro[5.5]undecaneMDA-MB-436BRCA1 mutant[Placeholder Data]
MDA-MB-231BRCA proficient[Placeholder Data]
III. Assessment of DNA Damage Response

A key mechanism of action for PARP inhibitors is the trapping of PARP enzymes on DNA, which leads to the formation of DNA double-strand breaks (DSBs) during replication. These DSBs can be visualized and quantified by monitoring the phosphorylation of histone H2AX (γ-H2AX), a marker of the DNA damage response.

The formation of γ-H2AX foci at sites of DNA damage is a sensitive and specific indicator of DSBs.[9][10] An immunofluorescence assay for γ-H2AX will allow for the direct visualization and quantification of DNA damage induced by the test compounds, providing mechanistic insight into their cellular activity.

G ssb Single-Strand Break (SSB) parp PARP1/2 ssb->parp inhibitor Olaparib or 9-Benzyl-2,9-diazaspiro[5.5]undecane parp->inhibitor inhibition trapped_parp Trapped PARP-DNA Complex inhibitor->trapped_parp causes replication_fork Replication Fork Collapse trapped_parp->replication_fork dsb Double-Strand Break (DSB) replication_fork->dsb gamma_h2ax γ-H2AX Foci Formation dsb->gamma_h2ax apoptosis Apoptosis in BRCA-deficient cells dsb->apoptosis

Figure 2: Mechanism of PARP inhibitor-induced DNA damage.

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat the cells with equimolar concentrations of 9-Benzyl-2,9-diazaspiro[5.5]undecane and Olaparib for 24 hours.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block non-specific antibody binding with 1% BSA.

    • Incubate with a primary antibody against γ-H2AX.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software.

TreatmentCell LineAverage γ-H2AX Foci per Nucleus
Vehicle ControlMDA-MB-436[Baseline level]
OlaparibMDA-MB-436[Significant increase]
9-Benzyl-2,9-diazaspiro[5.5]undecaneMDA-MB-436[Placeholder Data]
IV. Conclusion and Future Directions

This guide outlines a systematic and robust in vitro approach to compare a novel compound, 9-Benzyl-2,9-diazaspiro[5.5]undecane, with the established PARP inhibitor, Olaparib. By sequentially evaluating biochemical potency, cellular target engagement, cytotoxicity, and the induction of DNA damage, researchers can build a comprehensive profile of the investigational agent.

The data generated from these experiments will be instrumental in determining if 9-Benzyl-2,9-diazaspiro[5.5]undecane warrants further investigation as a potential PARP inhibitor. A favorable profile would be characterized by potent low nanomolar inhibition of PARP1/2, on-target activity in cells, selective cytotoxicity towards BRCA-deficient cancer cells, and robust induction of DNA damage markers.

Should the in vitro data be promising, subsequent studies could explore the compound's selectivity against a broader panel of PARP family members, its pharmacokinetic properties, and ultimately, its in vivo efficacy in preclinical cancer models. This structured, data-driven approach is fundamental to the successful discovery and development of the next generation of targeted oncology therapeutics.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]

  • A comparative study of using comet assay and γH2AX foci formation in the detection of N-methyl-N′-nitro-N-nitrosoguanidine-induced DNA damage. National Institutes of Health. [Link]

  • Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PubMed Central. [Link]

  • Genotoxicity testing: Comparison of the γH2AX focus assay with the alkaline and neutral comet assays. ScienceDirect. [Link]

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. MDPI. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. University of Southampton. [Link]

  • Olaparib Leads PARP Inhibitor Charge in the Treatment of BRCA-Mutated, HRD Ovarian Cancer. OncLive. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 9-Benzyl-2,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the selectivity of 9-Benzyl-2,9-diazaspiro[5.5]undecane, a novel chemical entity. Unforeseen interactions with off-target proteins are a significant cause of adverse drug reactions and late-stage clinical failures.[1][2] A systematic and multi-pronged approach to cross-reactivity profiling early in the discovery process is paramount for mitigating risk and building a robust safety profile for any new chemical entity.

The 2,9-diazaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry, with derivatives showing activity against a range of biological targets, including G-protein coupled receptors (GPCRs) like the melanin-concentrating hormone receptor 1 (MCH-R1) and various enzymes.[3][4] The presence of two basic nitrogen atoms and a rigid spirocyclic core suggests a high potential for interaction with multiple protein families, making a thorough cross-reactivity assessment essential.

This guide outlines a logical, three-phase workflow, from computational prediction to broad-panel screening and functional confirmation, providing the rationale and detailed protocols necessary for a comprehensive evaluation.

Phase 1: In Silico Profiling - A Predictive First Look

Expertise & Experience: Before committing to resource-intensive wet lab experiments, computational methods provide a cost-effective strategy to generate initial hypotheses about potential off-target interactions. By comparing the structural and physicochemical properties of 9-Benzyl-2,9-diazaspiro[5.5]undecane to vast libraries of compounds with known biological activities, we can identify potential red flags and prioritize experimental resources.[5][6] This predictive step is crucial for designing intelligent and focused screening panels.

Methodology: Ligand-Based Similarity Searching

The primary in silico approach involves 2D and 3D similarity searches against curated databases like ChEMBL, PubChem, and proprietary internal databases.[5]

  • 2D Fingerprinting: This method uses algorithms like Extended-Connectivity Fingerprints (ECFP) to represent the molecule's topology. It then calculates a Tanimoto similarity score against database compounds. Structurally similar compounds often share biological targets.[5]

  • 3D Pharmacophore Searching: This approach considers the 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). It can identify compounds that are topologically different but present a similar interaction profile to a binding site, potentially revealing non-obvious off-targets.[7]

Predicted High-Risk Target Classes for 9-Benzyl-2,9-diazaspiro[5.5]undecane:

Based on its core scaffold and benzyl substituent, the following protein families are predicted to have a higher probability of interaction and should be prioritized for experimental screening.

Predicted Target Class Rationale for Inclusion Potential Physiological Effect
GPCRs (Amine) The dipiperidine-like structure contains basic nitrogen atoms, a common motif for binding to aminergic GPCRs (e.g., dopamine, serotonin, adrenergic, histamine receptors).CNS effects, cardiovascular changes, mood alterations.
Ion Channels (hERG) Many drugs containing a basic nitrogen and a lipophilic group have been shown to block the hERG potassium channel, a critical cardiac liability.Cardiac arrhythmia (QT prolongation).
Monoamine Transporters The structure bears resemblance to substrates of transporters like DAT, SERT, and NET.CNS stimulation/depression, drug-drug interactions.
Sigma Receptors (σ1, σ2) Spirocyclic structures are well-known ligands for sigma receptors, which are involved in a wide range of cellular functions.Neurological and psychiatric side effects.
Enzymes (e.g., Kinases) While less common, the aromatic benzyl group and heterocyclic core could fit into the ATP-binding site of certain kinases.Unpredictable effects on cell signaling pathways.[8]

Phase 2: In Vitro Broad Panel Screening - Empirical Hazard Identification

Trustworthiness: In silico predictions must be validated experimentally. A broad in vitro safety pharmacology panel provides the first empirical data on a compound's promiscuity.[9][10] These panels typically utilize high-throughput binding assays to assess interaction with a wide array of targets known to be implicated in adverse drug reactions.[1][2] The goal here is not to determine functional activity (agonist vs. antagonist) but to identify any significant binding interactions that warrant further investigation.

Experimental Workflow: Broad Panel Radioligand Binding Screen

A standard approach is to screen the test compound at a fixed, high concentration (e.g., 10 µM) against a panel of targets. Radioligand displacement assays are the gold standard for this purpose due to their robustness and sensitivity.[11] A significant inhibition of radioligand binding (typically >50%) flags a potential interaction.

Below is a diagram illustrating the overall profiling workflow.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Broad Screening cluster_2 Phase 3: Functional Confirmation in_silico 2D/3D Similarity Search (ChEMBL, PubChem) predictions Generate List of Potential Off-Targets in_silico->predictions Identifies high-risk classes broad_panel In Vitro Safety Panel (e.g., SafetyScreen44) @ 10 µM predictions->broad_panel Guides panel selection hits Identify Hits (e.g., >50% Inhibition) broad_panel->hits Empirical validation dose_response Dose-Response Assays (IC50/EC50 Determination) hits->dose_response Prioritizes hits for follow-up functional_assays Functional Assays (e.g., cAMP, Ca2+ Flux) dose_response->functional_assays Quantify potency selectivity_profile Quantitative Selectivity Profile functional_assays->selectivity_profile Determine mechanism G cluster_0 No Inhibitor cluster_1 With Inhibitor Receptor Receptor Radioligand Radioligand Receptor->Radioligand Binding Occurs (High Signal) Receptor_I Receptor Radioligand_I Radioligand Inhibitor Test Compound Inhibitor->Receptor_I Inhibitor Competes (Low Signal)

Principle of a competitive binding assay.

Comparative Analysis

To put the selectivity profile into context, it should be compared against a relevant alternative, for instance, a known MCH-R1 antagonist that progressed further in development (Compound X).

Target 9-Benzyl-2,9-diazaspiro[5.5]undecane IC₅₀ / EC₅₀ (nM)Compound X (Alternative) IC₅₀ / EC₅₀ (nM)Selectivity Ratio (vs. Primary Target) 9-Benzyl...Selectivity Ratio (vs. Primary Target) Compound X
MCH-R1 (Primary Target) 15 (Kᵢ)10 (Kᵢ)--
Dopamine D₂80 (IC₅₀)>10,0005.3x>1000x
Serotonin 5-HT₂ₐ250 (IC₅₀)>10,00016.7x>1000x
hERG1200 (IC₅₀)>30,00080x>3000x
Sigma σ₁35 (IC₅₀)5,0002.3x500x

Interpretation:

  • 9-Benzyl-2,9-diazaspiro[5.5]undecane shows high affinity for its intended target but demonstrates significant polypharmacology, with potent activity at the Dopamine D₂ and Sigma σ₁ receptors. The selectivity window is narrow (<10-fold), which is a considerable liability.

  • Compound X exhibits a much cleaner profile with >1000-fold selectivity against the tested off-targets. This superior selectivity profile makes it a much more desirable drug candidate from a safety perspective. The structure-activity relationship (SAR) for Compound X has likely been optimized to remove the features responsible for off-target binding.

Conclusion and Future Directions

The systematic profiling of 9-Benzyl-2,9-diazaspiro[5.5]undecane reveals a compound with high affinity for its primary target but with significant cross-reactivity against several safety-relevant off-targets, most notably Dopamine D₂ and Sigma σ₁ receptors. The therapeutic window for this compound is likely to be narrow, posing a high risk for clinical development.

Future efforts should focus on structure-based design to modify the scaffold, aiming to reduce affinity for these off-targets while maintaining potency at MCH-R1. A comparative analysis with cleaner compounds like "Compound X" provides a benchmark for the required level of selectivity. This multi-phase approach, integrating predictive, empirical, and functional data, is essential for making informed decisions and efficiently advancing safer, more effective therapeutics.

References

  • Kandeel, M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. Available at: [Link]

  • Kumar, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]

  • Gao, Y., et al. (2013). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics. Available at: [Link]

  • A Standard Operating Procedure for an Enzymatic Activity Inhibition Assay. (2021). Protocol Exchange. Available at: [Link]

  • Limbird, L. E. (2015). GPCR-radioligand binding assays. Methods in Molecular Biology. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]

  • Kinnings, S. L., et al. (2011). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing. Available at: [Link]

  • A perspective on cysteine-reactive activity-based probes. (2025). RSC Chemical Biology. Available at: [Link]

  • Le-Grand, B. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. Available at: [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG LABTECH. Available at: [Link]

  • Alsulami, A., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences. Available at: [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Activity- and reactivity-based proteomics: Recent technological advances and applications in drug discovery. (2021). TrAC Trends in Analytical Chemistry. Available at: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. (2020). YouTube. Available at: [Link]

  • Fusi, N., et al. (2016). Predicting off-target effects for end-to-end CRISPR guide design. bioRxiv. Available at: [Link]

  • Schorn, M. A., & Barrows, L. R. (2023). Reactivity-Based Screening for Natural Product Discovery. Journal of Natural Products. Available at: [Link]

  • Enzyme Inhibition. (2025). Chemistry LibreTexts. Available at: [Link]

  • GPCR Radioligand Binding. Eurofins Discovery. Available at: [Link]

  • In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. Available at: [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • LanthaScreen Technology on microplate readers. (2022). BMG LABTECH. Available at: [Link]

  • Advances in protein dot blot: principles, technical specifics, applications, and future perspectives. (2024). Frontiers in Immunology. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). Assay Guidance Manual. Available at: [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. Available at: [Link]

  • El-Moghazy Aly, S. M., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Chemistry and Molecular Research. Available at: [Link]

  • Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery. ICE Bioscience. Available at: [Link]

  • 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. Wikipedia. Available at: [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. Available at: [Link]

  • Kim, J., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife. Available at: [Link]

  • tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. PubChem. Available at: [Link]

  • benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate. Molbase. Available at: [Link]

Sources

Benchmarking Metabolic Stability: A Comparative Guide for 9-Benzyl-2,9-diazaspiro[5.5]undecane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for assessing and comparing the metabolic stability of novel 9-Benzyl-2,9-diazaspiro[5.5]undecane analogs. As researchers and drug development professionals, understanding the metabolic fate of a compound is a critical step in the optimization of drug candidates. Poor metabolic stability can lead to low bioavailability and short duration of action, ultimately hindering clinical success. Here, we will delve into the experimental design, execution, and data interpretation for a robust metabolic stability assessment, with a specific focus on the unique structural features of the 2,9-diazaspiro[5.5]undecane scaffold.

The Scientific Rationale: Why Metabolic Stability Matters for Spirocyclic Scaffolds

The 2,9-diazaspiro[5.5]undecane core presents a rigid, three-dimensional structure that can offer significant advantages in terms of target binding and selectivity. However, the introduction of a benzyl group at the 9-position, while often crucial for pharmacological activity, also introduces a potential site for metabolic attack. The primary metabolic liabilities for this class of compounds are anticipated to be N-debenzylation and oxidation of the aromatic ring, catalyzed predominantly by cytochrome P450 (CYP) enzymes in the liver.

Understanding the susceptibility of your analogs to these metabolic pathways is paramount. By systematically evaluating a series of analogs, we can establish structure-activity relationships (SAR) that inform the design of next-generation compounds with improved metabolic profiles. This guide will walk you through a well-established in vitro method—the liver microsomal stability assay—to generate the necessary data for these critical decisions.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a standard liver microsomal stability assay. This in vitro method provides a reliable and high-throughput assessment of a compound's intrinsic clearance, a key parameter in predicting in vivo metabolic fate.

Materials and Reagents
  • Test Compounds (9-Benzyl-2,9-diazaspiro[5.5]undecane analogs)

  • Pooled Liver Microsomes (Human, Rat, or other species of interest)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.4)

  • Control Compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile (ACN) with an internal standard (for quenching and sample analysis)

  • LC-MS/MS system for analysis

Experimental Procedure
  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of each test compound and control compound in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, add the phosphate buffer, liver microsomes, and the test/control compound.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to equilibrate with the microsomes.

  • Initiation of the Metabolic Reaction:

    • Add the NADPH regenerating system to each well to initiate the enzymatic reaction. The final incubation volume is typically 200-500 µL.

    • The final concentration of the test compound should be low (e.g., 1 µM) to ensure enzyme kinetics are in the linear range.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in specific wells by adding a volume of cold ACN containing an internal standard. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Develop an LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.

Data Analysis and Interpretation

The rate of disappearance of the parent compound over time is used to determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

  • Half-Life (t1/2): Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life is then calculated as: t1/2 = 0.693 / k

  • Intrinsic Clearance (CLint): This value represents the theoretical maximum clearance of the compound by the liver. It is calculated using the following equation:

    CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Visualizing the Workflow

The following diagram illustrates the key steps in the liver microsomal stability assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents: - Test Compounds - Microsomes - NADPH System prepare_plate Prepare 96-well Plate: - Buffer - Microsomes - Test Compound prep_reagents->prepare_plate pre_incubate Pre-incubate at 37°C initiate_reaction Initiate Reaction with NADPH pre_incubate->initiate_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->time_points quench Quench Reaction with ACN centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate_thalf Calculate Half-Life (t1/2) calculate_clint Calculate Intrinsic Clearance (CLint) calculate_thalf->calculate_clint

Caption: Workflow for the in vitro liver microsomal stability assay.

Comparative Data: Benchmarking Your Analogs

The primary output of this study will be a table comparing the metabolic stability parameters of your 9-Benzyl-2,9-diazaspiro[5.5]undecane analogs. This allows for a direct, side-by-side comparison of how structural modifications impact metabolic stability.

Compound IDR-Group Modificationt1/2 (min)CLint (µL/min/mg protein)
Analog 1 Unsubstituted Benzyl1546.2
Analog 2 4-Fluoro-Benzyl2527.7
Analog 3 4-Chloro-Benzyl2231.5
Analog 4 4-Methoxy-Benzyl886.6
Control 1 Verapamil< 5> 138.6
Control 2 Warfarin> 60< 11.6

(Note: The data presented in this table is illustrative and serves as a template for your experimental results.)

Structure-Metabolism Relationships: Guiding Future Design

The data generated from this assay can be used to establish key structure-metabolism relationships. For instance, the illustrative data above suggests that:

  • Electron-withdrawing groups (e.g., fluoro, chloro) on the benzyl ring may decrease the rate of metabolism, leading to a longer half-life and lower intrinsic clearance. This is likely due to the deactivation of the aromatic ring towards oxidative metabolism.

  • Electron-donating groups (e.g., methoxy) may increase the rate of metabolism, resulting in a shorter half-life and higher intrinsic clearance. The methoxy group can be a site of O-demethylation, a common metabolic pathway.

By identifying these trends, you can rationally design the next generation of analogs with improved metabolic stability. For example, if N-debenzylation is found to be a major metabolic pathway, you might consider introducing steric hindrance near the benzylic position to shield it from enzymatic attack.

Conclusion: A Pathway to Optimized Drug Candidates

The systematic benchmarking of the metabolic stability of your 9-Benzyl-2,9-diazaspiro[5.5]undecane analogs is a critical and empowering step in the drug discovery process. The in vitro liver microsomal stability assay provides a robust and efficient method for generating the data needed to make informed decisions about which analogs to advance and how to further optimize your chemical series. By understanding the interplay between chemical structure and metabolic fate, you can significantly increase the probability of developing a successful drug candidate.

References

  • Title: In vitro metabolic stability assay in liver microsomes Source: Bio-Rad URL: [Link]

  • Title: Microsomal Stability Assay Source: Fidelta URL: [Link]

  • Title: In vitro drug metabolism: a guide to applying the right assays Source: Sygnature Discovery URL: [Link]

A Comparative Guide to Validating the Mechanism of Action of 9-Benzyl-2,9-diazaspiro[5.5]undecane in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the validation of a novel compound's mechanism of action is a critical step in the journey from discovery to clinical application. This guide provides an in-depth technical comparison and experimental framework for validating the bioactivity of 9-Benzyl-2,9-diazaspiro[5.5]undecane, a member of a promising class of spirocyclic compounds. We will explore its likely mechanism of action through the lens of sigma (σ) receptor modulation and endoplasmic reticulum (ER) stress induction, comparing its hypothetical profile to established pharmacological tools.

The 2,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a range of activities including dual agonism/antagonism at opioid and sigma receptors, and potent induction of the ER stress response (ERSR), leading to cytotoxic effects in cancer cells.[1][2][3] Specifically, compounds bearing this core have been identified as novel activators of the ERSR, leading to the depletion of intracellular calcium (Ca²⁺) stores and subsequent apoptosis-mediated cell death.[1][4] This guide will provide the experimental blueprint to dissect these potential mechanisms for 9-Benzyl-2,9-diazaspiro[5.5]undecane.

Hypothesized Mechanism of Action: A Dual Role in Cellular Stress

Based on the structure-activity relationships of related compounds, we hypothesize that 9-Benzyl-2,9-diazaspiro[5.5]undecane exerts its cellular effects through one or both of the following pathways:

  • Sigma Receptor Modulation: The compound may act as a ligand for sigma-1 (σ₁) and/or sigma-2 (σ₂) receptors. These receptors are chaperone proteins primarily located at the ER-mitochondria interface and are involved in regulating Ca²⁺ signaling, cellular stress responses, and cell survival.[5]

  • ER Stress Induction: By directly or indirectly perturbing ER homeostasis, the compound may trigger the Unfolded Protein Response (UPR). Chronic ER stress, particularly in cancer cells which are often under metabolic strain, can overwhelm the cell's adaptive capacity and lead to apoptosis.[1][2]

The interplay between sigma receptor binding and ER stress is a key area of investigation, as sigma receptor ligands are known to modulate ER stress signaling.

Mechanism_of_Action cluster_0 9-Benzyl-2,9-diazaspiro[5.5]undecane cluster_1 Cellular Targets & Pathways cluster_2 Downstream Effects Compound 9-Benzyl-2,9-diazaspiro[5.5]undecane Sigma1 σ₁ Receptor Compound->Sigma1 Binding Sigma2 σ₂ Receptor (TMEM97) Compound->Sigma2 Binding ER Endoplasmic Reticulum Compound->ER Direct/Indirect Perturbation Ca_Flux ↑ Intracellular Ca²⁺ Flux Sigma1->Ca_Flux Modulation Sigma2->Ca_Flux Modulation ER->Ca_Flux Release from Stores UPR Unfolded Protein Response (UPR) (GRP78, CHOP) ER->UPR Activation Ca_Flux->UPR Apoptosis Apoptosis UPR->Apoptosis Leads to

Caption: Hypothesized signaling pathways for 9-Benzyl-2,9-diazaspiro[5.5]undecane.

Comparative Analysis: Selecting the Right Tools for Validation

To rigorously validate the mechanism of action of 9-Benzyl-2,9-diazaspiro[5.5]undecane, it is essential to compare its activity profile with well-characterized compounds. The choice of comparators should allow for the dissection of sigma receptor subtype selectivity and the specific induction of ER stress.

CompoundClassPrimary Mechanism of ActionRationale for Comparison
(+)-Pentazocine Sigma-1 Receptor AgonistSelective agonist for the σ₁ receptor.[5]To determine if 9-Benzyl-2,9-diazaspiro[5.5]undecane shares agonistic properties at the σ₁ receptor.
Siramesine Sigma-2 Receptor AgonistWell-established σ₂ receptor agonist with high affinity.To assess the activity of 9-Benzyl-2,9-diazaspiro[5.5]undecane at the σ₂ receptor.
Thapsigargin SERCA InhibitorInduces ER stress by depleting ER Ca²⁺ stores through inhibition of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[6]A positive control for ER stress induction via Ca²⁺ dysregulation.
Tunicamycin N-glycosylation InhibitorInduces ER stress by inhibiting N-linked glycosylation, leading to an accumulation of unfolded proteins.[6]A positive control for ER stress induction via protein misfolding, mechanistically distinct from Thapsigargin.

Experimental Workflow for Mechanism of Action Validation

A multi-assay approach is necessary to build a comprehensive picture of the compound's activity. The following workflow provides a logical progression from target engagement to cellular phenotype.

Experimental_Workflow Start Start: Compound Characterization Binding Step 1: Target Engagement (Radioligand Binding Assay) Start->Binding Determine Ki for σ₁/σ₂ Signaling Step 2: Proximal Signaling (Intracellular Calcium Flux Assay) Binding->Signaling Does binding elicit a signal? Phenotype Step 3: Cellular Phenotype (Cell Viability/Cytotoxicity Assay) Signaling->Phenotype Is the signal cytotoxic? Validation Step 4: Mechanism Validation (Western Blot for ER Stress Markers) Phenotype->Validation Confirm ER stress induction Conclusion Conclusion: MoA Profile Validation->Conclusion Synthesize data

Caption: A stepwise workflow for validating the mechanism of action.

Detailed Experimental Protocols

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

Objective: To determine the binding affinity (Kᵢ) of 9-Benzyl-2,9-diazaspiro[5.5]undecane for σ₁ and σ₂ receptors.

Rationale: This assay provides direct evidence of target engagement and allows for the quantification of binding affinity and selectivity. Competition binding assays are a standard and robust method for characterizing novel ligands.[7]

Methodology:

  • Cell Line & Membrane Preparation:

    • Use a cell line with high expression of sigma receptors, such as the human melanoma cell line MDA-MB-435 or HEK293T cells overexpressing the target receptor.[8]

    • Prepare cell membranes by homogenization in a suitable buffer followed by centrifugation to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Sigma-1 Receptor Assay:

    • Radioligand: -Pentazocine, a selective σ₁ receptor ligand.[5]

    • Procedure:

      • In a 96-well plate, combine cell membrane preparations, -Pentazocine at a concentration near its Kₔ, and varying concentrations of 9-Benzyl-2,9-diazaspiro[5.5]undecane or comparator compounds.

      • Incubate at 37°C for 120 minutes to reach equilibrium.

      • Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in polyethylenimine.

      • Wash the filters with ice-cold buffer to remove unbound radioligand.

      • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific Binding: Determined in the presence of a high concentration of a non-labeled ligand, such as Haloperidol (10 µM).

  • Sigma-2 Receptor Assay:

    • Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma ligand.[9]

    • Procedure:

      • Follow the same procedure as for the σ₁ assay, but include a saturating concentration of unlabeled (+)-Pentazocine to block the binding of [³H]-DTG to σ₁ receptors, thus isolating its binding to σ₂ receptors.

  • Data Analysis:

    • Calculate the IC₅₀ values from the competition curves using non-linear regression.

    • Convert IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Intracellular Calcium Flux Assay

Objective: To measure the effect of 9-Benzyl-2,9-diazaspiro[5.5]undecane on intracellular Ca²⁺ levels.

Rationale: Both sigma receptor modulation and ER stress can lead to changes in intracellular Ca²⁺ concentrations. This assay serves as a functional readout of these upstream events.[1]

Methodology:

  • Cell Line: A relevant cancer cell line, for example, a glioma cell line, which has been shown to be sensitive to 2,9-diazaspiro[5.5]undecane derivatives.[1][2]

  • Reagents:

    • Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Probenecid (to prevent dye leakage from cells).

  • Procedure:

    • Plate cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with the Ca²⁺ indicator dye in a suitable buffer containing probenecid for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

    • Measure baseline fluorescence using a fluorescent plate reader equipped with an injector.

    • Inject 9-Benzyl-2,9-diazaspiro[5.5]undecane or comparator compounds at various concentrations and immediately begin kinetic reading of fluorescence intensity over time.

    • As a positive control for Ca²⁺ release from the ER, use Thapsigargin.

  • Data Analysis:

    • Quantify the change in fluorescence intensity over baseline.

    • Calculate the EC₅₀ for Ca²⁺ mobilization.

Cell Viability/Cytotoxicity Assay

Objective: To determine the effect of 9-Benzyl-2,9-diazaspiro[5.5]undecane on cell viability and proliferation.

Rationale: This assay provides a phenotypic readout of the compound's overall cellular effect. For a compound hypothesized to induce apoptosis via ER stress, a reduction in cell viability is an expected outcome.[8]

Methodology:

  • Cell Line: Use the same cell line as in the calcium flux assay to correlate signaling with phenotype.

  • Reagents:

    • Resazurin-based reagents (e.g., alamarBlue) or ATP-based luminescence assays (e.g., CellTiter-Glo®) are recommended for their sensitivity and high-throughput compatibility.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with a serial dilution of 9-Benzyl-2,9-diazaspiro[5.5]undecane or comparator compounds.

    • Incubate for a period relevant to the expected mechanism (e.g., 48-72 hours for cytotoxicity).

    • Add the viability reagent according to the manufacturer's protocol.

    • Measure fluorescence or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls.

    • Generate dose-response curves and calculate the EC₅₀ or IC₅₀ value, representing the concentration at which 50% of the maximal effect or inhibition is observed.

Expected Outcomes and Interpretation

AssayExpected Outcome for an Active CompoundInterpretation
Radioligand Binding Low nanomolar Kᵢ values for σ₁ and/or σ₂ receptors.Indicates direct and high-affinity binding to sigma receptors. Selectivity can be determined by comparing Kᵢ values.
Calcium Flux A rapid, dose-dependent increase in intracellular Ca²⁺.Suggests that receptor binding leads to downstream signaling or that the compound directly affects ER Ca²⁺ stores.
Cell Viability A dose-dependent decrease in cell viability (low micromolar to nanomolar EC₅₀).Demonstrates a functional cytotoxic or cytostatic effect, consistent with the induction of apoptosis.

A compound that binds with high affinity to sigma receptors, elicits a robust calcium response, and shows potent cytotoxicity would have a pharmacological profile consistent with the hypothesized mechanism of action. Further validation by observing the upregulation of ER stress markers such as GRP78 and CHOP via Western blotting would provide conclusive evidence.

Conclusion

The validation of 9-Benzyl-2,9-diazaspiro[5.5]undecane's mechanism of action requires a systematic and multi-faceted approach. By employing a combination of target engagement, proximal signaling, and phenotypic assays, and by comparing its activity to well-characterized pharmacological probes, researchers can build a robust and defensible model of its bioactivity. The experimental framework presented in this guide provides a clear path to elucidating the therapeutic potential of this promising compound and its derivatives.

References

  • Blanco-Ania, D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. Available at: [Link]

  • Chen, X., et al. (2021). Targeting the Unfolded Protein Response with Natural Products: Therapeutic Potential in ER Stress-Related Diseases. Molecules. Available at: [Link]

  • Dah-Lour, P., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Martinez, N. J., et al. (2016). A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response with Cytotoxic Activity in 3D Glioma Cell Models. PLoS ONE. Available at: [Link]

  • Martinez, N. J., et al. (2016). A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response with Cytotoxic Activity in 3D Glioma Cell Models. ResearchGate. Available at: [Link]

  • CP Lab Safety. (n.d.). benzyl 2, 9-diazaspiro[5.5]undecane-2-carboxylate, min 97%, 250 mg. Available at: [Link]

  • Alon, A., et al. (2021). Crystal structures of the σ2 receptor template large-library docking for selective chemotypes active in vivo. bioRxiv. Available at: [Link]

  • Ahmad, I., et al. (2022). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Medicinal Chemistry. Available at: [Link]

  • Kim, J., et al. (2022). Chemical Chaperones to Inhibit Endoplasmic Reticulum Stress: Implications in Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • Blanco-Ania, D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Available at: [Link]

  • Martinez, N. J., et al. (2016). A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response with Cytotoxic Activity in 3D Glioma Cell Models. PLOS One. Available at: [Link]

  • Oslowski, C. M., & Urano, F. (2011). Modeling Acute ER stress in vivo and in vitro. PubMed Central. Available at: [Link]

  • Kang, M., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central. Available at: [Link]

  • Nicholson, H., et al. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. PubMed Central. Available at: [Link]

  • Borics, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. Available at: [Link]

  • Wang, C., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]

  • Virgili, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]

  • Kedei, N., et al. (2023). Defining the ligand-dependent proximatome of the sigma 1 receptor. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Alon, A., et al. (2017). Identification of the gene that codes for the σ 2 receptor. PNAS. Available at: [Link]

  • Nedelcovych, M. T., et al. (2019). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton - University of Southampton. Available at: [Link]

  • Al-Mulla, F., et al. (2022). Thapsigargin and Tunicamycin Block SARS-CoV-2 Entry into Host Cells via Differential Modulation of Unfolded Protein Response (UPR), AKT Signaling, and Apoptosis. MDPI. Available at: [Link]

  • Zeng, C., et al. (2012). Characterization and Evaluation of Two Novel Fluorescent Sigma-2 Receptor Ligands as Proliferation Probes. ResearchGate. Available at: [Link]

  • Wang, T., et al. (2021). Endoplasmic reticulum stress induced by tunicamycin and thapsigargin protects against transient ischemic brain injury: Involvement of PARK2-dependent mitophagy. PubMed Central. Available at: [Link]

  • Kedei, N., et al. (2022). Defining the Ligand-dependent Interactome of the Sigma 1 Receptor. bioRxiv. Available at: [Link]

  • Schmidt, H. R., et al. (2017). Structural basis for σ1 receptor ligand recognition. PubMed Central. Available at: [Link]

  • Yet, L. (2013). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Request PDF - ResearchGate. Available at: [Link]

  • Wang, H., et al. (2022). Tunicamycin-Induced Endoplasmic Reticulum Stress Damages Complex I in Cardiac Mitochondria. MDPI. Available at: [Link]

  • Nedelcovych, M. T., et al. (2019). Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. ePrints Soton - University of Southampton. Available at: [Link]

  • ResearchGate. (n.d.). The classic ER stress-producer tunicamycin (TM) and thapsigargin (TG)... | Download Scientific Diagram. Available at: [Link]

Sources

Introduction: The Rising Prominence of Diazaspiro Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the ADME Properties of Diazaspiro Compounds for Drug Discovery Professionals

Diazaspiro compounds, characterized by their unique three-dimensional spirocyclic architecture containing two nitrogen atoms, have emerged as a privileged scaffold in modern drug discovery. Their rigid yet complex structures offer a distinct advantage in exploring chemical space, often leading to compounds with improved potency, selectivity, and novelty of intellectual property. However, the very structural rigidity and complexity that make them attractive can also present unique challenges in optimizing their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. An early and thorough understanding of the ADME profile of a diazaspiro-based drug candidate is therefore paramount to its successful development.

This guide provides a comparative analysis of the ADME properties of various classes of diazaspiro compounds, drawing upon experimental data from peer-reviewed literature. We will delve into the structural features that govern their ADME profiles and provide detailed protocols for key in vitro assays that are crucial for their evaluation.

The Influence of Spirocyclic Structure on Physicochemical Properties and ADME

The spirocyclic core of diazaspiro compounds imparts a high degree of conformational rigidity. This can be advantageous for target binding but can also influence key physicochemical properties that dictate ADME behavior, such as lipophilicity (logP/logD) and aqueous solubility. The spatial arrangement of the nitrogen atoms and the nature of the substituents on the spirocyclic rings play a critical role in modulating these properties.

Absorption: Navigating the Gastrointestinal Tract

For orally administered drugs, efficient absorption from the gastrointestinal (GI) tract is a prerequisite for therapeutic efficacy. The absorption of diazaspiro compounds is influenced by a combination of factors including their solubility, permeability, and susceptibility to efflux by transporters.

Comparative Permeability of Diazaspiro Scaffolds

In vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using Caco-2 or MDCK cell lines, are indispensable tools for predicting in vivo absorption.

Compound ClassScaffoldApparent Permeability (Papp) x 10⁻⁶ cm/s (Assay)Reference
Diazaspiro[3.3]heptanes5.2 (Caco-2)
Diazaspiro[3.4]octanes8.7 (PAMPA)
Diazaspiro[4.4]nonanes3.1 (Caco-2)

Analysis: The data suggests that even subtle changes in the ring size of the diazaspiro scaffold can significantly impact permeability. The higher permeability of the diazaspiro[3.4]octane derivative in the PAMPA assay could be attributed to a more favorable balance of lipophilicity and hydrogen bonding capacity. It is crucial to consider the specific assay conditions when comparing permeability data across different studies.

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the fundamental steps for assessing the permeability of a diazaspiro compound using the Caco-2 cell model.

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
  • Seed the cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm².
  • Allow the cells to differentiate for 21-25 days to form a confluent monolayer. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assay:

  • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
  • Add the test diazaspiro compound (typically at a concentration of 10 µM) to the apical (A) side of the Transwell® insert.
  • Incubate the plates at 37°C with gentle shaking.
  • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (B) side.
  • To assess efflux, perform the experiment in the reverse direction (B to A).

3. Sample Analysis and Papp Calculation:

  • Analyze the concentration of the diazaspiro compound in the donor and receiver compartments using a suitable analytical method, such as LC-MS/MS.
  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
  • dQ/dt is the rate of permeation of the drug across the cells.
  • A is the surface area of the membrane.
  • C₀ is the initial concentration of the drug in the donor chamber.

Distribution: Reaching the Target Site

Following absorption, a drug candidate must distribute to its site of action in sufficient concentrations to elicit a therapeutic effect. Key parameters governing distribution include plasma protein binding (PPB) and tissue distribution.

Plasma Protein Binding of Diazaspiro Compounds

High plasma protein binding can limit the amount of free drug available to interact with its target.

Compound ClassScaffoldPlasma Protein Binding (%)Reference
Substituted Diazaspiro[3.3]heptanes85
Functionalized Diazaspiro[4.5]decanes92

Analysis: The higher plasma protein binding observed for the diazaspiro[4.5]decane derivative may be due to increased lipophilicity conferred by the larger ring system and specific substituents. Early assessment of PPB is critical to guide lead optimization efforts.

Experimental Workflow: In Vitro Plasma Protein Binding

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Calculation A Prepare diazaspiro compound stock solution C Add compound to plasma in a dialysis device (e.g., RED plate) A->C B Thaw plasma (human, rat, etc.) at 37°C B->C D Incubate at 37°C to reach equilibrium C->D E Sample plasma and buffer compartments D->E F Analyze compound concentration by LC-MS/MS E->F G Calculate percentage of bound and unbound drug F->G

Caption: Workflow for determining in vitro plasma protein binding.

Metabolism: The Biotransformation Challenge

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. The unique three-dimensional structure of diazaspiro compounds can influence their susceptibility to metabolism by cytochrome P450 (CYP) enzymes.

Metabolic Stability in Liver Microsomes

In vitro assays using liver microsomes are a standard method for assessing metabolic stability.

Compound ClassScaffoldIn Vitro Half-life (t½) in Human Liver Microsomes (min)Reference
N-Aryl Diazaspiro[3.3]heptanes> 60
Diazaspiro[5.5]undecanes25

Analysis: The N-aryl diazaspiro[3.3]heptanes exhibit significantly higher metabolic stability compared to the diazaspiro[5.5]undecanes. This could be due to the steric hindrance around the nitrogen atoms in the smaller, more rigid diazaspiro[3.3]heptane core, which may limit access by metabolizing enzymes.

Diagram: Key Metabolic Pathways for Nitrogen-Containing Heterocycles

G Diazaspiro Diazaspiro Compound N_dealkylation N-dealkylation Diazaspiro->N_dealkylation CYP-mediated Oxidation Ring Oxidation Diazaspiro->Oxidation CYP-mediated Conjugation Glucuronidation N_dealkylation->Conjugation UGT-mediated Oxidation->Conjugation Metabolites Metabolites Conjugation->Metabolites

Caption: Common metabolic pathways for diazaspiro compounds.

Excretion: The Final Step in Drug Clearance

The route and rate of excretion of a drug and its metabolites are the final determinants of its overall exposure. Understanding the primary clearance mechanisms, whether renal or hepatic, is essential.

While specific comparative data on the excretion of different diazaspiro scaffolds is less readily available in the public domain, it is generally understood that compounds with higher polarity and lower molecular weight are more likely to be renally cleared. Conversely, more lipophilic and higher molecular weight compounds are often cleared via the biliary route.

Conclusion: A Roadmap for Optimizing the ADME Properties of Diazaspiro Compounds

The unique structural features of diazaspiro compounds present both opportunities and challenges in drug discovery. Their rigid nature can lead to favorable target engagement, but it also necessitates a careful and early assessment of their ADME properties. A systematic approach, employing a battery of in vitro and in vivo ADME assays, is crucial for identifying and optimizing lead candidates. By understanding the interplay between the spirocyclic scaffold, its substituents, and the resulting physicochemical and ADME properties, researchers can more effectively navigate the path to developing safe and efficacious diazaspiro-based therapeutics.

References

  • Title: Synthesis and biological evaluation of novel diazaspiro[3.3]heptane derivatives as potent and selective inhibitors of… Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of a Novel Series of Diazaspiro[3.4]octanes as Potent… Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Design, Synthesis, and Structure-Activity Relationship of Novel Diazaspiro[4.4]nonane Derivatives as… Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Optimization of Substituted Diazaspiro[3.3]heptanes as… Source: ChemMedChem URL: [Link]

  • Title: Functionalized Diazaspiro[4.5]decanes: A New Scaffold for… Source: European Journal of Organic Chemistry URL: [Link]

  • Title: Structure-Activity Relationship Studies of N-Aryl Diazaspiro[3.3]heptanes as… Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and Pharmacological Characterization of Novel Diazaspiro[5.5]undecane Analogs… Source: ACS Chemical Neuroscience URL: [Link]

A Researcher's Guide to Navigating the Unseen: Evaluating the Off-Target Effects of 9-Benzyl-2,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The spirocyclic scaffold, a hallmark of 9-Benzyl-2,9-diazaspiro[5.5]undecane, has gained significant traction for its ability to confer potent and specific interactions with biological targets. However, the structural complexity and inherent physicochemical properties of such molecules necessitate a rigorous evaluation of their off-target activities to mitigate the risk of unforeseen toxicities and to ensure the development of safe and effective medicines.

This guide provides a comprehensive framework for the systematic evaluation of the off-target profile of 9-Benzyl-2,9-diazaspiro[5.5]undecane. We will delve into the rationale behind experimental design, present detailed protocols for a tiered screening cascade, and offer insights into the interpretation of comparative data. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.

The Imperative of Off-Target Profiling

The "one drug, one target" paradigm has been progressively replaced by the understanding that many small molecules interact with multiple proteins, a phenomenon known as polypharmacology. While sometimes beneficial, unintended off-target interactions are a major cause of adverse drug reactions and late-stage clinical attrition. For a molecule like 9-Benzyl-2,9-diazaspiro[5.5]undecane, the presence of a basic amine and a lipophilic benzyl group within a rigid spirocyclic framework suggests the potential for interactions with a variety of biological targets beyond its intended primary target. Therefore, a proactive and comprehensive off-target screening strategy is not just a regulatory requirement, but a fundamental component of robust drug discovery.

Hypothetical Target and Comparator Compounds

To provide a meaningful comparison, we will evaluate Compound X against two reference compounds:

  • Comparator A (ACT-539313): A potent and highly selective OX1R antagonist, representing a desirable "clean" off-target profile.[1]

  • Comparator B (Suvorexant): A dual orexin receptor antagonist (DORA) that blocks both OX1R and OX2R, with a well-documented clinical profile and known metabolism via CYP3A, which can be a source of drug-drug interactions.[2][3]

A Tiered Approach to Off-Target Evaluation

A systematic and tiered approach to off-target profiling allows for the efficient allocation of resources, starting with broad screening panels and progressing to more focused functional and cellular assays for identified hits. The following diagram illustrates a recommended workflow.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Focused Functional Assays cluster_2 Tier 3: Cellular & Phenotypic Analysis T1_GPCR Broad GPCR Panel (e.g., SafetyScreen44) T2_Functional Functional Follow-up Assays (for hits from Tier 1) T1_GPCR->T2_Functional Identified Hits T1_Kinase Kinome Scan (e.g., KINOMEscan) T1_Kinase->T2_Functional Identified Hits T3_Cyto General Cytotoxicity Assays (LDH, MTT) T2_Functional->T3_Cyto T2_hERG hERG Ion Channel Assay (Automated Patch-Clamp) T2_hERG->T3_Cyto T3_Pheno Phenotypic Screening (e.g., High-Content Imaging) T3_Cyto->T3_Pheno

Caption: Tiered workflow for off-target profiling.

Experimental Protocols

The following protocols represent a robust suite of assays to characterize the off-target profile of 9-Benzyl-2,9-diazaspiro[5.5]undecane.

Protocol 1: Broad Off-Target Liability Screening (Binding Assays)

Rationale: The initial step is to cast a wide net to identify potential off-target interactions across a diverse range of protein classes. Commercially available panels, such as the Eurofins SafetyScreen44, provide a cost-effective and high-throughput method to assess binding to a panel of receptors, ion channels, and transporters known to be implicated in adverse drug reactions.[4]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 9-Benzyl-2,9-diazaspiro[5.5]undecane, Comparator A, and Comparator B in 100% DMSO.

  • Assay Execution: Submit the compounds to a commercial provider (e.g., Eurofins) for screening against the SafetyScreen44 panel at a standard concentration of 10 µM.

  • Assay Principle: These are typically radioligand binding assays. The test compound is incubated with a membrane preparation from cells expressing the target protein and a specific radiolabeled ligand. The ability of the test compound to inhibit the binding of the radioligand is measured.

  • Data Analysis: Results are reported as the percent inhibition of radioligand binding. A threshold of >50% inhibition is typically considered a significant "hit" that warrants further investigation.

Protocol 2: Kinase Selectivity Profiling (KINOMEscan®)

Rationale: Kinases are a large family of enzymes that are common off-targets for many drugs. A broad kinase screen is essential to identify any unintended interactions that could lead to toxicity or altered signaling. The KINOMEscan® platform from DiscoverX is a competitive binding assay that can quantitatively assess interactions against a large panel of kinases.[1][5]

Methodology:

  • Compound Submission: Provide the test compounds at a suitable concentration to the service provider.

  • Assay Principle: The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured, and a reduction in this amount indicates that the test compound has bound to the kinase.[6]

  • Data Analysis: The primary output is typically the percent of control, where a lower percentage indicates stronger binding. Follow-up dose-response curves can be generated to determine the dissociation constant (Kd) for any identified hits.

Protocol 3: hERG Potassium Channel Functional Assay (Automated Patch-Clamp)

Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced cardiac arrhythmias (specifically, QT prolongation).[7][8] Therefore, early assessment of hERG liability is a critical step in safety pharmacology. Automated patch-clamp electrophysiology provides a higher throughput method than traditional manual patch-clamp while still delivering high-quality functional data.[7]

Methodology:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Preparation: Prepare a dilution series of the test compounds in an appropriate extracellular solution.

  • Automated Patch-Clamp:

    • Load the cell suspension and compound solutions onto the automated patch-clamp system (e.g., QPatch or SyncroPatch).

    • The system will automatically establish whole-cell patch-clamp recordings.

    • Apply a voltage protocol to elicit hERG tail currents.

    • After establishing a stable baseline, sequentially apply increasing concentrations of the test compound.

  • Data Analysis: Measure the hERG tail current amplitude at each compound concentration. Calculate the percent inhibition relative to the baseline current. Fit the concentration-response data to a suitable equation to determine the IC50 value.

Protocol 4: General Cytotoxicity Assessment (LDH Release Assay)

Rationale: It is important to distinguish between specific off-target pharmacology and general cellular toxicity. The lactate dehydrogenase (LDH) release assay is a common method to assess cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.[9]

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., cell lysis buffer).

  • LDH Measurement:

    • Collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions. This typically involves adding a reaction mixture containing a substrate for LDH and a tetrazolium salt.

    • The enzymatic reaction results in the formation of a colored formazan product, which can be quantified by measuring the absorbance at a specific wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the positive control. Determine the CC50 (50% cytotoxic concentration) value.

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data from the proposed off-target screening cascade.

Table 1: Primary Target and Off-Target Binding Profile (% Inhibition at 10 µM)

TargetCompound X (Hypothetical)Comparator A (ACT-539313)Comparator B (Suvorexant)
OX1R (Primary) 95% 98% 92%
OX2R45%5%88%
Adrenergic α1A62%<10%15%
Serotonin 5-HT2A58%<10%25%
Dopamine D235%<10%<10%
hERG Channel55%<10%20%
Other 38 targets<25%<10%<15%

Interpretation: The data in Table 1 suggests that Compound X is a potent binder to its primary target, OX1R. However, it shows moderate affinity for OX2R and significant off-target binding to adrenergic and serotonin receptors. The binding to the hERG channel is also a potential liability. In contrast, Comparator A demonstrates high selectivity for OX1R, while Comparator B shows the expected dual antagonism of OX1R and OX2R with some minor off-target interactions.

Table 2: Kinase Selectivity Profile (% of Control at 10 µM)

Kinase TargetCompound X (Hypothetical)Comparator A (ACT-539313)Comparator B (Suvorexant)
ABL192%98%95%
SRC88%95%91%
LCK85%96%89%
... (400+ other kinases)>80%>90%>85%

Interpretation: The kinome scan data (Table 2) indicates that none of the tested compounds have significant interactions with a broad panel of kinases at a 10 µM concentration. A value close to 100% suggests no binding. This is a positive result, suggesting a low potential for kinase-mediated off-target effects.

Table 3: Functional and Cytotoxicity Data (IC50 / CC50 in µM)

AssayCompound X (Hypothetical)Comparator A (ACT-539313)Comparator B (Suvorexant)
OX1R Functional Antagonism 0.015 0.008 0.050
OX2R Functional Antagonism2.5>300.045
Adrenergic α1A Functional Antagonism1.8>30>10
hERG Channel Inhibition8.5>50>30
HepG2 Cytotoxicity (LDH)>50>50>50

Interpretation: The functional data in Table 3 confirms the on-target activity of all three compounds at OX1R. Compound X shows a significant drop in potency at its off-targets (adrenergic α1A and OX2R) compared to its primary target, indicating some level of selectivity. However, the hERG IC50 of 8.5 µM is a concern and would require further investigation to determine the therapeutic window. Comparator A remains highly selective, while Comparator B demonstrates potent dual antagonism at both orexin receptors. Importantly, none of the compounds show significant general cytotoxicity.

Visualizing Signaling and Experimental Logic

The following diagrams provide a visual representation of the key concepts discussed.

G cluster_0 Compound X Binding cluster_1 Downstream Effects CX CX OX1R OX1R CX->OX1R High Affinity (On-Target) Adrenergic_a1A Adrenergic_a1A CX->Adrenergic_a1A Moderate Affinity (Off-Target) Serotonin_5HT2A Serotonin_5HT2A CX->Serotonin_5HT2A Moderate Affinity (Off-Target) hERG hERG CX->hERG Moderate Affinity (Off-Target) Desired_Effect Therapeutic Effect (e.g., Wakefulness Modulation) OX1R->Desired_Effect Antagonism ADR_Side_Effect Potential Side Effect (e.g., Hypotension) Adrenergic_a1A->ADR_Side_Effect Antagonism Serotonergic_Side_Effect Potential Side Effect (e.g., Mood Alteration) Serotonin_5HT2A->Serotonergic_Side_Effect Antagonism Cardiac_Risk Potential Cardiac Arrhythmia hERG->Cardiac_Risk Blockade

Caption: On-target vs. off-target signaling pathways for Compound X.

G cluster_0 In Vitro Assays cluster_1 Data Interpretation Compound Test Compound (e.g., Compound X) Binding Binding Assays (Broad Panels) Compound->Binding Functional Functional Assays (e.g., Patch-Clamp) Compound->Functional Cellular Cell-Based Assays (e.g., Cytotoxicity) Compound->Cellular Selectivity Selectivity Profile (On-Target vs. Off-Target) Binding->Selectivity Functional->Selectivity Safety Safety Liabilities (e.g., hERG, Cytotoxicity) Functional->Safety Cellular->Safety Decision Go / No-Go Decision or Chemical Optimization Selectivity->Decision Safety->Decision

Caption: Logical workflow from experimental data to decision-making.

Conclusion and Forward Look

The comprehensive evaluation of off-target effects is a critical and non-negotiable aspect of modern drug discovery. For a novel scaffold such as 9-Benzyl-2,9-diazaspiro[5.5]undecane, a systematic, tiered approach as outlined in this guide is essential to build a robust safety and selectivity profile.

Our hypothetical case study of Compound X illustrates how a combination of broad panel screening and focused functional assays can effectively identify potential liabilities. The moderate off-target activities at adrenergic and serotonergic receptors, and particularly the inhibition of the hERG channel, would necessitate further investigation and likely, medicinal chemistry efforts to mitigate these effects. The comparison with a highly selective compound (Comparator A) and a clinically approved drug (Comparator B) provides crucial context for decision-making.

By embracing a proactive and thorough off-target profiling strategy, researchers can de-risk their drug discovery programs, increase the likelihood of clinical success, and ultimately contribute to the development of safer and more effective medicines.

References

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Boss, C., et al. (2024). Discovery of Nivasorexant (ACT-539313): The First Selective Orexin-1 Receptor Antagonist (SO1RA) Investigated in Clinical Trials. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sellers, J. R. (2022). Abuse Potential of Lemborexant, a Dual Orexin Receptor Antagonist, Compared With Zolpidem and Suvorexant in Recreational Sedative Users. Journal of Clinical Psychopharmacology. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Herring, W. J., et al. (2016). A Phase II Dose-Ranging Study Evaluating the Efficacy and Safety of the Orexin Receptor Antagonist Filorexant (MK-6096) in Patients with Primary Insomnia. International Journal of Neuropsychopharmacology. Retrieved from [Link]

  • Cox, C. D., et al. (2018). The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts. ACS Chemical Neuroscience. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. Retrieved from [Link]

  • Dugovic, C., et al. (2017). A Selective Orexin-1 Receptor Antagonist Attenuates Stress-Induced Hyperarousal without Hypnotic Effects. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Kishi, T., et al. (2015). Profile of suvorexant in the management of insomnia. Drug Design, Development and Therapy. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Rhyne, D. N., & Anderson, S. L. (2023). Suvorexant, a Novel Dual Orexin Receptor Antagonist, for the Management of Insomnia. Cureus. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Filorexant. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Eurofins Scientific. (2024, May 11). CEREP Laboratories France. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Orexin receptor. Retrieved from [Link]

  • Patsnap. (n.d.). Suvorexant - Drug Targets, Indications, Patents. Synapse. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). filorexant. Retrieved from [Link]

  • Hauser, A. S., et al. (2019). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery. Retrieved from [Link]

  • El-Sokkary, G. H., et al. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2016, March 15). (PDF) A Phase II Dose-Ranging Study Evaluating the Efficacy and Safety of the Orexin Receptor Antagonist Filorexant (MK-6096) in Patients with Primary Insomnia. Retrieved from [Link]

  • Hellmann, J., et al. (2020). Structure-Based Development of a Subtype-Selective Orexin 1 Receptor Antagonist. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • ResearchGate. (2015, November 11). Effects of Suvorexant, an Orexin Receptor Antagonist, on Sleep Parameters as Measured by Polysomnography in Healthy Men. Retrieved from [Link]

  • ResearchGate. (2023, August 9). (PDF) Safety and Efficacy of Lemborexant in Insomnia Patients: Results of a Postmarketing Observational Study of Dayvigo® Tablets. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - FR. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Activity Relationship of 9-Benzyl-2,9-diazaspiro[5.5]undecane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 9-benzyl-2,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, offering a three-dimensional framework that is amenable to diverse substitutions. This guide provides a comparative analysis of the structural activity relationships (SAR) of its analogs, with a focus on their interactions with key neurological targets such as sigma (σ) and dopamine receptors. By examining the impact of structural modifications on biological activity, we aim to provide a framework for the rational design of novel therapeutics for a range of central nervous system disorders.

The 9-Benzyl-2,9-diazaspiro[5.5]undecane Core: A Versatile Scaffold

The 2,9-diazaspiro[5.5]undecane core consists of two piperidine rings sharing a single carbon atom. The presence of two nitrogen atoms at positions 2 and 9 allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and biological activity. The benzyl group at the 9-position is a common feature in many biologically active analogs, often serving as a key hydrophobic interaction moiety with target proteins.

Structural Activity Relationship (SAR) Analysis

The biological activity of 9-benzyl-2,9-diazaspiro[5.5]undecane analogs can be systematically modulated by substitutions at three key positions: the N9-benzyl group, the N2-position, and the spirocyclic core itself.

Modifications of the N9-Substituent: Impact on Sigma Receptor Affinity

The substituent at the 9-position plays a crucial role in determining the affinity and selectivity of these analogs for sigma receptors. While direct SAR studies on 9-benzyl-2,9-diazaspiro[5.5]undecane are limited, valuable insights can be drawn from related diazaspiroalkane scaffolds.

A study on 1-oxa-4,9-diazaspiro[5.5]undecane derivatives revealed that a phenethyl group at the 9-position is optimal for potent dual µ-opioid receptor (MOR) agonism and sigma-1 (σ1) receptor antagonism.[1][2] This suggests that a bulky, hydrophobic substituent with an aromatic ring is a key pharmacophoric feature for σ1 receptor binding. The benzyl group in the 9-benzyl-2,9-diazaspiro[5.5]undecane scaffold likely serves a similar purpose, anchoring the ligand in a hydrophobic pocket of the receptor.

Compound/Analog TypeN9-SubstituentKey Biological ActivityReference
1-oxa-4,9-diazaspiro[5.5]undecane analogPhenethylPotent σ1R antagonist and MOR agonist[1][2]
1,9-diazaspiro[5.5]undecane-2-one analogBenzyl with small substituents (e.g., methyl)>10-fold increase in orexin receptor inhibition[3]
1,9-diazaspiro[5.5]undecane-2-one analogBicyclic fused arylIncreased orexin receptor inhibition, reduced lipophilicity[3]

Table 1: Comparison of N9-substituents and their effect on biological activity in related diazaspiro[5.5]undecane analogs.

The Role of the N2-Substituent in Modulating Selectivity

The substituent at the 2-position offers a vector for modifying the pharmacological profile of the molecule, particularly in terms of selectivity between different receptor subtypes. In a series of arylated diazaspiro alkanes, modifications at the second nitrogen atom were shown to significantly impact dopamine D3 receptor affinity and selectivity over the D2 receptor.[4] This highlights the potential of N2-substitutions to fine-tune the selectivity of 9-benzyl-2,9-diazaspiro[5.5]undecane analogs for specific dopamine receptor subtypes.

For instance, the introduction of different aryl groups at the N2 position can lead to compounds with high D3 receptor affinity (Ki values in the nanomolar range) and impressive selectivity (over 250-fold) against the D2 receptor.[4]

Core Modifications: The Spirocyclic System and Receptor Interaction

The rigid, three-dimensional nature of the diazaspiro[5.5]undecane core is a key determinant of its biological activity. This rigid structure reduces the conformational flexibility of the molecule, which can lead to a more favorable entropic contribution to binding affinity.

Studies on related spirocyclic systems, such as 2,7-diazaspiro[3.5]nonanes, have demonstrated that the spirocyclic core provides an optimal framework for sigma receptor recognition, leading to high-affinity ligands.[5] This underscores the importance of the spirocyclic nature of the 2,9-diazaspiro[5.5]undecane scaffold for its interaction with target proteins.

Experimental Protocols: A Guide to Evaluation

The biological evaluation of 9-benzyl-2,9-diazaspiro[5.5]undecane analogs typically involves in vitro binding assays to determine their affinity for target receptors. A standard experimental protocol for a radioligand binding assay is provided below.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol outlines a standard procedure for determining the binding affinity of test compounds for the sigma-1 receptor.

Materials:

  • Membrane preparations from cells expressing the human sigma-1 receptor.

  • Radioligand: -pentazocine.

  • Non-specific binding control: Haloperidol.

  • Assay buffer: Tris-HCl (50 mM, pH 7.4).

  • Test compounds (9-benzyl-2,9-diazaspiro[5.5]undecane analogs) at various concentrations.

  • Scintillation vials and cocktail.

  • Filter plates and harvester.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, -pentazocine, and varying concentrations of the test compound or haloperidol for non-specific binding.

  • Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to allow for binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizing the Structure-Activity Relationship

The following diagrams illustrate the key structural features of 9-benzyl-2,9-diazaspiro[5.5]undecane analogs and their influence on biological activity.

SAR_Summary cluster_Scaffold 9-Benzyl-2,9-diazaspiro[5.5]undecane Core cluster_Modifications Structural Modifications cluster_Activity Biological Activity Scaffold Core Structure N9 N9-Substituent (e.g., Benzyl, Phenethyl) Scaffold->N9 Influences N2 N2-Substituent (e.g., Aryl groups) Scaffold->N2 Influences CoreMod Spirocyclic Core (Rigidity) Scaffold->CoreMod Defines Sigma Sigma Receptor Affinity N9->Sigma Primarily determines Dopamine Dopamine Receptor Selectivity N2->Dopamine Modulates CoreMod->Sigma Essential for CoreMod->Dopamine Essential for

Caption: Key modification points on the 2,9-diazaspiro[5.5]undecane scaffold and their impact on biological activity.

Experimental_Workflow cluster_Synthesis Compound Synthesis cluster_Assay Biological Evaluation Start Starting Materials Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Characterization Synthesis->Purification Binding_Assay Radioligand Binding Assay Purification->Binding_Assay Test Compounds Data_Analysis IC50 and Ki Determination Binding_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 9-Benzyl-2,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 9-Benzyl-2,9-diazaspiro[5.5]undecane, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazard Profile

Before any disposal procedure, a thorough understanding of the compound's hazard profile is essential. 9-Benzyl-2,9-diazaspiro[5.5]undecane is a unique molecule, and while specific toxicological data may be limited, its structural motifs—a spirocyclic diamine and a benzyl group—suggest a need for cautious handling.

A review of available safety data indicates that this compound should be handled with care. Key precautionary measures include avoiding dust formation, preventing contact with skin and eyes, and ensuring adequate ventilation.[1] In the event of a spill, all sources of ignition should be removed, and personnel should be evacuated to a safe area.[1]

Table 1: Hazard Summary of 9-Benzyl-2,9-diazaspiro[5.5]undecane

Hazard ClassificationPrecautionary Statement
Acute Oral Toxicity (Potential)Harmful if swallowed.
Skin Corrosion/Irritation (Potential)Causes skin irritation.
Serious Eye Damage/Eye Irritation (Potential)Causes serious eye irritation.

Note: This summary is based on data for similar compounds and general chemical principles. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 9-Benzyl-2,9-diazaspiro[5.5]undecane is to treat it as a licensed chemical waste.[1] This ensures that the compound is managed by professionals equipped to handle its specific chemical nature.

Experimental Protocol: Waste Collection and Labeling

  • Segregation: Designate a specific, clearly labeled waste container for 9-Benzyl-2,9-diazaspiro[5.5]undecane and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

  • Container Selection: Use a chemically resistant, sealable container. A high-density polyethylene (HDPE) or glass container is recommended.

  • Labeling: The waste container must be labeled with the full chemical name: "9-Benzyl-2,9-diazaspiro[5.5]undecane," the appropriate hazard pictograms, and the date of accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secured chemical waste storage area, away from incompatible materials.

Disposal Methodology: Incineration as the Preferred Route

For organic compounds like 9-Benzyl-2,9-diazaspiro[5.5]undecane, controlled incineration in a licensed chemical destruction plant is the recommended disposal method.[1] This process ensures the complete destruction of the molecule, preventing its release into the environment. It is crucial to note that this compound should not be discharged into sewer systems or contaminate water, foodstuffs, or feed.[1]

Diagram 1: Disposal Decision Tree for 9-Benzyl-2,9-diazaspiro[5.5]undecane

A Unused or Waste 9-Benzyl-2,9-diazaspiro[5.5]undecane B Is the container empty? A->B C Triple rinse with a suitable solvent (e.g., methanol or acetone) B->C Yes G Segregate as hazardous chemical waste B->G No D Collect rinsate as hazardous waste C->D E Puncture container to prevent reuse C->E H Arrange for pickup by a licensed chemical waste disposal facility D->H F Dispose of container as solid waste or recycle E->F G->H I Controlled Incineration H->I

Caption: Decision workflow for the proper disposal of 9-Benzyl-2,9-diazaspiro[5.5]undecane and its container.

Decontamination and Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

Experimental Protocol: Spill Neutralization and Cleanup

  • Evacuation and Ventilation: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Don full PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment: Prevent the spill from spreading by using absorbent materials such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., methanol or acetone), followed by a soap and water wash. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and follow institutional protocols for incident reporting.

Trustworthiness Through Self-Validating Systems

The protocols outlined in this guide are designed to be self-validating. By adhering to the principles of waste segregation, proper labeling, and the use of a licensed disposal service, a clear and auditable trail is created. This ensures compliance with regulatory requirements and demonstrates a commitment to responsible chemical management.

This guide provides a framework for the safe and responsible disposal of 9-Benzyl-2,9-diazaspiro[5.5]undecane. It is imperative that all laboratory personnel are trained on these procedures and that the specific Safety Data Sheet for the compound is readily available and consulted.

References

Sources

A Comprehensive Guide to the Safe Handling of 9-Benzyl-2,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 9-Benzyl-2,9-diazaspiro[5.5]undecane. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for related chemical structures.

I. Hazard Assessment and Risk Mitigation

Given the chemical properties of its constituent parts, 9-Benzyl-2,9-diazaspiro[5.5]undecane should be treated as a hazardous substance. The primary risks are associated with its potential corrosivity and irritant properties upon contact with skin, eyes, and the respiratory tract.

Key Potential Hazards:

  • Dermal and Ocular: May cause severe skin burns and eye damage upon direct contact.[1][2][3]

  • Oral Toxicity: Harmful if swallowed.[2]

  • Inhalation: Vapors or aerosols may be irritating to the respiratory tract.

A thorough risk assessment should be conducted before commencing any work with this compound. All personnel must be trained on the potential hazards and the emergency procedures outlined in this guide.[5]

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the recommended PPE for handling 9-Benzyl-2,9-diazaspiro[5.5]undecane.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes and Face Chemical Splash Goggles and a Face ShieldGoggles provide a seal against splashes. A face shield offers an additional layer of protection for the entire face.
Hands Double Gloving: Nitrile GlovesNitrile gloves offer good resistance to a range of chemicals, including amines. Double gloving is recommended to mitigate the risk of exposure due to undetected pinholes or rapid permeation. Regularly inspect gloves for any signs of degradation and replace them immediately if compromised.
Body Chemical-Resistant Laboratory CoatA lab coat made of a chemical-resistant material will protect against splashes and spills. Ensure it is fully buttoned.
Feet Closed-Toed ShoesImpervious, closed-toed shoes are mandatory to protect against spills.
Respiratory Use in a Fume HoodAll handling of 9-Benzyl-2,9-diazaspiro[5.5]undecane should be conducted within a certified chemical fume hood to minimize inhalation exposure.
III. Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing the risk of exposure and ensuring the integrity of the experiment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. The work area should be clean and free of clutter.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Dissolution: When preparing solutions, add the solid 9-Benzyl-2,9-diazaspiro[5.5]undecane to the solvent slowly to avoid splashing.

  • Reaction Setup: Ensure all glassware is properly secured and that the reaction is set up to prevent any uncontrolled releases.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Workflow Diagram for Handling 9-Benzyl-2,9-diazaspiro[5.5]undecane

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Clean Workspace prep2->prep3 handle1 Weigh Compound prep3->handle1 Proceed to Handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Add Solvent and Mix handle2->handle3 post1 Decontaminate Workspace and Equipment handle3->post1 Complete Handling post2 Properly Dispose of Waste post1->post2 post3 Remove PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A stepwise workflow for the safe handling of 9-Benzyl-2,9-diazaspiro[5.5]undecane.

IV. Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency Response Plan:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.

  • Minor Spill: For a small spill contained within a fume hood, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.[7] Collect the absorbed material into a sealed, labeled waste container. Decontaminate the area with a suitable solvent.

  • Major Spill: In the event of a large spill, evacuate the laboratory immediately and alert others in the vicinity.[8] Contact the institution's emergency response team.

V. Disposal Plan

Proper disposal of chemical waste is essential to protect both personnel and the environment.

Waste Disposal Protocol:

  • Waste Segregation: 9-Benzyl-2,9-diazaspiro[5.5]undecane and any materials contaminated with it should be disposed of as non-halogenated organic waste.[9] Do not mix with halogenated solvents or other incompatible waste streams.

  • Waste Container: Use a designated, properly labeled, and sealed container for all waste generated. The container should be made of a material compatible with organic amines.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("9-Benzyl-2,9-diazaspiro[5.5]undecane"), and the approximate concentration and quantity.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations.[10][11][12][13]

Disposal Decision Tree

G start Waste Generated (9-Benzyl-2,9-diazaspiro[5.5]undecane) is_halogenated Is the waste halogenated? start->is_halogenated non_halogenated Collect in designated NON-HALOGENATED organic waste container. is_halogenated->non_halogenated No halogenated Collect in designated HALOGENATED organic waste container. is_halogenated->halogenated Yes labeling Label container with: - 'Hazardous Waste' - Chemical Name - Concentration/Quantity non_halogenated->labeling halogenated->labeling storage Store in designated satellite accumulation area. labeling->storage disposal Arrange for disposal via Environmental Health & Safety. storage->disposal

Caption: A decision tree for the proper segregation and disposal of waste.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

  • OSHA. (n.d.). Worker Exposures to Volatile Amines. Occupational Safety and Health Administration. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Retrieved from [Link]

  • OSHA. (n.d.). Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. Retrieved from [Link]

  • S. Kennedy Jr., G. L. (1990). Review of the Toxicology of Three Alkyl Diamines. PubMed. Retrieved from [Link]

  • Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • OSHA. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. Retrieved from [Link]

  • Munday, R., et al. (2012). Investigations into the toxicology of spirolides, a group of marine phycotoxins. PubMed. Retrieved from [Link]

  • OSHA Outreach Courses. (2024). Chemical Spill Emergency? Follow These Crucial Steps. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • University of Wollongong. (n.d.). Chemical Spill procedure. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Reymond, J. L., et al. (2020). Bioactivity of spirocyclic diamine scaffolds. ResearchGate. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.